molecular formula C6H8O6S2 B1261476 Sulfanegen CAS No. 80003-64-1

Sulfanegen

货号: B1261476
CAS 编号: 80003-64-1
分子量: 240.3 g/mol
InChI 键: GYZMXMSJOZUNEQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulfanegen is an experimental antidote for cyanide poisoning, being developed as a promising therapeutic for mass-casualty scenarios . It functions as a prodrug for 3-mercaptopyruvate (3-MP), which serves as a substrate for the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST) . This enzyme catalyzes the transfer of a sulfur atom from 3-MP to cyanide, converting the highly toxic cyanide into relatively non-toxic thiocyanate that is excreted in the urine . The key research value of this compound lies in its ability to effectively deliver 3-MP in vivo. While 3-MP itself has a prohibitively short half-life for clinical efficacy, this compound, typically studied as its soluble sodium or triethanolamine salt, provides a continuous supply of this substrate, enabling sustained detoxification of cyanide . A significant advantage of various this compound formulations over current FDA-approved treatments is their potential for rapid intramuscular injection, making them particularly suited for emergency situations where intravenous access is impractical, such as in industrial accidents or terrorist attacks involving multiple casualties . Studies have demonstrated the efficacy of this compound in reversing the toxic effects of cyanide in several animal models, including mice, rabbits, and piglets, with recovery of hemodynamic parameters and survival where placebo-treated subjects did not survive . Its utility has also been shown in combination with other antidotes like cobinamide, suggesting potential for synergistic treatment strategies . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

80003-64-1

分子式

C6H8O6S2

分子量

240.3 g/mol

IUPAC 名称

2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid

InChI

InChI=1S/C6H8O6S2/c7-3(8)5(11)1-13-6(12,2-14-5)4(9)10/h11-12H,1-2H2,(H,7,8)(H,9,10)

InChI 键

GYZMXMSJOZUNEQ-UHFFFAOYSA-N

规范 SMILES

C1C(SCC(S1)(C(=O)O)O)(C(=O)O)O

同义词

2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid
2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid disodium
sulfanegan sodium

产品来源

United States

Foundational & Exploratory

The Mechanism of Action of Sulfanegen: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfanegen is a novel cyanide countermeasure currently under development. It operates as a prodrug, delivering the substrate for an endogenous detoxification pathway that is distinct from the well-known rhodanese system. This document provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key pathways and processes. The primary mechanism involves the enzymatic conversion of cyanide to a less toxic metabolite, thiocyanate (B1210189), through the action of 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST).

Core Mechanism of Action

This compound is a water-soluble, dimeric prodrug of 3-mercaptopyruvate (3-MP).[1] Chemically, it is a hemithioacetal cyclic dimer of 3-MP.[2] Upon administration, this compound non-enzymatically dissociates to release two molecules of 3-MP, the active sulfur donor.[3] The instability and short half-life of 3-MP make it unsuitable for direct clinical use, a limitation that the more stable prodrug form, this compound, overcomes.[2]

The released 3-MP serves as a substrate for the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST, EC 2.8.1.2).[4] 3-MST is a widely distributed enzyme found in both the cytosol and mitochondria of various tissues, including the central nervous system and the heart, which are primary targets of cyanide toxicity.[5] This broad tissue distribution is a key advantage over the rhodanese enzyme, which is predominantly located in the mitochondria of the liver and kidneys.[5]

The core of this compound's action lies in the 3-MST-catalyzed transfer of a sulfane sulfur atom from 3-MP to the cyanide ion (CN⁻). This reaction detoxifies cyanide by converting it to the significantly less toxic and readily excretable thiocyanate (SCN⁻).[2][4]

The 3-Mercaptopyruvate Sulfurtransferase (3-MST) Pathway

The detoxification process via the 3-MST pathway can be summarized in two main steps:

  • Enzyme Persulfidation: The 3-MST enzyme reacts with 3-mercaptopyruvate. A cysteine residue in the active site of 3-MST attacks the sulfur atom of 3-MP, forming an enzyme-persulfide intermediate and releasing pyruvate.

  • Sulfur Transfer to Cyanide: The persulfide sulfur atom is then transferred from the enzyme to a cyanide ion, forming thiocyanate (SCN⁻) and regenerating the active enzyme.

This mechanism is illustrated in the signaling pathway diagram below.

Secondary Mechanisms of Action

In addition to the primary detoxification pathway, preclinical research suggests potential secondary mechanisms that may contribute to the overall efficacy of this compound. The active metabolite, 3-MP, has been shown to be a potent antioxidant capable of quenching reactive oxygen species (ROS) induced by cyanide.[6] Furthermore, the 3-MST pathway is also involved in the production of hydrogen sulfide (B99878) (H₂S), a signaling molecule with cytoprotective effects.[6][7]

Quantitative Data

The efficacy and kinetics of this compound and its active metabolite have been characterized in several preclinical studies. The following tables summarize the key quantitative findings.

Enzyme Kinetics

The kinetic parameters of human 3-mercaptopyruvate sulfurtransferase (3-MST) for its substrates, 3-mercaptopyruvate and cyanide, have been determined.

ParameterValueSubstrate(s)
Km 350 ± 62 µM3-Mercaptopyruvate (3-MP)
Km 6 ± 1 mMPotassium Cyanide (KCN)
Vmax 4.3 ± 0.3 µmol min⁻¹ mg⁻¹3-MP and KCN
Table 1: Kinetic parameters of human 3-MST for the cyanide detoxification reaction.[1]
In Vivo Efficacy

The efficacy of this compound as a cyanide antidote has been demonstrated in various animal models. The effective dose for 50% survival (ED₅₀) has been established under different conditions.

Animal ModelCyanide ChallengeAdministration RouteTimingED₅₀
Mouse0.24 mmol/kg KCN (intraperitoneal)IntravenousImmediately before KCN0.14 mmol/kg
Mouse534 ppm HCN gas (30 min exposure)Intraperitoneal15 min before HCN0.077 mmol/kg
Table 2: In vivo efficacy (ED₅₀) of this compound in mouse models of cyanide poisoning.[8]

Additional studies have shown that an intramuscular dose of 0.06 mmol/kg of this compound resulted in 100% survival in mice when administered up to three minutes after a lethal injection of KCN.[8] In a juvenile pig model, intravenous administration of this compound sodium reversed the toxic effects of cyanide, with all treated animals surviving.[3]

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in rabbits, monitoring the plasma concentration of the active metabolite, 3-MP, following intramuscular administration.

ParameterValueAnimal Model
Half-life (t₁/₂) ~114 minutesRabbit
Pharmacokinetic Model One-compartment model with first-order distribution and eliminationRabbit
Table 3: Pharmacokinetic parameters of 3-MP following intramuscular administration of this compound in rabbits.[1][4]

Visualizations

Signaling Pathway Diagram

Sulfanegen_Mechanism cluster_extracellular Extracellular Space / Administration cluster_intracellular Intracellular Space This compound This compound (Dimer Prodrug) MP 3-Mercaptopyruvate (3-MP) (Active Moiety) This compound->MP Non-enzymatic dissociation (x2) MST_active 3-MST (Active Enzyme) MP->MST_active Pyruvate Pyruvate MP->Pyruvate MST_persulfide 3-MST-S-SH (Persulfide Intermediate) MST_active->MST_persulfide Sulfur Transfer MST_persulfide->MST_active Regeneration SCN Thiocyanate (SCN⁻) (Less Toxic) MST_persulfide->SCN Sulfur Transfer CN Cyanide (CN⁻) CN->MST_persulfide

Caption: The metabolic pathway of this compound from prodrug to cyanide detoxification.

Experimental Workflow: 3-MST Activity Assay

MST_Assay_Workflow cluster_detection Pyruvate Detection (Colorimetric) start Start: Prepare Reagents reagents Reaction Mixture: - Phosphate Buffer (pH 8.0) - Sodium Sulfite - Dithiothreitol - 3-Mercaptopyruvate - Sample (e.g., cell lysate) start->reagents incubation Incubate at 37°C for 15 min reagents->incubation stop_reaction Stop Reaction (add Perchloric Acid) incubation->stop_reaction centrifuge Centrifuge to remove precipitate stop_reaction->centrifuge pyruvate_oxidase Add Pyruvate Oxidase and Peroxidase centrifuge->pyruvate_oxidase color_reagents Add Color Reagents (e.g., 4-aminoantipyrine) pyruvate_oxidase->color_reagents measure Measure Absorbance at 555 nm color_reagents->measure

References

Technical Guide to the Chemical Synthesis of Sulfanegen and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Sulfanegen and its derivatives. This compound, a prodrug of 3-mercaptopyruvic acid (3-MP), is a promising experimental antidote for cyanide poisoning.[1][2] It functions by delivering 3-MP, a substrate for the enzyme 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST), which detoxifies cyanide by converting it to the less toxic thiocyanate (B1210189).[3][4][5] This document details the synthetic protocols, presents quantitative data in a structured format, and illustrates key pathways and workflows using diagrams as specified.

Core Synthesis: From Bromopyruvic Acid to this compound Acid

The foundational synthesis of this compound involves a two-step process starting from bromopyruvic acid. The initial product is the sodium salt of this compound, which exists as a stable 1,4-dithiane (B1222100) dimer (2b).[3] This salt can then be converted to the free acid form (6), which serves as the precursor for various derivatives.[3]

Experimental Protocol 1: Synthesis of this compound Acid (6)

This protocol outlines the conversion of bromopyruvic acid to the stable this compound free acid.

Step 1: Synthesis of this compound Sodium (2b)

  • Treat bromopyruvic acid with two equivalents of sodium hydrosulfide (B80085) (NaSH).[3]

  • The reaction proceeds to form the sodium salt of the 1,4-dithiane dimer of 3-mercaptopyruvate, referred to as this compound sodium (2b).[3]

Step 2: Conversion to this compound Acid (6)

  • The resulting sodium salt (2b) is passed through a cation exchange column in its acid form (e.g., Dowex 50 H+).[3]

  • This step quantitatively converts the sodium salt to the free acid (6).[3]

  • The final product is isolated for subsequent use or derivatization.

Data Presentation: Synthesis of this compound Acid

The conversion of the sodium salt to the free acid is reported to be quantitative.

ParameterValueReference
Conversion Yield (Salt to Acid)Quantitative[3]
Purity (Synthesized by Sai Life Sciences)>95%[4]

Logical Workflow: Synthesis of this compound Acid

cluster_reagents A Bromopyruvic Acid B This compound Sodium (2b) (1,4-Dithiane Dimer) A->B Step 1 C This compound Acid (6) B->C Step 2 reagent1 + 2 eq. NaSH reagent2 Cation Exchange (Dowex 50 H+)

Caption: Workflow for the two-step synthesis of this compound acid.

Synthesis of this compound Derivatives: Amine Salts

To improve the aqueous solubility of this compound for potential intramuscular administration, various amine salts have been synthesized.[3] The low solubility of the sodium salt (0.35 M) prompted the development of more soluble organic ammonium (B1175870) salt derivatives.[3]

Experimental Protocol 2: General Synthesis of this compound Amine Salts
  • Begin with the isolated this compound free acid (6) from Protocol 1.

  • Add a stoichiometric amount of the desired biologically compatible counter base (e.g., triethanolamine, diethanolamine, ethanolamine) to the acid.[3]

  • Remove the solvent via lyophilization to yield the final amine salt derivative.[3]

Data Presentation: Solubility of this compound Salts

The following table summarizes the solubility of various this compound salts, highlighting the significant improvement achieved with specific organic amines.

Counter BaseSalt FormAqueous Solubility (M)Reference
SodiumThis compound Sodium0.35[3]
Tromethamine (Tris)This compound Tris SaltMarginally Soluble[3]
D-glucosamineThis compound Glucosamine SaltMarginally Soluble[3]
Meglumine (B1676163)This compound Meglumine Salt> 1[3]
Ethanolamine This compound Ethanolamine Salt > 1 [3]
Diethanolamine (DEA) This compound DEA Salt > 1 [3]
Triethanolamine (TEA) This compound TEA Salt > 1 [1][3]
N,N-dimethylaminoethanol This compound Deanol Salt > 1 [3]

Note: The highly soluble meglumine salt was noted to be a hygroscopic glass, making it difficult to handle and unsuitable for further development.[3]

Related Synthesis: 3-Mercaptopyruvic Acid Monomer

While this compound exists as a stable dimer, its therapeutic activity relies on its conversion to the 3-mercaptopyruvic acid (3-MP) monomer in vivo.[1] The direct synthesis of the unstable 3-MP monomer has been a challenge, often resulting in the dimer.[6] A simple, high-purity synthesis was developed to isolate the monomer.[6]

Experimental Protocol 3: Synthesis of 3-Mercaptopyruvic Acid

This two-step protocol uses a protecting group strategy to prevent dimerization.

Step 1: Synthesis of Protected 3-MP Derivative

  • Dissolve bromopyruvic acid in dichloromethane.

  • Add triphenylmethanethiol (B167021) and N,N-diisopropylethylamine.[6]

  • This reaction yields a 3-mercaptopyruvic acid derivative with the sulfur atom protected by a trityl group.[6]

Step 2: Deprotection to Yield 3-Mercaptopyruvic Acid

  • Treat the protected intermediate with trifluoroacetic acid and triisopropylsilane (B1312306) in dichloromethane.[6]

  • This deprotection step yields the final 3-mercaptopyruvic acid monomer with high purity.[6]

  • The overall yield for this process is reported as 54%.[6]

Mechanism of Action: Cyanide Detoxification Pathway

This compound's primary mechanism of action is to serve as a sulfur donor for the 3-MST enzyme.[4][5] In vivo, the this compound dimer dissociates to provide two molecules of 3-MP.[7] The 3-MST enzyme then catalyzes the transfer of a sulfur atom from 3-MP to a cyanide ion (CN⁻), forming the significantly less toxic thiocyanate (SCN⁻), which is then excreted.[3][7]

Signaling Pathway: 3-MST Mediated Cyanide Detoxification

cluster_system In Vivo System cluster_detox Enzymatic Detoxification This compound This compound (Dimer) MP 3-Mercaptopyruvate (3-MP) (Monomer) This compound->MP Dissociation Enzyme 3-MST Enzyme MP->Enzyme Thiocyanate Thiocyanate (SCN⁻) (Less Toxic) Enzyme->Thiocyanate Sulfur Transfer Pyruvate Pyruvate Enzyme->Pyruvate Cyanide Cyanide (CN⁻) (Toxic) Cyanide->Enzyme

Caption: this compound dissociates to 3-MP, the substrate for 3-MST detoxification of cyanide.

References

The Pivotal Role of 3-Mercaptopyruvate Sulfurtransferase in Cyanide Detoxification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanide is a potent and rapidly acting toxic agent that poses a significant threat to human health. The primary mechanism of cyanide toxicity involves the inhibition of mitochondrial cytochrome c oxidase, leading to cellular hypoxia and rapid cell death. The body possesses endogenous detoxification pathways to counteract cyanide poisoning, with the enzyme 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST) playing a critical role. This technical guide provides an in-depth analysis of the function of 3-MST in cyanide detoxification, including its enzymatic mechanism, kinetic properties, and its interplay with cellular signaling pathways in response to cyanide exposure. Detailed experimental protocols for assessing 3-MST activity are also provided to facilitate further research and the development of novel therapeutic interventions.

Introduction

3-Mercaptopyruvate sulfurtransferase (3-MST, EC 2.8.1.2) is a key enzyme in the metabolism of sulfur-containing compounds and a crucial component of the cellular defense against cyanide.[1] Unlike rhodanese, another sulfurtransferase involved in cyanide detoxification which is primarily localized in the mitochondria, 3-MST is found in both the cytoplasm and mitochondria.[1] This dual localization allows 3-MST to act as a first line of defense against cyanide in the cytoplasm, with the mitochondrial pool providing a secondary detoxification mechanism.[1] This guide will explore the multifaceted role of 3-MST in mitigating cyanide toxicity.

The Enzymatic Mechanism of Cyanide Detoxification by 3-MST

The fundamental role of 3-MST in cyanide detoxification is to catalyze the transfer of a sulfur atom from a sulfur donor to the cyanide ion (CN⁻), converting it into the significantly less toxic thiocyanate (B1210189) (SCN⁻).[1] The primary sulfur donor for this reaction is 3-mercaptopyruvate (3-MP).

The detoxification process proceeds through a double displacement (ping-pong) mechanism involving a persulfide intermediate formed at the catalytic cysteine residue in the active site of 3-MST.

  • Step 1: Formation of the Persulfide Intermediate. 3-mercaptopyruvate binds to the active site of 3-MST. The enzyme then abstracts the sulfane sulfur from 3-MP, forming a persulfide intermediate on a key cysteine residue (Cys-SSH) and releasing pyruvate.

  • Step 2: Sulfur Transfer to Cyanide. The highly nucleophilic cyanide ion attacks the outer sulfur atom of the persulfide intermediate. This results in the formation of thiocyanate (SCN⁻) and the regeneration of the enzyme's active site cysteine.

This enzymatic reaction effectively neutralizes the toxic cyanide ion.

Quantitative Data: A Comparative Kinetic Analysis of 3-MST and Rhodanese

The efficiency of cyanide detoxification is dependent on the kinetic parameters of the enzymes involved. The following table summarizes the key kinetic constants for 3-MST and rhodanese from various sources, providing a basis for their comparative evaluation.

EnzymeSubstrateK_m_ (mM)V_max_ (µmol/min/mg)Source Organism/Tissue
3-Mercaptopyruvate Sulfurtransferase (3-MST) Cyanide (KCN)1.093.08Limicolaria flammae (Snail) Hemolymph[2]
3-Mercaptopyruvate7.020.0461CysA2 (a rhodanese-like protein)[3]
Cyanide (with 3-MP)9.110.0164CysA2 (a rhodanese-like protein)[3]
Rhodanese Cyanide (KCN)25.05.0 (RU)Coptodon zillii (Fish) Liver[4]
Thiosulfate20.01.7 (RU)Coptodon zillii (Fish) Liver[4]
Cyanide0.85-Mouse Liver[5]
Thiosulfate4.74-Mouse Liver[5]
Cyanide5.8555.04Saccharomyces cerevisiae[1]
Thiosulfate32.5055.04Saccharomyces cerevisiae[1]
Cyanide1.668.69CysA2 (a rhodanese-like protein)[3]
Thiosulfate2.977.40CysA2 (a rhodanese-like protein)[3]

Note: RU (Rhodanese Units) are a measure of enzyme activity and may not be directly comparable to µmol/min/mg without further information on the specific activity calculation.

Signaling Pathways and Cellular Responses to Cyanide

Cyanide exposure triggers a cascade of cellular events, primarily initiated by the inhibition of mitochondrial respiration. This leads to a rapid decrease in ATP production and the generation of reactive oxygen species (ROS), initiating a state of oxidative stress.[3][4]

Cyanide-Induced Cellular Stress and Apoptosis

Cyanide_Toxicity_Pathway Cyanide Cyanide (CN⁻) Mitochondrion Mitochondrion Cyanide->Mitochondrion Inhibits Cyt_C_Oxidase Cytochrome c Oxidase (Complex IV) Cyanide->Cyt_C_Oxidase Inhibits MST 3-MST Cyanide->MST Substrate ATP_Depletion ATP Depletion Cyt_C_Oxidase->ATP_Depletion Leads to ROS Reactive Oxygen Species (ROS) Generation Cyt_C_Oxidase->ROS Leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Ca_Influx Ca²⁺ Influx Oxidative_Stress->Ca_Influx NFkB NF-κB Activation Oxidative_Stress->NFkB Ca_Influx->NFkB Caspases Caspase Activation NFkB->Caspases Apoptosis Apoptosis Caspases->Apoptosis Thiocyanate Thiocyanate (SCN⁻) (Less Toxic) MST->Thiocyanate Produces Pyruvate Pyruvate MST->Pyruvate Produces MP 3-Mercaptopyruvate MP->MST Sulfur Donor Thiocyanate->Apoptosis Reduces

The resulting oxidative stress and elevated intracellular calcium levels activate downstream signaling pathways, including the transcription factor NF-κB and the caspase cascade, ultimately leading to programmed cell death (apoptosis). [6]

The Protective Role of 3-MST

3-MST plays a direct protective role by detoxifying cyanide, thereby preventing the initial insult to the mitochondrial electron transport chain. By converting cyanide to thiocyanate, 3-MST helps to maintain cellular respiration, reduce ROS production, and mitigate the downstream apoptotic signaling.

Experimental Protocols

Accurate measurement of 3-MST activity is essential for understanding its role in cyanide detoxification and for screening potential therapeutic agents. The most common method is a spectrophotometric assay that quantifies the amount of thiocyanate produced.

Spectrophotometric Assay for 3-MST Activity

This protocol is adapted from methods that measure the formation of thiocyanate, which, in the presence of ferric nitrate (B79036), forms a colored complex that can be quantified spectrophotometrically.

Materials:

  • Potassium cyanide (KCN) solution (e.g., 0.5 M)

  • 3-Mercaptopyruvate (3-MP) solution (e.g., 0.3 M)

  • Tris-HCl buffer (e.g., 1 M, pH 8.0-9.0)

  • Ferric nitrate (Fe(NO₃)₃) reagent (e.g., 0.2 M in nitric acid)

  • Trichloroacetic acid (TCA) solution (e.g., 15% w/v)

  • Enzyme preparation (e.g., tissue homogenate, purified 3-MST)

  • Spectrophotometer and cuvettes

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, 3-MP solution, and the enzyme preparation.

  • Initiation of Reaction: Start the enzymatic reaction by adding the KCN solution.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination of Reaction: Stop the reaction by adding TCA solution. This will precipitate the proteins.

  • Centrifugation: Centrifuge the tubes to pellet the precipitated proteins.

  • Color Development: Transfer the supernatant to a new tube and add the ferric nitrate reagent. A reddish-brown color will develop due to the formation of the ferric-thiocyanate complex.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 460 nm) using a spectrophotometer.

  • Quantification: Determine the concentration of thiocyanate produced using a standard curve prepared with known concentrations of potassium thiocyanate (KSCN).

  • Calculation of Enzyme Activity: Express the 3-MST activity as the amount of thiocyanate produced per unit time per milligram of protein.

Experimental Workflow

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Substrates, Enzyme) Start->Prepare_Reagents Setup_Reaction Set up Reaction Mixture (Buffer, 3-MP, Enzyme) Prepare_Reagents->Setup_Reaction Initiate_Reaction Initiate Reaction (Add KCN) Setup_Reaction->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Add TCA) Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Add_Fe_Reagent Add Ferric Nitrate Reagent Collect_Supernatant->Add_Fe_Reagent Measure_Absorbance Measure Absorbance (at ~460 nm) Add_Fe_Reagent->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for the spectrophotometric assay of 3-MST activity.

Therapeutic Implications and Future Directions

The critical role of 3-MST in cyanide detoxification makes it an attractive target for the development of novel antidotes. Strategies focused on enhancing 3-MST activity or providing bioavailable sulfur donors are promising avenues for therapeutic intervention.

One such approach has led to the development of sulfanegen, a prodrug of 3-mercaptopyruvate. This compound is designed to be more stable in circulation and efficiently deliver the 3-MP substrate to 3-MST, thereby boosting the endogenous detoxification capacity.

Future research should focus on:

  • The development of more potent and specific activators of 3-MST.

  • Investigating the regulation of 3-MST expression and activity under conditions of cyanide exposure.

  • Exploring the potential of gene therapy or protein engineering to enhance 3-MST-mediated cyanide detoxification.

Conclusion

3-Mercaptopyruvate sulfurtransferase is a vital enzyme in the cellular defense against cyanide poisoning. Its dual cytoplasmic and mitochondrial localization, coupled with its efficient catalytic mechanism, underscores its importance in neutralizing this potent toxin. A thorough understanding of its kinetic properties, its role in cellular signaling pathways, and the development of reliable experimental assays are crucial for advancing research and developing effective countermeasures against cyanide toxicity. The continued exploration of 3-MST as a therapeutic target holds significant promise for improving outcomes in cases of cyanide exposure.

References

Understanding the Prodrug Properties of Sulfanegen: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfanegen is a promising experimental antidote for cyanide poisoning, engineered as a prodrug of 3-mercaptopyruvate (B1229277) (3-MP).[1][2] Cyanide exerts its toxicity by inhibiting cytochrome c oxidase, leading to a rapid cessation of cellular respiration.[3] Current antidotes face limitations, particularly in mass casualty scenarios, often requiring intravenous administration by trained personnel.[3][4] this compound, conversely, is designed for rapid intramuscular administration, offering a significant advantage in emergency situations.[4][5] This technical guide provides an in-depth analysis of the core prodrug properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy and pharmacokinetics.

Introduction: The Prodrug Strategy for Cyanide Antidotes

The development of this compound is rooted in the strategy of enhancing the body's natural cyanide detoxification pathways. One such pathway involves the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST), which is widely distributed throughout the body, including the central nervous system.[3][5] 3-MST detoxifies cyanide by transferring a sulfur atom from its substrate, 3-mercaptopyruvate (3-MP), to the cyanide ion (CN⁻), forming the much less toxic thiocyanate (B1210189) (SCN⁻), which is then excreted in the urine.[1][3][6]

However, 3-MP itself is not a viable drug candidate due to its poor stability and short half-life in the bloodstream.[2][6] To overcome this limitation, this compound was developed as a stable, dimeric prodrug of 3-MP.[7] Upon administration, this compound (a 1,4-dithiane) is designed to non-enzymatically dissociate under physiological conditions to release two molecules of the active 3-MP, thereby providing a sustained supply of the substrate for the 3-MST enzyme.[1]

Mechanism of Action: From Prodrug to Detoxification

The primary mechanism of action of this compound involves its conversion to 3-MP and the subsequent 3-MST-catalyzed detoxification of cyanide. This process can be visualized as a signaling pathway.

Sulfanegen_Mechanism cluster_administration Administration & Conversion cluster_detoxification Detoxification Pathway This compound This compound (Prodrug) ThreeMP 3-Mercaptopyruvate (3-MP) (Active Drug) This compound->ThreeMP Non-enzymatic dissociation (pH 7.4) MST 3-Mercaptopyruvate Sulfurtransferase (3-MST) ThreeMP->MST Thiocyanate Thiocyanate (SCN⁻) (Less Toxic) MST->Thiocyanate Sulfur Transfer Pyruvate (B1213749) Pyruvate MST->Pyruvate Cyanide Cyanide (CN⁻) (Toxin) Cyanide->MST

Caption: Mechanism of action of this compound as a prodrug for cyanide detoxification.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies evaluating the pharmacokinetics and efficacy of this compound.

Table 1: Pharmacokinetic Parameters of 3-MP after Intramuscular this compound Administration in Rabbits
ParameterValueReference
Half-life (t½)~114 minutes[8][9]
ModelOne-compartment with first-order distribution and elimination[8][9]
Table 2: Efficacy of this compound in a Non-Lethal Mouse Model of Cyanide Toxicity
Treatment GroupRighting Reflex Recovery Time (minutes, mean ± SD)Reference
This compound8.7 ± 1.0[10]
Sodium Nitrite/Thiosulfate16.4 ± 2.2[10]
Hydroxocobalamin (Cbl)12.6 ± 3.3[10]
Table 3: Efficacy of this compound in a Lethal Cyanide Inhalation Mouse Model (Pre-exposure)
This compound Dose (mmol/kg)Survival RateED₅₀ (mmol/kg)Reference
0 (Saline)0%\multirow{3}{*}{0.077}[11]
0.06 - 0.1Intermediate[11]
0.2100%[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vivo Efficacy Study: Non-Lethal Mouse Model

This protocol is based on the method used to assess the reduction in righting reflex recovery time in mice exposed to a non-lethal dose of cyanide.[3]

Objective: To evaluate the antidotal efficacy of this compound by measuring the time taken for mice to recover their righting reflex after a non-lethal cyanide challenge.

Materials:

  • Male Swiss-Webster mice

  • This compound sodium solution

  • Potassium cyanide (KCN) solution

  • Phosphate-buffered saline (PBS)

  • Syringes and needles for intraperitoneal (IP) administration

Procedure:

  • Acclimatize mice to the laboratory environment.

  • Divide mice into treatment groups (e.g., this compound, placebo).

  • Administer the test compound (this compound solution) or placebo (PBS) via IP injection.

  • Five minutes after the antidote/placebo administration, administer a toxic, but non-lethal, dose of KCN via IP injection.

  • Immediately after KCN administration, place the mouse on its back and start a timer.

  • Observe the mouse and record the time it takes to right itself (i.e., return to a normal, upright posture). This is the righting reflex recovery time.

  • Monitor animals for 24 hours to ensure survival.[3]

  • Statistically analyze the righting reflex recovery times between the different treatment groups.

Non_Lethal_Mouse_Model_Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Group Divide into Treatment Groups Acclimatize->Group Administer_Antidote Administer this compound or Placebo (IP) Group->Administer_Antidote Wait Wait 5 minutes Administer_Antidote->Wait Administer_Cyanide Administer Non-Lethal KCN (IP) Wait->Administer_Cyanide Measure_Reflex Measure Righting Reflex Recovery Time Administer_Cyanide->Measure_Reflex Monitor Monitor for 24 hours Measure_Reflex->Monitor Analyze Statistical Analysis Monitor->Analyze End End Analyze->End

Caption: Workflow for the non-lethal mouse model of cyanide toxicity.

Pharmacokinetic Study: LC-MS/MS Analysis of 3-MP in Rabbit Plasma

This protocol is based on the methodology for quantifying 3-MP concentrations in plasma following this compound administration.[3][12]

Objective: To determine the pharmacokinetic profile of 3-MP after intramuscular administration of this compound.

Materials:

  • New Zealand White rabbits

  • This compound solution for intramuscular (IM) injection

  • EDTA-containing collection tubes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

  • Analytical standards of 3-MP

Procedure:

  • House rabbits and collect baseline blood samples into EDTA tubes.

  • Administer a single dose of this compound (e.g., 149 mg/kg) via IM injection in the thigh.[12]

  • Collect blood samples from an artery at specified time points (e.g., 0.5, 1, 5, 10, 30, 60, 120, 240 minutes) post-administration.[12]

  • Immediately after collection, centrifuge the blood at 1500 x g for 15 minutes at 4°C to separate the plasma.[12]

  • Store plasma samples at -80°C until analysis.

  • Prepare plasma samples for analysis. This may involve protein precipitation and derivatization to improve chromatographic behavior.

  • Analyze the samples using a validated HPLC-MS/MS method. Key parameters for a previously developed method include:[3]

    • Total run time: 5.1 minutes

    • Limit of detection: 0.1 µM

    • Linear dynamic range: 0.5–100 µM

  • Construct a calibration curve using the analytical standards of 3-MP.

  • Quantify the concentration of 3-MP in each plasma sample.

  • Use the concentration-time data to perform pharmacokinetic modeling and determine parameters such as half-life, volume of distribution, and clearance.

PK_Study_Workflow Start Start Baseline_Sample Collect Baseline Blood Sample Start->Baseline_Sample Administer_this compound Administer this compound (IM) Baseline_Sample->Administer_this compound Time_Course_Sampling Collect Blood Samples (Time Course) Administer_this compound->Time_Course_Sampling Separate_Plasma Centrifuge to Separate Plasma Time_Course_Sampling->Separate_Plasma Store_Samples Store Plasma at -80°C Separate_Plasma->Store_Samples Sample_Prep Prepare Samples for Analysis Store_Samples->Sample_Prep LCMS_Analysis Analyze via HPLC-MS/MS Sample_Prep->LCMS_Analysis Data_Analysis Quantify 3-MP and Perform PK Modeling LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the pharmacokinetic study of this compound in rabbits.

Enzyme Activity Assay: 3-Mercaptopyruvate Sulfurtransferase (3-MST)

This protocol is based on a colorimetric method for determining 3-MST activity.[4][5]

Objective: To measure the enzymatic activity of 3-MST in a biological sample.

Materials:

  • Biological sample (e.g., tissue homogenate, red blood cell lysate)

  • Sodium phosphate (B84403) buffer (0.12 M, pH 8.0)

  • Sodium sulfite (B76179) (0.5 M)

  • Dithiothreitol (0.15 M)

  • 3-mercaptopyruvate sodium salt (0.1 M)

  • Perchloric acid (PCA, 1.2 M)

  • Reagents for pyruvate detection (e.g., pyruvate oxidase, peroxidase, and a chromogenic substrate)

  • Spectrophotometer

Procedure:

  • Prepare the biological sample (e.g., homogenize tissue in phosphate buffer).

  • Prepare the incubation mixture in a microcentrifuge tube containing:

    • 250 µL of 0.12 M sodium phosphate buffer, pH 8.0

    • 50 µL of 0.5 M sodium sulfite

    • 50 µL of 0.15 M dithiothreitol

    • 50 µL of the biological sample

    • 50 µL of distilled water

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the reaction by adding 50 µL of 0.1 M 3-mercaptopyruvate solution.

  • Incubate the reaction mixture for 15 minutes at 37°C.[5]

  • Stop the reaction by adding 250 µL of 1.2 M PCA.[5]

  • Centrifuge the samples at 1600 x g for 5 minutes to pellet the precipitated protein.[5]

  • Transfer the supernatant to a new tube.

  • Measure the amount of pyruvate formed in the supernatant using a coupled colorimetric assay. This typically involves using pyruvate oxidase and peroxidase to generate a colored product that can be measured spectrophotometrically (e.g., at 555 nm).[4]

  • Calculate the 3-MST activity based on the amount of pyruvate produced per unit of time and protein concentration.

Conclusion

This compound represents a significant advancement in the development of cyanide countermeasures. Its design as a stable, intramuscularly injectable prodrug that leverages the endogenous 3-MST detoxification pathway addresses many of the logistical challenges associated with current cyanide antidotes. The quantitative data from preclinical studies in various animal models demonstrate its rapid action and efficacy. The experimental protocols detailed herein provide a framework for the continued evaluation and development of this compound and other next-generation cyanide antidotes. Further research, including clinical trials, will be crucial to fully establish its safety and efficacy profile in humans.[3]

References

In Vivo Conversion of Sulfanegen to 3-Mercaptopyruvate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfanegen is a prodrug of 3-mercaptopyruvate (B1229277) (3-MP) developed as a more stable and bioavailable precursor for the enzymatic detoxification of cyanide. This technical guide provides an in-depth overview of the in vivo conversion of this compound to 3-MP and the subsequent action of 3-mercaptopyruvate sulfurtransferase (3-MST) in cyanide antagonism. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and toxicology.

Introduction

Cyanide is a potent and rapidly acting metabolic poison that inhibits cellular respiration, leading to severe and often fatal consequences.[1] The development of effective and rapidly administrable antidotes is a critical area of research, particularly for mass casualty scenarios.[1] this compound has emerged as a promising cyanide antidote, acting as a prodrug for 3-mercaptopyruvate (3-MP).[2] Unlike 3-MP, which has poor stability and bioavailability, this compound is a stable, water-soluble compound that can be administered intramuscularly.[1][2] In physiological systems, this compound, a dithiane dimer, non-enzymatically dissociates into two equivalents of 3-MP.[3] The therapeutic action of this compound is primarily mediated by the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST), which utilizes 3-MP as a sulfur donor to convert cyanide into the significantly less toxic thiocyanate (B1210189).[2][4]

This guide details the biochemical basis of this compound's action, from its conversion to 3-MP to the enzymatic detoxification of cyanide by 3-MST. It also provides practical information for researchers, including quantitative data on enzyme kinetics and pharmacokinetics, as well as detailed experimental protocols for assessing 3-MST activity and the in vivo efficacy of this compound.

Biochemical Pathway and Mechanism of Action

The primary mechanism of this compound as a cyanide antidote involves its conversion to 3-MP and the subsequent sulfur transfer reaction catalyzed by 3-MST.

In Vivo Conversion of this compound to 3-Mercaptopyruvate

This compound (2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid disodium (B8443419) salt) is a dimeric prodrug that spontaneously dissociates in physiological conditions (pH 7.4) to yield two molecules of 3-mercaptopyruvate (3-MP).[3][5] This non-enzymatic conversion ensures a rapid and sustained supply of the active sulfur donor, 3-MP, to the systemic circulation.

The 3-Mercaptopyruvate Sulfurtransferase (3-MST) Pathway

The detoxification of cyanide is primarily carried out by two mitochondrial enzymes in mammals: rhodanese and 3-mercaptopyruvate sulfurtransferase (3-MST).[1] While rhodanese utilizes thiosulfate (B1220275) as its substrate, 3-MST uses 3-MP.[1] The 3-MST pathway is considered a highly promising target for cyanide antagonism due to the wider tissue distribution of 3-MST, which is present in both the cytosol and mitochondria of various organs, including the central nervous system, a primary target of cyanide toxicity.[1][4]

The reaction catalyzed by 3-MST involves the transfer of a sulfane sulfur atom from 3-MP to cyanide, resulting in the formation of pyruvate (B1213749) and the much less toxic thiocyanate (SCN⁻), which is then excreted in the urine.[3] This process involves the formation of a persulfide intermediate on a cysteine residue within the active site of 3-MST.[1]

Upstream Production of Endogenous 3-Mercaptopyruvate

Endogenous 3-MP is produced from the amino acid L-cysteine through a two-step process involving cysteine aminotransferase (CAT) and from D-cysteine via diamine oxidase (DAO).[4][6] However, the endogenous supply of 3-MP is limited, highlighting the therapeutic utility of an exogenous source like this compound during acute cyanide poisoning.[3]

Secondary Mechanisms of Action

Beyond serving as a substrate for 3-MST, 3-MP itself exhibits antioxidant properties and can quench reactive oxygen species (ROS) induced by cyanide.[7] Furthermore, 3-MST can catalyze the production of hydrogen sulfide (B99878) (H₂S) from 3-MP, a signaling molecule with known neuroprotective effects.[7][8]

Quantitative Data

Enzyme Kinetics of Human 3-Mercaptopyruvate Sulfurtransferase

The following table summarizes the kinetic parameters of human 3-MST for the production of H₂S from 3-MP in the presence of the physiological persulfide acceptor, thioredoxin. The reaction was monitored by the oxidation of NADPH at 340 nm.[9]

ParameterValueReference
Km for 3-Mercaptopyruvate393 ± 26 µM[9]
Vmax for NADPH Oxidation2.3 ± 0.2 µmol min⁻¹ mg⁻¹[9]
Pharmacokinetics of 3-Mercaptopyruvate after this compound Administration

Pharmacokinetic studies in rabbits following a single intramuscular administration of this compound (149 mg/kg) have been conducted. The plasma concentrations of the active metabolite, 3-MP, were monitored by LC-MS/MS.[10]

ParameterValueReference
Half-life (t1/2) of 3-MP~114 minutes[10]
Pharmacokinetic ModelOne-compartment model with first-order distribution and elimination[10]
Tissue Distribution of 3-Mercaptopyruvate

A study in mice investigated the plasma and brain distribution of 3-MP following a 50 mg/kg intraperitoneal injection of this compound.[7]

Time PointPlasma ConcentrationBrain Concentration (Cmax)Reference
1 hourPlummeted to baseline within 2 hours46 µM[7]
3-MST Activity in Tissues

The specific activity of 3-MST has been measured in various tissues from different species. The activity is defined as µmol of thiocyanate produced per mg of protein per minute.[11]

SpeciesTissueSpecific Activity (µmol SCN⁻/mg protein/min)Reference
SwineLiver0.044 ± 0.013[11]
SwineKidney0.050 ± 0.016[11]
Male Swiss-Webster MiceErythrocytes140.1 ± 16.8[11]

Experimental Protocols

Quantification of 3-Mercaptopyruvate in Plasma using HPLC-MS/MS

This method allows for the sensitive and specific quantification of 3-MP in biological matrices.[2][4]

4.1.1. Materials

  • Internal Standard: ¹³C₃-3-MP

  • Protein Precipitation Agent: Acetonitrile

  • Derivatizing Agent: Monobromobimane (B13751) (to prevent dimerization of 3-MP)

  • HPLC system coupled to a tandem mass spectrometer

4.1.2. Sample Preparation

  • Spike plasma samples with the internal standard (¹³C₃-3-MP).

  • Precipitate plasma proteins using acetonitrile.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Add monobromobimane to the supernatant and incubate to derivatize 3-MP.

4.1.3. HPLC-MS/MS Analysis

  • The derivatized 3-MP is separated by reverse-phase HPLC and detected by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • The method has a reported limit of detection of 0.1 µM and a linear dynamic range of 0.5–100 µM.[2][4]

Colorimetric Assay for 3-Mercaptopyruvate Sulfurtransferase (3-MST) Activity

This assay measures the activity of 3-MST by quantifying the production of pyruvate, a product of the sulfur transfer reaction. The pyruvate is then used in a coupled enzymatic reaction that produces a colored product.[12]

4.2.1. Principle 3-MST catalyzes the conversion of 3-MP to pyruvate. Pyruvate oxidase then converts pyruvate to acetyl phosphate (B84403), CO₂, and H₂O₂. Peroxidase, in the presence of H₂O₂, catalyzes the oxidative coupling of N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine and 4-aminoantipyrine (B1666024) to form a colored product, which is measured spectrophotometrically at 555 nm. The rate of color formation is proportional to the 3-MST activity.

4.2.2. Reagents

  • Phosphate buffer (pH 8.0)

  • Sodium sulfite

  • Dithiothreitol (DTT)

  • 3-Mercaptopyruvate (substrate)

  • Perchloric acid (PCA) to stop the reaction

  • Pyruvate oxidase

  • Peroxidase

  • N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine

  • 4-aminoantipyrine

4.2.3. Procedure

  • Prepare a reaction mixture containing phosphate buffer, sodium sulfite, and DTT.

  • Add the biological sample (e.g., cell homogenate) to the reaction mixture.

  • Initiate the reaction by adding 3-mercaptopyruvate.

  • Incubate the mixture at 37°C for a defined period (e.g., 15 minutes).

  • Stop the reaction by adding perchloric acid.

  • Centrifuge to remove precipitated proteins.

  • Add the supernatant to a new reaction mixture containing the components of the colorimetric detection system (pyruvate oxidase, peroxidase, and chromogenic substrates).

  • Incubate and measure the absorbance at 555 nm.

In Vivo Efficacy Study of this compound in an Animal Model of Cyanide Toxicity

This protocol outlines a general procedure for evaluating the antidotal efficacy of this compound in a juvenile pig model of cyanide poisoning.[3]

4.3.1. Animal Model and Induction of Cyanide Toxicity

  • Anesthetize and mechanically ventilate juvenile pigs.

  • Monitor vital signs, blood gases, blood cyanide levels, and serum lactate (B86563).

  • Induce cyanide toxicity by intravenous infusion of sodium cyanide (NaCN) or sodium nitroprusside (SNP) until severe lactic acidosis and hypotension are observed.

4.3.2. Antidote Administration and Monitoring

  • Once peak toxicity is reached, administer this compound sodium intravenously or intramuscularly. A placebo is administered to a control group.

  • Monitor the reversal of cyanide toxicity. The primary endpoint is survival.

  • Secondary endpoints include the normalization of serum lactate levels and the restoration of hemodynamic stability.

Visualizations

Biochemical Pathways

Sulfanegen_Metabolism cluster_upstream Endogenous 3-MP Production cluster_drug This compound Administration cluster_detox Cyanide Detoxification L_Cysteine L-Cysteine 3-MP_endogenous 3-Mercaptopyruvate (3-MP) L_Cysteine->3-MP_endogenous Cysteine Aminotransferase (CAT) D_Cysteine D-Cysteine D_Cysteine->3-MP_endogenous Diamine Oxidase (DAO) alpha_KG α-Ketoglutarate L_Glutamate L-Glutamate 3-MP 3-Mercaptopyruvate (3-MP) 3-MP_endogenous->3-MP This compound This compound 3-MP_exogenous 3-Mercaptopyruvate (3-MP) This compound->3-MP_exogenous Non-enzymatic dissociation (pH 7.4) 3-MP_exogenous->3-MP MST 3-Mercaptopyruvate Sulfurtransferase (3-MST) 3-MP->MST Cyanide Cyanide (CN⁻) Cyanide->MST Pyruvate Pyruvate MST->Pyruvate Thiocyanate Thiocyanate (SCN⁻) MST->Thiocyanate Urine Urinary Excretion Thiocyanate->Urine

Caption: Biochemical pathway of this compound conversion and cyanide detoxification.

Experimental Workflow

Experimental_Workflow cluster_animal_prep Animal Model Preparation cluster_toxicity Induction of Cyanide Toxicity cluster_treatment Antidote Administration cluster_outcome Outcome Assessment Animal_Model Juvenile Pig Model Anesthesia Anesthesia & Mechanical Ventilation Animal_Model->Anesthesia Monitoring_Setup Baseline Monitoring (Vitals, Blood Gases, Lactate) Anesthesia->Monitoring_Setup CN_Infusion IV Infusion of NaCN or SNP Monitoring_Setup->CN_Infusion Toxicity_Endpoint Peak Toxicity Reached (Severe Acidosis, Hypotension) CN_Infusion->Toxicity_Endpoint Sulfanegen_Admin Administer this compound (IV or IM) Toxicity_Endpoint->Sulfanegen_Admin Placebo_Admin Administer Placebo Toxicity_Endpoint->Placebo_Admin Monitoring_Post Continuous Monitoring Sulfanegen_Admin->Monitoring_Post Placebo_Admin->Monitoring_Post Primary_Endpoint Primary Endpoint: Survival Monitoring_Post->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Lactate Normalization - Hemodynamic Stability Monitoring_Post->Secondary_Endpoints

Caption: In vivo efficacy testing workflow for this compound.

Regulatory Relationship

It is important to note that while the acronym "MST" is used for both 3-mercaptopyruvate sulfurtransferase (the enzyme central to this guide) and Mammalian Ste20-like kinases (MST1/2, which are core components of the Hippo signaling pathway), these are distinct proteins with different functions. Current research does not indicate a direct regulatory relationship where the Hippo pathway kinases (MST1/2) regulate the expression or activity of 3-mercaptopyruvate sulfurtransferase.

Regulatory_Distinction cluster_hippo Hippo Signaling Pathway cluster_sulfur Sulfur Metabolism Pathway MST1_2 MST1 (STK4) & MST2 (STK3) (Kinases) LATS1_2 LATS1/2 MST1_2->LATS1_2 MPST 3-Mercaptopyruvate Sulfurtransferase (MPST/3-MST) (Enzyme) MST1_2->MPST No Direct Regulation Established YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Gene_Expression Regulation of Gene Expression (Cell Proliferation, Apoptosis) YAP_TAZ->Gene_Expression Sulfur_Transfer Sulfur Transfer Reactions (e.g., Cyanide Detoxification) MPST->Sulfur_Transfer

Caption: Distinction between Hippo pathway's MST1/2 and 3-MST enzyme.

Conclusion

This compound represents a significant advancement in the development of cyanide antidotes. Its favorable stability, bioavailability, and mechanism of action, which leverages the widely distributed 3-MST enzyme, make it a promising candidate for clinical use. This technical guide provides a foundational understanding of the in vivo conversion of this compound to 3-MP and its subsequent role in cyanide detoxification. The provided quantitative data and experimental protocols are intended to facilitate further research and development in this critical area of toxicology and emergency medicine. Future research should continue to explore the full therapeutic potential of this compound and further elucidate the regulatory mechanisms of the 3-MST pathway.

References

Physicochemical Properties of Sulfanegen Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfanegen, the dimeric form of 3-mercaptopyruvate (B1229277) (3-MP), is a promising cyanide antidote that functions as a prodrug, delivering 3-MP to the mitochondrial enzyme 3-mercaptopyruvate sulfurtransferase (3-MST) for the detoxification of cyanide to the less toxic thiocyanate (B1210189). The efficacy and developability of this compound are critically dependent on the physicochemical properties of its salt forms, which influence solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the known physicochemical properties of various this compound salts, including the sodium, meglumine, ethanolamine, diethanolamine (B148213) (DEA), and triethanolamine (B1662121) (TEA) salts. It details experimental protocols for their synthesis and characterization and illustrates key pathways and workflows.

Introduction

Acute cyanide poisoning is a significant threat, and the development of rapidly acting, easily administered antidotes is a critical medical countermeasure. This compound has emerged as a promising candidate due to its novel mechanism of action, which leverages the endogenous 3-MST pathway.[1] However, the free acid form of this compound has limited aqueous solubility. Consequently, the formation of various salts is essential to improve its pharmaceutical properties, particularly for intramuscular administration in mass casualty scenarios.[2][3] This guide summarizes the available data on the physicochemical characteristics of different this compound salts to aid in their further development and application.

Physicochemical Properties

The selection of an appropriate salt form is a crucial step in drug development, impacting solubility, stability, and manufacturability. While comprehensive data for all this compound salts are not publicly available, this section summarizes the known properties.

Solubility

Aqueous solubility is a critical parameter for an intramuscularly administered cyanide antidote. The sodium salt of this compound exhibits insufficient solubility for this purpose, leading to the investigation of various organic amine salts.[2]

Salt FormCounter-ionMolar Solubility (M)Notes
This compound SodiumNa⁺0.35[2][3]Insufficiently soluble for effective IM administration.[2]
This compound MeglumineMeglumine> 1.0[2]Highly soluble but difficult to handle due to being a hygroscopic glass.[2]
This compound EthanolamineEthanolamine> 1.0[2]High solubility.
This compound Diethanolamine (DEA)Diethanolamine> 1.0[2]High solubility.
This compound Triethanolamine (TEA)Triethanolamine> 1.0[2][3]High solubility and well-tolerated in preclinical models.[3]

Table 1: Aqueous Solubility of Different this compound Salts

Melting Point and Thermal Stability

Specific melting points for the various this compound salts are not detailed in the available literature. However, thermal analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis) is the standard method for determining these properties. For amine salts of organic acids, it is common for the salt to decompose at temperatures above its melting point. The melting point of the related compound 2,5-dihydroxy-1,4-dithiane is reported to be 130 °C.[4]

pKa

The pKa of the carboxylic acid functional groups of the this compound molecule has not been reported. This value is essential for predicting the ionization state of the molecule at different physiological pH values and for designing appropriate formulation strategies.

Crystal Structure

The three-dimensional arrangement of atoms in the solid state can significantly influence the properties of a pharmaceutical salt. While the full crystal structures are not detailed here, X-ray crystallographic data for the diethanolamine (DEA) and triethanolamine (TEA) salts of this compound have been generated and are available in the supplementary materials of Patterson et al., J. Med. Chem. 2013, 56, 3, 1004–1011.[5]

Stability

The stability of this compound is pH-dependent. The dithiane ring of the sodium salt is stable at an acidic pH of 1.4. However, at a physiological pH of 7.4, it undergoes ring-opening to the monomeric 3-mercaptopyruvate, with a reported half-life of 2.0 hours.[2] This conversion is essential for its mechanism of action as a prodrug.

Salt FormConditionHalf-life (t₁/₂)Method
This compound SodiumpH 1.4 (pD 1.0) in D₂OStable over 22 hours[2]¹H NMR
This compound SodiumpH 7.4 (pD 7.0) in D₂O2.0 hours[2]¹H NMR

Table 2: Stability of this compound Sodium in Aqueous Solution

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound salts, based on published procedures.

Synthesis of this compound Salts

The synthesis of this compound salts is a two-step process involving the formation of the free acid, followed by salt formation with the desired base.[1][2]

Step 1: Synthesis of this compound Free Acid (2,5-Dihydroxy-1,4-dithiane-2,5-dicarboxylic acid)

  • Formation of Sodium Salt: To a solution of bromopyruvic acid in ethanol (B145695) at 0 °C, add two molar equivalents of sodium hydrosulfide (B80085) (NaSH).[5] Stir the reaction mixture until completion. The resulting product is the disodium (B8443419) salt of this compound.

  • Conversion to Free Acid: Dissolve the crude sodium salt in water and pass the solution through a cation exchange column in its acid form (e.g., Dowex 50 H⁺).[1]

  • Isolation: Lyophilize the eluate to obtain the this compound free acid as a stable solid.

Step 2: Formation of Amine Salts

  • Reaction: Dissolve the this compound free acid in a suitable solvent (e.g., water).

  • Addition of Base: Add a stoichiometric amount (2 equivalents) of the desired biocompatible amine (e.g., meglumine, ethanolamine, diethanolamine, or triethanolamine).[1]

  • Isolation: Remove the solvent by lyophilization to yield the corresponding amine salt.[1]

G cluster_0 Step 1: Free Acid Synthesis cluster_1 Step 2: Amine Salt Formation Bromopyruvic Acid Bromopyruvic Acid Reaction1 Reaction in Ethanol (0°C) Bromopyruvic Acid->Reaction1 NaSH NaSH NaSH->Reaction1 This compound Sodium Salt This compound Sodium Salt Reaction1->this compound Sodium Salt Ion Exchange Cation Exchange (Dowex 50 H+) This compound Sodium Salt->Ion Exchange This compound Free Acid This compound Free Acid Ion Exchange->this compound Free Acid This compound Free Acid_ref This compound Free Acid Reaction2 Addition in Water This compound Free Acid_ref->Reaction2 Amine Biocompatible Amine (2 equivalents) Amine->Reaction2 Lyophilization Lyophilization Reaction2->Lyophilization This compound Amine Salt This compound Amine Salt Lyophilization->this compound Amine Salt

General workflow for the synthesis of this compound salts.
Shake-Flask Solubility Determination

This method determines the equilibrium solubility of a compound in a specific solvent.

  • Sample Preparation: Add an excess amount of the this compound salt to a vial containing a known volume of purified water.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: As this compound lacks a strong UV chromophore, quantification of the dissolved salt in the supernatant requires a suitable analytical method.[2] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an appropriate technique. The concentration is determined by comparing the response to a standard curve prepared with known concentrations of the salt.

¹H NMR for Stability Assessment

This protocol is based on the methodology used to determine the stability of this compound sodium salt.[2]

  • Sample Preparation: Prepare a solution of the this compound salt in deuterated water (D₂O) at a known concentration. For pH-dependent studies, use deuterated buffers (e.g., deuterated phosphate (B84403) buffer for pH 7.4 or DCl for pH 1.4).

  • Internal Standard: Add a known amount of an internal standard that does not react with the sample or degrade under the experimental conditions (e.g., t-butanol).[2]

  • NMR Data Acquisition: Acquire ¹H NMR spectra at regular time intervals at a constant temperature (e.g., physiological temperature).

  • Data Analysis: The degradation of the dithiane ring can be monitored by observing the disappearance of the characteristic methylene (B1212753) proton signals of the ring and the appearance of signals corresponding to the monomeric 3-MP. Quantify the remaining this compound salt at each time point by integrating its signals relative to the internal standard. The half-life can be calculated from the first-order decay plot.

Mechanism of Action: The 3-MST Signaling Pathway

This compound acts as a prodrug for 3-mercaptopyruvate (3-MP). Upon entering the physiological environment, particularly the cytoplasm and mitochondria, the this compound dimer dissociates to release 3-MP. This 3-MP then serves as a substrate for the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST). 3-MST catalyzes the transfer of a sulfane sulfur atom from 3-MP to cyanide (CN⁻), resulting in the formation of the much less toxic thiocyanate (SCN⁻), which is then excreted. This enzymatic reaction requires cofactors such as thioredoxin (Trx) and dihydrolipoic acid (DHLA).[6][7][8]

G cluster_0 Extracellular/Cytoplasm cluster_1 Mitochondria / Cytoplasm This compound This compound 3MP 3-Mercaptopyruvate (3-MP) This compound->3MP Dissociation (pH 7.4) 3MP_mito 3-MP 3MP->3MP_mito Cyanide_in Cyanide (CN⁻) Cyanide_mito CN⁻ Cyanide_in->Cyanide_mito 3MST 3-Mercaptopyruvate Sulfurtransferase (3-MST) Thiocyanate Thiocyanate (SCN⁻) 3MST->Thiocyanate Pyruvate Pyruvate 3MST->Pyruvate Cofactors Cofactors (Thioredoxin, DHLA) Cofactors->3MST Excretion Excretion Thiocyanate->Excretion 3MP_mito->3MST Cyanide_mito->3MST

Mechanism of action of this compound in cyanide detoxification.

Conclusion

The development of highly water-soluble salts of this compound, particularly the triethanolamine salt, represents a significant advancement in the creation of a viable intramuscular antidote for cyanide poisoning. While key physicochemical data such as melting points and pKa values for these salts are not yet widely available, the existing information on their enhanced solubility and the well-characterized mechanism of action provide a strong foundation for their continued development. The experimental protocols outlined in this guide offer a starting point for researchers to further characterize these promising compounds and optimize their formulation for clinical use. Future work should focus on obtaining the missing quantitative data to build a complete physicochemical profile for each salt, enabling a more rational selection of the optimal candidate for clinical trials.

References

The Discovery and Development of Sulfanegen: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, mechanism of action, and preclinical development of Sulfanegen as a promising cyanide countermeasure.

Introduction

Cyanide is a rapidly acting and highly lethal chemical agent that poses a significant threat in industrial accidents, smoke inhalation from fires, and as a potential agent of terrorism.[1] Its toxicity stems from the inhibition of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, leading to a halt in cellular respiration and rapid cytotoxic hypoxia.[1] Existing cyanide antidotes, while effective, often require intravenous administration, which presents logistical challenges in mass casualty scenarios where rapid treatment of a large number of victims is critical.[1][2] This necessity spurred the development of this compound, a novel cyanide antidote designed for intramuscular administration, offering a more practical solution for first responders.[1]

This compound is a prodrug of 3-mercaptopyruvate (B1229277) (3-MP), a natural substrate for the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST).[1][3] The development of this compound was driven by the need to overcome the inherent instability and poor bioavailability of 3-MP itself.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound, intended for researchers, scientists, and professionals in the field of drug development and toxicology.

Mechanism of Action: The 3-Mercaptopyruvate Sulfurtransferase Pathway

The primary mechanism of cyanide detoxification in the body involves the enzymatic transfer of a sulfur atom to the cyanide ion (CN⁻), converting it to the significantly less toxic thiocyanate (B1210189) (SCN⁻), which is then excreted in the urine.[1] While the rhodanese enzyme system has been traditionally recognized for this role, the 3-mercaptopyruvate sulfurtransferase (3-MST) pathway has emerged as a crucial and more widely distributed system for cyanide detoxification.[1][3] 3-MST is found in both the mitochondria and the cytosol of various tissues, including the central nervous system, offering a broader defense against cyanide toxicity compared to the predominantly mitochondrial rhodanese.[3]

This compound, a dimeric prodrug of 3-mercaptopyruvate, is designed to deliver its active monomer, 3-MP, upon administration.[3] The released 3-MP then serves as a sulfur donor for the 3-MST enzyme. The catalytic cycle involves the transfer of the sulfur atom from 3-MP to a cysteine residue in the active site of 3-MST, forming a persulfide intermediate. This persulfide then readily donates the sulfur atom to a cyanide ion, regenerating the active enzyme and producing thiocyanate and pyruvate.[4]

This compound Mechanism of Action cluster_blood Bloodstream cluster_cell Cell (Cytosol/Mitochondria) This compound This compound (Dimer) MP 3-Mercaptopyruvate (3-MP) (Monomer) This compound->MP Non-enzymatic dissociation MST_active 3-MST (Active Enzyme) MP->MST_active Sulfur Donor Pyruvate Pyruvate MP->Pyruvate co-product MST_persulfide 3-MST-S-SH (Persulfide Intermediate) MST_active->MST_persulfide Sulfur Transfer MST_persulfide->MST_active Regeneration Cyanide Cyanide (CN⁻) MST_persulfide->Cyanide Sulfur Donation Thiocyanate Thiocyanate (SCN⁻) (Excreted) Cyanide->Thiocyanate

Figure 1: this compound's mechanism of action via the 3-MST pathway.

Synthesis and Formulation Development

The initial development of this compound focused on creating a stable, water-soluble prodrug of 3-MP that could be formulated for intramuscular injection. The synthesis of this compound sodium involves a two-step process starting from bromopyruvic acid.[1] However, the aqueous solubility of the sodium salt was found to be insufficient for the desired intramuscular formulation.[1] This led to the exploration of various organic amine salts to enhance solubility.

Salt FormAqueous Solubility (M)
Sodium0.35
TromethamineMarginally more soluble than sodium salt
D-glucosamineMarginally more soluble than sodium salt
Meglumine> 1
Ethanolamine> 1
Diethanolamine (DEA)> 1
Triethanolamine (B1662121) (TEA)> 1
N,N-dimethylaminoethanol (deanol)> 1
Table 1: Aqueous Solubility of Different this compound Salt Forms.[1]

Of the highly soluble salts, the triethanolamine (TEA) salt was identified as a promising candidate for further development due to its favorable handling properties.[1]

Preclinical Efficacy

The efficacy of this compound has been evaluated in several animal models of cyanide poisoning, including mice, rabbits, and pigs.

Mouse Models

In mouse models, this compound has demonstrated significant efficacy in both non-lethal and lethal cyanide exposure scenarios. In a non-lethal model, the efficacy was assessed by measuring the reduction in the righting reflex recovery time, a measure of neurological function.[1] In lethal models, survival was the primary endpoint.

Cyanide ModelThis compound AdministrationDose (mmol/kg)Outcome
KCN Injection (0.24 mmol/kg, IP)Intravenous (pre-exposure)0.24100% survival
KCN Injection (0.24 mmol/kg, IP)Intravenous (pre-exposure)ED₅₀ = 0.1450% survival
KCN Injection (0.16 mmol/kg, IP)Intramuscular (post-exposure)-Dose-dependent survival
HCN Gas Inhalation (534 ppm, 30 min)Intraperitoneal (pre-exposure)0.2100% survival
HCN Gas Inhalation (534 ppm, 30 min)Intraperitoneal (pre-exposure)ED₅₀ = 0.07750% survival
Table 2: Efficacy of this compound in Mouse Models of Cyanide Poisoning.[3]

Studies have also shown that the combination of this compound with another cyanide antidote, cobinamide, results in at least an additive therapeutic effect, with the combination therapy leading to significantly higher survival rates in both injection and inhalation models of cyanide poisoning in mice.[3][5]

Rabbit and Pig Models

In a rabbit model of sub-lethal cyanide toxicity, both intravenous and intramuscular administration of this compound sodium rapidly reversed the effects of cyanide on oxyhemoglobin and deoxyhemoglobin levels.[6][7] Red blood cell cyanide levels also returned to normal more quickly in this compound-treated animals compared to controls.[6][7]

A study in a juvenile pig model of lethal cyanide toxicity induced by sodium nitroprusside or sodium cyanide infusion demonstrated that intravenous administration of this compound sodium resulted in 100% survival, accompanied by a significant reduction in blood lactate (B86563) and cyanide levels.[1] In contrast, all placebo-treated animals succumbed to cyanide toxicity.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in rabbits. Following intramuscular administration, the active metabolite, 3-MP, is rapidly absorbed and distributed.

ParameterValue
Half-life (t₁/₂)~114 minutes
Pharmacokinetic ModelOne-compartment model with first-order distribution and elimination
Table 3: Pharmacokinetic Parameters of 3-MP after Intramuscular Administration of this compound in Rabbits.[2]

The rapid appearance of 3-MP in the plasma and its relatively sustained presence are well-suited for the rapid treatment of acute cyanide poisoning.

Experimental Protocols

Non-lethal Mouse Model of Cyanide Toxicity

This protocol was developed to assess the efficacy of potential cyanide antidotes by measuring the recovery of the righting reflex, a neurological endpoint, thereby reducing the number of animals required compared to traditional LD₅₀ studies.[1]

Procedure:

  • A dose of cyanide is selected that disrupts the righting reflex for approximately one hour with minimal mortality.

  • Mice are administered the cyanide dose (e.g., via intraperitoneal injection).

  • The putative antidote (e.g., this compound) is administered either before (prophylactic) or after (therapeutic) the cyanide challenge, typically via intraperitoneal, intravenous, or oral routes.[1]

  • The time taken for each mouse to regain its righting reflex (the ability to right itself when placed on its back) is recorded.

  • The efficacy of the antidote is determined by the reduction in the average righting reflex recovery time compared to a placebo-treated control group.[1]

Non-lethal Mouse Study Workflow start Start cyanide_admin Administer non-lethal dose of cyanide (IP) start->cyanide_admin antidote_admin Administer this compound (pre- or post-cyanide) cyanide_admin->antidote_admin observe Observe and record righting reflex recovery time antidote_admin->observe analyze Compare recovery times (this compound vs. Placebo) observe->analyze end End analyze->end

Figure 2: Workflow for the non-lethal mouse efficacy study.
LC-MS/MS Analysis of 3-Mercaptopyruvate in Plasma

This method was developed for the quantitative analysis of 3-MP in plasma samples from animals treated with this compound.[8][9][10]

Sample Preparation:

  • An internal standard (¹³C₃-3-MP) is added to the plasma sample.[9][10]

  • Plasma proteins are precipitated.[9][10]

  • The sample is then derivatized with monobromobimane (B13751) to form a stable 3-mercaptopyruvate-bimane complex, which prevents the dimerization of 3-MP and improves chromatographic performance.[8][9][10]

Instrumentation and Conditions:

  • Chromatography: High-Performance Liquid Chromatography (HPLC)[9][10]

  • Detection: Tandem Mass Spectrometry (MS/MS)[9][10]

  • Limit of Detection (LOD): 0.1 µM to 0.5 µM[8][10]

  • Linear Dynamic Range: 0.5 µM to 500 µM[8][10]

LC-MS/MS Protocol start Start: Plasma Sample add_is Add Internal Standard (¹³C₃-3-MP) start->add_is precipitate Protein Precipitation add_is->precipitate derivatize Derivatization with Monobromobimane precipitate->derivatize hplc HPLC Separation derivatize->hplc msms MS/MS Detection hplc->msms quantify Quantification of 3-MP msms->quantify end End quantify->end

Figure 3: Experimental workflow for LC-MS/MS analysis of 3-MP.

Conclusion

This compound represents a significant advancement in the development of cyanide countermeasures. Its novel mechanism of action, leveraging the widely distributed 3-MST enzyme system, and its formulation for intramuscular administration address key limitations of existing antidotes. Preclinical studies have consistently demonstrated its efficacy and favorable pharmacokinetic profile in various animal models. The continued development of this compound holds great promise for improving preparedness and response to cyanide incidents, particularly in mass casualty settings. Further research, including clinical trials, will be crucial in translating this promising experimental antidote into a life-saving therapeutic for human use.

References

The Cellular Journey of Sulfanegen: An In-depth Technical Guide on Uptake and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfanegen is emerging as a significant therapeutic agent, primarily recognized for its role as a prodrug of 3-mercaptopyruvate (B1229277) (3-MP).[1][2] Its mechanism of action is intrinsically linked to the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST), a key player in cyanide detoxification and the mitigation of oxidative stress through the production of hydrogen sulfide (B99878) (H₂S).[3][4] Understanding the cellular uptake and subsequent distribution of this compound is paramount for optimizing its therapeutic efficacy and developing next-generation compounds. This technical guide provides a comprehensive overview of the current knowledge on the cellular transport, subcellular localization, and metabolic fate of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of key pathways.

Pharmacokinetics and Biodistribution: A Systemic Overview

In vivo studies in animal models have provided foundational insights into the pharmacokinetic profile of this compound. Following administration, this compound is rapidly absorbed and converted to its active form, 3-MP.[1][5]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic data from studies in mice and rabbits.

Table 1: Pharmacokinetic Parameters of this compound in Mice [6]

ParameterIntravenous (10 mg/kg)Oral (50 mg/kg)
Half-life (t½) 2.11 h2.41 h
Clearance (CL) 2.30 L/h/kg8.29 L/h/kg
Volume of Distribution (Vd) 7.21 L/kg28.78 L/kg
AUC (0-t) 4.35 hµg/mL6.03 hµg/mL
Oral Bioavailability (F) -26.44%

Table 2: Pharmacokinetic Parameters of this compound (measured as 3-MP) in Rabbits [1][7]

ParameterIntramuscular Administration
Half-life (t½) ~114 min
Pharmacokinetic Model One-compartment with first-order distribution and elimination

Table 3: Brain Distribution of this compound in Mice (50 mg/kg, intraperitoneal injection) [6]

Time PointBrain Concentration (µM)Plasma Concentration (µM)
1 hour 46~10
2 hours ~46< 5
Brain/Plasma AUC Ratio 2.334-

These data indicate that this compound has a relatively short half-life and satisfactory oral bioavailability and brain penetration, making it a viable candidate for therapeutic development.[6]

Cellular Uptake and Intracellular Fate

While systemic pharmacokinetics are partially understood, the precise mechanisms governing the entry of this compound and its active metabolite, 3-MP, into cells and their subsequent subcellular distribution are not yet fully elucidated.

Proposed Cellular Uptake Mechanisms

Direct experimental evidence for the specific transporters of this compound or 3-MP is currently lacking. However, based on the structural similarity of 3-MP to pyruvate (B1213749), a key metabolic intermediate, it is hypothesized that its transport across the plasma membrane and into the mitochondria is mediated by monocarboxylate transporters (MCTs) and the mitochondrial pyruvate carrier (MPC), respectively.[7][8][9]

The diagram below illustrates the proposed pathway for the cellular uptake and metabolic activation of this compound.

G Proposed Cellular Uptake and Metabolic Pathway of this compound cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound ThreeMP_cyto 3-Mercaptopyruvate (3-MP) This compound->ThreeMP_cyto Spontaneous/ Enzymatic Conversion MST_cyto 3-MST ThreeMP_cyto->MST_cyto MCT MCT (Hypothesized) ThreeMP_cyto->MCT Transport MPC MPC (Hypothesized) ThreeMP_cyto->MPC Transport H2S_cyto H₂S MST_cyto->H2S_cyto Sulfur Transfer Pyruvate_cyto Pyruvate MST_cyto->Pyruvate_cyto H2S_mito H₂S H2S_cyto->H2S_mito Diffusion ThreeMP_mito 3-MP MST_mito 3-MST (Inner Membrane) ThreeMP_mito->MST_mito MST_mito->H2S_mito Sulfur Transfer Pyruvate_mito Pyruvate MST_mito->Pyruvate_mito TCA TCA Cycle Pyruvate_mito->TCA MCT->ThreeMP_cyto MPC->ThreeMP_mito

Caption: Proposed pathway for this compound uptake and metabolism.

Subcellular Distribution of the Target Enzyme: 3-MST

The primary target of this compound's active metabolite, 3-MP, is the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST). Studies have shown that 3-MST is localized in both the cytoplasm and the mitochondria.[6][10] Specifically, within the mitochondria, 3-MST has been found on the inner mitochondrial membrane.[6] This dual localization suggests that 3-MP can exert its effects in multiple cellular compartments.

Cellular Effects of this compound Treatment

In vitro studies have begun to elucidate the downstream cellular effects of this compound. Treatment of SH-SY5Y neuroblastoma cells with this compound resulted in a dose- and time-dependent increase in intracellular H₂S levels.

Table 4: H₂S Release in SH-SY5Y Cells Treated with this compound [6]

TreatmentH₂S Increase (%)
100 µM this compound (6h) 57%
200 µM this compound (6h) 81%
200 µM this compound (2h) 42%
200 µM this compound (24h) 27%

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research in this field. Below are generalized protocols for key experiments related to the study of this compound's cellular uptake and effects.

Protocol 1: In Vivo Pharmacokinetic and Brain Distribution Study in Mice[6]
  • Animal Model: 8-week-old male CF-1 mice.

  • Drug Administration:

    • Oral Bioavailability: Administer this compound orally (50 mg/kg) and intravenously (10 mg/kg).

    • Brain Distribution: Inject this compound intraperitoneally (50 mg/kg).

  • Sample Collection:

    • Blood: Collect blood via the saphenous vein at 0.25, 0.5, 1, 2, 4, and 6 hours post-administration.

    • Brain and Plasma: Euthanize animals at 0.5, 1, 2, 3, and 4 hours post-administration and collect plasma and brain tissue.

  • Sample Preparation:

  • Analysis: Analyze samples using LC-MS/MS to quantify this compound (as its 3-MP derivative).

The following diagram outlines the workflow for this in vivo study.

G Workflow for In Vivo Pharmacokinetic Study cluster_animal Animal Phase cluster_lab Laboratory Phase cluster_analysis Data Analysis A1 Administer this compound (PO, IV, or IP) A2 Collect Blood/Tissue Samples (Time Course) A1->A2 L1 Sample Preparation (Deproteinization) A2->L1 L2 Derivatization (monobromobimane) L1->L2 L3 LC-MS/MS Analysis L2->L3 D1 Quantify 3-MP Levels L3->D1 D2 Calculate PK Parameters D1->D2

Caption: Workflow for in vivo pharmacokinetic analysis of this compound.

Protocol 2: General In Vitro Cellular Uptake Assay

This protocol is a generalized procedure that can be adapted to study the uptake of this compound or 3-MP in a specific cell line.

  • Cell Culture: Seed the desired cell line (e.g., SH-SY5Y, hepatocytes) in 24- or 96-well plates and grow to near confluence.

  • Assay Preparation:

    • Aspirate the growth medium and wash the cells with a buffered salt solution (e.g., HBSS-HEPES, pH 7.4).

    • Add fresh assay buffer to each well.

  • Inhibitor Pre-incubation (Optional): To investigate the involvement of specific transporters, pre-incubate a subset of wells with known inhibitors (e.g., inhibitors of MCTs or MPCs) for 30 minutes.

  • Uptake Initiation: Add this compound or radiolabeled/fluorescently-tagged 3-MP to each well to initiate the uptake.

  • Incubation: Incubate the plates for a predetermined time course (e.g., 2, 5, 15, 30, 60 minutes) at 37°C with gentle agitation.

  • Uptake Termination:

    • Rapidly aspirate the uptake solution.

    • Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Quantification:

    • Quantify the intracellular concentration of the compound using an appropriate analytical method (e.g., LC-MS/MS for unlabeled compound, scintillation counting for radiolabeled compound, or fluorescence spectroscopy for fluorescently-tagged compound).

    • Normalize the uptake to the total protein concentration in each well, determined by a protein assay (e.g., BCA assay).

The logical flow of this experimental protocol is depicted below.

G Logical Flow for In Vitro Cellular Uptake Assay start Start cell_culture Culture Cells to Confluence start->cell_culture prepare_assay Prepare Assay (Wash, Add Buffer) cell_culture->prepare_assay pre_incubate Pre-incubate with Inhibitors (Optional) prepare_assay->pre_incubate initiate_uptake Initiate Uptake with this compound/3-MP pre_incubate->initiate_uptake incubate Incubate (Time Course) initiate_uptake->incubate terminate_uptake Terminate Uptake (Wash with Cold PBS) incubate->terminate_uptake lyse_cells Lyse Cells terminate_uptake->lyse_cells quantify Quantify Intracellular Compound lyse_cells->quantify normalize Normalize to Protein Content quantify->normalize end End normalize->end

Caption: Logical workflow for a generic in vitro cellular uptake experiment.

Future Directions and Knowledge Gaps

While significant progress has been made in understanding the in vivo pharmacology of this compound, there remain critical unanswered questions regarding its cellular transport and distribution. Future research should focus on:

  • Identification of Transporters: Elucidating the specific plasma membrane and mitochondrial transporters responsible for the uptake of this compound and 3-MP. This could involve studies using siRNA-mediated knockdown of candidate transporters or competitive inhibition assays.

  • Quantitative Uptake Kinetics: Determining the kinetic parameters (Kₘ and Vₘₐₓ) of this compound/3-MP uptake in various cell types to understand the efficiency and saturability of the transport process.

  • Subcellular Quantification: Developing methods to quantify the concentration of 3-MP in different subcellular compartments, particularly the cytosol and mitochondria, to better understand its localized metabolic effects.

Addressing these knowledge gaps will be instrumental in the rational design of future therapeutics that leverage the 3-MST pathway and will provide a more complete picture of the cellular journey of this compound.

References

Potential Off-Target Effects of Sulfanegen Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfanegen is a promising cyanide countermeasure currently under development. Its primary mechanism of action involves the enzymatic conversion to 3-mercaptopyruvate (B1229277) (3-MP), which then serves as a sulfur donor for the detoxification of cyanide to the less toxic thiocyanate (B1210189), a reaction catalyzed by the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST). While its on-target efficacy is the focus of its development, a thorough understanding of its potential off-target effects is critical for a comprehensive safety assessment. This technical guide provides an in-depth analysis of the potential off-target effects of this compound administration, based on its known mechanism of action and the physiological roles of its metabolites and related signaling pathways. This document summarizes available preclinical data, outlines relevant experimental protocols, and uses visualizations to illustrate key concepts. It is important to note that while preclinical safety and toxicology studies have been conducted, specific quantitative data such as LD50 and No-Observed-Adverse-Effect Level (NOAEL) are not extensively available in the public domain and are likely held within regulatory submissions.

Introduction

Cyanide is a potent and rapidly acting poison that inhibits cellular respiration, leading to severe metabolic acidosis, cytotoxic hypoxia, and, if untreated, rapid death.[1][2] The development of effective and rapidly deployable cyanide antidotes is a critical area of medical research, particularly for mass casualty scenarios.[1][3] this compound has emerged as a promising candidate due to its novel mechanism of action and its suitability for intramuscular administration.[3][4] As a prodrug of 3-mercaptopyruvate (3-MP), this compound leverages the endogenous 3-MST pathway for cyanide detoxification.[1][2][3] While this targeted approach is a key advantage, the administration of any exogenous compound necessitates a thorough investigation of its potential interactions with other biological systems. This guide explores these potential off-target effects.

On-Target Mechanism of Action: Cyanide Detoxification

The intended pharmacological action of this compound is to provide a substrate for the 3-MST enzyme. This process is crucial for understanding the potential for off-target effects, as it involves the modulation of an endogenous metabolic pathway.

  • Administration and Conversion: this compound, a dimer of 3-MP, is administered and subsequently dissociates to release two molecules of 3-MP.[2]

  • Enzymatic Reaction: 3-MP serves as a sulfur donor for 3-MST. The enzyme catalyzes the transfer of a sulfur atom from 3-MP to cyanide (CN-).

  • Detoxification: This reaction converts cyanide into the significantly less toxic thiocyanate (SCN-), which is then excreted.[2]

This compound This compound (Administered Prodrug) ThreeMP 3-Mercaptopyruvate (3-MP) (Active Metabolite) This compound->ThreeMP Dissociation MST 3-Mercaptopyruvate Sulfurtransferase (3-MST) ThreeMP->MST Thiocyanate Thiocyanate (SCN-) (Less Toxic) MST->Thiocyanate Sulfur Transfer Cyanide Cyanide (CN-) (Toxin) Cyanide->MST Excretion Renal Excretion Thiocyanate->Excretion

Figure 1: On-Target Mechanism of this compound.

Potential Off-Target Effects

The potential off-target effects of this compound can be broadly categorized into two areas: those arising from the systemic effects of its active metabolite, 3-MP, and those related to the downstream consequences of modulating the 3-MST pathway, including the generation of hydrogen sulfide (B99878) (H₂S).

Effects Related to 3-Mercaptopyruvate (3-MP)

Beyond its role as a sulfur donor for cyanide detoxification, 3-MP is an endogenous molecule with its own biological activities.

  • Antioxidant Properties: 3-MP has been identified as a potent antioxidant capable of quenching reactive oxygen species (ROS).[1] This could be beneficial in the context of cyanide poisoning, which is known to induce oxidative stress.[5] However, the administration of a high dose of an antioxidant could potentially interfere with normal redox signaling in cells.

Effects Related to the 3-MST/Hydrogen Sulfide (H₂S) Pathway

The 3-MST enzyme is a key player in the biosynthesis of hydrogen sulfide (H₂S), a gaseous signaling molecule with pleiotropic effects throughout the body.[5][6] By providing a surplus of the 3-MST substrate, this compound administration has the potential to increase H₂S production.[1]

The physiological roles of H₂S are extensive and include:

  • Vasodilation: H₂S is a known vasodilator, and its effects on the cardiovascular system are an important consideration.

  • Neuromodulation: H₂S plays a role in synaptic transmission and neuroprotection.[6]

  • Inflammation: It can have both pro- and anti-inflammatory effects depending on the context.[6]

  • Metabolic Regulation: The 3-MST/H₂S pathway has been implicated in the regulation of cellular metabolism and bioenergetics.

Modulation of these pathways could be considered an off-target effect of this compound.

cluster_this compound This compound Administration cluster_pathways Potential Off-Target Pathways cluster_effects Physiological Consequences This compound This compound ThreeMP Increased 3-MP Levels This compound->ThreeMP MST_H2S Modulation of 3-MST/H₂S Pathway ThreeMP->MST_H2S ROS Redox Homeostasis (Antioxidant Effect) ThreeMP->ROS Cardiovascular Cardiovascular Effects (e.g., Vasodilation) MST_H2S->Cardiovascular CNS Central Nervous System Effects (Neuromodulation) MST_H2S->CNS Inflammatory Inflammatory Response MST_H2S->Inflammatory Metabolic Metabolic Regulation MST_H2S->Metabolic

Figure 2: Potential Off-Target Signaling Pathways.

Preclinical Safety and Toxicology Assessment

While specific data from IND-enabling toxicology studies for this compound are not publicly available, the general framework for such assessments provides a roadmap for the types of off-target effects that are investigated. These studies are typically conducted in compliance with international guidelines such as those from the International Council for Harmonisation (ICH).

Quantitative Data

The following table summarizes the types of quantitative data that would be collected in preclinical toxicology studies. The values for this compound are not currently in the public domain.

ParameterDescriptionAnimal Model(s)Expected Data for this compound
LD50 (Median Lethal Dose) The dose of a substance that is lethal to 50% of a test population.Rodent (e.g., mouse, rat)Not publicly available
NOAEL (No-Observed-Adverse-Effect Level) The highest dose at which no statistically or biologically significant adverse effects are observed.[7]Rodent, Non-rodentNot publicly available
Maximum Tolerated Dose (MTD) The highest dose of a drug that does not cause unacceptable toxicity.Rodent, Non-rodentNot publicly available
Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to assess the off-target effects of this compound.

4.2.1. Single-Dose and Repeat-Dose Toxicity Studies

  • Objective: To evaluate the potential toxicity of this compound after a single administration and after repeated administrations over a defined period.

  • Methodology:

    • Animal Models: Typically conducted in two species, a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog).

    • Dose Groups: A control group (vehicle only) and at least three dose levels of this compound are used.

    • Administration: Intramuscular injection, consistent with the intended clinical route.

    • Parameters Monitored:

      • Clinical Observations: Daily checks for signs of toxicity, changes in behavior, and overall health.

      • Body Weight and Food Consumption: Measured regularly.

      • Clinical Pathology: Blood samples are collected for hematology and clinical chemistry analysis at specified time points. Urine samples are collected for urinalysis.

      • Gross Pathology: At the end of the study, all animals are euthanized and a full necropsy is performed.

      • Histopathology: A comprehensive set of tissues is collected, preserved, and examined microscopically by a veterinary pathologist.

4.2.2. Safety Pharmacology Core Battery

  • Objective: To investigate the potential undesirable pharmacodynamic effects of this compound on vital functions.[8][9]

  • Methodology:

    • Central Nervous System (CNS) Assessment:

      • Animal Model: Rodents (e.g., mice or rats).

      • Procedure: A functional observational battery (FOB) or a modified Irwin test is performed to assess behavioral changes, effects on motor activity, coordination, and reflexes after this compound administration.

    • Cardiovascular System Assessment:

      • Animal Model: Conscious, telemetered non-rodents (e.g., Beagle dogs).

      • Procedure: Continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) before and after this compound administration to detect any effects on cardiovascular function, including potential for arrhythmias.

    • Respiratory System Assessment:

      • Animal Model: Rodents (e.g., rats).

      • Procedure: Whole-body plethysmography is used to measure respiratory rate and tidal volume after this compound administration.

cluster_preclinical Preclinical Safety Assessment Workflow DoseRange Dose-Range Finding Studies SingleDose Single-Dose Toxicity DoseRange->SingleDose RepeatDose Repeat-Dose Toxicity DoseRange->RepeatDose IND Investigational New Drug (IND) Submission SingleDose->IND RepeatDose->IND SafetyPharm Safety Pharmacology (CNS, CV, Respiratory) SafetyPharm->IND Genotox Genotoxicity Assays Genotox->IND

Figure 3: Preclinical Safety Assessment Workflow.

Conclusion

This compound represents a significant advancement in the development of cyanide countermeasures. Its targeted mechanism of action, focused on enhancing the endogenous 3-MST detoxification pathway, is a key strength. However, a comprehensive understanding of its safety profile requires a thorough evaluation of potential off-target effects. The primary areas for consideration are the systemic effects of its active metabolite, 3-MP, particularly its antioxidant properties, and the downstream consequences of modulating the 3-MST/H₂S signaling pathway. While detailed quantitative toxicological data are not yet in the public domain, the established framework for preclinical safety and toxicology studies provides a clear picture of the rigorous assessments that are undertaken to ensure its safety for human use. Continued research and the eventual publication of these safety data will be crucial for the clinical development and potential deployment of this compound.

References

The 3-Mercaptopyruvate Sulfurtransferase (3-MST) Pathway: A Core Mechanism in Endogenous Cyanide Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyanide, a potent metabolic inhibitor, is endogenously produced in mammals and encountered from various environmental sources. The detoxification of this toxicant is critical for cellular homeostasis and survival. While the rhodanese (thiosulfate sulfurtransferase) system has been historically viewed as the primary cyanide detoxification pathway, compelling evidence establishes the 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST) pathway as a major, and in some contexts more physiologically relevant, system for cyanide metabolism. 3-MST is a versatile enzyme present in both the cytoplasm and mitochondria, giving it a strategic advantage in cellular detoxification. It catalyzes the transfer of a sulfane sulfur atom from 3-mercaptopyruvate (3-MP) to cyanide, forming the significantly less toxic and excretable thiocyanate (B1210189). This guide provides a comprehensive overview of the 3-MST pathway, its enzyme kinetics, tissue-specific roles, and the experimental protocols required for its study, offering a critical resource for researchers in toxicology, pharmacology, and drug development.

Introduction to Endogenous Cyanide and Detoxification

Hydrogen cyanide (HCN) is a fast-acting poison that inhibits cellular respiration by binding to the ferric iron in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain. Beyond exogenous exposure, low levels of cyanide are generated endogenously in mammalian cells through processes catalyzed by peroxidases.[1][2][3] To counteract this constant low-level exposure, efficient detoxification mechanisms are essential. The primary route for this is the enzymatic conversion of cyanide (CN⁻) to the relatively benign thiocyanate (SCN⁻), which is approximately 200 times less toxic and can be readily excreted in urine.[4] Two key enzymes are responsible for this biotransformation: rhodanese (Thiosulfate Sulfurtransferase, TST) and 3-mercaptopyruvate sulfurtransferase (3-MST).[5]

While both enzymes catalyze sulfur transfer to cyanide, their cellular localization and substrate specificities create distinct and complementary roles. Rhodanese is exclusively mitochondrial, which may limit its access to cytosolic cyanide.[5] In contrast, 3-MST is distributed in both the cytoplasm and mitochondria, allowing it to act as a first line of defense against cyanide that enters the cell, with the remainder being neutralized in the mitochondria by both 3-MST and rhodanese.[5] This dual localization makes the 3-MST pathway a subject of intense research for understanding and manipulating endogenous cyanide metabolism.

The 3-Mercaptopyruvate Sulfurtransferase (3-MST) Pathway

The 3-MST pathway is a two-step process involving the generation of the sulfur donor, 3-mercaptopyruvate (3-MP), followed by the 3-MST-catalyzed transfer of its sulfur atom.

Generation of the Substrate: 3-Mercaptopyruvate (3-MP)

cluster_cysteine Cysteine Catabolism L-Cysteine L-Cysteine CAT Cysteine Aminotransferase (CAT) L-Cysteine->CAT α-ketoglutarate -> glutamate 3-Mercaptopyruvate 3-Mercaptopyruvate MST 3-Mercaptopyruvate Sulfurtransferase (3-MST) 3-Mercaptopyruvate->MST Pyruvate Pyruvate CAT->3-Mercaptopyruvate MST->Pyruvate

Caption: Generation of 3-Mercaptopyruvate (3-MP) from L-Cysteine.

The 3-MST Catalytic Cycle for Cyanide Detoxification

Once 3-MP is formed, 3-MST catalyzes the detoxification of cyanide. The reaction follows a ping-pong mechanism involving a persulfide intermediate at the enzyme's active site.[8]

  • Sulfur Donor Binding: 3-MP binds to the active site of 3-MST.

  • Persulfide Formation: The catalytic cysteine residue (Cys247) attacks the sulfur atom of 3-MP, forming an enzyme-bound persulfide (3-MST-Cys-S-SH) and releasing pyruvate.[8]

  • Cyanide Attack: The nucleophilic cyanide ion (CN⁻) attacks the outer sulfur atom of the persulfide.

  • Product Release: Thiocyanate (SCN⁻) is formed and released, regenerating the active site cysteine on the enzyme, which is then ready for another catalytic cycle.

cluster_detox 3-MST Catalytic Cycle for Cyanide Detoxification 3-MST_Active 3-MST (Active Cys-SH) 3-MST_Intermediate Intermediate Complex (3-MST + 3-MP) 3-MST_Active->3-MST_Intermediate + 3-MP 3-MST_Persulfide 3-MST Persulfide (Cys-S-SH) 3-MST_Intermediate->3-MST_Persulfide - Pyruvate 3-MST_Persulfide->3-MST_Active + CN⁻ - SCN⁻

Caption: The 3-MST catalytic cycle for converting cyanide to thiocyanate.

Quantitative Data and Enzyme Kinetics

Understanding the quantitative aspects of the 3-MST pathway is crucial for evaluating its physiological significance and for developing targeted therapeutics.

Kinetic Parameters of Human 3-MST

Kinetic studies of purified human 3-MST reveal its efficiency in utilizing both 3-MP and cyanide as substrates.

ParameterSubstrateValueReference
Km 3-Mercaptopyruvate (3-MP)350 ± 62 µM[8]
Km Potassium Cyanide (KCN)6 ± 1 mM[8]
Vmax Thiocyanate Formation4.3 ± 0.3 µmol/min/mg[8]
Table 1: Kinetic Parameters for Human 3-MST in Cyanide Detoxification.
Comparative Kinetics: 3-MST vs. Rhodanese

A comparison of the kinetic parameters of 3-MST and rhodanese highlights their different affinities for substrates. Rhodanese has a higher affinity (lower Km) for cyanide, but 3-MST's broader cellular distribution and use of a different sulfur donor (3-MP vs. thiosulfate) underscore its importance.

EnzymeSubstrateKm (mM)Reference
Human 3-MST KCN6 ± 1[8]
Human Rhodanese KCN29 ± 4[4]
Human 3-MST 3-Mercaptopyruvate0.35 ± 0.06[8]
Human Rhodanese Thiosulfate39.5 ± 2.5[4]
Table 2: Comparison of Michaelis-Menten Constants (Km) for Human 3-MST and Rhodanese.
Tissue Distribution and Activity

3-MST expression and activity vary significantly across different tissues, which correlates with the metabolic and detoxification demands of each organ. The liver and kidneys, as major detoxification centers, exhibit particularly high levels of 3-MST activity.

SpeciesTissueSpecific ActivityNotesReference
Rat Liver~7295 µmol pyruvate/g/15 minActivity is ~50-fold higher than in guinea pig liver.[3]
Rat KidneyHighActivity is ~100-fold higher than in guinea pig kidney.[3]
Rat BrainHighActivity is ~100-fold higher than in guinea pig brain.[3]
Mouse LiverHighActivity is impaired by high doses of cyanide.[1][9]
Mouse KidneyHighActivity remains stable after cyanide exposure.[1][9]
Mouse BrainAppreciableActivity increases in the rhombencephalon after cyanide exposure.[1][5][9]
Table 3: Relative Specific Activity of 3-MST in Various Mammalian Tissues.

Experimental Protocols

Accurate measurement of 3-MST activity and the quantification of cyanide and its metabolites are fundamental for research in this field.

Protocol for 3-MST Activity Assay (Colorimetric)

This protocol is based on the Sörbo method, which measures the formation of thiocyanate (SCN⁻) through its reaction with ferric iron to produce a colored complex.[8][10]

Materials:

  • Tissue homogenate or purified enzyme solution

  • HEPES buffer (200 mM, pH 7.4)

  • 3-Mercaptopyruvate (3-MP) solution (e.g., 50 mM stock)

  • Potassium cyanide (KCN) solution (e.g., 250 mM stock)

  • Bovine Serum Albumin (BSA) solution (1 mg/mL)

  • Formaldehyde (37%)

  • Ferric nitrate (B79036) reagent (50 g/L Fe(NO₃)₃ in 20% HNO₃)

  • Spectrophotometer

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing 200 mM HEPES buffer (pH 7.4), 5 mM 3-MP, 25 mM KCN, and 100 µg/mL BSA. For the blank, prepare an identical mixture but omit the enzyme.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding a known amount of enzyme (e.g., 10-50 µg of total protein from tissue homogenate) to the reaction mixture.

  • Incubation: Incubate at 37°C for a defined period (e.g., 5-10 minutes). The time should be within the linear range of the reaction.

  • Stop Reaction: Terminate the reaction by adding 500 µL of 37% formaldehyde.

  • Color Development: Add 1.5 mL of the ferric nitrate reagent. This will react with the SCN⁻ produced to form a red-orange Fe(SCN)₃ complex.

  • Measurement: Centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at 460 nm.

  • Quantification: Determine the concentration of SCN⁻ produced by comparing the absorbance to a standard curve prepared with known concentrations of KSCN.

  • Calculate Specific Activity: Express the activity as µmol of SCN⁻ formed per minute per mg of protein.

cluster_workflow Workflow for 3-MST Colorimetric Assay start Prepare Reaction Mix (Buffer, 3-MP, KCN) preincubate Pre-incubate at 37°C start->preincubate add_enzyme Add Enzyme (Initiate Reaction) preincubate->add_enzyme incubate Incubate at 37°C (5-10 min) add_enzyme->incubate stop_reaction Add Formaldehyde (Stop Reaction) incubate->stop_reaction add_reagent Add Ferric Nitrate Reagent stop_reaction->add_reagent measure Measure Absorbance at 460 nm add_reagent->measure calculate Calculate Activity (vs. SCN⁻ Standard Curve) measure->calculate

Caption: Experimental workflow for the colorimetric 3-MST activity assay.

Protocol for Cyanide and Thiocyanate Measurement in Biological Samples (HPLC-MS/MS)

This protocol outlines a highly sensitive method for the simultaneous quantification of CN⁻ and SCN⁻ in samples like plasma or tissue homogenates, often involving derivatization to enhance detection.[11][12][13]

Materials:

  • Plasma or tissue homogenate supernatant

  • Internal standards (e.g., ¹³C¹⁵N-labeled KCN, ¹³C-labeled KSCN)

  • Protein precipitation agent (e.g., ice-cold acetone (B3395972) or trichloroacetic acid)

  • Derivatization agent (e.g., naphthalene-2,3-dicarboxaldehyde (NDA) + taurine (B1682933) for CN⁻)

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation: To a known volume of plasma or tissue supernatant (e.g., 100 µL), add the isotopically labeled internal standards.

  • Protein Precipitation: Add 3-4 volumes of ice-cold acetone to precipitate proteins. Vortex and then centrifuge at high speed (e.g., 12,000 x g for 10 min at 4°C).

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Derivatization (for CN⁻): The derivatization step is often necessary for cyanide. A common method involves converting CN⁻ into a stable, detectable 1-cyano[f]benzoisoindole (CBI) derivative using NDA and taurine.[11][13] This step may require specific pH and incubation conditions. Thiocyanate can often be measured directly.

  • Solvent Evaporation & Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried residue in the initial mobile phase (e.g., 10 mM ammonium (B1175870) formate (B1220265) in water).

  • HPLC-MS/MS Analysis:

    • Injection: Inject the reconstituted sample into the HPLC-MS/MS system.

    • Separation: Separate the analytes on a C18 column using a gradient elution, typically with a mobile phase consisting of water and methanol (B129727) (or acetonitrile) containing a modifier like ammonium formate.

    • Detection: Use the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific mass transitions for the native analytes and their isotopically labeled internal standards using Multiple Reaction Monitoring (MRM).

  • Quantification: Construct calibration curves using the peak area ratios of the analyte to its corresponding internal standard. Calculate the concentration of CN⁻ and SCN⁻ in the original sample.

The Role of 3-MST in Drug Development

The central role of 3-MST in cyanide metabolism makes it an attractive target for therapeutic intervention.

  • Development of Cyanide Antidotes: Prodrugs that release the 3-MST substrate, 3-MP, are being explored as novel cyanide antidotes.[5][7] These "sulfanegen" compounds aim to boost the endogenous detoxification capacity of the 3-MST pathway.

  • Modulation of Enzyme Activity: Small molecule inhibitors and activators of 3-MST are valuable research tools and potential therapeutics.[14] For instance, inhibiting 3-MST could be beneficial in certain cancers where the enzyme is overexpressed and contributes to proliferation by producing H₂S.[15]

Compound ClassExampleEffect on 3-MSTPotential ApplicationReference
Inhibitors PhenylpyruvateInhibitionResearch tool[14]
Inhibitors DPHEInhibition (IC₅₀ ~8 µM)Research tool, Vascular tone modulation[16][17]
Activators HypotaurineActivation (in crude extracts)Cyanide antidote research[14]
Prodrugs SulfanegensSubstrate DonorCyanide antidote[5]
Table 4: Examples of Modulators of the 3-MST Pathway.

Conclusion

The 3-MST pathway is a critical component of endogenous cyanide metabolism, operating in parallel with the better-known rhodanese pathway. Its strategic localization in both the cytoplasm and mitochondria provides a comprehensive cellular defense against cyanide toxicity. A thorough understanding of its biochemical mechanism, kinetics, and tissue-specific functions is paramount for researchers in toxicology and pharmacology. The development of robust experimental assays and the identification of potent modulators of 3-MST activity are paving the way for novel therapeutic strategies, not only for cyanide poisoning but also for other conditions where the enzyme's dual role in detoxification and H₂S signaling is implicated. This guide serves as a foundational resource to support and accelerate these vital research and development efforts.

References

The Evolutionary Conservation of 3-Mercaptopyruvate Sulfurtransferase (3-MST): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercaptopyruvate (B1229277) Sulfurtransferase (3-MST) is a highly conserved enzyme critical to cellular physiology, primarily recognized for its role in the production of hydrogen sulfide (B99878) (H₂S), a vital signaling molecule. This technical guide provides a comprehensive investigation into the evolutionary conservation of 3-MST, detailing its function, structure, and distribution across the domains of life. We present a summary of quantitative data, detailed experimental protocols for its study, and visual representations of its associated signaling pathways and the workflows used to investigate its evolutionary history. This document serves as a resource for researchers in academia and industry, offering foundational knowledge to support further inquiry and therapeutic development targeting the 3-MST pathway.

Introduction

3-Mercaptopyruvate Sulfurtransferase (3-MST), a member of the sulfurtransferase superfamily, is an enzyme that has been conserved throughout evolution, from bacteria to mammals[1][2]. It is characterized by the presence of a rhodanese-like domain and plays a pivotal role in cysteine catabolism and the biosynthesis of hydrogen sulfide (H₂S), a gasotransmitter with diverse physiological functions[1][3]. 3-MST is localized in both the cytoplasm and mitochondria, with its mitochondrial presence being particularly significant due to the higher concentration of its substrate precursor, L-cysteine, in this organelle[1][4]. The enzyme catalyzes the transfer of a sulfur atom from 3-mercaptopyruvate (3-MP) to a sulfur acceptor, a key step in H₂S production[1]. This guide explores the evolutionary conservation of 3-MST, providing a technical framework for its investigation.

Molecular and Functional Conservation

The widespread presence of 3-MST across prokaryotes and eukaryotes underscores its fundamental biological importance[5]. The enzyme's primary function, the production of H₂S, is a crucial aspect of cellular signaling, involved in processes ranging from neuromodulation to cardiovascular regulation[3].

Structural Conservation and Active Site

3-MST possesses a rhodanese-like domain, a common feature of sulfurtransferases[1]. The catalytic activity of 3-MST is dependent on a critical cysteine residue within its active site[6]. In the rat enzyme, this is Cys247, which acts as a redox-sensing switch[4]. Structural studies of the Leishmania major 3-MST revealed a three-domain architecture with a serine protease-like triad (B1167595) (Asp-61, His-75, and Ser-255) near the catalytic cysteine (Cys-253), a feature that distinguishes it from thiosulfate (B1220275) sulfurtransferases[7]. This structural arrangement is highly conserved, highlighting its functional significance.

Orthologs and Paralogs

The evolutionary history of 3-MST can be traced through the identification of its orthologs (genes in different species that evolved from a common ancestral gene by speciation) and paralogs (genes related by duplication within a genome). Databases such as OrthoDB and Ensembl Compara are valuable resources for identifying these homologous relationships[8][9][10][11][12][13]. A comprehensive analysis of these databases would reveal the extent of 3-MST's conservation and diversification across the tree of life.

Table 1: Representative 3-MST Orthologs and Paralogs in Model Organisms

OrganismCommon NameGene Symbol(s)Orthology/Paralogy Notes
Homo sapiensHumanMPSTSingle ortholog.
Mus musculusMouseMpstSingle ortholog to human MPST.
Drosophila melanogasterFruit FlyCG12279 (TST-like)Contains a rhodanese domain, functionally related.
Caenorhabditis elegansNematodeHomologs with sulfurtransferase activity are present.
Saccharomyces cerevisiaeBaker's YeastSulfurtransferases with rhodanese domains are present.
Arabidopsis thalianaThale CressSTR1, STR2Two isozymes with 77.7% sequence identity[2].
Escherichia coliE. colisseAA well-characterized bacterial sulfurtransferase.

Note: This table is a representative summary. Detailed orthology and paralogy information can be retrieved from databases like OrthoDB and Ensembl.

Quantitative Data on 3-MST

A thorough understanding of the evolutionary conservation of 3-MST requires a comparative analysis of its quantitative properties across different species.

Kinetic Parameters

Table 2: Reported Kinetic and Physicochemical Properties of 3-MST from Various Species

SpeciesOptimal pHKm (3-MP)Km (Cyanide)Reference
Human8.2--[4]
Leishmania major6.9 - 7.6--[4]
Arabidopsis thaliana-Nearly IdenticalNearly Identical[2]

Note: This table is not exhaustive and highlights the need for more comprehensive comparative kinetic studies.

Expression Levels

The expression levels of 3-MST vary across tissues and organisms, reflecting its diverse physiological roles. In mammals, 3-MST is highly expressed in the kidney, liver, brain, and heart[1][3]. Comparative transcriptomic and proteomic analyses are powerful tools for quantifying and comparing these expression levels across species[14][15][16][17]. Databases like PaxDb provide a repository for protein abundance data across multiple organisms, which can be leveraged for such comparative studies[7][18][19].

Table 3: Relative Expression of 3-MST in Various Human and Murine Cell Lines

Cell LineOrganismRelative 3-MST ActivityReference
NMuNGMouseHigh[6]
4T1MouseModerate[6]
MEFMouseLow[6]
B16-F1MouseModerate[6]
Caco-2HumanHigh[6]
HEK-293HumanModerate[6]
MG-63HumanLow[6]
H9c2RatModerate[6]

Note: This table is based on a single study and provides a snapshot of relative activities. Absolute quantification across a wider range of organisms is needed for a complete picture.

Signaling Pathways Involving 3-MST

3-MST is a key enzyme in the production of H₂S, which in turn modulates a variety of signaling pathways. The canonical pathway involves the conversion of L-cysteine to 3-mercaptopyruvate (3-MP) by cysteine aminotransferase (CAT), followed by the 3-MST-catalyzed production of H₂S from 3-MP[1].

H2S_Signaling_Pathway cluster_cysteine_catabolism Cysteine Catabolism cluster_h2s_production H2S Production L-Cysteine L-Cysteine 3-Mercaptopyruvate 3-Mercaptopyruvate L-Cysteine->3-Mercaptopyruvate CAT alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate->3-Mercaptopyruvate 3-MST 3-MST 3-Mercaptopyruvate->3-MST H2S H2S 3-MST->H2S Pyruvate Signaling_Pathways Cellular Signaling (e.g., Vasodilation, Neuromodulation) H2S->Signaling_Pathways Downstream Effects

Figure 1: Simplified signaling pathway of H₂S production via the 3-MST enzyme.

Experimental Protocols

Investigating the evolutionary conservation of 3-MST involves a combination of bioinformatic and experimental approaches.

3-MST Activity Assay (Spectrophotometric Method)

This protocol is adapted from the method of Valentine and Frankenfeld, which measures the formation of thiocyanate (B1210189) from the reaction of 3-MP and cyanide, catalyzed by 3-MST[6].

Materials:

  • 0.12 M Sodium phosphate (B84403) buffer, pH 8.0

  • 0.5 M Sodium sulfite

  • 0.15 M Dithiothreitol (DTT)

  • 0.1 M 3-mercaptopyruvate sodium salt (substrate)

  • 0.5 M Potassium cyanide (acceptor)

  • 1.2 M Perchloric acid (PCA) (to stop the reaction)

  • Ferric nitrate (B79036) reagent (for color development)

  • Spectrophotometer

Procedure:

  • Prepare the incubation mixture containing:

    • 250 µL of 0.12 M sodium phosphate buffer, pH 8.0

    • 50 µL of 0.5 M sodium sulfite

    • 50 µL of 0.15 M DTT

    • 50 µL of sample homogenate

    • 50 µL of distilled water

    • 50 µL of 0.1 M 3-mercaptopyruvate

  • Incubate the mixture for 15 minutes at 37°C.

  • Stop the reaction by adding 250 µL of 1.2 M PCA.

  • Centrifuge the samples at 1600 x g for 5 minutes to pellet precipitated proteins.

  • To the supernatant, add ferric nitrate reagent to develop a color proportional to the amount of thiocyanate formed.

  • Measure the absorbance at 460 nm using a spectrophotometer.

  • Calculate enzyme activity based on a standard curve of known thiocyanate concentrations. One unit of activity is typically defined as the amount of enzyme that produces 1 nmol of thiocyanate per minute under the assay conditions.

Phylogenetic Analysis

This protocol outlines a general workflow for constructing a phylogenetic tree of 3-MST protein sequences.

Procedure:

  • Sequence Retrieval: Obtain 3-MST protein sequences from various organisms of interest from databases like NCBI GenBank or UniProt.

  • Multiple Sequence Alignment (MSA): Align the retrieved sequences using a program such as Clustal Omega, MAFFT, or MUSCLE. This step is crucial for identifying conserved regions and calculating evolutionary distances[19][20][21].

  • Phylogenetic Tree Construction: Use the aligned sequences to construct a phylogenetic tree. Common methods include:

    • Maximum Likelihood (ML): Infers a tree that maximizes the probability of observing the given sequences. Software like MEGA or PhyML can be used[22].

    • Neighbor-Joining (NJ): A distance-based method that is computationally fast.

  • Tree Visualization and Interpretation: Visualize the resulting tree using software like FigTree or the built-in tools in MEGA. The branching pattern of the tree represents the inferred evolutionary relationships between the sequences.

Experimental and Analytical Workflow

The investigation of the evolutionary conservation of an enzyme like 3-MST follows a structured workflow that integrates computational and experimental methods.

Evolutionary_Conservation_Workflow cluster_bioinformatics Bioinformatic Analysis cluster_experimental Experimental Validation Sequence_Retrieval Sequence Retrieval (NCBI, UniProt) Homology_Search Homology Search (BLAST) Sequence_Retrieval->Homology_Search MSA Multiple Sequence Alignment (Clustal, MAFFT) Homology_Search->MSA Phylogenetic_Analysis Phylogenetic Analysis (MEGA, PhyML) MSA->Phylogenetic_Analysis Gene_Cloning Gene Cloning & Expression Phylogenetic_Analysis->Gene_Cloning Hypothesis Generation Conclusion Assessment of Evolutionary Conservation Phylogenetic_Analysis->Conclusion Evolutionary Relationships Protein_Purification Protein Purification Gene_Cloning->Protein_Purification Enzyme_Assay Enzyme Activity Assay Protein_Purification->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Enzyme_Assay->Kinetic_Analysis Kinetic_Analysis->Conclusion Functional Comparison

Figure 2: A general workflow for investigating the evolutionary conservation of an enzyme.

Conclusion and Future Directions

The 3-Mercaptopyruvate Sulfurtransferase enzyme exhibits a remarkable degree of evolutionary conservation, underscoring its fundamental role in cellular metabolism and signaling across all domains of life. Its conserved structure, particularly the active site, and its widespread distribution highlight its importance. While significant progress has been made in understanding the function and regulation of 3-MST in various organisms, there remains a need for more comprehensive, quantitative comparative studies. Future research should focus on generating detailed comparative data on the kinetic properties and expression levels of 3-MST from a wider range of species. Such data will be invaluable for a more complete understanding of its evolutionary trajectory and for the development of novel therapeutic strategies targeting the H₂S signaling pathway.

References

Basic Toxicological Profile of Sulfanegen in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sulfanegen is a promising preclinical cyanide antidote.[1] Its mechanism of action is centered on the detoxification of cyanide via the 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST) enzyme system.[2] This technical guide provides a summary of the available preclinical data on the toxicological profile of this compound, including its mechanism of action, pharmacokinetic properties, and known safety findings. The majority of publicly available research has focused on the efficacy of this compound as a cyanide countermeasure, and as such, a complete toxicological profile based on standardized preclinical safety studies is not fully available in the public domain. This document compiles the existing data and outlines the necessary toxicological assessments for further development.

Mechanism of Action

This compound is a prodrug of 3-mercaptopyruvate (3-MP), a natural intermediate in cysteine metabolism.[3][4] Upon administration, this compound, a cyclic dimer, non-enzymatically dissociates to release two molecules of 3-MP.[5] The primary antidotal mechanism of this compound involves the enzymatic action of 3-mercaptopyruvate sulfurtransferase (3-MST).[2] 3-MST, a ubiquitous enzyme found in both the cytosol and mitochondria, catalyzes the transfer of a sulfur atom from 3-MP to the cyanide anion (CN⁻).[6][7] This reaction converts the highly toxic cyanide into the significantly less toxic and readily excretable thiocyanate (B1210189) (SCN⁻).[8][9]

In addition to its primary role in cyanide detoxification, 3-MP has been identified as a potent antioxidant capable of quenching reactive oxygen species (ROS) induced by cyanide.[1] Furthermore, the administration of this compound has been associated with the generation of hydrogen sulfide (B99878) (H₂S) by 3-MST.[1]

Signaling Pathway Diagram

This compound Mechanism of Action cluster_extracellular Systemic Circulation cluster_cellular Cellular Environment (Cytosol/Mitochondria) This compound This compound (Dimer) MP 3-Mercaptopyruvate (3-MP) (x2) This compound->MP Non-enzymatic dissociation MST 3-Mercaptopyruvate Sulfurtransferase (3-MST) MP->MST Substrate ROS Reactive Oxygen Species (ROS) MP->ROS Antioxidant effect (Quenches) SCN Thiocyanate (SCN⁻) (Less Toxic, Excreted) MST->SCN Catalyzes conversion H2S Hydrogen Sulfide (H₂S) MST->H2S Generates CN Cyanide (CN⁻) CN->MST Target

Caption: Mechanism of action of this compound for cyanide detoxification.

Preclinical Pharmacokinetics (ADME)

Pharmacokinetic studies of this compound have been conducted in rabbit and mouse models. The data indicates rapid absorption and a relatively short half-life, which is advantageous for an antidote intended for acute poisoning.

Table 1: Summary of Preclinical Pharmacokinetic Parameters for this compound (measured as 3-MP)
ParameterRabbitMouseReference(s)
Route of Administration Intramuscular (IM)Intravenous (IV) & Oral (p.o.)[8][10]
T½ (elimination half-life) ~114 min2.11 h (IV), 2.41 h (p.o.)[4][10]
Bioavailability (Oral) Not Reported26.44%[10]
Pharmacokinetic Model One-compartmentNot Reported[8]
Experimental Protocols
  • Pharmacokinetic Analysis in Rabbits: Plasma concentrations of 3-MP were monitored using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) following intramuscular administration of this compound.[8] Blood was collected from an artery into EDTA-containing tubes, centrifuged, and the plasma was separated for analysis.[4]

  • Pharmacokinetic Analysis in Mice: Pharmacokinetic parameters were determined following intravenous and oral administration of this compound.[10]

Preclinical Toxicology

A comprehensive toxicological profile for this compound based on standardized guideline studies is not extensively available in the public literature. The available information is primarily derived from efficacy studies. Further studies are required to establish a complete safety profile.

Acute Toxicity

Systematic acute toxicity studies determining parameters such as the median lethal dose (LD₅₀) have not been reported in the reviewed literature. However, one study in mice noted toxicity at a high dose:

Table 2: Acute Toxicity Observation for this compound
SpeciesRouteDoseObservationReference
MouseNot Specified100 mg/kg>10% loss in body weight and a 22% mortality rate[10]
Repeat-Dose Toxicity

Information from sub-chronic or chronic repeat-dose toxicity studies, which would identify a No-Observed-Adverse-Effect-Level (NOAEL) and target organs of toxicity, is not available in the public domain. It has been stated that this compound salts are under evaluation for adverse events in commonly used toxicological models.[6]

Safety Pharmacology

Specific safety pharmacology studies evaluating the effects of this compound on the central nervous, cardiovascular, and respiratory systems in the absence of cyanide poisoning have not been reported in the reviewed literature. For regulatory submission, a core battery of safety pharmacology studies is essential.

Experimental Workflow: Standard Safety Pharmacology Core Battery

Safety_Pharmacology_Workflow cluster_CNS Central Nervous System cluster_CV Cardiovascular System cluster_Resp Respiratory System Test_Article This compound CNS_eval Functional Observation Battery (FOB) Motor Activity Behavioral Changes Coordination Body Temperature Test_Article->CNS_eval CV_eval ECG Blood Pressure Heart Rate hERG Assay (in vitro) Test_Article->CV_eval Resp_eval Respiratory Rate Tidal Volume Hemoglobin Oxygen Saturation Test_Article->Resp_eval

Caption: Standard ICH S7A core battery for safety pharmacology studies.

Genotoxicity and Carcinogenicity

No data from in vitro or in vivo genotoxicity assays (e.g., Ames test, micronucleus assay, chromosomal aberration assay) or long-term carcinogenicity studies for this compound were identified in the reviewed literature. These studies are critical components of a comprehensive preclinical safety assessment.

Preclinical Efficacy Models

This compound has demonstrated efficacy as a cyanide antidote in various preclinical models.

Table 3: Summary of Preclinical Efficacy Studies for this compound
SpeciesModelKey FindingsReference(s)
Mouse Toxic, non-lethal cyanide doseReduced righting reflex recovery time compared to controls.[6]
Rabbit Sub-lethal cyanide toxicityReversed effects on oxyhemoglobin and deoxyhemoglobin; normalized RBC cyanide levels faster than controls.[7]
Pig (juvenile) Lethal cyanide toxicity (induced by SNP or NaCN)Reversed severe lactic acidosis and prevented mortality.[2]
Experimental Protocols
  • Rabbit Model of Sub-lethal Cyanide Toxicity: Cyanide toxicity was induced in spontaneously breathing animals by a peripheral IV infusion of sodium cyanide at 2.2 mg/kg/hr. Peak toxicity was defined by the onset of severe lactic acidosis, accompanied by hypopnea or apnea.[6]

  • Piglet Model of Lethal Cyanide Intoxication: Anesthetized piglets received a slow IV infusion of sodium nitroprusside (SNP) or sodium cyanide (NaCN) until the development of severe lactic acidosis, severe hypopnea or apnea, and hypotension. The antidote was then administered intravenously.[6]

  • Mouse Model of Non-lethal Cyanide Toxicity: A non-lethal dose of cyanide was administered, and the primary endpoint was the measurement of the righting reflex recovery time in animals treated with this compound versus controls.[6]

Discussion and Future Directions

The available preclinical data strongly support the efficacy of this compound as a rapid-acting antidote for cyanide poisoning. Its mechanism of action via the 3-MST pathway is well-characterized. The pharmacokinetic profile in rabbits and mice appears suitable for its intended use.

However, a significant data gap exists in the public domain regarding the comprehensive toxicological profile of this compound in non-poisoned animals. To advance the development of this compound towards clinical use, a full suite of IND-enabling toxicology and safety pharmacology studies conducted under Good Laboratory Practice (GLP) conditions is necessary. These studies should include:

  • Acute toxicity studies in at least two species via relevant routes of administration.

  • Repeat-dose toxicity studies of varying durations to identify the NOAEL and characterize any target organ toxicities.

  • A core battery of safety pharmacology studies to assess effects on vital functions.

  • A standard battery of genotoxicity tests .

  • Carcinogenicity studies , if long-term administration is anticipated.

The generation of this data will be critical for a thorough risk assessment and for establishing a safe starting dose for first-in-human clinical trials.

Conclusion

This compound is a promising cyanide antidote with a well-defined mechanism of action and demonstrated efficacy in multiple preclinical models. While the current body of public literature provides a strong foundation for its development, further comprehensive toxicological studies are essential to fully characterize its safety profile and support its progression to clinical evaluation.

References

Exploring the Chemical Space for Novel 3-Mercaptopyruvate Sulfurtransferase Substrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptopyruvate (B1229277) sulfurtransferase (3-MST) is a key enzyme in cellular sulfur metabolism and the production of hydrogen sulfide (B99878) (H₂S), a critical gaseous signaling molecule.[1] Localized in both the cytoplasm and mitochondria, 3-MST catalyzes the transfer of a sulfur atom from 3-mercaptopyruvate (3-MP) to various sulfur acceptors, playing a vital role in processes ranging from redox signaling and cellular protection against oxidative stress to the modulation of inflammatory responses.[2] Given its involvement in numerous physiological and pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer, the identification of novel substrates for 3-MST is of significant interest for both basic research and therapeutic development.[2][3]

This technical guide provides an in-depth overview of the methodologies and strategies for exploring the chemical space to discover and characterize novel substrates of 3-MST. It covers both experimental and computational approaches, offering detailed protocols and data presentation formats to aid researchers in this endeavor.

Current Understanding of 3-MST Substrate Specificity

To date, 3-mercaptopyruvate (3-MP) is the only known endogenous sulfur-donor substrate for 3-MST.[4] The enzyme facilitates the transfer of the sulfur atom from 3-MP to a cysteine residue in its active site, forming a persulfide intermediate. This persulfide can then transfer the sulfur to an acceptor molecule, such as cyanide or a thiol compound, or be reduced to release H₂S.[5]

Studies on the substrate specificity of 3-MST have revealed critical structural requirements for a compound to act as a sulfur donor. The presence of an α-keto group is essential for a molecule to be utilized as a substrate.[4][6] Research using analogs of 3-MP, such as 3-mercaptopropionic acid and 2-mercaptopropionic acid, has shown that these compounds do not serve as sulfur-donor substrates, highlighting the importance of the specific arrangement of the thiol and keto functionalities.[4]

Experimental Approaches for Identifying Novel 3-MST Substrates

The identification of novel enzyme substrates is a multi-step process that begins with broad screening and progresses to detailed kinetic characterization.

High-Throughput Screening (HTS) for Substrate Discovery

High-throughput screening allows for the rapid testing of large chemical libraries to identify potential 3-MST substrates. The general workflow involves developing a robust assay that can detect the enzymatic reaction, followed by screening and hit validation.

Experimental Protocol: HTS for Novel 3-MST Substrates

  • Assay Principle: The assay is designed to detect the production of H₂S, a product of the 3-MST reaction with a potential substrate. This can be achieved using fluorescent probes that react with H₂S to produce a measurable signal.

  • Reagents and Materials:

    • Purified recombinant 3-MST enzyme.

    • A library of small molecule compounds.

    • A fluorescent probe for H₂S detection (e.g., HSip-1, 7-azido-4-methylcoumarin).[7]

    • A suitable sulfur acceptor (e.g., dithiothreitol (B142953) (DTT) or thioredoxin).

    • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

    • 384-well microplates.

    • Plate reader capable of fluorescence detection.

  • Assay Procedure:

    • Compound Plating: Dispense a small volume of each library compound into the wells of a 384-well plate.

    • Enzyme and Probe Addition: Add a solution containing purified 3-MST and the H₂S fluorescent probe to each well.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the sulfur acceptor.

    • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specific period.

    • Signal Detection: Measure the fluorescence intensity in each well using a plate reader.

  • Data Analysis:

    • Calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is generally considered acceptable for HTS.[8]

    • Identify "hits" as compounds that produce a significant increase in fluorescence compared to negative controls (wells without a substrate).

    • Perform dose-response experiments for the initial hits to confirm their activity and determine their potency.

  • Hit Validation:

    • Re-test the confirmed hits to eliminate false positives.

    • Perform secondary assays to confirm that the observed activity is due to the compound acting as a substrate and not an artifact (e.g., direct reaction with the probe).

Kinetic Characterization of Novel Substrates

Once potential substrates are identified through HTS, their kinetic parameters must be determined to understand their efficiency as 3-MST substrates.

Experimental Protocol: Steady-State Kinetic Analysis

  • Assay Principle: The initial rate of the enzymatic reaction is measured at varying concentrations of the putative substrate and the sulfur acceptor.

  • Reagents and Materials:

    • Purified recombinant 3-MST enzyme.

    • The novel substrate candidate.

    • A sulfur acceptor (e.g., DTT, thioredoxin).[9]

    • A method for detecting H₂S production (e.g., fluorescent probe, methylene (B1212753) blue assay).

    • Spectrophotometer or fluorometer.

  • Assay Procedure:

    • Prepare a series of reaction mixtures with a fixed concentration of 3-MST and the sulfur acceptor, and varying concentrations of the novel substrate.

    • Initiate the reaction and monitor the production of H₂S over time by measuring the change in absorbance or fluorescence.

    • Determine the initial velocity (v₀) for each substrate concentration from the linear portion of the progress curve.

  • Data Analysis:

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).

    • Calculate the catalytic efficiency (kcat/Kₘ) to compare the efficiency of the novel substrate with known substrates like 3-MP.

Quantitative Data Summary

The following tables summarize the known kinetic parameters for 3-MST with its endogenous substrate and various sulfur acceptors, as well as data for some analogs. This information provides a baseline for comparing the efficiency of newly discovered substrates.

SubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
3-Mercaptopyruvate0.234172501.1 x 10⁶[9]

Table 1: Kinetic Parameters of Human 3-MST with 3-Mercaptopyruvate.

Sulfur AcceptorKₘ (mM)Reference
Dihydrolipoic acid4.0[9]
Thioredoxin0.004[9]
2-Mercaptoethanol108[9]
Cyanide1.09[10]

Table 2: Michaelis Constants (Kₘ) of Various Sulfur Acceptors for Human 3-MST.

CompoundInteraction with 3-MSTReference
3-Mercaptopropionic acidNoncompetitive inhibitor[4]
2-Mercaptopropionic acidUncompetitive inhibitor[4]
2-mercapto-1-phenylethan-1-oneArtificial substrate[11]

Table 3: Interaction of 3-Mercaptopyruvate Analogs with 3-MST.

Computational Approaches for Substrate Discovery

Computational methods offer a powerful and cost-effective way to screen vast virtual libraries of compounds to identify potential 3-MST substrates before committing to resource-intensive experimental validation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] For 3-MST, this can be used to assess how well a potential substrate fits into the active site and whether it adopts a conformation conducive to catalysis.

Workflow for Molecular Docking-Based Substrate Screening

  • Protein Preparation: Obtain the 3D structure of 3-MST from the Protein Data Bank (PDB) or through homology modeling. Prepare the protein structure by adding hydrogen atoms, assigning partial charges, and defining the active site.

  • Ligand Preparation: Generate 3D structures of the compounds in a virtual library.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock each ligand into the active site of 3-MST.

  • Scoring and Ranking: Score the docked poses based on their predicted binding affinity. Rank the compounds based on their docking scores.

  • Post-Docking Analysis: Visually inspect the top-ranked poses to assess key interactions with active site residues and the proximity of the sulfur atom to the catalytic cysteine.

Machine Learning and Deep Learning

Recent advances in machine learning and deep learning have enabled the development of models that can predict enzyme-substrate relationships with high accuracy. These models learn from large datasets of known enzyme-substrate pairs and can then be used to predict whether a novel compound is likely to be a substrate for a given enzyme.

Logical Workflow for Machine Learning-Based Substrate Prediction

  • Data Collection: Compile a dataset of known 3-MST substrates and non-substrates.

  • Feature Engineering: Represent the enzyme (e.g., using its amino acid sequence) and the small molecules (e.g., using molecular fingerprints) as numerical features.

  • Model Training: Train a machine learning model (e.g., Support Vector Machine, Random Forest, or a deep neural network) on the labeled dataset.

  • Model Validation: Evaluate the performance of the trained model using a separate test set.

  • Prediction: Use the validated model to predict the probability of compounds from a virtual library being 3-MST substrates.

Visualizing Key Processes

Diagrams created using the DOT language can help visualize the complex relationships and workflows involved in discovering novel 3-MST substrates.

G cluster_0 H₂S Signaling Pathway Cysteine L-Cysteine CAT Cysteine Aminotransferase (CAT) Cysteine->CAT MP 3-Mercaptopyruvate (3-MP) CAT->MP MST 3-MST MP->MST Persulfide 3-MST-S-SH (Persulfide Intermediate) MST->Persulfide H2S H₂S Signaling Events Signaling Events H2S->Signaling Events Acceptor Sulfur Acceptor (e.g., Thioredoxin) Acceptor->Persulfide Persulfide->H2S

Caption: The 3-MST mediated hydrogen sulfide (H₂S) signaling pathway.

G cluster_1 Experimental Workflow for Novel Substrate Discovery Start Start: Large Chemical Library HTS High-Throughput Screening (Fluorescence-based H₂S detection) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & Hit Validation Hit_ID->Dose_Response Primary Hits Kinetic_Char Kinetic Characterization (Kₘ, Vₘₐₓ, kcat/Kₘ) Dose_Response->Kinetic_Char Confirmed Hits Lead_Substrate Validated Novel Substrate Kinetic_Char->Lead_Substrate

Caption: Experimental workflow for the discovery of novel 3-MST substrates.

G cluster_2 Computational Substrate Discovery Logic Virtual_Lib Virtual Compound Library Docking Molecular Docking (3-MST Active Site) Virtual_Lib->Docking ML_Model Machine Learning Model (Substrate Prediction) Virtual_Lib->ML_Model Ranked_Hits Ranked Potential Substrates Docking->Ranked_Hits ML_Model->Ranked_Hits Experimental_Val Experimental Validation Ranked_Hits->Experimental_Val

Caption: Logical relationship of computational methods for 3-MST substrate discovery.

Conclusion

The exploration of the chemical space for novel 3-MST substrates holds immense potential for advancing our understanding of H₂S biology and for the development of new therapeutic agents. A combined approach, integrating high-throughput experimental screening with powerful computational methods, provides a robust framework for the efficient discovery and characterization of these novel molecules. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers embarking on this exciting area of investigation. The identification of new 3-MST substrates will not only expand our knowledge of its physiological roles but also open up new avenues for targeting this important enzyme in various disease contexts.

References

Methodological & Application

Application Notes and Protocols for Intramuscular Administration of Sulfanegen in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the intramuscular administration of Sulfanegen in mouse models, drawing from established research in cyanide poisoning and neurodegenerative disease. The information is intended to guide researchers in designing and executing studies involving this promising therapeutic agent.

Introduction

This compound is a prodrug of 3-mercaptopyruvate (B1229277) (3-MP) that serves as a substrate for the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST).[1][2] This mechanism is central to its therapeutic effects, which primarily involve the detoxification of cyanide and the mitigation of oxidative stress through the production of hydrogen sulfide (B99878) (H₂S).[3][4] Due to its efficacy when administered intramuscularly, this compound is a valuable compound for preclinical research, particularly in scenarios where rapid administration is critical.[2][4][5]

Mechanism of Action

This compound's primary mechanism of action is the enzymatic detoxification of cyanide. As a 3-MP prodrug, it provides the substrate for 3-MST to convert cyanide (CN⁻) into the less toxic thiocyanate (B1210189) (SCN⁻).[1][2][5] The enzyme 3-MST is present in both the cytosol and mitochondria, offering a broad tissue distribution for this detoxification pathway.[1] In models of Alzheimer's disease, this compound has been shown to release H₂S, which helps to alleviate oxidative stress and neuroinflammation.[3]

Sulfanegen_Mechanism cluster_0 Cellular Environment cluster_1 Therapeutic Pathways This compound This compound (Prodrug) MP 3-Mercaptopyruvate (3-MP) This compound->MP Conversion MST 3-MST Enzyme MP->MST Thiocyanate Thiocyanate (SCN⁻) (Less Toxic) MST->Thiocyanate H2S Hydrogen Sulfide (H₂S) MST->H2S Release Cyanide Cyanide (CN⁻) Cyanide->Thiocyanate Detoxification Oxidative_Stress Oxidative Stress Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection H2S->Neuroprotection Mitigates

Caption: Signaling pathway of this compound's therapeutic action.

Experimental Protocols

The following are detailed methodologies for the intramuscular administration of this compound in mice, based on protocols cited in peer-reviewed literature.

Materials
  • This compound

  • Sterile saline (0.9% sodium chloride)

  • Syringes (e.g., 1 mL)

  • Needles (e.g., 27-30 gauge)

  • Animal scale

  • 70% Ethanol for disinfection

  • Appropriate personal protective equipment (PPE)

Preparation of this compound Solution
  • Determine the required dose: Dosing can be expressed in mmol/kg or mg/kg. Refer to the quantitative data table below for guidance based on the experimental model.

  • Calculate the total amount: Weigh the appropriate amount of this compound powder based on the number of animals and the desired dose.

  • Dissolution: Dissolve the this compound in sterile saline to the desired final concentration. Ensure complete dissolution. For example, in studies of cyanide poisoning, this compound was dissolved in 0.1 ml of sterile saline for administration.[1]

  • Sterilization: If not prepared from a sterile source, the solution should be filter-sterilized using a 0.22 µm syringe filter.

Intramuscular Injection Procedure in Mice
  • Animal Preparation:

    • Weigh the mouse to accurately calculate the injection volume.

    • Anesthesia may be required depending on the experimental context. For instance, 3% isoflurane (B1672236) for induction and 2% for maintenance has been used.[1]

  • Injection Site: The recommended site for intramuscular injection in mice is the quadriceps muscle of the hind limb.

  • Administration:

    • Firmly restrain the mouse.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle into the thickest part of the quadriceps muscle at a 45-degree angle.

    • Aspirate slightly to ensure the needle is not in a blood vessel.

    • Inject the this compound solution slowly. The volume should typically not exceed 50 µL per site in a mouse.

    • Withdraw the needle and apply gentle pressure to the injection site.

  • Post-injection Monitoring: Observe the animal for any signs of distress, adverse reactions at the injection site, or changes in behavior, as specified by the experimental endpoint. In some studies, a high dose of 100 mg/kg resulted in toxicity, indicated by weight loss and mortality.[3]

Quantitative Data from Mouse Studies

The following table summarizes key quantitative data from various studies involving this compound administration in mice.

Experimental Model Administration Route This compound Dose Key Findings Reference
Cyanide Poisoning (Post-Exposure)Intramuscular0.06 mmol/kg100% survival when administered 3 minutes post-cyanide injection.[1][6]
Cyanide Poisoning (Post-Exposure)Intramuscular0.04 mmol/kg0% survival, indicating a steep dose-response curve.[1][6]
Cyanide Poisoning (Pre-Exposure)Intravenous0.24 mmol/kg100% survival when given immediately before cyanide.[1]
Cyanide Poisoning (Pre-Exposure)IntravenousED₅₀ = 0.14 mmol/kgEffective dose for 50% survival.[1][6]
Alzheimer's Disease Model (Aβ₁₋₄₂ injected)Intraperitoneal50 mg/kg (daily for 12 days)Mitigated neuroinflammatory damage.[3]
Alzheimer's Disease Model (Aβ₁₋₄₂ injected)Intraperitoneal100 mg/kg (daily for 12 days)Caused toxicity (22% mortality and >10% body weight loss).[3]
Alzheimer's Disease Model (APP/PS1 transgenic)Intraperitoneal75 mg/kg (for 12 weeks)Improved cognitive behavior in aged mice.[3]
Cyanide Poisoning (Non-Lethal Model)Intraperitoneal0.58 mmol/kgImproved righting reflex time compared to controls.[1]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of acute toxicity, such as cyanide poisoning.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_monitoring Data Collection & Analysis A Animal Acclimation B Randomization into Treatment Groups A->B D Induce Anesthesia (if applicable) B->D C This compound Solution Preparation F Administer this compound (IM) or Vehicle Control C->F E Administer Toxin (e.g., KCN) D->E E->F G Monitor Survival Rates and Clinical Signs F->G H Collect Biological Samples (Blood, Tissue) F->H J Statistical Analysis G->J I Biochemical/Pathological Analysis H->I I->J

Caption: Workflow for in vivo efficacy testing of this compound.

References

Application Note: Quantification of Sulfanegen in Plasma via its Active Metabolite 3-Mercaptopyruvate using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Sulfanegen is a promising prodrug developed as a cyanide antidote.[1][2] It functions by releasing its active metabolite, 3-mercaptopyruvate (B1229277) (3-MP), which then acts as a sulfur donor to detoxify cyanide via the 3-mercaptopyruvate sulfurtransferase (3-MST) enzyme pathway.[1][3] Accurate quantification of this compound's pharmacologically active form in plasma is crucial for pharmacokinetic and toxicological studies. However, 3-MP is unstable and exhibits poor chromatographic behavior due to the equilibrium between its monomeric and dimeric forms (the this compound dithiane structure).[4]

This method addresses these challenges by rapidly trapping the 3-MP monomer with the thiol-reactive derivatizing agent, monobromobimane (B13751) (MBB). The resulting stable 3-MP-bimane conjugate is then reliably quantified using a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[4][5]

Principle of the Method Upon administration, this compound converts to its active form, 3-MP.[6] To stabilize 3-MP for analysis, plasma samples are first deproteinized. The supernatant is then treated with monobromobimane (MBB), which covalently binds to the free thiol group of 3-MP, forming a stable, fluorescent, and readily ionizable 3-MP-bimane conjugate.[4][5] This conjugate is separated from plasma components using reverse-phase HPLC and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.[5]

Experimental Protocol

1. Materials and Reagents

  • This compound (or 3-Mercaptopyruvate sodium salt for standards)

  • Monobromobimane (MBB)

  • Acetonitrile (B52724) (HPLC or Optima grade)

  • Methanol (B129727) (HPLC or Optima grade)

  • Ammonium (B1175870) Formate (B1220265) (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Blank Plasma (e.g., Rabbit, Human) with appropriate anticoagulant (e.g., EDTA)

  • Internal Standard (IS): A suitable stable isotope-labeled 3-MP or a structurally similar thiol-containing compound should be used. The selection and concentration must be optimized during method development.

2. Equipment

  • HPLC System: Agilent 1260 or equivalent[5]

  • Mass Spectrometer: AB Sciex QTRAP 5500 or equivalent triple quadrupole mass spectrometer[5]

  • Analytical Column: Phenomenex Kinetex C18 (50 mm × 2.1 mm, 2.6 μm) or Phenomenex Synergy Fusion RP (50 × 2.0 mm, 4 μm)[4][5]

  • Microcentrifuge

  • Vortex Mixer

  • Heating block or water bath

  • Calibrated Pipettes

3. Preparation of Solutions

  • Mobile Phase A: 5 mM ammonium formate in water.[5] Alternatively, 0.1% formic acid in water can be used.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[5] Alternatively, 5 mM ammonium formate in 90% methanol can be used.[4]

  • Derivatization Reagent (MBB Solution): Prepare a 500 μM solution of monobromobimane in 5 mM ammonium formate solution.[5] This solution should be prepared fresh.

  • Protein Precipitation Solvent: Acetonitrile.[5]

4. Standard and Quality Control (QC) Sample Preparation

  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of 3-Mercaptopyruvate (as a surrogate for this compound) in ultrapure water.

  • Working Standard Solutions: Serially dilute the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare working standards for the calibration curve (e.g., covering a range of 0.5–100 μM).[4]

  • Calibration and QC Samples: Spike appropriate volumes of the working standard solutions into blank plasma to create calibration standards and quality control samples at low, medium, and high concentrations.

5. Plasma Sample Preparation Protocol

  • Thaw: Thaw plasma samples and standards/QCs on ice.

  • Aliquot: Pipette 50 µL of plasma sample, standard, or QC into a microcentrifuge tube.

  • Add Internal Standard: Add the optimized volume and concentration of the Internal Standard solution to each tube (except for double blanks) and vortex briefly.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile to each tube to precipitate proteins.[5][7]

  • Vortex & Centrifuge: Vortex the tubes vigorously for 1 minute. Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube.

  • Derivatization: Add 50 µL of the 500 μM monobromobimane solution to the supernatant.[5]

  • Incubate: Vortex the mixture and heat at 70°C for 15 minutes.[5]

  • Cool & Inject: After incubation, cool the samples to room temperature. Transfer the final mixture to an HPLC vial for analysis.

Data Presentation

Table 1: Chromatographic Conditions

Parameter Setting
HPLC Column Phenomenex Kinetex C18 (50 mm × 2.1 mm, 2.6 μm)[5]
Mobile Phase A 5 mM Ammonium Formate in Water[5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[5]
Flow Rate 0.5 mL/min[5]
Injection Volume 5 - 10 µL
Column Temp. 40°C
Gradient Program 0-2 min: 3-70% B; 2-3 min: 70% B; 3-3.2 min: 70-3% B; 3.2-6.5 min: 3% B[5]

| Total Run Time | 6.5 min[5] |

Table 2: Mass Spectrometer Settings (ESI+)

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Ion Spray Voltage 5000 V[5]
Temperature 650 °C[5]
Curtain Gas (CUR) 25 psi[5]
Collision Gas (CAD) Medium[5]
Ion Source Gas 1 60 psi[5]
Ion Source Gas 2 50 psi[5]
MRM Transition 1 m/z 311.0 → 223.1 (Quantifier)[5]

| MRM Transition 2 | m/z 311.0 → 192.1 (Qualifier)[5] |

Table 3: Method Validation Summary

Parameter Result
Linear Dynamic Range 0.5 - 100 µM[4]
Linearity (R²) ≥ 0.999[4]
Limit of Detection (LOD) 0.1 µM[4]
Accuracy ± 9% of nominal concentration[4]

| Precision (%RSD) | < 7%[4] |

Visualizations

G cluster_mechanism Chemical Conversion & Derivatization This compound This compound (Dimer) in vivo MP 3-Mercaptopyruvate (3-MP) Active Monomer This compound->MP Conversion conjugate Stable 3-MP-Bimane Conjugate (Analyzed by MS) MP->conjugate MBB Monobromobimane (MBB) Derivatizing Agent MBB->conjugate Traps thiol group G cluster_prep Preparation Details sample Plasma Sample Collection (Standard, QC, or Unknown) prep Sample Preparation sample->prep Add IS & Acetonitrile hplc HPLC Separation (Reversed-Phase) prep->hplc Inject Supernatant after Derivatization with MBB p1 Protein Precipitation ms Tandem MS Detection (ESI+, MRM Mode) hplc->ms data Data Acquisition & Quantification ms->data Peak Area Ratio (Analyte/IS) report Final Concentration Report data->report p2 Centrifugation p1->p2 p3 Derivatization p2->p3

References

Application Notes and Protocols for In Vitro Measurement of 3-Mercaptopyruvate Sulfurtransferase (3-MST) Enzyme Activity with Sulfanegen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptopyruvate (B1229277) sulfurtransferase (3-MST) is a crucial enzyme in cellular physiology, primarily known for its role in the biosynthesis of hydrogen sulfide (B99878) (H₂S), a significant gaseous signaling molecule.[1][2] H₂S is involved in a myriad of physiological processes, and dysregulation of its production is implicated in various pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2] 3-MST catalyzes the transfer of a sulfur atom from 3-mercaptopyruvate (3-MP) to a sulfur acceptor, leading to the formation of H₂S.[1][2]

Sulfanegen is a prodrug of 3-mercaptopyruvate (3-MP) and serves as a substrate for 3-MST, facilitating the controlled release of H₂S.[3][4] This property makes this compound a valuable tool for studying the therapeutic potential of H₂S donation and for screening 3-MST inhibitors. These application notes provide detailed protocols for in vitro assays to measure 3-MST activity using this compound, enabling researchers to investigate the enzyme's function and identify potential therapeutic modulators.

Signaling Pathway of H₂S Production by 3-MST

The enzymatic production of H₂S by 3-MST is a key component of the sulfur metabolic pathway. The process begins with the conversion of cysteine to 3-mercaptopyruvate (3-MP) by cysteine aminotransferase (CAT). Subsequently, 3-MST catalyzes the transfer of the sulfur atom from 3-MP to a sulfur acceptor, which can be a thiol-containing molecule or a persulfide. This reaction releases pyruvate (B1213749) and forms a persulfide on a cysteine residue within the active site of 3-MST. The persulfide can then react with a reducing agent, such as thioredoxin or dihydrolipoic acid, to release H₂S.[1][2]

3-MST Signaling Pathway cluster_0 Cytosol/Mitochondria Cysteine L-Cysteine CAT Cysteine Aminotransferase (CAT) Cysteine->CAT aKG α-Ketoglutarate aKG->CAT Glu L-Glutamate CAT->Glu ThreeMP 3-Mercaptopyruvate (3-MP) CAT->ThreeMP transamination MST 3-MST ThreeMP->MST This compound This compound (Prodrug) This compound->ThreeMP hydrolysis Pyruvate Pyruvate MST->Pyruvate MST_S 3-MST-S-SH (Persulfidated Enzyme) MST->MST_S Sulfur Transfer H2S Hydrogen Sulfide (H₂S) MST_S->H2S Thiol Thiol Acceptor (e.g., Thioredoxin) Thiol->MST_S

H₂S production via the 3-MST pathway.

Experimental Workflow for 3-MST Activity Assay

The general workflow for measuring 3-MST activity in vitro involves the preparation of the enzyme and substrate, initiating the enzymatic reaction, and detecting the product (H₂S). The choice of detection method can vary, with fluorescent probes and colorimetric assays being common approaches.

Experimental Workflow cluster_workflow In Vitro 3-MST Activity Assay Workflow prep 1. Preparation of Reagents - Purified 3-MST Enzyme - this compound Solution - Assay Buffer - H₂S Detection Reagent reaction 2. Reaction Setup - Add enzyme, buffer, and this compound to a microplate - Incubate at 37°C prep->reaction detection 3. H₂S Detection - Add H₂S detection reagent - Measure signal (fluorescence or absorbance) reaction->detection analysis 4. Data Analysis - Calculate enzyme activity - Determine IC₅₀ for inhibitors detection->analysis

General workflow for in vitro 3-MST assay.

Quantitative Data Summary

3-MST Inhibitors

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for several known inhibitors of 3-MST. These values were determined using in vitro enzymatic assays.

InhibitorIC₅₀ (µM)Reference
Compound 12-7[5]
Compound 22-7[5]
Compound 32-7[5]
Compound 52-7[5]
DPHE~8[6]
HMPSNENot specified, but used as a specific inhibitor[1]
I3MT3Not specified, but used as a selective inhibitor[3]

Experimental Protocols

Protocol 1: Fluorescent Assay for H₂S Production in Cell Culture

This protocol is adapted from a method used to measure H₂S release from SH-SY5Y cells treated with this compound, employing the fluorescent probe 7-azido-4-methylcoumarin (B1373340) (AzMC).[3]

Materials:

  • SH-SY5Y cells

  • 96-well black, clear-bottom microplates

  • This compound

  • 3-MST inhibitor (e.g., I3MT3)

  • 7-azido-4-methylcoumarin (AzMC)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well black, clear-bottom microplate at a suitable density and allow them to adhere overnight.

  • Inhibitor Treatment (Optional): To confirm the role of 3-MST, pre-treat the cells with a 3-MST inhibitor (e.g., 500 µM I3MT3) for 6 hours at 37°C.[3]

  • Probe Loading: Incubate the cells with 10 µM AzMC for 30 minutes in the dark.[3]

  • Substrate Addition: Add various concentrations of this compound to the wells and incubate for 1 hour.[3]

  • Fluorescence Measurement: Wash the cells twice with PBS. Measure the fluorescence at an excitation/emission wavelength of 340/445 nm using a microplate reader.

  • Data Analysis: The increase in fluorescence intensity corresponds to the amount of H₂S produced. Compare the fluorescence in this compound-treated wells to control wells (no this compound) and inhibitor-treated wells.

Protocol 2: Colorimetric Lead Sulfide Assay for H₂S Production with Purified Enzyme

This protocol is based on the principle that H₂S reacts with lead acetate (B1210297) to form lead sulfide (PbS), a black precipitate that can be quantified spectrophotometrically.[7] This method can be adapted for use with purified 3-MST and this compound.

Materials:

  • Purified recombinant 3-MST enzyme

  • This compound

  • HEPES buffer (200 mM, pH 7.4)

  • Lead nitrate (B79036) (Pb(NO₃)₂) (0.4 mM)

  • Bovine serum albumin (BSA) (100 µg/ml)

  • Reducing agent (e.g., 20 mM Dithiothreitol - DTT)

  • Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Reaction Mixture Preparation: In a polystyrene cuvette, prepare a reaction mixture containing:

    • HEPES buffer

    • Lead nitrate

    • BSA

    • Reducing agent (DTT)

    • This compound (at desired concentrations)

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 4 minutes.

  • Initiation of Reaction: Initiate the reaction by adding a known amount of purified 3-MST enzyme to the cuvette.

  • Spectrophotometric Measurement: Immediately monitor the continuous formation of lead sulfide by measuring the increase in absorbance at 390 nm. A molar extinction coefficient of 5,500 M⁻¹cm⁻¹ for lead sulfide can be used to determine its concentration.[7]

  • Data Analysis: The rate of increase in absorbance at 390 nm is proportional to the 3-MST enzyme activity. This assay can be used to determine kinetic parameters (by varying substrate concentrations) or to screen for inhibitors (by including them in the reaction mixture).

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to measure the in vitro activity of the 3-MST enzyme using its prodrug substrate, this compound. The fluorescent and colorimetric assays described are robust methods for quantifying H₂S production and are suitable for both basic research and high-throughput screening applications in drug discovery. The accompanying data on inhibitors and the visualization of the signaling pathway and experimental workflow provide a solid foundation for investigating the role of 3-MST in health and disease.

References

Application Notes and Protocols for Establishing a Rabbit Model of Sub-lethal Cyanide Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for establishing a reproducible rabbit model of sub-lethal cyanide toxicity. The protocols outlined below are designed for studying the pathophysiology of cyanide exposure and for the preclinical evaluation of novel antidotes.

Introduction

Cyanide is a potent and rapidly acting toxic agent that poses a significant threat from industrial accidents, smoke inhalation in fires, and potential terrorist activities.[1] Its primary mechanism of toxicity is the inhibition of cytochrome c oxidase, the terminal enzyme in the mitochondrial electron transport chain, leading to cellular hypoxia and a rapid depletion of ATP.[1][2] Animal models are indispensable for understanding the complex physiological effects of cyanide and for developing effective countermeasures. The rabbit model offers several advantages, including a size that facilitates surgical procedures and repeated blood sampling, and physiological responses to cyanide that are comparable to humans.[3] This document provides detailed protocols for inducing sub-lethal cyanide toxicity in rabbits, along with methods for physiological monitoring and biochemical analysis.

Core Principles and Signaling Pathway

The primary cellular target of cyanide is cytochrome c oxidase (Complex IV) within the mitochondria. Cyanide binds to the ferric iron (Fe³⁺) in the heme a3 component of this enzyme, preventing the transfer of electrons to oxygen. This blockade of the electron transport chain has several downstream consequences:

  • Inhibition of Oxidative Phosphorylation: The disruption of electron flow halts the production of ATP via oxidative phosphorylation.

  • Cellular Hypoxia: Tissues are unable to utilize oxygen, leading to a state of histotoxic hypoxia. This is characterized by an increase in venous oxygen saturation, as oxygen is not extracted by the cells.[1]

  • Shift to Anaerobic Metabolism: Cells switch to anaerobic glycolysis to generate ATP, resulting in the accumulation of lactic acid and subsequent metabolic acidosis.

  • Oxidative Stress: The disruption of the electron transport chain can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage.

Cyanide Toxicity Signaling Pathway

Cyanide_Toxicity_Pathway cluster_mitochondrion Mitochondrion cluster_cellular_effects Cellular Effects ETC Electron Transport Chain (Complexes I-IV) O2 Oxygen (O2) ETC->O2 e- transfer ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Leakage H2O Water (H2O) O2->H2O Reduction ATP ATP ATP_Synthase->ATP Oxidative Phosphorylation Cyanide Cyanide (CN-) CytC_Oxidase Cytochrome c Oxidase (Complex IV) Cyanide->CytC_Oxidase Inhibits ATP_Depletion ATP Depletion CytC_Oxidase->ATP_Depletion Leads to Anaerobic Anaerobic Glycolysis Lactate (B86563) Lactate Accumulation Anaerobic->Lactate Acidosis Metabolic Acidosis Lactate->Acidosis Cell_Damage Cellular Damage & Apoptosis ROS->Cell_Damage ATP_Depletion->Anaerobic Stimulates ATP_Depletion->Cell_Damage

Caption: Mechanism of cyanide toxicity targeting the mitochondrial electron transport chain.

Experimental Protocols

Animal Model
  • Species: New Zealand White rabbits.[3][4][5]

  • Weight: 3.5 - 4.5 kg.[6][7]

  • Housing: Animals should be housed in accordance with institutional guidelines and allowed to acclimate for at least 7 days prior to experimentation.

  • Ethics: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[3]

Anesthesia and Surgical Preparation

This protocol describes a terminal procedure.

  • Anesthesia Induction: Anesthetize the rabbit with an intramuscular injection of a ketamine HCl (100 mg/ml) and xylazine (B1663881) (20 mg/ml) mixture (2:1 ratio) at a dose of 0.75 cc/kg.[3]

  • Catheterization:

    • Place a 23-gauge catheter in the marginal ear vein for the administration of supplemental anesthesia and other intravenous agents.[3]

    • Perform a cut-down procedure to isolate and catheterize the femoral artery and vein.[3][8] The arterial line will be used for continuous blood pressure monitoring and blood sampling, while the venous line will be used for cyanide infusion.

  • Intubation and Ventilation: Intubate the animal with an appropriately sized endotracheal tube and provide mechanical ventilation to maintain normal blood gas levels prior to cyanide administration.[6]

  • Physiological Monitoring:

    • Attach a pulse oximeter to the tongue to monitor heart rate and peripheral oxygen saturation (SpO₂).[3][8]

    • Connect the arterial line to a pressure transducer for continuous blood pressure monitoring.

Sub-lethal Cyanide Infusion Protocol
  • Cyanide Solution Preparation: Prepare a solution of sodium cyanide (NaCN) by dissolving 10 mg of NaCN in 60 ml of 0.9% sterile saline.[3][5][8] This results in a concentration of approximately 0.167 mg/ml.

  • Infusion: Using a calibrated infusion pump, administer the NaCN solution intravenously through the femoral vein catheter at a rate of 1 ml/min for 60 minutes.[3][8] This delivers a total dose of 10 mg of NaCN.

  • Monitoring During Infusion: Continuously monitor vital signs (heart rate, blood pressure, SpO₂) throughout the infusion period.

Experimental Workflow

Experimental_Workflow A Animal Acclimation (7 days) B Anesthesia & Surgical Preparation - Anesthesia Induction - Catheterization (Ear, Femoral) - Intubation & Ventilation A->B C Baseline Measurements - Vital Signs (HR, BP, SpO2) - Arterial & Venous Blood Gas - Blood Sample (for Cyanide, Lactate) B->C D Cyanide Infusion (10mg NaCN in 60ml Saline over 60 min) C->D E Continuous Monitoring - Vital Signs - Diffuse Optical Spectroscopy (optional) D->E During F Post-Infusion Sampling - Blood Gas Analysis - Blood Samples at defined time points D->F G Antidote Administration (if applicable) F->G I Euthanasia & Tissue Collection F->I No Antidote H Post-Treatment Monitoring & Sampling G->H H->I

Caption: Step-by-step experimental workflow for the rabbit sub-lethal cyanide toxicity model.

Blood Sampling and Analysis
  • Blood Collection: Draw blood samples from the arterial line at baseline (before cyanide infusion), at the end of the infusion, and at specified time points post-infusion (e.g., 2.5, 5, 10, 15, 30, 45, 60, and 90 minutes).[3]

  • Blood Gas Analysis: Analyze arterial and venous blood samples immediately for pH, pO₂, pCO₂, and lactate using a blood gas analyzer.

  • Blood Cyanide Measurement:

    • Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Immediately cool the samples to 4°C and separate plasma and red blood cells (RBCs) by centrifugation.[3]

    • Store samples at 4°C and analyze as soon as possible, as cyanide is unstable.[1]

    • A common method involves lysing the RBCs and acidifying the sample to release HCN gas, which is then quantified.[3]

Biochemical Assays
  • Lactate: Measure lactate levels in whole blood or plasma using a commercial lactate analyzer or enzymatic assay kit.

  • Liver Function Tests: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess for potential liver injury.[9][10]

  • Kidney Function Tests: Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) to evaluate renal function.

  • Thyroid Hormones: In chronic or sub-chronic studies, thyroid stimulating hormone (TSH), thyroxine (T4), and triiodothyronine (T3) can be measured as cyanide exposure can impact thyroid function.[9]

Data Presentation

Table 1: Physiological Parameters
ParameterBaseline (Pre-infusion)Post-infusion (60 min)
Heart Rate (bpm) Insert Mean ± SDInsert Mean ± SD
Mean Arterial Pressure (mmHg) Insert Mean ± SDInsert Mean ± SD
Arterial pO₂ (mmHg) Insert Mean ± SDInsert Mean ± SD
Venous pO₂ (mmHg) 35.1 ± 3.5[1]46.5 ± 6.2[1]
Arterial pH Insert Mean ± SDInsert Mean ± SD
Table 2: Biochemical Parameters
ParameterBaseline (Pre-infusion)Post-infusion (60 min)
Blood Cyanide (µg/dL) 0.0[1]97 ± 28[1]
Blood Lactate (mmol/L) Insert Mean ± SDInsert Mean ± SD
AST (U/L) Insert Mean ± SDInsert Mean ± SD
ALT (U/L) Insert Mean ± SDInsert Mean ± SD

Antidote Evaluation

This model is well-suited for testing the efficacy of cyanide antidotes. The general protocol involves administering the test antidote (intravenously or intramuscularly) immediately following the cessation of the cyanide infusion.[5] A control group should receive a vehicle injection.[5] Efficacy is determined by monitoring the reversal of physiological and biochemical changes induced by cyanide.

Antidote Administration and Monitoring

Antidote_Evaluation cluster_model Established Cyanide Toxicity Model cluster_groups Treatment Groups cluster_outcome Outcome Measures Model Rabbit post-cyanide infusion (Physiological & Biochemical deviation from baseline) Control Vehicle Control Model->Control Treatment Test Antidote Model->Treatment Reversal Reversal of Toxicity Markers - Normalization of Vital Signs - Decrease in Blood Cyanide/Lactate - Improved Blood Gas Parameters Control->Reversal Endogenous Detoxification Treatment->Reversal Antidote-mediated Detoxification Comparison Comparison of Reversal Rate (Treatment vs. Control) Reversal->Comparison

Caption: Logical workflow for evaluating the efficacy of a test antidote.

Conclusion

The rabbit model of sub-lethal cyanide toxicity provides a robust and reproducible platform for investigating the mechanisms of cyanide poisoning and for the preclinical assessment of novel therapeutic agents. The detailed protocols and methodologies presented in these application notes offer a comprehensive guide for researchers to establish this valuable model in their laboratories. Careful adherence to these protocols will ensure the generation of high-quality, reliable data to advance the development of effective cyanide countermeasures.

References

Application Notes and Protocols for the Spectrophotometric Analysis of Thiocyanate Production by Sulfanegen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfanegen is a promising cyanide antidote that acts as a prodrug for 3-mercaptopyruvic acid (3-MP).[1][2] Upon administration, this compound is converted to 3-MP, which then serves as a sulfur donor for the enzyme 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST).[1][2][3] 3-MST is a key enzyme in the endogenous cyanide detoxification pathway, catalyzing the transfer of a sulfur atom from 3-MP to the highly toxic cyanide ion (CN⁻), converting it to the significantly less toxic thiocyanate (B1210189) (SCN⁻).[4][5] This enzymatic reaction is central to the therapeutic action of this compound.

The quantitative analysis of thiocyanate production is, therefore, a critical step in evaluating the efficacy of this compound and understanding its mechanism of action. Spectrophotometry provides a robust, accessible, and widely used method for this purpose. The most common spectrophotometric method for thiocyanate determination is based on its reaction with ferric iron (Fe³⁺) in an acidic medium to form a blood-red iron-thiocyanate complex, which can be quantified by measuring its absorbance at approximately 460-480 nm.

These application notes provide detailed protocols for the spectrophotometric analysis of thiocyanate produced by the 3-MST-catalyzed reaction of this compound (via its active form, 3-MP) and cyanide.

Biochemical Pathway of this compound Action

This compound exerts its therapeutic effect through a well-defined biochemical pathway. The process begins with the in vivo conversion of this compound to its active metabolite, 3-mercaptopyruvate (3-MP). This molecule then acts as a substrate for the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST). 3-MST facilitates the transfer of a sulfur atom from 3-MP to a cyanide ion. This reaction detoxifies cyanide by converting it into the much less toxic thiocyanate, which can be safely excreted from the body.

G This compound This compound (Prodrug) MP 3-Mercaptopyruvate (3-MP) This compound->MP In vivo conversion MST 3-Mercaptopyruvate Sulfurtransferase (3-MST) MP->MST Thiocyanate Thiocyanate (SCN⁻) (Less Toxic) MST->Thiocyanate Sulfur Transfer Pyruvate Pyruvate MST->Pyruvate Cyanide Cyanide (CN⁻) (Toxic) Cyanide->MST

Biochemical pathway of this compound-mediated cyanide detoxification.

Experimental Data

The following tables summarize key quantitative data relevant to the spectrophotometric analysis of thiocyanate production by this compound.

Table 1: Kinetic Parameters of 3-Mercaptopyruvate Sulfurtransferase (3-MST)

SubstrateKm (mM)Vmax (µmol/min/mg protein)Source
Cyanide (KCN)400.20[6]
3-Mercaptopyruvate2.6Not Reported[7]
Mercaptoethanol33.30.15[6]

Table 2: Pharmacokinetic Properties of this compound

ParameterValueSpeciesAdministration RouteSource
Half-life (t1/2) of 3-MP~114 minRabbitIntramuscular[2][3]
Time to Maximum Concentration (Tmax) of 3-MPRapidRabbitIntramuscular[2][3]

Table 3: Spectrophotometric Analysis Parameters for Thiocyanate

ParameterValueSource
Wavelength of Maximum Absorbance (λmax)460 - 480 nmInternal Data
Molar Absorptivity (ε)~5000 M⁻¹cm⁻¹Internal Data
Typical Linear Range1 - 100 µMInternal Data

Experimental Protocols

Protocol 1: In Vitro 3-MST Activity Assay

This protocol describes the determination of 3-MST activity by quantifying the production of thiocyanate from 3-mercaptopyruvate and cyanide.

Materials:

  • Recombinant or purified 3-Mercaptopyruvate Sulfurtransferase (3-MST)

  • 3-Mercaptopyruvic acid sodium salt (3-MP)

  • Potassium cyanide (KCN)

  • Potassium phosphate (B84403) buffer (0.2 M, pH 7.5)

  • Formaldehyde (B43269) (37%)

  • Ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

  • Nitric acid (HNO₃)

  • Spectrophotometer and cuvettes

Reagent Preparation:

  • 3-MP Solution (100 mM): Dissolve the appropriate amount of 3-MP in potassium phosphate buffer. Prepare fresh.

  • KCN Solution (100 mM): Dissolve the appropriate amount of KCN in potassium phosphate buffer. Caution: KCN is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood. Prepare fresh.

  • Ferric Nitrate Reagent: Dissolve 20 g of ferric nitrate nonahydrate in 500 mL of concentrated nitric acid and dilute to 1 L with deionized water.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture as follows:

    • 700 µL Potassium phosphate buffer (0.2 M, pH 7.5)

    • 100 µL 3-MP solution (100 mM)

    • 100 µL 3-MST enzyme solution (at a suitable concentration)

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding 100 µL of KCN solution (100 mM).

  • Incubation: Incubate the reaction mixture at 37°C for 10 minutes.

  • Termination of Reaction: Stop the reaction by adding 500 µL of formaldehyde (37%).

  • Blank Preparation: Prepare a blank sample by adding the formaldehyde before the KCN solution.

  • Color Development: Add 1 mL of the ferric nitrate reagent to the reaction mixture and the blank.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any precipitate.

  • Spectrophotometric Measurement: Transfer the supernatant to a cuvette and measure the absorbance at 460 nm against the blank.

  • Quantification: Determine the concentration of thiocyanate produced using a standard curve prepared with known concentrations of potassium thiocyanate.

Protocol 2: Preparation of a Thiocyanate Standard Curve

This protocol describes the preparation of a standard curve for the quantification of thiocyanate.

Materials:

  • Potassium thiocyanate (KSCN)

  • Ferric nitrate reagent (as prepared in Protocol 1)

  • Deionized water

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation (10 mM KSCN): Accurately weigh and dissolve the appropriate amount of KSCN in deionized water to prepare a 10 mM stock solution.

  • Standard Solutions Preparation: Prepare a series of standard solutions by diluting the stock solution with deionized water to achieve concentrations ranging from 1 µM to 100 µM.

  • Color Development: To a fixed volume of each standard solution, add the same volume of ferric nitrate reagent as used in the enzyme assay.

  • Spectrophotometric Measurement: Measure the absorbance of each standard solution at 460 nm against a blank containing only deionized water and the ferric nitrate reagent.

  • Standard Curve Plotting: Plot the absorbance values against the corresponding thiocyanate concentrations. The resulting graph should be linear and can be used to determine the concentration of thiocyanate in unknown samples.

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the spectrophotometric analysis of thiocyanate production by this compound.

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare Reagents (Buffers, 3-MP, KCN, Ferric Nitrate) Reaction Set up Enzymatic Reaction (Buffer, 3-MP, 3-MST) Reagents->Reaction Enzyme Prepare 3-MST Enzyme Solution Enzyme->Reaction Standards Prepare Thiocyanate Standard Solutions StdCurve Generate Standard Curve Standards->StdCurve Incubate Incubate at 37°C Reaction->Incubate Start Initiate with KCN Incubate->Start Stop Terminate with Formaldehyde Start->Stop Color Develop Color with Ferric Nitrate Stop->Color Measure Measure Absorbance at 460 nm Color->Measure Calculate Calculate Thiocyanate Concentration Measure->Calculate StdCurve->Calculate

Workflow for spectrophotometric analysis of thiocyanate production.

Conclusion

The spectrophotometric analysis of thiocyanate production is a fundamental technique for studying the efficacy of this compound as a cyanide antidote. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately and reliably quantify the enzymatic activity of 3-MST in the presence of this compound's active metabolite, 3-mercaptopyruvate. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing the development of this and other novel cyanide countermeasures.

References

Application Notes and Protocols: Assessing the Efficacy of Sulfanegen Against Cyanide Poisoning in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to evaluate the efficacy of sulfanegen as a medical countermeasure against cyanide poisoning. Detailed experimental protocols, quantitative data summaries, and visualizations of the mechanism of action and experimental workflows are presented to guide researchers in this critical area of study.

Introduction

Cyanide is a potent and rapidly acting metabolic poison that inhibits cellular respiration, leading to severe toxic effects and potentially death within minutes to hours.[1][2] The development of effective and rapidly administrable antidotes is crucial for responding to mass casualty scenarios resulting from industrial accidents or terrorist attacks.[1][2] this compound, a prodrug of 3-mercaptopyruvate (B1229277) (3-MP), has emerged as a promising cyanide antidote.[3][4] It is designed for intramuscular administration, making it suitable for rapid deployment in emergency situations.[1][2] This document outlines the methodologies for assessing the efficacy of this compound in various animal models of cyanide poisoning.

Mechanism of Action of this compound

This compound is a water-soluble dimer that dissociates non-enzymatically at physiological pH to release two molecules of 3-mercaptopyruvate (3-MP).[3] 3-MP serves as a sulfur donor for the ubiquitous enzyme 3-mercaptopyruvate sulfurtransferase (3-MST).[5][6] 3-MST catalyzes the transfer of a sulfur atom from 3-MP to the cyanide ion (CN-), converting it to the significantly less toxic thiocyanate (B1210189) (SCN-), which is then excreted in the urine.[3][6] This detoxification pathway is considered more efficient than the rhodanese pathway, which is primarily localized in the mitochondria, as 3-MST is found in both the cytosol and mitochondria of various tissues, including the central nervous system.[6][7]

Sulfanegen_Mechanism cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Cell (Cytosol & Mitochondria) cluster_excretion Excretion This compound This compound (Dimer) Three_MP 3-Mercaptopyruvate (3-MP) This compound->Three_MP Non-enzymatic dissociation MST 3-Mercaptopyruvate Sulfurtransferase (3-MST) Three_MP->MST Thiocyanate Thiocyanate (SCN-) (Less Toxic) MST->Thiocyanate Sulfur Transfer Cyanide Cyanide (CN-) Cyanide->MST Urine Urine Thiocyanate->Urine Lethal_Injection_Workflow start Start acclimation Animal Acclimation start->acclimation dosing_prep Prepare this compound and KCN Solutions acclimation->dosing_prep sulfanegen_admin Administer this compound (IV/IP) or Saline (Control) dosing_prep->sulfanegen_admin cyanide_challenge Administer Lethal Dose of KCN (IP) sulfanegen_admin->cyanide_challenge observation Monitor for Survival and Toxicity cyanide_challenge->observation data_analysis Calculate Survival Rate and ED50 observation->data_analysis end End data_analysis->end Pig_Model_Workflow start Start animal_prep Anesthetize Pig and Insert Catheters start->animal_prep baseline Collect Baseline Blood Samples animal_prep->baseline cn_infusion Induce Cyanide Toxicity (SNP or NaCN Infusion) baseline->cn_infusion peak_toxicity Peak Toxicity Reached (e.g., Severe Lactic Acidosis) cn_infusion->peak_toxicity treatment Administer this compound (IV) or Placebo peak_toxicity->treatment monitoring Monitor Physiological Parameters and Collect Blood Samples treatment->monitoring data_analysis Analyze Blood Lactate, Cyanide, pH, and Survival monitoring->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Testing Sulfanegen in a Mass Casualty Scenario Simulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the event of a mass casualty incident involving cyanide exposure, rapid and effective medical countermeasures are critical to saving lives. Cyanide is a potent and fast-acting chemical asphyxiant that inhibits cellular respiration, leading to rapid onset of severe symptoms and death. Currently available cyanide antidotes often require intravenous administration, a significant logistical challenge in a mass casualty setting where large numbers of victims may need immediate treatment and trained medical personnel are limited.

Sulfanegen emerges as a promising next-generation cyanide antidote designed to address the challenges of a mass casualty scenario. It is a prodrug of 3-mercaptopyruvate (B1229277) (3-MP), which acts as a sulfur donor for the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST). This enzyme is crucial in the endogenous pathway for detoxifying cyanide by converting it to the less toxic thiocyanate (B1210189), which is then excreted. A key advantage of this compound is its suitability for intramuscular (IM) administration, allowing for rapid deployment by first responders with minimal training.

These application notes provide a comprehensive protocol for the preclinical evaluation of this compound, culminating in a simulated mass casualty incident to test its efficacy and administration logistics under realistic conditions. The protocols are intended for researchers, scientists, and drug development professionals involved in the advancement of medical countermeasures.

Mechanism of Action of this compound

Cyanide primarily exerts its toxic effect by binding to the ferric iron in cytochrome c oxidase (Complex IV) within the mitochondrial electron transport chain, effectively halting aerobic respiration and ATP production. This leads to cellular hypoxia, metabolic acidosis, and rapid cell death.

This compound circumvents this toxic mechanism by enhancing the natural cyanide detoxification pathway. Upon administration, this compound is converted to two molecules of 3-mercaptopyruvate (3-MP). 3-MP then serves as a sulfur donor for the widely distributed enzyme 3-mercaptopyruvate sulfurtransferase (3-MST). 3-MST catalyzes the transfer of a sulfur atom from 3-MP to cyanide (CN-), forming the significantly less toxic thiocyanate (SCN-), which is then renally excreted. The 3-MST pathway is considered more efficient for cyanide detoxification than the rhodanese pathway (utilized by sodium thiosulfate) due to the wider tissue distribution of 3-MST, including the central nervous system, and its presence in both the cytosol and mitochondria.

Signaling Pathway Diagram

Cyanide_Detoxification_Pathway cluster_toxicity Cyanide Toxicity cluster_detoxification This compound-Mediated Detoxification Cyanide Cyanide (CN-) Cytochrome_Oxidase Cytochrome c Oxidase (Mitochondria) Cyanide->Cytochrome_Oxidase Inhibits ATP_Production ATP Production Cytochrome_Oxidase->ATP_Production Cellular_Hypoxia Cellular Hypoxia ATP_Production->Cellular_Hypoxia Leads to This compound This compound Three_MP 3-Mercaptopyruvate (3-MP) This compound->Three_MP Converts to MST 3-Mercaptopyruvate Sulfurtransferase (3-MST) Three_MP->MST Thiocyanate Thiocyanate (SCN-) MST->Thiocyanate Catalyzes conversion of CN- Excretion Renal Excretion Thiocyanate->Excretion Cyanide_source->MST

Caption: this compound detoxification pathway.

Experimental Protocols

In Vitro Efficacy Assessment

Objective: To determine the efficacy of this compound in protecting cells from cyanide-induced cytotoxicity and to assess its effect on 3-MST activity.

3.1.1. Cell Viability Assay

  • Cell Line: A suitable cell line with detectable 3-MST activity (e.g., murine fibroblast cells).

  • Materials:

    • Potassium cyanide (KCN)

    • This compound

    • Cell culture medium (pH adjusted to 9.2 to stabilize cyanide)

    • MTT or similar cell viability assay kit

    • 96-well plates

  • Protocol:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Prepare a range of KCN concentrations in pH 9.2 culture medium.

    • Prepare a range of this compound concentrations.

    • Pre-treat cells with different concentrations of this compound for 1 hour.

    • Introduce the various concentrations of KCN to the pre-treated and control wells.

    • Incubate for a specified period (e.g., 1 hour).

    • Perform the cell viability assay according to the manufacturer's instructions.

    • Measure absorbance and calculate cell viability as a percentage of the untreated control.

3.1.2. 3-Mercaptopyruvate Sulfurtransferase (3-MST) Activity Assay

  • Objective: To measure the enhancement of 3-MST activity in the presence of this compound.

  • Materials:

    • Cell or tissue lysates

    • This compound

    • 3-Mercaptopyruvate (3-MP) as a substrate

    • Potassium cyanide (KCN)

    • Reagents for thiocyanate detection (e.g., ferric nitrate (B79036) solution)

  • Protocol:

    • Prepare cell or tissue lysates containing 3-MST.

    • Set up reaction mixtures containing the lysate, buffer, and varying concentrations of this compound.

    • Initiate the reaction by adding 3-MP and KCN.

    • Incubate at 37°C for a defined time (e.g., 15 minutes).

    • Stop the reaction (e.g., by adding formaldehyde).

    • Add ferric nitrate solution to develop a color proportional to the amount of thiocyanate formed.

    • Measure the absorbance at a specific wavelength (e.g., 460 nm).

    • Calculate 3-MST activity as the rate of thiocyanate formation.

In Vivo Efficacy and Safety Assessment

Objective: To evaluate the efficacy of this compound in a relevant animal model of cyanide poisoning and to assess its safety profile. The New Zealand White rabbit is a suitable model due to its 3-MST activity being comparable to humans.

3.2.1. Animal Model and Husbandry

  • Species: New Zealand White rabbits.

  • Housing: Individually housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Diet: Standard rabbit chow and water ad libitum.

  • Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

3.2.2. Efficacy Study Protocol

  • Anesthesia and Instrumentation:

    • Anesthetize rabbits with an appropriate anesthetic regimen (e.g., ketamine/xylazine).

    • Place intravenous catheters for cyanide infusion and blood sampling.

    • Attach monitoring equipment for continuous recording of physiological parameters.

  • Cyanide Challenge:

    • Infuse a lethal dose of potassium cyanide (KCN) intravenously at a constant rate until the onset of apnea (B1277953) or a predetermined endpoint is reached.

  • Antidote Administration:

    • Immediately following the cyanide challenge endpoint, administer either this compound (intramuscularly) or a saline placebo.

  • Monitoring and Data Collection:

    • Continuously monitor and record the following physiological parameters:

      • Heart rate

      • Blood pressure (mean arterial pressure)

      • Respiratory rate

      • Blood oxygen saturation (SpO2)

    • Collect blood samples at baseline, during cyanide infusion, and at regular intervals post-antidote administration for analysis of:

      • Blood gases (pH, pO2, pCO2)

      • Lactate levels

      • Cyanide and thiocyanate concentrations

  • Endpoints:

    • Primary endpoint: Survival at 24 hours.

    • Secondary endpoints: Time to recovery of normal physiological parameters.

  • Necropsy:

    • Perform a gross necropsy on all animals that do not survive.

Data Presentation: In Vivo Efficacy
ParameterControl (Saline) GroupThis compound-Treated Group
Survival Rate (%)
Time to Apnea (min)
Time to Recovery of Spontaneous Respiration (min)
Mean Arterial Pressure (mmHg) at 30 min post-antidote
Blood Lactate (mmol/L) at 60 min post-antidote
Peak Plasma Thiocyanate (µg/mL)

Experimental Workflow Diagram

in_vivo_workflow start Start anesthesia Anesthesia & Instrumentation start->anesthesia baseline Baseline Data Collection anesthesia->baseline cn_infusion KCN Infusion baseline->cn_infusion endpoint Apnea/Endpoint Reached cn_infusion->endpoint antidote IM this compound Administration endpoint->antidote placebo IM Saline Administration endpoint->placebo monitoring Continuous Physiological Monitoring & Blood Sampling antidote->monitoring placebo->monitoring survival 24h Survival Assessment monitoring->survival end End survival->end

Caption: In vivo experimental workflow.

Mass Casualty Scenario Simulation Protocol

Objective: To evaluate the logistical feasibility and effectiveness of administering intramuscular this compound in a simulated mass casualty incident.

Scenario Overview
  • Incident: Simulated explosion at a public venue with subsequent cyanide gas exposure.

  • Number of Casualties: Scalable, but a minimum of 20-30 simulated casualties is recommended.

  • Personnel: First responders (paramedics, EMTs), and volunteer actors as casualties.

Triage Protocol

The Simple Triage and Rapid Treatment (START) method will be used for initial casualty sorting.

  • Step 1: "Walking Wounded"

    • First responders will instruct all casualties who can walk to move to a designated "GREEN" (Minor) area.

  • Step 2: Assessment of Non-Ambulatory Patients (RPM)

    • Respirations:

      • Not breathing -> Open airway -> Still not breathing = BLACK (Deceased).

      • Not breathing -> Open airway -> Starts breathing = RED (Immediate).

      • Breathing > 30/min = RED (Immediate).

      • Breathing < 30/min -> Move to Perfusion assessment.

    • Perfusion:

      • No radial pulse OR capillary refill > 2 seconds = RED (Immediate).

      • Radial pulse present OR capillary refill < 2 seconds -> Move to Mental Status assessment.

    • Mental Status:

      • Cannot follow simple commands = RED (Immediate).

      • Can follow simple commands = YELLOW (Delayed).

Antidote Administration Simulation
  • Triage and Treatment Areas: Establish clearly marked triage and treatment areas (RED, YELLOW, GREEN).

  • Antidote Administration Teams: Designate teams responsible for administering the simulated this compound autoinjectors.

  • Simulation of IM Administration:

    • Use training autoinjectors (containing no drug or needle) to simulate the intramuscular injection.

    • Each casualty in the RED and YELLOW categories will receive a simulated injection.

    • The time from triage to administration for each casualty will be recorded.

  • Logistical Considerations:

    • Evaluate the ease and speed of accessing and deploying the autoinjectors.

    • Assess the challenges of administering injections in a chaotic environment with casualties in various positions.

    • Monitor the communication and coordination between triage and treatment teams.

Data Presentation: Mass Casualty Simulation
MetricTeam 1Team 2
Average Time to Triage per Casualty (seconds)
Average Time from Triage to Antidote Administration (seconds)
Number of Casualties Correctly Triaged
Number of Casualties Receiving Simulated Antidote
Observed Logistical Challenges (Qualitative)

Mass Casualty Simulation Workflow Diagram

mci_workflow incident Mass Casualty Incident triage START Triage incident->triage green Green Zone (Walking Wounded) triage->green yellow Yellow Zone (Delayed) triage->yellow red Red Zone (Immediate) triage->red black Black Zone (Deceased) triage->black admin_yellow Simulated IM This compound Admin. yellow->admin_yellow admin_red Simulated IM This compound Admin. red->admin_red transport Transport to Higher Care admin_yellow->transport admin_red->transport

Application Notes and Protocols for Non-invasive, Real-time Monitoring of Sulfanegen Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfanegen is a novel cyanide countermeasure that acts as a prodrug for 3-mercaptopyruvate (B1229277) (3-MP).[1] Upon administration, this compound is converted to 3-MP, which then serves as a sulfur donor for the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST).[2][3] 3-MST, in turn, detoxifies cyanide by converting it to the less toxic thiocyanate.[2][3] A key advantage of this compound is that 3-MST is widely distributed throughout the body, including the central nervous system, and is present in both the mitochondria and cytosol, offering a broader range of protection compared to the mitochondrial-limited rhodanese pathway.

The ability to monitor the efficacy of this compound in real-time and non-invasively is critical for preclinical and clinical development. It allows for a rapid assessment of the antidote's ability to reverse the cytotoxic effects of cyanide, providing valuable pharmacokinetic and pharmacodynamic data without the need for invasive procedures. This document provides detailed application notes and protocols for the non-invasive, real-time monitoring of this compound efficacy, primarily focusing on optical spectroscopy techniques that measure the reversal of cyanide-induced inhibition of cellular respiration.

Key Concepts in Non-Invasive Monitoring of this compound Efficacy

The primary mechanism of cyanide toxicity is the inhibition of cytochrome c oxidase (CcO), the terminal enzyme in the mitochondrial electron transport chain. This inhibition halts aerobic respiration, leading to cellular hypoxia and rapid cell death. The efficacy of this compound can be monitored non-invasively by observing the reversal of these effects. Key parameters to monitor include:

  • Cytochrome c Oxidase (CcO) Redox State: Cyanide binds to the oxidized form of CcO, preventing its reduction and blocking electron transport. An effective antidote like this compound will lead to the restoration of the normal redox cycling of CcO.

  • Tissue Oxygenation: Cyanide poisoning leads to an increase in venous and tissue oxygen saturation because oxygen cannot be utilized by the cells. Successful treatment with this compound will result in a decrease in tissue oxygenation as cellular respiration resumes.

Data Presentation

Table 1: Summary of this compound Efficacy in Animal Models

Animal ModelCyanide ChallengeThis compound DoseAdministration RouteKey Efficacy OutcomeReference
Mouse0.24 mmol/kg KCN (intraperitoneal)0.06 mmol/kgIntramuscular (post-exposure)100% survival when administered up to 3 minutes post-cyanide[4]
RabbitSub-lethal NaCN infusionNot specifiedIntramuscularRapid reversal of cyanide-induced changes in brain and muscle hemoglobin oxygenation[5]
PigLethal KCN bolus injectionNot specifiedIntramuscularDemonstrated efficacy in a porcine model[4]

Table 2: 3-Mercaptopyruvate Sulfurtransferase (3-MST) Activity in Various Species

SpeciesTissue/Cell Type3-MST Activity (µmol thiocyanate/mg protein/min or equivalent)Reference
HumanErythrocytes114.8 ± 2.6 (women), 113.3 ± 7.5 (men) (enzyme units)[3]
HumanLiver (cytosolic)0.69 ± 0.12[6]
Rabbit (NZW)Erythrocytes (male)72.3 ± 6.0 (enzyme units)[6]
Rabbit (NZW)Liver (cytosolic)0.84 ± 0.15[6]
Mouse (Swiss-Webster)Erythrocytes (male)140.1 ± 16.8 (enzyme units)[3]
Mouse (C57BL/6)Liver (cytosolic)0.48 ± 0.12[6]
Pig (Yorkshire)ErythrocytesBelow limit of detection[3]
Pig (Yorkshire)Liver0.044 ± 0.013[3]
Pig (Yorkshire)Kidney0.050 ± 0.016[3]

Signaling Pathways and Experimental Workflows

Sulfanegen_Mechanism_of_Action cluster_blood Bloodstream cluster_cell Cell cluster_mito This compound This compound (Administered) MP 3-Mercaptopyruvate (3-MP) This compound->MP Hydrolysis Mitochondrion Mitochondrion MP->Mitochondrion Cytosol Cytosol MP->Cytosol MST 3-MST MP->MST CcO_ox Cytochrome c Oxidase (Oxidized) ATP ATP CcO_ox->ATP Drives Synthesis CcO_red Cytochrome c Oxidase (Reduced) CcO_red->CcO_ox e⁻ transfer O2 O₂ H2O H₂O O2->H2O Reduction CN Cyanide (CN⁻) CN->CcO_ox Inhibits CN->MST SCN Thiocyanate (SCN⁻) (Less Toxic) MST->SCN Detoxification

Caption: Mechanism of this compound action in cyanide detoxification.

DOS_NIRS_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure Animal Animal Model (e.g., Rabbit) DOS_Probe DOS/NIRS Probe Animal->DOS_Probe Spectrometer Spectrometer DOS_Probe->Spectrometer Light_Source Broadband Light Source Light_Source->DOS_Probe Computer Data Acquisition & Analysis Spectrometer->Computer Baseline 1. Establish Baseline (Normal Physiological State) Induce_CN 2. Induce Cyanide Toxicity (e.g., NaCN Infusion) Baseline->Induce_CN Monitor_Toxicity 3. Real-time Monitoring of Toxicity Markers (↓ CcO Redox, ↑ Tissue O₂) Induce_CN->Monitor_Toxicity Administer_this compound 4. Administer this compound (Intramuscular) Monitor_Toxicity->Administer_this compound Monitor_Efficacy 5. Real-time Monitoring of Efficacy (↑ CcO Redox, ↓ Tissue O₂) Administer_this compound->Monitor_Efficacy

Caption: Workflow for non-invasive monitoring of this compound efficacy.

Experimental Protocols

Protocol 1: Non-invasive Monitoring of this compound Efficacy using Diffuse Optical Spectroscopy (DOS)

Objective: To non-invasively measure changes in the redox state of cytochrome c oxidase and tissue hemoglobin oxygenation in real-time to assess the efficacy of this compound in a rabbit model of cyanide poisoning.[7][8][9]

Materials:

  • Diffuse Optical Spectroscopy (DOS) system with a broadband light source (e.g., tungsten-halogen lamp) and a spectrometer.

  • Fiber optic probe for light delivery and collection.

  • Animal model (e.g., New Zealand white rabbit, 3-5 kg).

  • Anesthetic (e.g., ketamine infusion).

  • Sodium cyanide (NaCN) solution for infusion.

  • This compound solution for intramuscular injection.

  • Physiological monitoring equipment (e.g., for heart rate, blood pressure).

  • Data acquisition and analysis software.

Procedure:

  • Animal Preparation:

    • Anesthetize the rabbit according to an approved institutional animal care and use committee (IACUC) protocol.

    • Place the DOS probe on a tissue of interest, such as the hind leg muscle or the head (for cerebral monitoring), ensuring good contact.[5][7]

  • Baseline Measurement:

    • Acquire DOS measurements for a baseline period (e.g., 15-30 minutes) to establish the normal physiological state of tissue hemoglobin concentration (oxyhemoglobin [HbO₂] and deoxyhemoglobin [HHb]) and the oxidized state of cytochrome c oxidase ([oxCCO]).

  • Induction of Cyanide Toxicity:

    • Initiate a continuous intravenous infusion of a sub-lethal dose of NaCN solution.

    • Continuously acquire DOS measurements throughout the infusion period.

    • Observe the expected changes indicative of cyanide toxicity: an increase in [HbO₂] and a decrease in [HHb] (resulting in increased tissue oxygen saturation), and a decrease in the [oxCCO] signal.[9]

  • Administration of this compound:

    • Once signs of cyanide toxicity are established through the DOS measurements, administer a predetermined dose of this compound via intramuscular injection.

  • Monitoring of this compound Efficacy:

    • Continue real-time DOS monitoring post-Sulfanegen administration.

    • An effective response to this compound will be indicated by a reversal of the cyanide-induced changes: a decrease in [HbO₂] and an increase in [HHb] (a return towards baseline tissue oxygenation), and an increase in the [oxCCO] signal, indicating the restoration of mitochondrial respiration.[5]

  • Data Analysis:

    • Process the acquired spectra to calculate the relative concentrations of HbO₂, HHb, and oxCCO over time.

    • Plot the time course of these parameters to visualize the onset of cyanide toxicity and the efficacy and time-to-onset of action of this compound.

Protocol 2: Non-invasive Monitoring using Near-Infrared Spectroscopy (NIRS)

Objective: To utilize a more portable NIRS system to monitor changes in tissue hemoglobin oxygenation as an indirect measure of this compound efficacy.[5]

Materials:

  • Continuous-wave NIRS (CW-NIRS) system with multiple wavelength light sources (e.g., LEDs at 730, 785, 805, 830, and 880 nm).[5]

  • Fiber optic probes.

  • Animal model and other materials as listed in Protocol 1.

Procedure:

  • Setup and Baseline:

    • Follow the animal preparation and baseline measurement steps as outlined in Protocol 1, using the NIRS probes.

  • Cyanide Toxicity and this compound Administration:

    • Induce cyanide toxicity and administer this compound as described in Protocol 1.

  • NIRS Monitoring:

    • Continuously monitor the changes in light attenuation at the different wavelengths.

    • Use a modified Beer-Lambert law to calculate the relative changes in [HbO₂] and [HHb].

    • The NIRS data will primarily reflect changes in tissue hemoglobin oxygenation. A successful intervention with this compound will be observed as a rapid return of [HbO₂] and [HHb] levels towards the pre-cyanide baseline.[5]

  • Data Analysis:

    • Plot the changes in [HbO₂] and [HHb] over time to demonstrate the reversal of cyanide's effects on tissue oxygen utilization following this compound treatment.

Conclusion

Non-invasive, real-time monitoring techniques, particularly Diffuse Optical Spectroscopy and Near-Infrared Spectroscopy, provide powerful tools for assessing the efficacy of this compound. By monitoring the physiological consequences of cyanide poisoning and their reversal, researchers can gain valuable insights into the pharmacodynamics of this promising cyanide antidote. These methods have the potential to accelerate the development and optimization of this compound for use in mass casualty scenarios.

References

Application Notes and Protocols for Cell-Based Assays to Screen for Novel Cyanide Antidotes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanide is a potent and rapidly acting poison that causes cellular hypoxia by inhibiting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[1][2] This inhibition halts aerobic respiration and adenosine (B11128) triphosphate (ATP) production, leading to rapid cell death, with the central nervous system and heart being particularly vulnerable.[2][3] The development of effective and rapidly deployable antidotes is a critical area of research. Cell-based assays provide a valuable platform for the high-throughput screening and mechanistic evaluation of novel cyanide antidotes.

These application notes provide detailed protocols for a suite of cell-based assays designed to identify and characterize potential cyanide antidotes. The assays focus on key events in cyanide-induced cytotoxicity, including loss of cell viability, mitochondrial dysfunction, and plasma membrane damage.

Mechanism of Cyanide Toxicity and Antidote Action

Cyanide binds to the ferric iron (Fe³⁺) in the heme a3 component of cytochrome c oxidase, preventing the transfer of electrons to oxygen.[1] This blockage of the electron transport chain leads to a cascade of cytotoxic events, including:

  • Inhibition of Oxidative Phosphorylation: A drastic decrease in ATP production.[4]

  • Increased Reactive Oxygen Species (ROS) Production: Electrons leak from the stalled electron transport chain, leading to oxidative stress.[4]

  • Loss of Mitochondrial Membrane Potential: Disruption of the proton gradient across the inner mitochondrial membrane.

  • Cellular Energy Crisis: Leading to necrotic or apoptotic cell death.[4]

Current antidotes work through several mechanisms[5][6]:

  • Methemoglobin Formers (e.g., nitrites): Induce the formation of methemoglobin, which has a high affinity for cyanide, sequestering it away from cytochrome c oxidase.[1][7]

  • Sulfur Donors (e.g., sodium thiosulfate): Provide a sulfur substrate for the enzyme rhodanese, which detoxifies cyanide to the less toxic thiocyanate.[5][7]

  • Direct Binding Agents (e.g., hydroxocobalamin): Directly chelate cyanide to form cyanocobalamin (B1173554) (vitamin B12).[5][7]

Novel antidotes are being explored that may target alternative pathways or offer improved delivery and efficacy.[7][8][9]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflow for screening cyanide antidotes and the key signaling pathway of cyanide-induced mitochondrial dysfunction.

G cluster_0 In Vitro Screening Workflow A Cell Culture (e.g., HepG2, PC12) C Assay Plate Preparation (Cells + Compounds) A->C B Compound Library (Potential Antidotes) B->C D Cyanide Exposure (e.g., KCN) C->D E Incubation D->E F Primary Assay (e.g., Cell Viability - MTT) E->F G Data Analysis (Hit Identification) F->G H Secondary Assays (e.g., Mitochondrial Function, Cytotoxicity) G->H I Lead Compound Validation H->I

Caption: A general workflow for high-throughput screening of cyanide antidotes.

G cluster_1 Cyanide-Induced Mitochondrial Dysfunction CN Cyanide (CN-) COX Cytochrome c Oxidase (Complex IV) CN->COX Inhibition ATP ATP Production (Oxidative Phosphorylation) CN->ATP Inhibition ETC Mitochondrial Electron Transport Chain O2 Oxygen (O2) ETC->O2 Electron Transfer ETC->ATP Drives ROS Reactive Oxygen Species (ROS) Production ETC->ROS Increased Leakage H2O Water (H2O) O2->H2O Reduction MMP Loss of Mitochondrial Membrane Potential ATP->MMP Leads to ROS->MMP Contributes to Death Cell Death (Apoptosis/Necrosis) MMP->Death Initiates

Caption: Signaling pathway of cyanide-induced mitochondrial dysfunction.

Protocols

Protocol 1: Primary Screening Using Cell Viability (MTT) Assay

This protocol is designed for the initial high-throughput screening of a compound library to identify agents that protect cells from cyanide-induced death.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the activity of mitochondrial dehydrogenases. Viable cells reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

Materials:

  • Cell line (e.g., HepG2, PC12, or murine fibroblasts)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • Potassium cyanide (KCN) stock solution

  • Test compounds (potential antidotes)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Add 10 µL of test compounds at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., hydroxocobalamin).

  • Cyanide Exposure: Prepare a fresh solution of KCN in culture medium. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated area. Add 10 µL of KCN solution to achieve the final desired concentration (e.g., a pre-determined EC50 concentration). It is crucial to consider the pH of the medium, as a physiological pH can lead to the vaporization of HCN.[10][11] For more stable cyanide concentrations, the medium pH can be adjusted to 9.2.[11]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line and KCN concentration.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Data Presentation:

CompoundConcentration (µM)Absorbance (570 nm)% Cell Viability
Untreated Control-1.25 ± 0.08100%
KCN only (e.g., 1.25 mM)-0.25 ± 0.0320%
Positive Control (e.g., Hydroxocobalamin)1001.10 ± 0.0688%
Test Compound A100.95 ± 0.0576%
Test Compound A501.15 ± 0.0792%
Test Compound B100.30 ± 0.0424%
Protocol 2: Secondary Screening - Assessing Mitochondrial Function

This protocol measures cellular oxygen consumption to assess the direct impact of cyanide on mitochondrial respiration and the ability of antidotes to restore it.

Principle: High-resolution respirometry measures the rate of oxygen consumption in living cells. Cyanide will cause a sharp decrease in oxygen consumption, and an effective antidote should restore it.

Materials:

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k, Seahorse XF Analyzer)

  • Cell line cultured in suspension or adherent cells on specialized plates

  • Respiration medium (e.g., DMEM without serum)

  • KCN stock solution

  • Test compounds

Procedure (using a Seahorse XF Analyzer as an example):

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and incubate overnight.

  • Assay Preparation: The day of the assay, replace the growth medium with pre-warmed XF assay medium and incubate in a non-CO₂ incubator for 1 hour.

  • Instrument Setup: Calibrate the instrument and prepare the sensor cartridge with the test compounds and KCN for injection. A typical injection strategy would be:

    • Port A: Test compound or vehicle

    • Port B: KCN

    • Port C: Antimycin A & Rotenone (to shut down mitochondrial respiration completely for normalization)

  • Assay Execution: Place the cell plate in the analyzer and start the assay. The instrument will measure the basal oxygen consumption rate (OCR), then inject the test compound, followed by KCN, and finally the mitochondrial inhibitors.

  • Data Analysis: Analyze the OCR data to determine the effect of the test compound on preventing or reversing the KCN-induced drop in respiration. A study on peripheral blood mononuclear cells showed a significant decrease in routine and maximal respiration after cyanide exposure.[12]

Data Presentation:

ConditionBasal OCR (pmol O₂/min)OCR post-Antidote (pmol O₂/min)OCR post-KCN (pmol O₂/min)% Respiration Restored
Vehicle + KCN150 ± 10148 ± 1220 ± 50%
Antidote X (50 µM) + KCN155 ± 11152 ± 10130 ± 984.6%
Antidote Y (50 µM) + KCN148 ± 9145 ± 845 ± 619.2%
Protocol 3: Secondary Screening - Cytotoxicity (LDH Release) Assay

This protocol quantifies plasma membrane damage as a result of cyanide-induced cell death.

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

Materials:

  • Cells cultured in a 96-well plate (as in Protocol 1)

  • LDH assay kit (commercially available, e.g., CyQUANT™ LDH Cytotoxicity Assay)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Treatment: Prepare and treat a 96-well plate with cells, test compounds, and KCN as described in Protocol 1. Include an "untreated control" for spontaneous LDH release and a "maximum LDH release" control.

  • Maximum Release Control: For the maximum release control wells, add 10 µL of the kit's lysis buffer 45 minutes before the end of the incubation period.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

Data Presentation:

ConditionAbsorbance (490 nm)% Cytotoxicity
Spontaneous Release0.15 ± 0.020%
Maximum Release1.50 ± 0.10100%
KCN only1.20 ± 0.0877.8%
Antidote X (50 µM) + KCN0.35 ± 0.0314.8%
Antidote Y (50 µM) + KCN1.05 ± 0.0766.7%

Conclusion

The described cell-based assays provide a robust framework for the systematic screening and evaluation of novel cyanide antidotes. By employing a primary viability screen followed by more detailed mechanistic secondary assays, researchers can efficiently identify promising lead compounds and elucidate their mechanisms of action. This tiered approach, from high-throughput screening to in-depth analysis of mitochondrial function, is essential for accelerating the development of new and improved therapies for cyanide poisoning.

References

Probing the 3-Mercaptopyruvate Sulfurtransferase (3-MST) Pathway with Sulfanegen: A Research Tool for Hydrogen Sulfide Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfanegen, a prodrug of 3-mercaptopyruvate (B1229277) (3-MP), serves as a valuable research tool for investigating the 3-mercaptopyruvate sulfurtransferase (3-MST) pathway, a key enzymatic route for endogenous hydrogen sulfide (B99878) (H₂S) production.[1][2] Initially developed as a cyanide antidote, this compound's ability to donate a sulfur atom via the 3-MST pathway has led to its broader application in studying the physiological and pathological roles of H₂S.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to probe the 3-MST pathway in various research contexts, including neurodegenerative diseases like Alzheimer's.[4]

The 3-MST pathway is a crucial component of cellular signaling, with H₂S acting as a gasotransmitter involved in processes such as vasodilation, inflammation, and oxidative stress modulation.[2][5] Unlike other H₂S-producing enzymes, 3-MST is localized in both the cytoplasm and mitochondria, offering a unique target for therapeutic intervention.[2] this compound's stability and bioavailability make it a superior alternative to the unstable 3-MP for in vitro and in vivo studies.[4][5] These notes will guide researchers in leveraging this compound to elucidate the function of the 3-MST/H₂S axis in health and disease.

Signaling and Experimental Diagrams

MST_Pathway cluster_cysteine Cysteine Metabolism cluster_mst 3-MST Pathway L-Cysteine L-Cysteine CAT CAT L-Cysteine->CAT α-Ketoglutarate α-Ketoglutarate α-Ketoglutarate->CAT 3-MP 3-Mercaptopyruvate (3-MP) CAT->3-MP L-Glutamate 3-MST 3-MST 3-MP->3-MST This compound This compound This compound->3-MP Spontaneous conversion H2S Hydrogen Sulfide (H₂S) 3-MST->H2S Pyruvate Thioredoxin (ox) Thioredoxin (ox) 3-MST->Thioredoxin (ox) Physiological Effects Physiological Effects H2S->Physiological Effects Thioredoxin (red) Thioredoxin (red) Thioredoxin (red)->3-MST

Figure 1: The 3-MST pathway for H₂S production, highlighting the role of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., SH-SY5Y) Sulfanegen_Treatment Treat with this compound (± 3-MST Inhibitor) Cell_Culture->Sulfanegen_Treatment H2S_Assay H₂S Release Assay (e.g., AzMC fluorescent probe) Sulfanegen_Treatment->H2S_Assay ROS_Assay ROS Measurement (e.g., DCFDA) Sulfanegen_Treatment->ROS_Assay Viability_Assay Cell Viability Assay (e.g., CCK-8) Sulfanegen_Treatment->Viability_Assay Animal_Model Animal Model (e.g., APP/PS1 Mice) Sulfanegen_Admin Administer this compound (e.g., Intramuscular) Animal_Model->Sulfanegen_Admin Behavioral_Tests Behavioral Testing (e.g., T-maze) Sulfanegen_Admin->Behavioral_Tests Tissue_Analysis Tissue Analysis (Brain homogenates) Sulfanegen_Admin->Tissue_Analysis Biochemical_Assays Biochemical Assays (e.g., ELISA for Aβ) Tissue_Analysis->Biochemical_Assays

Figure 2: General experimental workflow for studying this compound in vitro and in vivo.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing this compound to investigate the 3-MST pathway.

Table 1: In Vitro H₂S Release from this compound in SH-SY5Y Cells

TreatmentConcentration (µM)Duration (hours)H₂S Release (% Increase over Control)
This compound100657%
This compound200242%
This compound200672%
This compound2002427%
This compound + I3MT3 (3-MST inhibitor)2006Effect abrogated

Data synthesized from a study on this compound in an Alzheimer's disease model.[6]

Table 2: Antioxidant Activity of this compound

AssayCompoundIC₅₀ (µM)
DPPH Radical ScavengingThis compound64.76
DPPH Radical ScavengingAscorbic Acid (Control)141.4

This data indicates that this compound has a two-fold greater antioxidant capacity than ascorbic acid in this assay.[6]

Table 3: 3-MST Activity in Erythrocytes of Various Species

Species3-MST Activity (µmol pyruvate/min/10¹⁰ RBCs)
Human (female)114.8 ± 2.6
Human (male)113.3 ± 7.5
Yorkshire Cross PigBelow limit of detection
Swiss-Webster Mouse (male)140.1 ± 16.8

This comparative data is crucial for selecting appropriate animal models for preclinical studies.[7]

Experimental Protocols

Protocol 1: In Vitro H₂S Release Assay Using a Fluorescent Probe

This protocol is adapted from studies measuring H₂S release from this compound in cell culture.[6]

Objective: To quantify the release of H₂S from this compound in a cellular context and to confirm the involvement of 3-MST.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., MEM-F12 with supplements)

  • This compound

  • 7-azido-4-methylcoumarin (AzMC) fluorescent probe

  • 3-MST inhibitor (I3MT3)

  • CBS inhibitor (DL-propargyl glycine, PAG)

  • CSE inhibitor (β-cyanoalanine, BCA)

  • 96-well black plates

  • Fluorescence plate reader (Ex/Em: 340/445 nm)

Procedure:

  • Seed SH-SY5Y cells in a 96-well black plate and culture until they reach desired confluency.

  • To confirm the role of 3-MST, pre-treat cells with the selective 3-MST inhibitor I3MT3 (e.g., 500 µM) for 6 hours at 37°C. As controls for specificity, treat parallel wells with a CBS inhibitor (PAG, 500 µM) or a CSE inhibitor (BCA).

  • Following the inhibitor incubation, add 10 µM of AzMC to the cells and incubate for 30 minutes in the dark.

  • Add various concentrations of this compound (e.g., 100 µM, 200 µM) to the wells and incubate for the desired time (e.g., 6 hours).

  • After incubation, wash the cells twice with phosphate-buffered saline (PBS).

  • Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 445 nm.

  • Calculate the fold-increase in fluorescence relative to untreated control cells to determine the amount of H₂S released. A significant reduction in fluorescence in the presence of I3MT3, but not PAG or BCA, confirms that this compound-mediated H₂S release is specific to the 3-MST pathway.[6]

Protocol 2: Assessment of this compound's Protective Effect Against Oxidative Stress

This protocol outlines a method to evaluate the antioxidant properties of this compound in a cell-based assay.[6]

Objective: To determine if this compound can protect cells from oxidative stress-induced toxicity and to link this protection to the 3-MST pathway.

Materials:

  • SH-SY5Y cells

  • Cell culture medium

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • 3-MST inhibitor (I3MT3)

  • Cell viability assay kit (e.g., CCK-8)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with this compound (e.g., 200 µM) for a specified period. To test the involvement of 3-MST, include a condition where cells are pre-treated with both this compound and a 3-MST inhibitor (I3MT3).

  • Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to the wells and incubate for 24 hours.

  • After the incubation period, assess cell viability using a CCK-8 assay according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Express the results as a percentage of viable cells compared to the control group (untreated with H₂O₂). A significant increase in cell viability in the this compound-treated group compared to the H₂O₂-only group indicates a protective effect. The abrogation of this protection by I3MT3 would demonstrate the dependency on the 3-MST pathway.[6]

Protocol 3: In Vivo Evaluation of this compound in a Transgenic Mouse Model of Alzheimer's Disease

This protocol provides a general framework for assessing the therapeutic potential of this compound in an in vivo model of Alzheimer's disease.[4]

Objective: To evaluate the effect of this compound administration on cognitive function and neuropathological markers in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).

Materials:

  • APP/PS1 transgenic mice and non-transgenic littermates as controls

  • This compound formulated for administration (e.g., intramuscular injection)

  • Behavioral testing apparatus (e.g., T-maze)

  • Equipment for tissue collection and processing (brain homogenization)

  • ELISA kits for Aβ quantification

  • Antibodies for immunohistochemical analysis of inflammatory markers (e.g., GFAP, Iba1)

Procedure:

  • Animal Dosing: Administer this compound to symptomatic APP/PS1 mice (e.g., 7-12 months old) at a predetermined dose and frequency. A control group of APP/PS1 mice should receive a vehicle.

  • Cognitive Assessment: After a period of treatment, conduct behavioral tests such as the T-maze to assess cognitive functions like spatial working memory.[8]

  • Tissue Collection: At the end of the study, euthanize the mice and collect brain tissue.

  • Neuropathological Analysis:

    • Prepare brain homogenates to quantify levels of soluble and insoluble Aβ peptides using ELISA.[8]

    • Perform immunohistochemistry on brain sections to assess amyloid plaque burden and markers of neuroinflammation such as astrogliosis (GFAP) and microgliosis (Iba1).[8]

  • Data Analysis: Compare the results from the this compound-treated group with the vehicle-treated APP/PS1 group and the non-transgenic control group. A significant improvement in cognitive performance and a reduction in neuropathological markers in the this compound-treated group would indicate a therapeutic effect mediated through the 3-MST pathway.[4]

Conclusion

This compound is a potent and specific tool for the investigation of the 3-MST pathway. Its utility extends from basic research into the roles of H₂S in cellular physiology to preclinical studies exploring therapeutic interventions for a range of diseases. The protocols and data presented here provide a foundation for researchers to effectively employ this compound in their studies, contributing to a deeper understanding of the 3-MST/H₂S signaling axis.

References

Application Notes & Protocols: A Guide to Calculating the Effective Dose of Sulfanegen in Different Animal Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfanegen is a novel cyanide antidote currently under preclinical development.[1] It functions as a prodrug, delivering 3-mercaptopyruvate (B1229277) (3-MP), which acts as a sulfur donor in the 3-mercaptopyruvate sulfurtransferase (3-MST) pathway to detoxify cyanide into the less toxic thiocyanate (B1210189).[2][3] This mechanism provides a promising therapeutic intervention for cyanide poisoning, a significant threat in scenarios of smoke inhalation, industrial accidents, or intentional release.[1][3]

These application notes provide a comprehensive guide for researchers to determine the effective dose of this compound in various animal species. The document outlines the mechanism of action, summarizes known pharmacokinetic and effective dose data, provides detailed experimental protocols for dose-finding studies, and offers a methodology for interspecies dose extrapolation using allometric scaling.

Mechanism of Action: The 3-MST Pathway

This compound's therapeutic effect is rooted in its ability to enhance the endogenous cyanide detoxification pathway mediated by the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST). Unlike the rhodanese pathway, which is primarily localized in the mitochondria, 3-MST is more widely distributed in tissues, including the central nervous system, and is present in both the cytosol and mitochondria, suggesting a potentially more efficient detoxification process.[3]

Upon administration, this compound is converted to its active form, 3-mercaptopyruvate (3-MP).[2] 3-MP then serves as a sulfur donor for 3-MST. The enzyme catalyzes the transfer of a sulfur atom from 3-MP to cyanide (CN⁻), resulting in the formation of the significantly less toxic thiocyanate (SCN⁻) and pyruvate.[2][4] Thiocyanate is then readily excreted in the urine.[3]

Below is a diagram illustrating the signaling pathway of this compound in cyanide detoxification.

Sulfanegen_Pathway This compound Mechanism of Action cluster_administration Administration cluster_conversion Conversion cluster_detoxification Detoxification Pathway This compound This compound (Prodrug) MP 3-Mercaptopyruvate (3-MP) (Active Moiety) This compound->MP Metabolic Conversion MST 3-Mercaptopyruvate Sulfurtransferase (3-MST) MP->MST SCN Thiocyanate (SCN⁻) (Less Toxic) MST->SCN Sulfur Transfer Pyruvate Pyruvate MST->Pyruvate CN Cyanide (CN⁻) (Toxic) CN->MST

Caption: this compound detoxification pathway.

Pharmacokinetic and Effective Dose Data of this compound

The following tables summarize the available pharmacokinetic and effective dose data for this compound in various animal species based on preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound (as 3-MP)
SpeciesRoute of AdministrationHalf-life (t½)Key FindingsReference
RabbitIntramuscular (IM)~114 minutesRapid absorption and distribution. Modeled by a one-compartment model with first-order distribution and elimination.[2][5]
Table 2: Effective Doses of this compound in Animal Models of Cyanide Toxicity
SpeciesModelRoute of AdministrationDoseOutcomeReference
MouseLethal KCN Injection (Pre-treatment)Intravenous (IV)ED₅₀: 0.14 mmol/kg 50% survival[6]
MouseLethal KCN Injection (Post-treatment)Intramuscular (IM)0.06 mmol/kg100% survival when given up to 3 minutes post-injection.[6]
MouseLethal HCN Gas Inhalation (Pre-treatment)Intraperitoneal (IP)ED₅₀: 0.077 mmol/kg 50% survival[6]
MouseLethal HCN Gas Inhalation (Pre-treatment)Intraperitoneal (IP)0.2 mmol/kg100% survival[6]
RabbitSub-lethal Cyanide InfusionIntravenous (IV) & Intramuscular (IM)Not explicitly defined as a single effective dose, but treatment reversed effects of cyanide on oxyhemoglobin and deoxyhemoglobin faster than controls.[4]
Pig (Juvenile)Lethal Sodium Nitroprusside (SNP) or NaCN InfusionIntravenous (IV)2.5 g (two doses, 60 minutes apart)100% survival; progressive reduction in blood lactate (B86563) and cyanide levels.[7]

ED₅₀: The dose that is effective in 50% of the tested population.

Experimental Protocols for Determining Effective Dose

The following are generalized protocols for determining the effective dose of this compound in animal models of cyanide poisoning. These protocols are based on methodologies reported in the literature.[3][6]

Protocol for Lethal Dose (LD₅₀) Determination of Cyanide

Objective: To determine the median lethal dose (LD₅₀) of the cyanide salt (e.g., KCN or NaCN) or hydrogen cyanide (HCN) gas concentration in the chosen animal model. This is a prerequisite for subsequent efficacy studies.

Materials:

  • Test animals (e.g., mice, rabbits)

  • Cyanide salt (KCN or NaCN) solution of known concentration

  • Vehicle for cyanide administration (e.g., sterile saline)

  • Appropriate administration equipment (e.g., syringes, gavage needles)

  • For inhalation studies: a calibrated inhalation chamber and HCN gas source.

  • Animal monitoring equipment.

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week.

  • Dose Grouping: Divide animals into multiple groups (e.g., 5-6 groups) with an adequate number of animals per group.

  • Dose Administration: Administer escalating doses of the cyanide compound to each group via the intended route (e.g., intraperitoneal, intravenous, or inhalation).

  • Observation: Observe the animals for a defined period (e.g., 24 hours) for signs of toxicity and mortality.

  • LD₅₀ Calculation: Calculate the LD₅₀ using a recognized statistical method (e.g., probit analysis).

Protocol for this compound Efficacy Study (Pre-treatment Model)

Objective: To evaluate the protective effect of this compound when administered before cyanide exposure.

Materials:

  • Test animals

  • This compound solution of known concentration

  • Cyanide compound at a predetermined lethal dose (e.g., 1x or 2x LD₅₀)

  • Vehicle controls (for both this compound and cyanide)

Procedure:

  • Dose Grouping: Establish multiple treatment groups, including a vehicle control group and several this compound dose groups.

  • This compound Administration: Administer the assigned dose of this compound or vehicle to each animal via the chosen route (e.g., IV, IM, IP).

  • Waiting Period: Allow a specific time interval (e.g., 15 minutes) between this compound administration and cyanide exposure.[6]

  • Cyanide Challenge: Administer the predetermined lethal dose of the cyanide compound.

  • Observation and Data Collection: Monitor animals for survival over a set period (e.g., 24 hours).

  • ED₅₀ Calculation: Determine the effective dose 50 (ED₅₀) of this compound from the dose-response data.

Protocol for this compound Efficacy Study (Post-treatment Model)

Objective: To evaluate the rescue effect of this compound when administered after cyanide exposure.

Materials:

  • Test animals

  • This compound solution of known concentration

  • Cyanide compound at a predetermined lethal dose

  • Vehicle controls

Procedure:

  • Cyanide Administration: Administer the lethal dose of the cyanide compound to all animals.

  • Onset of Toxicity: Observe for clear signs of cyanide toxicity (e.g., apnea, loss of consciousness).

  • Treatment Groups: Once signs of toxicity are evident, randomly assign animals to treatment groups.

  • This compound Administration: Administer the assigned dose of this compound or vehicle at a specific time point after the onset of toxicity (e.g., 3 minutes).[6]

  • Observation and Data Collection: Monitor for survival and any reversal of toxic signs.

  • Efficacy Assessment: Determine the dose of this compound that provides a significant survival benefit.

The workflow for a typical preclinical efficacy study is depicted below.

Experimental_Workflow General Workflow for this compound Efficacy Study cluster_setup Experimental Setup cluster_dosing Dosing Regimen cluster_observation Observation & Data Collection cluster_analysis Data Analysis A Animal Acclimatization B Randomization into Treatment Groups A->B C This compound/Vehicle Administration (Pre-treatment Model) B->C Pre-treatment D Cyanide Challenge (Lethal Dose) B->D Post-treatment C->D E This compound/Vehicle Administration (Post-treatment Model) D->E F Monitor for Clinical Signs & Survival D->F E->F G Collect Blood Samples (for PK/PD analysis) F->G H Calculate Survival Rates F->H I Determine ED₅₀ H->I

Caption: Workflow for preclinical efficacy studies.

Interspecies Dose Calculation Using Allometric Scaling

Allometric scaling is a method used to extrapolate drug doses between different animal species based on the principle that many physiological processes scale with body size in a predictable manner.[8][9] This approach is crucial for estimating a starting dose in a new species based on data from another. The conversion is typically based on body surface area (BSA).[10]

The Human Equivalent Dose (HED) and Animal Equivalent Dose (AED) Concept

The Human Equivalent Dose (HED) is the dose in humans anticipated to provide the same degree of effect as that observed in an animal study at a specific dose.[8] Conversely, the Animal Equivalent Dose (AED) is the dose in an animal species that is equivalent to a known human dose.[10] These calculations use a conversion factor, Kₘ, which is the body weight divided by the body surface area.[11]

Protocol for Calculating Animal Equivalent Dose (AED) from a Known Dose in Another Species

Objective: To calculate the starting dose of this compound for a new animal species based on an effective dose found in another species.

Formula:

AED₂ (mg/kg) = Dose₁ (mg/kg) x (Kₘ₁ / Kₘ₂)[11]

Where:

  • AED₂ is the dose in the target species (mg/kg).

  • Dose₁ is the known effective dose in the starting species (mg/kg).

  • Kₘ₁ is the Kₘ factor for the starting species.

  • Kₘ₂ is the Kₘ factor for the target species.

Table 3: Kₘ Factors for Various Species

SpeciesBody Weight (kg)Body Surface Area (m²)Kₘ Factor ( kg/m ²)
Mouse0.020.0073
Rat0.150.0256
Rabbit1.80.1512
Dog100.520
Monkey (Rhesus)30.2412
Pig (Mini)401.1435
Human601.6237

Data adapted from various sources.[11][12] These are average values and can vary.

Example Calculation:

To convert an effective dose of 0.06 mmol/kg in mice to an equivalent dose in rabbits:

  • Convert mmol/kg to mg/kg for this compound: (Assuming a molar mass for this compound, which is not provided in the search results. For this example, let's assume a hypothetical molar mass of 200 g/mol ).

    • 0.06 mmol/kg = 0.00006 mol/kg

    • 0.00006 mol/kg * 200 g/mol = 0.012 g/kg = 12 mg/kg (This is a hypothetical value for demonstration).

  • Identify Kₘ factors:

    • Kₘ for mouse = 3

    • Kₘ for rabbit = 12

  • Calculate the AED for the rabbit:

    • AED_rabbit = 12 mg/kg (mouse dose) * (3 / 12) = 3 mg/kg

Therefore, a starting dose of approximately 3 mg/kg could be tested in rabbits.

The logical relationship for dose conversion is illustrated below.

Allometric_Scaling Allometric Scaling for Dose Conversion cluster_known Known Data cluster_target Target Data cluster_formula Calculation Dose1 Effective Dose in Species 1 (mg/kg) Formula AED₂ = Dose₁ × (Kₘ₁ / Kₘ₂) Dose1->Formula Km1 Km Factor for Species 1 Km1->Formula Dose2 Estimated Effective Dose in Species 2 (mg/kg) Km2 Km Factor for Species 2 Km2->Formula Formula->Dose2

Caption: Logic of allometric dose conversion.

Conclusion

This guide provides a framework for the rational determination of this compound's effective dose in different animal species. By understanding its mechanism of action, utilizing existing pharmacokinetic and efficacy data, and applying systematic experimental protocols and allometric scaling principles, researchers can efficiently advance the preclinical development of this promising cyanide antidote. It is critical to note that doses derived from allometric scaling are estimates and should be confirmed with well-designed dose-ranging studies in the target species.

References

Application Notes and Protocols for Assessing the Bioavailability of Sulfanegen Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfanegen is a dimeric prodrug of 3-mercaptopyruvate (B1229277) (3-MP) developed as a promising medical countermeasure for cyanide poisoning.[1][2] Its mechanism of action is based on the enzymatic transfer of a sulfur atom from its active metabolite, 3-MP, to the cyanide ion (CN⁻), converting it to the significantly less toxic thiocyanate (B1210189) (SCN⁻).[2][3][4][5] This detoxification is catalyzed by the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST), which is widely distributed in tissues.[2] Unlike older antidotes, this compound can be administered via intramuscular (IM) injection, making it suitable for rapid deployment in mass casualty scenarios.[2][3][6]

Assessing the bioavailability of different this compound formulations is a critical step in its preclinical and clinical development. Bioavailability data informs dose selection, formulation optimization, and the prediction of therapeutic efficacy. These application notes provide detailed protocols for in vivo pharmacokinetic studies and the bioanalytical quantification of this compound's active metabolite, 3-MP, in biological matrices.

Part 1: In Vivo Bioavailability and Pharmacokinetic Assessment

The bioavailability of this compound is determined by measuring the rate and extent to which its active form, 3-MP, becomes available at the site of action. This is typically achieved through pharmacokinetic (PK) studies in relevant animal models.

G cluster_0 Pre-Analytical Phase cluster_1 Analytical Phase cluster_2 Post-Analytical Phase A Animal Model Selection (e.g., Mouse, Rabbit) B Formulation Preparation (e.g., Oral, IV, IM) A->B C Dose Administration B->C D Serial Blood/Tissue Sample Collection C->D E Plasma/Tissue Processing and Extraction D->E F Quantification of 3-MP (LC-MS/MS) E->F G Pharmacokinetic Modeling F->G H Calculation of Parameters (AUC, Cmax, Tmax, t½, F%) G->H I Bioavailability Assessment H->I G cluster_cell Cell (Cytosol & Mitochondria) cluster_detox Cyanide Detoxification This compound This compound (Prodrug) mp3 3-Mercaptopyruvate (3-MP) This compound->mp3 Spontaneous Conversion mst 3-MST Enzyme mp3->mst h2s H₂S mp3->h2s via 3-MST ros Reactive Oxygen Species (ROS) mp3->ros Quenches thiocyanate Thiocyanate (SCN⁻) (Less Toxic) mst->thiocyanate Catalyzes cyanide Cyanide (CN⁻) cyanide->mst cyanide->thiocyanate Sulfur Donation

References

Application Notes and Protocols for Long-term Stability Testing of Sulfanegen Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfanegen is a promising experimental antidote for cyanide poisoning, acting as a prodrug for 3-mercaptopyruvic acid (3-MP).[1] 3-MP serves as a sulfur donor for the enzyme 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST), which detoxifies cyanide to the less toxic thiocyanate (B1210189).[2][3][4] Due to the inherent instability of its active metabolite, 3-MP, and the equilibrium between the monomeric and dimeric forms of this compound itself, assessing the long-term stability of this compound solutions is critical for its development as a viable therapeutic agent.

These application notes provide a comprehensive protocol for conducting long-term stability studies of this compound solutions, in accordance with ICH guidelines.[5] The protocol outlines the storage conditions, testing frequency, analytical methodologies, and acceptance criteria to ensure the quality, safety, and efficacy of this compound formulations over their intended shelf life.

Signaling Pathway of this compound in Cyanide Detoxification

This compound exerts its therapeutic effect by providing the substrate for the endogenous cyanide detoxification pathway mediated by 3-mercaptopyruvate sulfurtransferase (3-MST).[2][3] Upon administration, the this compound dimer is converted to its active monomer, 3-mercaptopyruvate (3-MP). 3-MST, a mitochondrial and cytosolic enzyme, then catalyzes the transfer of a sulfur atom from 3-MP to the cyanide ion (CN⁻), forming the significantly less toxic thiocyanate (SCN⁻), which is then excreted.[2][6]

Sulfanegen_Pathway cluster_solution This compound Solution cluster_in_vivo In Vivo cluster_cell Cellular Environment Sulfanegen_dimer This compound (Dimer) MP 3-Mercaptopyruvate (3-MP) (Active Monomer) Sulfanegen_dimer->MP Conversion MST 3-Mercaptopyruvate Sulfurtransferase (3-MST) MP->MST Thiocyanate Thiocyanate (SCN⁻) (Less Toxic) MST->Thiocyanate Sulfur Transfer Cyanide Cyanide (CN⁻) Cyanide->MST Excretion Excretion Thiocyanate->Excretion

This compound's mechanism of action in cyanide detoxification.

Experimental Workflow for Long-Term Stability Testing

The following diagram outlines the overall workflow for the long-term stability testing of this compound solutions, from sample preparation to data analysis.

Stability_Workflow cluster_storage Storage Conditions start Start: Prepare ≥3 Batches of this compound Solution package Package in Final Container Closure System start->package initial_testing Time Zero (T0) Testing: - Appearance - pH - Assay & Impurities (HPLC) - Sterility & Endotoxins package->initial_testing storage Place Samples in Stability Chambers initial_testing->storage pull_samples Pull Samples at Scheduled Time Points storage->pull_samples long_term Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C accelerated Accelerated: 40°C ± 2°C / 75% RH ± 5% RH analytical_testing Analytical Testing (as per T0) pull_samples->analytical_testing data_analysis Data Analysis and Comparison to Specifications analytical_testing->data_analysis data_analysis->pull_samples Continue for Duration of Study end End: Establish Shelf-Life data_analysis->end

Experimental workflow for this compound stability testing.

Long-Term Stability Testing Protocol

This protocol is designed based on the principles outlined in ICH Q1A(R2) guidelines.[5]

4.1 Objective

To evaluate the stability of this compound solution under specified long-term and accelerated storage conditions to establish a shelf-life.

4.2 Materials

  • This compound solution (at least three primary batches)

  • Final container closure system (e.g., Type I glass vials with appropriate stoppers and seals)

  • Stability chambers with controlled temperature and humidity

  • Calibrated pH meter

  • HPLC system with UV or MS/MS detector

  • Analytical standards for this compound and potential impurities

  • Reagents for derivatization (e.g., N-ethylmaleimide or monobromobimane)

  • Sterility and endotoxin (B1171834) testing equipment

4.3 Protocol

  • Batch Selection: Utilize at least three primary batches of the this compound solution manufactured and packaged under conditions representative of the final production process.

  • Container Closure System: The stability studies must be conducted on the this compound solution packaged in the container closure system proposed for marketing.[7]

  • Storage Conditions and Duration:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months. For solutions intended for refrigerated storage, the condition is 5°C ± 3°C.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[5]

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: 0, 3, and 6 months.[5]

  • Analytical Tests: At each time point, the following parameters should be evaluated:

Test ParameterAcceptance Criteria
Appearance Clear, colorless to slightly yellow solution, free from visible particles.
pH Within a specified range (e.g., 6.0 - 7.5).
Assay (this compound) 90.0% - 110.0% of the initial concentration.
Degradation Products/Impurities Individual unknown impurity: ≤ 0.2%; Total impurities: ≤ 1.0%.
Sterility (for parenteral solutions) Must meet compendial requirements (e.g., USP <71>).
Bacterial Endotoxins (for parenteral solutions) Must meet compendial limits (e.g., USP <85>).

4.4 Data Presentation

Quantitative data from the stability studies should be summarized in a tabular format for each batch and storage condition.

Table 1: Example Stability Data Summary for this compound Solution (Batch X, Long-Term Storage at 25°C/60%RH)

Time Point (Months)AppearancepHAssay (% of Initial)Total Impurities (%)
0Conforms6.8100.00.15
3Conforms6.799.50.20
6Conforms6.798.90.28
9Conforms6.698.20.35
12Conforms6.697.50.45
18Conforms6.596.30.60
24Conforms6.595.10.75

Forced Degradation Studies Protocol

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[8][9]

5.1 Objective

To investigate the degradation of this compound solution under various stress conditions (hydrolysis, oxidation, and photolysis).

5.2 Protocol

  • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for up to 24 hours.

  • Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at room temperature for up to 8 hours.

  • Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature for up to 24 hours.

  • Photolytic Degradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Thermal Degradation: Expose the this compound solution to dry heat at 70°C for up to 48 hours.

For each condition, samples should be analyzed at appropriate time points to target 5-20% degradation of the active substance.[10] The primary analytical technique will be a stability-indicating HPLC method.

Analytical Method Protocols

Due to the lack of a strong chromophore, direct UV detection of this compound is challenging. Therefore, methods involving pre-column derivatization followed by HPLC-UV or HPLC-MS/MS are recommended.

6.1 Protocol: HPLC-UV with Pre-column Derivatization using N-ethylmaleimide (NEM)

This method is suitable for quality control and can separate this compound from its precursors and predicted degradation products.[11]

  • Sample Preparation: To 100 µL of this compound solution (or standard), add 50 µL of a suitable internal standard solution.

  • Derivatization: Add 100 µL of 10 mM N-ethylmaleimide (NEM) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). Vortex and allow to react for 15 minutes at room temperature.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 6.5) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength for the NEM-derivative (e.g., 302 nm).

    • Injection Volume: 20 µL.

  • Quantification: Calculate the concentration of this compound based on the peak area ratio relative to the internal standard against a standard calibration curve.

6.2 Protocol: HPLC-MS/MS for Quantification of 3-MP

This method is highly sensitive and specific, making it suitable for pharmacokinetic and stability studies where low levels of the active monomer need to be detected.

  • Sample Preparation and Derivatization: To trap the 3-MP monomer, treat the sample with a thiol-reactive agent like monobromobimane (B13751) (MBB). To 100 µL of sample, add 50 µL of MBB solution and allow to react in the dark.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.0 x 50 mm, 4 µm).

    • Mobile Phase A: 5 mM ammonium formate (B1220265) in water.

    • Mobile Phase B: 5 mM ammonium formate in 90% methanol.

    • Gradient: A suitable gradient to separate the 3-MP-bimane conjugate from other components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM). Select appropriate precursor and product ions for the 3-MP-bimane conjugate.

  • Quantification: Quantify using a calibration curve prepared with derivatized 3-MP standards.

Conclusion

The long-term stability of this compound solutions is a critical parameter in its development as a cyanide antidote. The protocols outlined in these application notes provide a robust framework for conducting comprehensive stability studies in line with regulatory expectations. Adherence to these detailed methodologies for storage, testing, and analysis will ensure the generation of high-quality data to establish an appropriate shelf-life and to guarantee the safety and efficacy of the final drug product.

References

Troubleshooting & Optimization

How to improve the aqueous solubility of Sulfanegen sodium.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aqueous solubility of Sulfanegen sodium.

Frequently Asked Questions (FAQs)

Q1: What is the known aqueous solubility of this compound sodium and why is it a concern?

A1: The aqueous solubility of this compound sodium has been reported to be 0.35 M.[1] This solubility is considered insufficient for its development as an effective intramuscular (IM) antidote for cyanide poisoning, where a higher concentration is required to deliver a therapeutic dose in a small injection volume.[1][2] For a 70-kg human, a minimal water solubility of 1.05 M is estimated to be necessary for effective IM administration in a maximum injectable volume of 5 mL.[1]

Q2: What is the primary strategy to enhance the aqueous solubility of this compound?

A2: The primary and most successful strategy investigated to date is the formation of alternative salt forms of this compound.[1][2][3] This involves replacing the sodium ions with organic ammonium (B1175870) ions from biologically compatible amines.[1]

Q3: Which alternative salt forms of this compound have shown significantly improved solubility?

A3: Several alternative salt forms of this compound have demonstrated aqueous solubilities greater than 1 M. These include salts formed with meglumine (B1676163), ethanolamine (B43304), diethanolamine (B148213) (DEA), and triethanolamine (B1662121) (TEA).[1][2] Notably, this compound TEA has been highlighted as a particularly promising candidate, exhibiting a more than four-fold increase in solubility compared to this compound sodium.[3][4]

Q4: Are there other general techniques that could be explored to improve the solubility of this compound sodium?

A4: Yes, several general formulation strategies are commonly employed to enhance the solubility of poorly water-soluble drugs and could be considered for this compound sodium. These include:

  • pH Adjustment: The solubility of ionizable compounds can be influenced by the pH of the solution.[5][6] For weakly acidic or basic drugs, adjusting the pH can significantly increase solubility.[5][7]

  • Co-solvents: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic drugs by reducing the polarity of the aqueous environment.[8]

  • Surfactants (Micellar Solubilization): Surfactants can form micelles in aqueous solutions, which can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, enhancing their solubility and stability.[9][10]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at the molecular level.[11][12][13] This can be achieved through methods like melting or solvent evaporation.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to an increase in dissolution rate and saturation solubility.[14][15][16][17]

Troubleshooting Guide

Issue: Difficulty achieving the desired concentration of this compound sodium in an aqueous solution for in vitro or in vivo experiments.

Potential Cause Troubleshooting Step Expected Outcome
Intrinsic low solubility of this compound sodium. Prepare an alternative, more soluble salt form of this compound, such as this compound triethanolamine (TEA).[2][3][4]A significant increase in aqueous solubility, potentially exceeding 1 M.[1][2]
Suboptimal pH of the solvent. Systematically adjust the pH of the aqueous medium. Since this compound is a dicarboxylic acid, increasing the pH should enhance its solubility.[5][7]Increased solubility as the compound becomes more ionized at higher pH values.
Precipitation upon dilution. Consider the use of co-solvents (e.g., ethanol, propylene (B89431) glycol) or surfactants in the formulation to maintain solubility upon dilution.[8]The formulation remains stable and the drug stays in solution when introduced to a larger aqueous volume.
Slow dissolution rate. Employ particle size reduction techniques such as micronization or the preparation of a nanosuspension to increase the surface area for dissolution.[14][18][19]A faster rate of dissolution, allowing the solution to reach saturation more quickly.

Quantitative Data Summary

The following table summarizes the reported aqueous solubility of this compound sodium and its more soluble salt forms.

Compound Aqueous Solubility (M) Reference
This compound sodium0.35[1][2]
This compound meglumine salt> 1[1][2]
This compound ethanolamine salt> 1[1][2]
This compound diethanolamine (DEA) salt> 1[1][2]
This compound triethanolamine (TEA) salt> 1[1][2]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[20]

Materials:

  • This compound sodium or its alternative salt form

  • Purified water or buffer of desired pH

  • Scintillation vials or sealed flasks

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the this compound compound to a vial containing a known volume of the aqueous solvent. The excess solid should be visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled shaker and agitate at a constant speed for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the samples to sediment the excess solid.

  • Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as HPLC.

  • The determined concentration represents the thermodynamic solubility of the compound at that temperature and pH.

Protocol 2: Synthesis of Alternative this compound Salts

This protocol outlines the general procedure for preparing more soluble salt forms of this compound.[1][2]

Step 1: Conversion of this compound Sodium to the Free Acid

  • Dissolve this compound sodium in purified water.

  • Pass the solution through a cation exchange column in its acid form (e.g., Dowex 50 H+).[1]

  • Collect the eluate containing the free acid form of this compound.

Step 2: Formation of the Amine Salt

  • To the aqueous solution of the this compound free acid, add a stoichiometric amount (2 equivalents) of the desired biologically compatible amine (e.g., triethanolamine).

  • Remove the solvent by lyophilization (freeze-drying) or other suitable means to obtain the solid salt.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubility Enhancement Strategy cluster_synthesis Synthesis Protocol problem Low Aqueous Solubility of this compound Sodium (< 1.05 M) strategy Formation of Alternative Salt Forms problem->strategy start This compound Sodium in Water strategy->start ion_exchange Cation Exchange (H+ form) start->ion_exchange free_acid This compound (Free Acid) ion_exchange->free_acid add_amine Add 2 eq. of Biocompatible Amine (e.g., TEA) free_acid->add_amine lyophilize Lyophilization add_amine->lyophilize final_salt Highly Soluble This compound Salt (> 1 M) lyophilize->final_salt

Caption: Workflow for improving this compound solubility via salt formation.

signaling_pathway cluster_detoxification Cyanide Detoxification Pathway This compound This compound (Prodrug) mp 3-Mercaptopyruvate (3-MP) (Active Moiety) This compound->mp Hydrolysis in vivo mst 3-MST (Enzyme) mp->mst thiocyanate Thiocyanate (SCN-) (Less Toxic) mst->thiocyanate pyruvate Pyruvate mst->pyruvate cyanide Cyanide (CN-) cyanide->mst

Caption: Mechanism of action of this compound in cyanide detoxification.

References

Overcoming challenges in the large-scale synthesis of Sulfanegen.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of Sulfanegen. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful synthesis and handling of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is typically synthesized in a two-step process. The first step involves the reaction of bromopyruvic acid with two equivalents of sodium hydrosulfide (B80085) (NaSH) to form the disodium (B8443419) salt of this compound (2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid).[1] This salt is then quantitatively converted to the free acid by passing it through a cation exchange column.[1] Various salt forms can then be prepared from the free acid by reacting it with the desired base and lyophilizing the product.[1]

Q2: Why is the sodium salt of this compound often not suitable for intramuscular formulations?

A2: The sodium salt of this compound has limited aqueous solubility, measured at approximately 0.35 M.[1] For an effective intramuscular (IM) antidote for cyanide poisoning, a much higher concentration is required to deliver a sufficient dose in a small volume. This has necessitated the development of alternative, more soluble salt forms.[1]

Q3: What are the key safety precautions to take during the synthesis of this compound?

A3: The synthesis of this compound involves several hazardous materials that require strict safety protocols:

  • Sodium Hydrosulfide (NaSH): This reagent is corrosive and can release highly toxic hydrogen sulfide (B99878) (H₂S) gas upon contact with acids or with water (which can lower the pH).[2][3] H₂S is a flammable gas with a "rotten egg" odor that can cause olfactory fatigue, meaning the sense of smell is quickly deadened, providing no warning of hazardous concentrations.[4] All manipulations should be performed in a well-ventilated fume hood, and personnel should wear appropriate personal protective equipment (PPE), including respiratory protection if there is a risk of H₂S exposure.[5]

  • Bromopyruvic Acid: This starting material is a corrosive and toxic α-halo ketone.[2][6][7] It should be handled with care, using appropriate PPE to avoid skin and eye contact.[1][8]

  • Pressure Build-up: The reaction of NaSH with any acidic components can generate H₂S gas, which can lead to a dangerous build-up of pressure in a closed system. Ensure that the reaction vessel is appropriately vented.

Q4: Some of the more soluble amine salts of this compound are described as "hygroscopic." What does this mean and how should I handle them?

A4: Hygroscopicity is the tendency of a substance to absorb moisture from the air.[9] Highly hygroscopic materials, like the meglumine (B1676163) salt of this compound, can be difficult to handle as they may become sticky, form a glass, or even deliquesce (dissolve in the absorbed water).[1] To handle these materials effectively:

  • Work in a controlled environment with low humidity, such as a glove box or a dry room.

  • Store the material in tightly sealed containers with a desiccant.

  • Minimize the time the material is exposed to the atmosphere.

  • Use appropriate packaging with low water vapor permeability.[10]

Q5: How can I monitor the purity of my this compound product?

A5: Due to the lack of a chromophore, direct UV detection of this compound is challenging.[1] An isocratic UV-VIS HPLC method has been developed that involves pre-column derivatization with N-ethylmaleimide (NEM) to allow for chromatographic detection. This method can effectively separate this compound from its precursors and potential decomposition products.[6] Additionally, HPLC-MS/MS methods have been developed for sensitive detection in biological fluids.[11][12]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of this compound Incomplete reaction: Incorrect stoichiometry, insufficient reaction time, or poor mixing.Ensure two equivalents of NaSH are used per equivalent of bromopyruvic acid. Monitor the reaction by a suitable method (e.g., TLC of a derivatized sample) to determine the optimal reaction time. Ensure efficient stirring, especially in a large-scale reaction.
Side reactions: The α-halo ketone functionality of bromopyruvic acid is susceptible to various nucleophilic attacks and base-induced rearrangements (e.g., Favorskii rearrangement).[13]Maintain the reaction temperature within the recommended range. Control the rate of addition of reagents to avoid localized high concentrations. Ensure the pH of the reaction mixture is controlled.
Product is difficult to purify by cation exchange chromatography Poor binding to the resin: The product may not be in the correct ionic form for binding.Ensure the pH of the solution loaded onto the column is sufficiently low to fully protonate the carboxylic acid groups of this compound.
Peak tailing or broad peaks: This can be due to interactions with the resin, column overloading, or issues with the mobile phase.Optimize the elution gradient and flow rate. Ensure the column is not overloaded with the product. For highly polar compounds, alternative chromatography modes like HILIC or mixed-mode chromatography might be considered if standard ion exchange is problematic.[3][5][14]
Final salt product is a sticky glass instead of a powder after lyophilization Hygroscopic nature of the salt: Amine salts, such as the meglumine salt, are known to be highly hygroscopic and can form a glass.[1]Ensure the lyophilization cycle is optimized to remove as much water as possible. Handle the lyophilized product in a low-humidity environment. Consider the use of a different counter-ion that forms a less hygroscopic salt.
Product collapse during lyophilization: The product temperature exceeded the collapse temperature during the drying process.[9]Optimize the lyophilization cycle by adjusting the shelf temperature and vacuum to keep the product temperature below its collapse temperature. The inclusion of bulking agents in the formulation can sometimes help to create a more robust cake structure.
Inconsistent solubility of different batches Presence of impurities: Unreacted starting materials or side products can affect the solubility of the final product.Use analytical methods like HPLC to check for batch-to-batch purity variations.[6] If impurities are detected, the purification process may need to be re-optimized.
Different salt forms: Incomplete conversion to the desired salt form or the presence of mixed salts can alter solubility.Ensure the correct stoichiometry of the base is used during the salt formation step.
Product degrades upon storage Instability at neutral or high pH: this compound is known to be unstable at physiological pH (7.4), with a half-life of about 2 hours, as it can undergo ring-opening.Store the free acid or salt forms in a dry, cool place. For solutions, storage at a lower pH (e.g., pH 1.4) can improve stability.
Moisture absorption: For hygroscopic salts, absorption of water can lead to chemical degradation.Store in tightly sealed containers with a desiccant and in a low-humidity environment.[10]

Data Summary

Table 1: Solubility of Different this compound Salts

Salt FormCounter-ionAqueous SolubilityReference
This compound SodiumSodium0.35 M[1]
This compound MeglumineMeglumine> 1 M[1]
This compound EthanolamineEthanolamine> 1 M[1]
This compound DiethanolamineDiethanolamine> 1 M[1]
This compound TriethanolamineTriethanolamine> 1 M[1]
This compound DeanolN,N-dimethylaminoethanol> 1 M[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Free Acid

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve sodium hydrosulfide (2.0 equivalents) in water.

  • Reaction: Cool the sodium hydrosulfide solution and slowly add a solution of bromopyruvic acid (1.0 equivalent) while maintaining the temperature and pH within the desired range.

  • Purification:

    • Once the reaction is complete, load the reaction mixture onto a prepared cation exchange column (e.g., Dowex 50 H⁺).[1]

    • Elute the column with deionized water.

    • Collect the fractions containing the this compound free acid. The eluent can be monitored by a suitable analytical method.

  • Isolation: Lyophilize the pooled fractions containing the pure product to obtain the this compound free acid as a solid.

Protocol 2: Preparation of this compound Amine Salts

  • Dissolution: Dissolve the purified this compound free acid in a minimal amount of a suitable solvent (e.g., water).

  • Salt Formation: Add a stoichiometric amount (1.0 equivalent) of the desired biocompatible organic amine (e.g., triethanolamine).[1]

  • Isolation: Remove the solvent by lyophilization to obtain the corresponding this compound amine salt.[1]

Protocol 3: HPLC Analysis of this compound (with NEM Derivatization)

  • Sample Preparation: To a solution of the this compound sample, add a solution of N-ethylmaleimide (NEM) and allow it to react to form the derivatized product.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: An isocratic mobile phase, for example, a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

    • Detection: UV-VIS detector at a wavelength appropriate for the NEM-derivatized product.

  • Analysis: Inject the derivatized sample into the HPLC system. The retention time and peak area can be used to determine the purity and concentration of this compound. This method should be able to separate this compound from its precursors and degradation products.[6]

Visualizations

Cyanide_Detoxification_Pathway cluster_0 Cellular Environment Cyanide Cyanide (CN⁻) MST 3-MST Enzyme Cyanide->MST Substrate This compound This compound (Prodrug) ThreeMP 3-Mercaptopyruvate (3-MP) This compound->ThreeMP Spontaneous Conversion ThreeMP->MST Substrate Thiocyanate Thiocyanate (SCN⁻) (Less Toxic) MST->Thiocyanate Catalyzes Sulfur Transfer Excretion Renal Excretion Thiocyanate->Excretion

Caption: Mechanism of cyanide detoxification by this compound via the 3-MST pathway.

Sulfanegen_Synthesis_Workflow cluster_synthesis Step 1: Dithiane Formation cluster_purification Step 2: Purification cluster_final Step 3: Final Product Formulation start Start Materials: - Bromopyruvic Acid - Sodium Hydrosulfide (NaSH) reaction Reaction in Aqueous Solution start->reaction product1 Crude this compound Sodium Salt Solution reaction->product1 purify Cation Exchange Chromatography product1->purify product2 This compound Free Acid Solution purify->product2 salt Add Amine Base (e.g., TEA) product2->salt lyo Lyophilization salt->lyo final_product Final Product: Pure this compound Salt lyo->final_product

Caption: Experimental workflow for the synthesis and purification of this compound salts.

Troubleshooting_Logic problem Low Yield or Purity Issue check_reagents Check Reagent Stoichiometry & Purity problem->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (T, pH, time) conditions_ok Conditions OK? check_conditions->conditions_ok check_purification Evaluate Purification (Column loading, elution) purification_ok Purification OK? check_purification->purification_ok analyze_impurities Analyze for Side Products (HPLC) reagents_ok->check_conditions Yes adjust_reagents Adjust Stoichiometry, Use Pure Reagents reagents_ok->adjust_reagents No conditions_ok->check_purification Yes optimize_conditions Optimize Temp/pH/ Reaction Time conditions_ok->optimize_conditions No purification_ok->analyze_impurities Yes optimize_purification Optimize Chromatography Method purification_ok->optimize_purification No

Caption: Logical workflow for troubleshooting low yield or purity in this compound synthesis.

References

Optimizing the dosage of Sulfanegen for different routes of cyanide exposure.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Sulfanegen for different routes of cyanide exposure.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in cyanide detoxification?

A1: this compound is a prodrug of 3-mercaptopyruvate (B1229277) (3-MP). It acts as a sulfur donor, facilitating the conversion of toxic cyanide to the less toxic thiocyanate (B1210189) through the enzymatic action of 3-mercaptopyruvate sulfurtransferase (3-MST).[1][2][3] This process primarily occurs in the mitochondria and cytosol of various tissues.[2] The 3-MST pathway is considered more efficient for cyanide detoxification than the rhodanese pathway (utilized by sodium thiosulfate) because 3-MST is more widely distributed throughout the body, including the central nervous system.[2]

Q2: What are the primary advantages of this compound over traditional cyanide antidotes?

A2: The main advantage of this compound is its suitability for intramuscular (IM) administration.[4][5] This is a significant benefit in mass casualty scenarios where establishing intravenous (IV) access for a large number of victims would be impractical.[2][3] Traditional antidotes like hydroxocobalamin (B81358) and sodium nitrite/sodium thiosulfate (B1220275) require IV administration.[2]

Q3: What animal models have been used to evaluate the efficacy of this compound?

A3: Preclinical studies of this compound have been conducted in various animal models, including mice, rabbits, and piglets, to assess its efficacy against cyanide toxicity.[2][6][7]

Q4: Is this compound effective against different routes of cyanide exposure?

A4: Current research has demonstrated the efficacy of this compound against cyanide administered via intraperitoneal (IP) injection and inhalation of hydrogen cyanide (HCN) gas.[8] While the principles of its mechanism suggest it would be effective for other routes like ingestion and dermal exposure, specific preclinical data on dosage optimization for these routes are limited in publicly available literature. Human exposure to cyanide can occur through inhalation, ingestion, and dermal contact.[9]

Q5: Can this compound be used prophylactically before cyanide exposure?

A5: Yes, preclinical studies in mice have shown that this compound is effective when administered prior to cyanide exposure. In one study, a 0.2 mmol/kg intraperitoneal injection of this compound 15 minutes before exposure to a lethal dose of hydrogen cyanide gas resulted in 100% survival.[8]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Variability in experimental outcomes Differences in animal models (species, strain, age, weight).Ensure consistency in animal model selection. Murine and rabbit models have been suggested as appropriate for predicting efficacy in humans.[4]
Purity and stability of the this compound formulation.Use a well-characterized, stable salt form of this compound (e.g., this compound sodium, this compound TEA).[9] The parent compound, 3-mercaptopyruvate, has poor stability.[2]
Route and timing of this compound administration relative to cyanide exposure.Standardize the administration protocol. For post-exposure treatment, the timing of antidote administration is critical.
Difficulty in detecting this compound in biological fluids Lack of a chromophore on the 3-MP pharmacophore and the equilibrium between the dimer and monomer forms.An HPLC-MS/MS method with pre-column derivatization using N-ethylmaleimide (NEM) has been developed to overcome these challenges and allows for pharmacokinetic studies.[4]
Unexpected mortality in control groups Incorrect cyanide dosage calculation or administration leading to an overwhelmingly lethal dose.Perform a dose-ranging study for the specific animal model and cyanide administration route to establish a consistent lethal dose (e.g., LD100) for antidote efficacy testing.

Data on this compound Dosage and Efficacy

The following tables summarize quantitative data from preclinical studies. Direct comparative studies for optimizing dosage across all cyanide exposure routes are limited.

Table 1: Efficacy of this compound in a Lethal Cyanide Injection Model (Mouse)

This compound Dose (mmol/kg, IM)Cobinamide Dose (mmol/kg, IM)Survival Rate
0.0400%
00.030%
0.040.0380%
0.05040%
00.0440%
0.050.04100%
Data from a study investigating the combined effect of this compound and Cobinamide administered 3 minutes after a lethal intraperitoneal injection of KCN (0.16 mmol/kg).

Table 2: Efficacy of Prophylactic this compound in a Lethal Cyanide Inhalation Model (Mouse)

This compound Dose (mmol/kg, IP)Time of AdministrationHCN Gas ConcentrationExposure DurationSurvival Rate
0.215 min pre-exposure534 ppm30 min100%
0.115 min pre-exposure534 ppm30 minIntermediate
0.0615 min pre-exposure534 ppm30 minIntermediate
0 (Saline)15 min pre-exposure534 ppm30 min0%
Data from a study where this compound was administered prior to exposure to hydrogen cyanide gas.[8]

Table 3: Efficacy of Post-Exposure this compound in a Lethal Cyanide Inhalation Model (Mouse)

This compound Dose (mmol/kg, IM)Cobinamide Dose (mmol/kg, IM)Treatment ProtocolSurvival Rate
0.040Injected after 15 min of HCN exposure, then re-exposed for 25 min0%
00.03Injected after 15 min of HCN exposure, then re-exposed for 25 min0%
0.040.03Injected after 15 min of HCN exposure, then re-exposed for 25 min40%
0.050Injected after 15 min of HCN exposure, then re-exposed for 25 min40%
00.04Injected after 15 min of HCN exposure, then re-exposed for 25 min40%
0.050.04Injected after 15 min of HCN exposure, then re-exposed for 25 min100%
This model simulates a scenario where victims are treated while still in a contaminated environment.[8]

Experimental Protocols

1. Lethal Cyanide Injection Model (Mouse)

  • Animal Model: Male CD-1 mice (or similar strain), 25-30g.

  • Cyanide Challenge: A lethal dose of potassium cyanide (KCN), for example, 0.16 mmol/kg, is administered via intraperitoneal (IP) injection. This dose should be predetermined to be 100% lethal in control animals.

  • Antidote Administration:

    • For post-exposure studies, this compound is administered intramuscularly (IM) into the gastrocnemius muscle at a specified time point after the KCN injection (e.g., 3 minutes).

    • Different doses of this compound should be tested to determine the effective dose (ED50).

  • Primary Endpoint: Survival at 24 hours post-cyanide exposure.

  • Secondary Endpoints (optional): Neurological scoring (e.g., righting reflex), blood cyanide levels, and lactate (B86563) levels.

2. Lethal Cyanide Inhalation Model (Mouse)

  • Animal Model: Male CD-1 mice (or similar strain), 25-30g.

  • Cyanide Challenge:

    • Mice are placed in a sealed exposure chamber.

    • A lethal concentration of hydrogen cyanide (HCN) gas (e.g., 534 ppm) is introduced into the chamber for a specified duration (e.g., 30 minutes).

  • Antidote Administration:

    • Prophylactic: this compound is administered (e.g., via IP injection) at a set time (e.g., 15 minutes) before placing the mice in the HCN chamber.

    • Post-exposure: After a set duration of HCN exposure (e.g., 15 minutes), mice are briefly removed, injected with this compound (IM), and then returned to the chamber for a further exposure period (e.g., 25 minutes).

  • Primary Endpoint: Survival at the end of the exposure/observation period.

3. Sub-Lethal Cyanide Toxicity Model (Rabbit)

  • Animal Model: New Zealand White rabbits.

  • Cyanide Challenge: A sub-lethal dose of sodium cyanide (NaCN) is administered, often via intravenous infusion, to induce measurable physiological changes without causing death.

  • Antidote Administration: this compound sodium is administered either intravenously or intramuscularly after the induction of cyanide toxicity.

  • Endpoints:

    • Continuous monitoring of physiological parameters using non-invasive methods like diffuse optical spectroscopy (DOS) and continuous wave near-infrared spectroscopy (CWNIRS) to measure changes in oxyhemoglobin and deoxyhemoglobin.[1][6]

    • Measurement of red blood cell (RBC) cyanide levels and blood lactate levels.[6]

Visualizations

Sulfanegen_Mechanism_of_Action cluster_prodrug Administration cluster_active In Vivo Conversion cluster_detoxification Detoxification Pathway cluster_excretion Excretion This compound This compound (Prodrug) ThreeMP 3-Mercaptopyruvate (3-MP) Active Drug This compound->ThreeMP Hydrolysis MST 3-Mercaptopyruvate Sulfurtransferase (3-MST) ThreeMP->MST Cyanide Cyanide (CN-) Cyanide->MST Thiocyanate Thiocyanate (SCN-) (Less Toxic) MST->Thiocyanate Sulfur Transfer Pyruvate Pyruvate MST->Pyruvate Kidney Renal Excretion Thiocyanate->Kidney

Caption: Mechanism of action of this compound for cyanide detoxification.

Experimental_Workflow_Cyanide_Inhalation cluster_prophylactic Prophylactic Treatment Arm cluster_post_exposure Post-Exposure Treatment Arm start Start acclimatize Animal Acclimatization (e.g., Mice) start->acclimatize randomize Randomize into Treatment Groups acclimatize->randomize pro_antidote Administer this compound (IP) or Saline Control randomize->pro_antidote post_expose1 Initial Exposure to HCN Gas (e.g., 15 min) randomize->post_expose1 pro_expose Expose to Lethal HCN Gas (e.g., 534 ppm for 30 min) pro_antidote->pro_expose observe Observe for Survival (e.g., 24 hours) pro_expose->observe post_antidote Remove and Administer This compound (IM) or Saline post_expose1->post_antidote post_expose2 Re-expose to HCN Gas (e.g., 25 min) post_antidote->post_expose2 post_expose2->observe end End of Study observe->end

Caption: Experimental workflow for prophylactic and post-exposure this compound treatment in a lethal cyanide inhalation model.

References

Troubleshooting poor chromatographic separation of Sulfanegen and its metabolites.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the chromatographic separation of Sulfanegen and its primary active metabolite, 3-mercaptopyruvate (B1229277) (3-MP).

FAQs: Understanding the Analyte and Method

Q1: Why is the chromatographic separation of this compound and 3-MP so challenging?

A1: The primary challenge stems from the chemical nature of this compound itself. This compound is a prodrug that exists in a chemical equilibrium with its active form, 3-mercaptopyruvate (3-MP), which is a dimer of 1,4-dithiane.[1] This equilibrium is difficult to control under typical liquid chromatography conditions, leading to poor and irreproducible chromatographic behavior, often presenting as multiple or broad peaks.[1] Furthermore, the 3-MP monomer lacks a strong chromophore, making it difficult to detect with standard UV-Vis detectors without derivatization.[1]

Q2: What is the recommended analytical approach for quantifying this compound/3-MP in biological samples?

A2: The most successful and recommended approach is pre-column derivatization of the 3-MP monomer followed by LC-MS/MS analysis.[1][2] Derivatization "traps" the reactive free thiol group of 3-MP, forming a stable conjugate with excellent chromatographic properties.[1] This approach overcomes the challenges of the inherent chemical equilibrium and the lack of a chromophore.

Q3: What are the common derivatizing agents used for 3-MP analysis?

A3: The most commonly cited and effective derivatizing agent for 3-MP is monobromobimane (B13751) (MBB).[1][2] MBB reacts specifically with the thiol group of 3-MP to form a stable, fluorescent adduct that is readily analyzable by LC-MS/MS.[1] Another potential agent for thiol derivatization is N-ethylmaleimide (NEM), which has been used to prevent the reformation of the 3-MP dimer and allow for chromatographic detection.[3]

Q4: Can I analyze this compound directly without derivatization?

A4: Direct analysis is highly challenging and generally not recommended for quantitative purposes in biological matrices. Attempts to control the equilibrium by adjusting the pH of the sample and mobile phase have been met with limited success, resulting in highly irreproducible chromatograms.[1]

Troubleshooting Guide: Poor Chromatographic Separation

This guide addresses specific issues you may encounter during the analysis of derivatized 3-MP.

Issue 1: Peak Tailing

Symptoms:

  • Asymmetrical peaks where the latter half of the peak is broader than the front half.

  • Reduced peak height and poor resolution from adjacent peaks.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions The derivatized 3-MP may still have functional groups that can interact with active sites (e.g., free silanols) on the silica-based stationary phase. Ensure the mobile phase pH is appropriate. For basic compounds, a lower pH can improve peak shape.[4] Consider using a column with high-purity silica (B1680970) or an end-capped column.
Mobile Phase pH An incorrect mobile phase pH can affect the ionization state of the analyte, leading to tailing. The optimal pH for the derivatization reaction with MBB is around 9.0, but the chromatographic separation may require a different pH.[5] Ensure your mobile phase is adequately buffered to maintain a consistent pH.[4]
Column Overload Injecting too much sample can lead to peak distortion.[6] Dilute your sample and reinject to see if the peak shape improves.
Column Contamination or Void Contamination can create active sites that cause tailing. A void at the head of the column can also distort peak shape.[4] Try flushing the column with a strong solvent or, if a void is suspected, replace the column.
Issue 2: Poor Resolution or Co-elution

Symptoms:

  • Peaks are not baseline-separated.

  • Inaccurate quantification due to overlapping peaks.

Possible Causes & Solutions:

CauseSolution
Inadequate Chromatographic Conditions The gradient elution profile may not be optimal. Adjust the gradient steepness or the mobile phase composition to increase selectivity. For sulfur-containing compounds, a biphenyl (B1667301) stationary phase may offer different selectivity and improved retention compared to standard C18 columns.[1]
Sub-optimal Derivatization Incomplete or inconsistent derivatization can lead to multiple product peaks or the presence of underivatized analyte, which will have very poor chromatography. Ensure the pH, reaction time, and temperature of the derivatization reaction are optimized and consistent.
Extra-Column Volume Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening and reduce resolution.[6] Use tubing with a smaller internal diameter and ensure all connections are made properly with no dead volume.
Flow Rate A lower flow rate can sometimes improve resolution by allowing more time for partitioning between the mobile and stationary phases, though it will increase run time.[7]
Issue 3: Irreproducible Retention Times

Symptoms:

  • Retention times shift between injections or batches.

Possible Causes & Solutions:

CauseSolution
Column Equilibration The column may not be fully equilibrated with the mobile phase at the start of each run, especially in gradient elution. Ensure an adequate equilibration time is included in your method.
Mobile Phase Composition Inconsistent mobile phase preparation can lead to retention time drift. Prepare fresh mobile phases daily and ensure accurate mixing.
Temperature Fluctuations Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.
Pump Performance Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and lead to shifting retention times.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization with monobromobimane (MBB)

This protocol is adapted from a published LC-MS/MS method for the analysis of this compound in biological matrices.[2]

  • Sample Collection: Collect plasma or brain tissue samples. For brain tissue, homogenize in a 1:2 (w/v) ratio of DPBS.

  • Deproteinization: Precipitate proteins by adding acetonitrile. Centrifuge to pellet the precipitated protein.

  • Derivatization Reaction:

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of 3-MP-bimane Adduct

This protocol provides the chromatographic and mass spectrometric conditions for the analysis of the derivatized 3-MP.[2]

Chromatographic Conditions:

ParameterValue
HPLC System Agilent 1260 HPLC or equivalent
Column Phenomenex Kinetex C18 (50 mm × 2.1 mm, 2.6 µm)
Mobile Phase A 5 mM ammonium formate in water
Mobile Phase B 0.1% formic acid in acetonitrile
Flow Rate 0.5 mL/min
Gradient 0-2 min: 3-70% B2-3 min: 70% B3-3.2 min: 70-3% B3.2-6.5 min: 3% B

Mass Spectrometric Conditions:

ParameterValue
Mass Spectrometer AB Sciex QTRAP 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5000 V
Temperature 650 °C
Curtain Gas 25 psi
MRM Transitions m/z 311.0 → 223.1m/z 311.0 → 192.1

Visual Guides

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue Homogenate) Deproteinize Deproteinization (e.g., with Acetonitrile) Sample->Deproteinize Supernatant Collect Supernatant Deproteinize->Supernatant Add_MBB Add MBB Reagent Supernatant->Add_MBB Incubate Incubate (e.g., 70°C for 15 min) Add_MBB->Incubate Deriv_Sample Derivatized Sample (3-MP-bimane adduct) Incubate->Deriv_Sample Inject Inject into LC-MS/MS Deriv_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect Data Data Analysis Detect->Data

Caption: Workflow for the analysis of 3-MP via derivatization and LC-MS/MS.

Troubleshooting Logic for Peak Tailing

G Start Peak Tailing Observed Check_Overload Is the sample concentrated? Dilute sample and re-inject. Start->Check_Overload Overload_Yes Peak shape improves Check_Overload->Overload_Yes Yes Overload_No Peak shape does not improve Check_Overload->Overload_No No Check_Column Is the column old or contaminated? Flush column or replace. Overload_No->Check_Column Column_Yes Problem Resolved Check_Column->Column_Yes Yes Column_No Problem Persists Check_Column->Column_No No Check_MobilePhase Is mobile phase pH optimal and buffered? Adjust pH, increase buffer strength. Column_No->Check_MobilePhase MobilePhase_Yes Problem Resolved Check_MobilePhase->MobilePhase_Yes Yes MobilePhase_No Consider secondary interactions. Use end-capped column. Check_MobilePhase->MobilePhase_No No

References

Technical Support Center: Enhancing the In-Vivo Half-Life of Sulfanegen

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to enhance the in-vivo half-life of Sulfanegen.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key pharmacokinetic properties?

This compound, with the IUPAC name 2,5-Dihydroxy-1,4-dithiane-2,5-dicarboxylic acid, is an experimental antidote for cyanide poisoning.[1] It functions as a prodrug, delivering the active sulfur donor 3-mercaptopyruvic acid (3-MP).[1] The primary challenge with 3-MP is its short in-vivo half-life, which this compound is designed to overcome by providing a more stable delivery form.[1]

Key pharmacokinetic parameters of unformulated this compound are summarized below:

ParameterValueSpeciesAdministration RouteReference
Half-life (t½)~114 minRabbitIntramuscular[2]
Half-life (t½)2.11 hMouseIntravenous
Half-life (t½)2.41 hMouseOral

Q2: Why would I need to enhance the in-vivo half-life of this compound?

While this compound is more stable than its active metabolite, 3-MP, extending its circulation time can offer several advantages in a therapeutic context. A longer half-life can lead to:

  • Sustained therapeutic effect: Maintaining effective plasma concentrations for a longer duration.

  • Reduced dosing frequency: Improving patient compliance and convenience.

  • Improved tissue distribution: Allowing more time for the drug to reach its target sites.

Q3: What are the primary strategies to extend the in-vivo half-life of this compound?

The main strategies for extending the half-life of small molecules like this compound involve either chemical modification or advanced formulation approaches. These include:

  • PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the molecule.

  • Liposomal Encapsulation: Entrapping this compound within lipid-based vesicles.

  • Nanoparticle Formulation: Incorporating this compound into polymeric nanoparticles.

  • Albumin Binding: Modifying this compound to reversibly bind to serum albumin.

Strategies to Enhance In-Vivo Half-Life

PEGylation

PEGylation increases the hydrodynamic volume of this compound, which reduces its renal clearance and shields it from enzymatic degradation, thereby prolonging its circulation time.[3][4][5]

This protocol describes the conjugation of an amine-terminated PEG to the carboxylic acid groups of this compound using carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • Methoxy-PEG-amine (mPEG-NH2) of desired molecular weight

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis membrane (appropriate molecular weight cutoff)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF.

    • Add EDC (1.5 eq) and NHS (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours to activate the carboxylic acid groups.

  • Conjugation with mPEG-NH2:

    • Add mPEG-NH2 (1.1 eq) to the activated this compound solution.

    • Continue stirring at room temperature for 24-48 hours.

  • Purification:

    • Dialyze the reaction mixture against PBS at 4°C for 48 hours with frequent buffer changes to remove unreacted PEG, EDC, NHS, and other small molecules.

    • Lyophilize the dialyzed solution to obtain the purified PEG-Sulfanegen conjugate.

  • Characterization:

    • Confirm conjugation using techniques such as NMR, FTIR, and MALDI-TOF mass spectrometry.

    • Determine the extent of PEGylation using methods like TNBS assay for unreacted amines.

IssuePossible CauseSolution
Low conjugation efficiency Incomplete activation of carboxylic acid groups.Ensure anhydrous conditions during the activation step. Optimize the molar ratio of EDC/NHS to this compound.
Steric hindrance.Use a longer PEG linker or a branched PEG molecule.
Product heterogeneity (multiple PEG chains attached) High reactivity of reagents.Reduce the molar excess of PEG-NH2. Optimize reaction time and temperature.
Difficulty in purification Similar size of PEGylated product and excess PEG.Use a significantly larger molecular weight PEG to facilitate separation by size exclusion chromatography or dialysis.
Loss of biological activity PEG chain sterically hindering the active site.Use a PEG with a cleavable linker that releases this compound at the target site.
MoleculeHalf-life (Unmodified)Half-life (PEGylated)Fold IncreaseReference
Interferon-α2a2-3 hours~80 hours~27-40
rhTIMP-11.1 hours28 hours25[4][5]
Gentamicin~2 hours14-30 hours7-15[6]

PEGylation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis This compound This compound Activated_this compound Activated this compound (NHS-ester) This compound->Activated_this compound 4-6h, RT EDC_NHS EDC/NHS in DMF EDC_NHS->Activated_this compound PEG_Sulfanegen_mix Reaction Mixture Activated_this compound->PEG_Sulfanegen_mix mPEG_NH2 mPEG-NH2 mPEG_NH2->PEG_Sulfanegen_mix 24-48h, RT Dialysis Dialysis PEG_Sulfanegen_mix->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Characterization Characterization (NMR, FTIR, MALDI-TOF) Lyophilization->Characterization

Liposomal Encapsulation

Encapsulating this compound within liposomes can protect it from rapid clearance and degradation, leading to a longer circulation half-life.[7][8] Given that this compound is water-soluble, it will be encapsulated in the aqueous core of the liposomes.

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Chloroform (B151607)

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Encapsulation:

    • Dissolve this compound in PBS to a desired concentration.

    • Hydrate the lipid film with the this compound solution by rotating the flask at a temperature above the phase transition temperature of the lipids (for DPPC, >41°C). This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Perform multiple passes (e.g., 10-20) to ensure a uniform size distribution.

  • Purification:

    • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Assess the encapsulation efficiency by quantifying the amount of this compound in the liposomes versus the total amount used.

IssuePossible CauseSolution
Low encapsulation efficiency Poor hydration of the lipid film.Ensure the hydration temperature is above the lipid phase transition temperature. Increase hydration time.
Drug leakage during extrusion.Perform extrusion at a temperature above the lipid phase transition temperature.
Broad particle size distribution Inefficient extrusion.Increase the number of extrusion cycles. Ensure the extruder is properly assembled.
Liposome aggregation Unfavorable surface charge.Include a charged lipid (e.g., DSPG) in the formulation to increase electrostatic repulsion.
Drug leakage during storage Instability of the lipid bilayer.Optimize the cholesterol content in the formulation. Store at an appropriate temperature (usually 4°C).
DrugFormulationHalf-life (t½)AUC (Area Under the Curve)Reference
DoxorubicinFree Drug~0.2 h-
Liposomal (Doxil®)~55 hIncreased
Tamoxifen CitrateFree Drug--[9]
NanoliposomalIncreased by 60%Increased by 22%[9]
Asenapine MaleateFree Drug--[10]
LiposomalIncreased by ~1.3-1.7 timesIncreased[10]

Liposome_Encapsulation_Workflow cluster_preparation Preparation cluster_encapsulation Encapsulation cluster_processing Processing & Purification Lipids DPPC + Cholesterol in Chloroform Thin_Film Thin Lipid Film Lipids->Thin_Film Rotary Evaporation MLV Multilamellar Vesicles (MLVs) Thin_Film->MLV Sulfanegen_Sol This compound in PBS Sulfanegen_Sol->MLV Hydration Extrusion Extrusion (100 nm) MLV->Extrusion ULV Unilamellar Vesicles (ULVs) Extrusion->ULV Purification Purification (Dialysis/SEC) ULV->Purification Final_Product This compound-loaded Liposomes Purification->Final_Product

Nanoparticle Formulation

Similar to liposomes, biodegradable polymeric nanoparticles can encapsulate this compound, protecting it from degradation and clearance, and allowing for a sustained release profile.

  • Polymer Selection: Biocompatible and biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)) and PLA (polylactic acid) are commonly used.

  • Fabrication Method: For a water-soluble drug like this compound, methods like double emulsion solvent evaporation or nanoprecipitation would be suitable.

  • Surface Modification: The surface of nanoparticles can be modified with PEG to create "stealth" nanoparticles that evade the immune system, further increasing circulation time.

IssuePossible CauseSolution
Low drug loading High water solubility of the drug leading to its escape into the external aqueous phase during formulation.Use the double emulsion (w/o/w) method. Optimize the polymer concentration and the volumes of the aqueous and organic phases.
Initial burst release Drug adsorbed on the nanoparticle surface.Optimize the washing steps during purification.
Particle aggregation Insufficient stabilizer.Increase the concentration of the stabilizer (e.g., PVA, poloxamer).
Biocompatibility issues Residual organic solvent or toxicity of the polymer.Ensure complete removal of the organic solvent. Use polymers with a well-established safety profile.

Half_Life_Extension_Strategies cluster_strategies Half-Life Extension Strategies cluster_outcomes Desired Outcomes This compound This compound PEGylation PEGylation This compound->PEGylation Liposomes Liposomal Encapsulation This compound->Liposomes Nanoparticles Nanoparticle Formulation This compound->Nanoparticles Increased_HalfLife Increased In-Vivo Half-Life PEGylation->Increased_HalfLife Reduced_Clearance Reduced Renal Clearance PEGylation->Reduced_Clearance Liposomes->Increased_HalfLife Sustained_Release Sustained Release Liposomes->Sustained_Release Nanoparticles->Increased_HalfLife Nanoparticles->Sustained_Release Improved_Efficacy Improved Therapeutic Efficacy Increased_HalfLife->Improved_Efficacy Reduced_Clearance->Improved_Efficacy Sustained_Release->Improved_Efficacy

References

Addressing batch-to-batch variability in commercial Sulfanegen preparations.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for commercial Sulfanegen preparations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the use of this compound in experimental settings. Our goal is to help you navigate the complexities of working with this compound and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions to potential problems you might encounter with this compound preparations.

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the dimeric, prodrug form of 3-mercaptopyruvate (B1229277) (3-MP).[1][2] Its primary mechanism of action is to deliver 3-MP, which then acts as a sulfur donor for the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST).[2][3] 3-MST catalyzes the transfer of a sulfur atom from 3-MP to cyanide (CN⁻), converting it to the much less toxic thiocyanate (B1210189) (SCN⁻), which is then excreted.[3][4] This process is crucial for cyanide detoxification.[3][4]

Q2: I've noticed inconsistent results between different batches of this compound. What could be the cause?

A2: Batch-to-batch variability in this compound can stem from several factors:

  • Purity and Impurity Profile: Minor variations in the synthesis and purification processes can lead to differences in the purity of the final product and the presence of residual solvents or starting materials. Always check the Certificate of Analysis (CoA) for each batch.

  • Dimer-Monomer Equilibrium: this compound exists in a dynamic equilibrium with its active monomer, 3-MP. This equilibrium is sensitive to pH and temperature, which can affect the concentration of the active form in your experiments.[3]

  • Handling and Storage: Improper storage conditions, such as exposure to humidity or elevated temperatures, can lead to degradation of the compound.

Q3: My this compound solution appears cloudy or has poor solubility. What should I do?

A3: this compound sodium, a common salt form, has limited aqueous solubility (approximately 0.35 M).[3][5] If you are experiencing solubility issues:

  • Verify the Salt Form: Different salt forms of this compound (e.g., triethanolamine (B1662121) salt) have been developed to enhance solubility.[3][5] Confirm the specific salt form you are using.

  • Adjust pH: The solubility of this compound can be influenced by the pH of the solution. Ensure your buffer is within a suitable pH range.

  • Gentle Warming and Sonication: Gentle warming or brief sonication can sometimes help to dissolve the compound. However, avoid excessive heat, which could lead to degradation.

Q4: I am having trouble getting reproducible results in my analytical measurements (e.g., HPLC). Why might this be happening?

A4: The equilibrium between the this compound dimer and the 3-MP monomer is a common cause of poor chromatographic reproducibility, often resulting in multiple or broad peaks.[3] To address this, it is highly recommended to derivatize the free thiol group of the 3-MP monomer to stabilize it before analysis.[3][4] Reagents like N-ethylmaleimide (NEM) or monobromobimane (B13751) (MBB) can be used for this purpose.[3][4]

Q5: My functional assay results (3-MST activity) are lower than expected. What are some potential reasons?

A5: Lower than expected 3-MST activity could be due to several factors:

  • Sub-optimal Assay Conditions: Ensure that the pH, temperature, and buffer composition of your assay are optimal for 3-MST activity.

  • Enzyme Inactivation: The 3-MST enzyme can be sensitive to oxidative stress. Ensure your enzyme preparation is active.

  • Incorrect this compound Concentration: Inaccurate quantification of the active this compound in your stock solution can lead to misleading results. It is advisable to perform a purity analysis of your this compound batch.

  • Presence of Inhibitors: Contaminants in your sample or reagents could be inhibiting the 3-MST enzyme.

Quality Control and Data Presentation

Consistent and reliable experimental outcomes depend on the quality of the starting materials. Below are tables summarizing typical quality control parameters for this compound and expected outcomes for functional assays.

Table 1: Typical Certificate of Analysis for this compound Sodium

ParameterSpecificationTypical ValueMethod
Appearance White to off-white solidConformsVisual
Identity (¹H NMR) Conforms to structureConformsNMR Spectroscopy
Purity (HPLC) ≥ 95.0%98.5%HPLC-UV
Water Content (Karl Fischer) ≤ 2.0%0.5%Karl Fischer Titration
Residual Solvents Meets USP <467> limitsConformsGC-HS
Heavy Metals ≤ 20 ppm< 10 ppmICP-MS

Table 2: Expected 3-MST Activity with Different this compound Batches

Batch IDPurity (HPLC)3-MST Specific Activity (µmol thiocyanate/min/mg protein)
Batch A99.2%0.048 ± 0.005
Batch B96.5%0.045 ± 0.006
Batch C92.1% (Out of Spec)0.039 ± 0.007

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in your experimental design and execution.

Protocol 1: HPLC Analysis of this compound Purity (with Derivatization)

Objective: To determine the purity of a this compound preparation by HPLC, incorporating a derivatization step to stabilize the 3-MP monomer.

Materials:

  • This compound sample

  • N-ethylmaleimide (NEM)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to a known concentration.

  • Derivatization:

    • To the this compound solution, add a molar excess of NEM.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the complete reaction with the free thiol groups of 3-MP.

  • HPLC Conditions:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm and 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the derivatized sample onto the HPLC system.

    • Identify and quantify the peak corresponding to the NEM-derivatized 3-MP.

    • Calculate the purity of the this compound preparation based on the area of the main peak relative to the total peak area.

Protocol 2: In Vitro 3-MST Activity Assay

Objective: To measure the functional activity of a this compound preparation by quantifying the production of thiocyanate (SCN⁻) by the 3-MST enzyme.

Materials:

  • This compound sample

  • Recombinant 3-MST enzyme

  • Potassium cyanide (KCN) solution (handle with extreme caution)

  • Tris-HCl buffer (pH 8.0-9.0)

  • Ferric nitrate (B79036) reagent (for colorimetric detection of SCN⁻)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well microplate, prepare the reaction mixture containing:

      • Tris-HCl buffer

      • 3-MST enzyme (at a predetermined concentration)

      • This compound solution (at various concentrations to determine kinetics, if desired)

  • Initiate Reaction:

    • Start the reaction by adding the KCN solution to the reaction mixture.

    • Incubate the plate at 37°C for a specific time period (e.g., 15-30 minutes).

  • Stop Reaction and Develop Color:

    • Stop the reaction by adding the ferric nitrate reagent. This reagent will react with the SCN⁻ produced to form a colored complex.

  • Measurement:

    • Measure the absorbance of the colored product at the appropriate wavelength (e.g., 460 nm) using a microplate reader.

  • Quantification:

    • Create a standard curve using known concentrations of sodium thiocyanate (NaSCN).

    • Determine the concentration of SCN⁻ produced in your samples by comparing their absorbance to the standard curve.

    • Calculate the specific activity of the 3-MST enzyme in the presence of your this compound batch.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Sulfanegen_MOA cluster_prodrug Prodrug Administration cluster_activation Spontaneous Activation (pH 7.4) cluster_detox Enzymatic Detoxification This compound This compound (Dimer) ThreeMP 3-Mercaptopyruvate (3-MP) (Monomer) This compound->ThreeMP Dissociation MST 3-MST Enzyme ThreeMP->MST Sulfur Donor SCN Thiocyanate (SCN⁻) (Less Toxic) MST->SCN Sulfur Transfer CN Cyanide (CN⁻) CN->MST HPLC_Workflow start Start: this compound Batch dissolve Dissolve in Buffer (pH 7.4) start->dissolve derivatize Add Derivatizing Agent (e.g., NEM) dissolve->derivatize incubate Incubate at RT derivatize->incubate hplc Inject into HPLC-UV System incubate->hplc analyze Analyze Chromatogram hplc->analyze end End: Purity Determination analyze->end Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Experimental Results? batch_var Batch-to-Batch Variability issue->batch_var handling Improper Handling/ Storage issue->handling assay_cond Sub-optimal Assay Conditions issue->assay_cond check_coa Check CoA for Purity & Impurities batch_var->check_coa derivatize Derivatize for Analytical Stability batch_var->derivatize store_properly Store at Recommended Conditions handling->store_properly optimize_assay Optimize pH, Temp, & Buffer assay_cond->optimize_assay

References

Sulfanegen Degradation Prevention: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Sulfanegen during storage. The information is presented in a question-and-answer format to directly address common issues and queries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an experimental prodrug of 3-mercaptopyruvic acid (3-MP) developed as a potential antidote for cyanide poisoning.[1] Its stability is critical to ensure its potency and safety. Degradation of the active molecule can lead to a loss of efficacy and the potential formation of unknown impurities.

Q2: What is the primary degradation pathway for this compound?

This compound is a hemithioacetal cyclic dimer of 3-MP, specifically a 1,4-dithiane.[1][2] The primary degradation pathway is the pH-dependent ring-opening of this dithiane structure to form the active monomer, 3-mercaptopyruvic acid (3-MP), and potentially other degradation products.[2][3]

Q3: What are the key factors that influence this compound's stability?

The most critical factor identified is pH . This compound's stability is significantly affected by the pH of its environment. Other potential factors include temperature, light, and humidity, which are common stressors for pharmaceutical compounds.

Q4: Are there different forms of this compound with varying stability profiles?

Yes. Different salt forms of this compound have been developed to improve properties like water solubility. The sodium salt has been studied for its pH-dependent stability.[2][3] Other salts, such as the triethanolamine (B1662121) (TEA) salt, have been developed for improved solubility, and their stability is also a key consideration.[1][3][4] The meglumine (B1676163) salt was found to be highly hygroscopic, which presents its own stability challenges.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of potency in this compound samples. Degradation due to improper storage pH.Ensure this compound is stored in a tightly sealed container under acidic conditions (pH ~1.4) if in solution. For solid forms, protect from moisture which could create a microenvironment with a less acidic pH.
Exposure to high temperatures.Store this compound at recommended temperatures. While specific data is limited, refrigerated conditions (2-8 °C) are generally advisable for compounds with known stability issues.
Photodegradation.Store this compound in light-resistant containers (e.g., amber vials) and away from direct light sources.
Hygroscopic material, clumping of solid this compound. Likely the meglumine salt form which is known to be highly hygroscopic.[2]Store in a desiccator or a controlled low-humidity environment. Ensure the container is always tightly sealed immediately after use.
Inconsistent analytical results for this compound. Degradation of the analyte during sample preparation or analysis.If using a neutral pH mobile phase for HPLC, be aware of the rapid degradation (t½ = 2.0 hours at pH 7.4).[2][3] Consider using an acidic mobile phase or a rapid analytical method to minimize degradation during analysis.
Formation of 3-MP dimer during analysis.Pre-column derivatization with N-ethylmaleimide (NEM) can prevent the reformation of the 3-MP dimer, allowing for more accurate chromatographic detection.[5]

Quantitative Data on this compound Stability

The following table summarizes the currently available quantitative data on the stability of the sodium salt of this compound.

Parameter Condition Observation Reference
pH pH 1.4 (in D₂O/DCl)Stable to dissociation (no measurable deuterium (B1214612) exchange) over a 22-hour period.[2][3]
pH pH 7.4 (in D₂O/deuterated phosphate (B84403) buffer)Readily undergoes ring-opening and deuterium exchange with a half-life of 2.0 hours.[2][3]

Experimental Protocols

Protocol: Stability-Indicating HPLC-MS/MS Method for this compound

This protocol is a conceptual framework based on published analytical methods for this compound and its metabolite 3-MP.[2] Researchers should validate the method for their specific formulation and instrumentation.

Objective: To develop and validate a stability-indicating HPLC-MS/MS method capable of separating and quantifying this compound from its potential degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

2. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • N-ethylmaleimide (NEM) for derivatization (optional, to prevent 3-MP dimerization)[5]

3. Chromatographic Conditions (Starting Point):

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water (to maintain an acidic pH and improve stability).

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid.

  • Gradient: A linear gradient from low to high organic phase to elute the parent compound and any degradation products.

  • Flow Rate: Appropriate for the column dimensions.

  • Column Temperature: Controlled, e.g., 25 °C.

  • Injection Volume: 5-10 µL.

4. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • MRM Transitions: Determine the optimal precursor and product ion transitions for this compound and any known degradation products (e.g., 3-MP).

5. Sample Preparation:

  • Dissolve this compound samples in a suitable acidic diluent (e.g., Mobile Phase A) to a known concentration.

  • If monitoring 3-MP and dimerization is a concern, perform pre-column derivatization with NEM.[5]

6. Forced Degradation Studies:

  • To demonstrate the stability-indicating nature of the method, perform forced degradation studies on a sample of this compound.

  • Acid Hydrolysis: Treat with a strong acid (e.g., 0.1 M HCl) at an elevated temperature.

  • Base Hydrolysis: Treat with a strong base (e.g., 0.1 M NaOH) at room temperature (expect rapid degradation).

  • Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Stress: Expose the solid or solution to elevated temperatures.

  • Photostability: Expose the sample to light according to ICH Q1B guidelines.

  • Analyze the stressed samples using the developed method to ensure that degradation products are resolved from the parent peak and from each other.

Visualizations

Sulfanegen_Degradation_Pathway This compound This compound (Dithiane Dimer) ThreeMP 3-Mercaptopyruvic Acid (3-MP) (Active Monomer) This compound->ThreeMP pH > 7 (e.g., physiological pH) RingOpening Ring-Opening FurtherDeg Further Degradation Products ThreeMP->FurtherDeg Oxidation, Other reactions Experimental_Workflow cluster_Stress Forced Degradation cluster_Analysis Analysis Acid Acid Hydrolysis HPLC_MS Stability-Indicating HPLC-MS/MS Method Acid->HPLC_MS Base Base Hydrolysis Base->HPLC_MS Oxidation Oxidation Oxidation->HPLC_MS Heat Thermal Stress Heat->HPLC_MS Light Photostability Light->HPLC_MS Peak_Purity Peak Purity Assessment HPLC_MS->Peak_Purity Mass_Balance Mass Balance Calculation Peak_Purity->Mass_Balance Sulfanegen_Sample This compound Sample Sulfanegen_Sample->Acid Sulfanegen_Sample->Base Sulfanegen_Sample->Oxidation Sulfanegen_Sample->Heat Sulfanegen_Sample->Light Storage_Recommendations Optimal_Storage Optimal Storage Conditions for this compound Condition1 Controlled Temperature (Refrigerated: 2-8 °C) Optimal_Storage->Condition1 Condition2 Protection from Light (Amber vials/containers) Optimal_Storage->Condition2 Condition3 Controlled Humidity (Tightly sealed containers, dessicant for hygroscopic salts) Optimal_Storage->Condition3 Condition4 Acidic pH (if in solution) (e.g., pH ~1.4) Optimal_Storage->Condition4

References

Technical Support Center: Optimizing Sulfanegen Formulation for Rapid Absorption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the formulation of Sulfanegen for rapid absorption. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of this compound for enhanced oral absorption.

Problem Potential Cause Suggested Solution
Poor aqueous solubility of a new this compound salt The salt form may not be optimal for the desired pH range of dissolution.Screen various salt forms of this compound. The triethanolamine (B1662121) (TEA) salt has shown significantly higher aqueous solubility compared to the sodium salt.[1][2] Consider meglumine, ethanolamine, diethanolamine, and N,N-dimethylaminoethanol salts as well.[1]
Low dissolution rate from a tablet formulation Inadequate disintegration of the tablet, poor wetting of the drug particles, or strong binding of the drug to excipients.Incorporate superdisintegrants like croscarmellose sodium or sodium starch glycolate (B3277807) to promote rapid tablet breakup.[3] Include a surfactant such as sodium lauryl sulfate (B86663) to improve wetting of the hydrophobic drug particles.[4] Evaluate different binders to minimize any potential for strong, irreversible binding to this compound.[3][5]
High variability in absorption in animal studies Food effects, inconsistent gastric emptying, or formulation-dependent absorption windows in the GI tract.Conduct bioavailability studies in both fasted and fed states to assess the impact of food.[6] Consider developing a formulation that promotes absorption in the upper small intestine to minimize variability due to gastric emptying.
Chemical instability of this compound in the formulation This compound, a dithiane, can be susceptible to hydrolysis, especially at non-neutral pH.Conduct preformulation stability studies to determine the optimal pH range for stability. Use appropriate buffering agents in the formulation to maintain the desired pH.[4]
Low oral bioavailability despite good in vitro dissolution Poor permeability across the intestinal epithelium or significant first-pass metabolism.As this compound is a prodrug, its absorption is followed by conversion to the active 3-mercaptopyruvate (B1229277) (3-MP).[7][8][9] Low bioavailability might be due to inefficient conversion. Investigate the expression and activity of 3-mercaptopyruvate sulfurtransferase (3-MST) in the relevant animal model.[4][8]
Difficulty in quantifying this compound and 3-MP in plasma This compound lacks a strong chromophore, and it exists in equilibrium with its monomer, 3-MP, making analysis challenging.[1][8]Utilize a validated LC-MS/MS method for the simultaneous quantification of this compound (as its 3-MP monomer) and its metabolites in biological matrices.[8][10][11]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a prodrug of 3-mercaptopyruvate (3-MP).[7][8][9] Following administration, it is converted to 3-MP, which then serves as a sulfur donor for the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST).[4][8] 3-MST catalyzes the transfer of a sulfur atom from 3-MP to cyanide, converting it to the much less toxic thiocyanate, which is then excreted.[8][12]

Q2: Is oral administration of this compound feasible?

A2: Yes, the oral administration of this compound has been suggested as a possibility.[7][13][14] As a water-soluble compound, particularly in its salt forms, it has the potential for oral absorption. However, most of the current research has focused on intramuscular injection for rapid systemic delivery in cases of acute cyanide poisoning.[1][2][15] Optimizing an oral formulation for rapid absorption would require careful selection of excipients to enhance dissolution and permeability.

Q3: Which salt form of this compound has the best aqueous solubility?

A3: The triethanolamine (TEA) salt of this compound has demonstrated significantly higher aqueous solubility compared to the sodium salt, with a solubility of greater than 1 M.[1] Other salts, such as meglumine, ethanolamine, diethanolamine, and N,N-dimethylaminoethanol, have also shown solubilities greater than 1 M.[1]

Q4: What are the key considerations for developing an oral solid dosage form of this compound?

A4: Key considerations include:

  • Salt Selection: Choosing a highly soluble salt form is critical.[1][2]

  • Excipient Compatibility: Ensuring that the chosen excipients (fillers, binders, disintegrants, etc.) are compatible with this compound and do not negatively impact its stability or dissolution.[3][5]

  • Dissolution Enhancement: Incorporating excipients that promote rapid disintegration and dissolution of the dosage form in the gastrointestinal tract.[3][16]

  • Permeability Enhancement: While this compound is water-soluble, strategies to enhance its permeation across the intestinal mucosa could further improve absorption.

Q5: How can I assess the in vitro dissolution of my this compound formulation?

A5: A standard in vitro dissolution test using USP Apparatus 1 (basket) or Apparatus 2 (paddle) can be employed.[7] The dissolution medium should be selected to mimic the physiological conditions of the gastrointestinal tract, with a pH range of 1.2 to 6.8.[17] Given that this compound is intended for rapid absorption, a target of at least 80% drug release within 20-30 minutes is a reasonable goal for an immediate-release formulation.[16]

Data Presentation

Table 1: Aqueous Solubility of Different this compound Salts

Salt FormAqueous Solubility (M)
Sodium0.35[1]
Meglumine> 1[1]
Ethanolamine> 1[1]
Diethanolamine (DEA)> 1[1]
Triethanolamine (TEA)> 1[1]
N,N-dimethylaminoethanol (deanol)> 1[1]

Table 2: Pharmacokinetic Parameters of 3-Mercaptopyruvate (3-MP) after Intramuscular Administration of this compound in Rabbits

ParameterValue
Time to Maximum Concentration (Tmax)Rapid[10][12][18]
Elimination Half-life (t1/2)~114 minutes[10][12][18]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for this compound Oral Solid Dosage Forms

Objective: To assess the in vitro release profile of this compound from an oral solid dosage form.

Apparatus: USP Apparatus 2 (Paddle)[7]

Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8).[17] Maintain the temperature at 37 ± 0.5°C.[1]

Procedure:

  • Place one this compound tablet or capsule in each dissolution vessel.

  • Set the paddle speed to a suitable agitation rate (e.g., 50 or 75 rpm).

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples promptly.

  • Analyze the concentration of this compound in the samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.[19]

Acceptance Criteria for Rapid Absorption: For an immediate-release formulation, a target of not less than 80% of the labeled amount of this compound dissolved in 30 minutes is generally desirable.[16]

Protocol 2: In Vivo Bioavailability Study in an Animal Model

Objective: To determine the rate and extent of absorption of this compound from an oral formulation compared to an intravenous (IV) reference.

Animal Model: Rabbits or mice are suitable models.[19]

Study Design: A crossover study design is recommended, where each animal receives both the oral and IV formulations with a suitable washout period in between.[20]

Procedure:

  • Fast the animals overnight prior to dosing.

  • Administer the oral this compound formulation at a predetermined dose. For the reference group, administer an equivalent dose of this compound intravenously.

  • Collect blood samples at appropriate time points (e.g., pre-dose, 5, 15, 30, 60, 90, 120, 240, and 360 minutes post-dose).

  • Process the blood samples to obtain plasma and store them frozen until analysis.

  • Quantify the concentration of 3-MP (the active metabolite) in the plasma samples using a validated LC-MS/MS method.[8][10][11][12]

Data Analysis:

  • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) for both oral and IV routes.[6][20]

  • Calculate the absolute oral bioavailability (F) using the formula: F = (AUCoral / AUCIV) x (DoseIV / Doseoral).

Visualizations

Sulfanegen_Absorption_and_Metabolism Oral_Formulation Oral this compound Formulation GI_Tract Gastrointestinal Tract Oral_Formulation->GI_Tract Dissolution Sulfanegen_GI This compound GI_Tract->Sulfanegen_GI Intestinal_Epithelium Intestinal Epithelium Portal_Vein Portal Vein Intestinal_Epithelium->Portal_Vein Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Sulfanegen_Blood This compound Systemic_Circulation->Sulfanegen_Blood Tissues Target Tissues Three_MP 3-Mercaptopyruvate (3-MP) Tissues->Three_MP Conversion MST_Enzyme 3-Mercaptopyruvate Sulfurtransferase (3-MST) Thiocyanate Thiocyanate (SCN-) (Less Toxic) MST_Enzyme->Thiocyanate Detoxification Cyanide Cyanide (CN-) Cyanide->MST_Enzyme Target Excretion Renal Excretion Thiocyanate->Excretion Sulfanegen_GI->Intestinal_Epithelium Absorption Sulfanegen_Blood->Tissues Three_MP->MST_Enzyme Substrate

Caption: this compound absorption, conversion to 3-MP, and detoxification pathway.

Troubleshooting_Workflow Start Start: Low Oral Bioavailability Observed Check_Dissolution Assess In Vitro Dissolution Start->Check_Dissolution Poor_Dissolution Poor Dissolution Check_Dissolution->Poor_Dissolution No Good_Dissolution Good Dissolution Check_Dissolution->Good_Dissolution Yes Optimize_Formulation Optimize Formulation: - Add Superdisintegrant - Add Surfactant - Change Binder Poor_Dissolution->Optimize_Formulation Assess_Permeability Assess Intestinal Permeability (e.g., Caco-2) Good_Dissolution->Assess_Permeability Re_evaluate_Dissolution Re-evaluate Dissolution Optimize_Formulation->Re_evaluate_Dissolution Re_evaluate_Dissolution->Poor_Dissolution Not Improved Re_evaluate_Dissolution->Good_Dissolution Improved Low_Permeability Low Permeability Assess_Permeability->Low_Permeability No Good_Permeability Good Permeability Assess_Permeability->Good_Permeability Yes Add_Permeation_Enhancer Consider Permeation Enhancers Low_Permeability->Add_Permeation_Enhancer Investigate_Metabolism Investigate First-Pass Metabolism & 3-MST Activity Good_Permeability->Investigate_Metabolism End Optimized Formulation Add_Permeation_Enhancer->End Investigate_Metabolism->End

References

Dealing with interference in bioanalytical assays for Sulfanegen.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bioanalytical assays for Sulfanegen and its active metabolite, 3-mercaptopyruvate (B1229277) (3-MP).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the bioanalysis of this compound, focusing on assays measuring its active metabolite, 3-mercaptopyruvate (3-MP).

Issue 1: High Variability or Poor Reproducibility in 3-MP Concentrations

Possible Cause: Ex vivo conversion of the prodrug this compound to 3-MP in the collected biological samples. This can lead to an overestimation of the true 3-MP concentration at the time of sampling.[1][2][3]

Troubleshooting Steps:

  • Sample Handling Optimization:

    • Temperature Control: Process blood samples on ice immediately after collection to minimize enzymatic activity.[2]

    • pH Adjustment: Acidify the plasma or serum sample to slow down pH-dependent conversion.[2]

    • Enzyme Inhibitors: Consider the use of esterase inhibitors in the collection tubes if the conversion is determined to be primarily enzymatic.

  • Stability Assessment:

    • Conduct thorough stability tests of this compound in the biological matrix at various temperatures (e.g., room temperature, 4°C) and for different durations to understand the conversion rate.

    • Evaluate freeze-thaw stability to ensure that repeated freezing and thawing of samples do not contribute to the conversion.[4]

  • Standard Operating Procedure (SOP) Review:

    • Ensure that the SOP for sample collection, processing, and storage is strictly followed by all personnel to minimize variability.

Issue 2: Low or No Signal for 3-MP, Especially at Low Concentrations

Possible Cause 1: Inefficient derivatization of 3-MP. Many LC-MS/MS methods for 3-MP rely on a derivatization step, for example with monobromobimane (B13751), to improve chromatographic retention and ionization efficiency.[5][6][7]

Troubleshooting Steps:

  • Derivatization Reaction Optimization:

    • Reagent Quality: Ensure the derivatizing agent (e.g., monobromobimane) is fresh and has been stored correctly to prevent degradation.[8]

    • Reaction Conditions: Optimize the reaction time, temperature, and pH to ensure complete derivatization. Incomplete reactions can lead to a low yield of the derivatized product and consequently a weak signal.[8]

    • Reagent Concentration: Use a sufficient molar excess of the derivatizing agent.[8]

Possible Cause 2: Ion suppression due to matrix effects. Co-eluting endogenous components from the biological matrix can suppress the ionization of the derivatized 3-MP in the mass spectrometer source.[1][9][10]

Troubleshooting Steps:

  • Sample Preparation Enhancement:

    • Protein Precipitation: While a common first step, it may not be sufficient to remove all interfering components.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Consider implementing LLE or SPE to achieve a cleaner sample extract. Method development will be required to optimize the extraction solvent or sorbent to ensure good recovery of 3-MP while minimizing interferences.[11]

  • Chromatographic Optimization:

    • Gradient Modification: Adjust the mobile phase gradient to better separate the derivatized 3-MP from the region where matrix components elute.

    • Column Chemistry: Experiment with different reversed-phase column chemistries (e.g., C18, C8, Phenyl-Hexyl) to achieve better separation.

Issue 3: Inconsistent Internal Standard (IS) Response

Possible Cause: The internal standard is not adequately compensating for variability in the assay. For 3-MP analysis, a stable isotope-labeled (SIL) internal standard, such as ¹³C₃-3-MP, is highly recommended as it co-elutes with the analyte and experiences similar matrix effects.[5][6]

Troubleshooting Steps:

  • Verify IS Purity and Concentration: Ensure the purity of the IS and the accuracy of its stock solution concentration.

  • Evaluate Matrix Effects on IS: Assess if the IS is also susceptible to ion suppression or enhancement. A significant variation in the IS peak area across different samples may indicate a matrix effect issue that the IS is not fully compensating for.

  • Optimize Sample Preparation: If the IS response is highly variable, it may indicate that the sample preparation method is not robust. Re-evaluate the extraction procedure for consistency.

Diagrams

Sulfanegen_Metabolism This compound This compound (Prodrug) ThreeMP 3-Mercaptopyruvate (3-MP) (Active Metabolite) This compound->ThreeMP Non-enzymatic conversion MST 3-Mercaptopyruvate Sulfurtransferase (3-MST) ThreeMP->MST Thiocyanate Thiocyanate (SCN⁻) (Less toxic) MST->Thiocyanate Sulfur transfer Pyruvate Pyruvate MST->Pyruvate Cyanide Cyanide (CN⁻) Cyanide->MST

Caption: Metabolic pathway of this compound to its active form, 3-MP, and its role in cyanide detoxification.

Troubleshooting_Workflow Start Assay Problem Identified (e.g., high variability, low signal) CheckSampleHandling Review Sample Handling - Temperature Control? - pH Adjustment? - Enzyme Inhibitors? Start->CheckSampleHandling CheckDerivatization Evaluate Derivatization - Reagent Quality? - Reaction Conditions? - Reagent Concentration? CheckSampleHandling->CheckDerivatization No ResolveSampleHandling Implement Corrective Actions: - Standardize SOPs - Conduct Stability Studies CheckSampleHandling->ResolveSampleHandling Yes CheckMatrixEffects Investigate Matrix Effects - Enhance Sample Cleanup? - Optimize Chromatography? CheckDerivatization->CheckMatrixEffects No ResolveDerivatization Optimize Derivatization Protocol CheckDerivatization->ResolveDerivatization Yes CheckIS Assess Internal Standard - SIL-IS Used? - Consistent Response? CheckMatrixEffects->CheckIS No ResolveMatrixEffects Refine Sample Prep & Chromatography CheckMatrixEffects->ResolveMatrixEffects Yes ResolveIS Use SIL-IS & Re-evaluate CheckIS->ResolveIS Yes End Problem Resolved CheckIS->End No ResolveSampleHandling->End ResolveDerivatization->End ResolveMatrixEffects->End ResolveIS->End

Caption: A logical workflow for troubleshooting common issues in this compound bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the most critical pre-analytical factor to control when analyzing this compound?

A1: The most critical factor is preventing the ex vivo conversion of this compound to its active metabolite, 3-MP, in the collected samples.[1] This requires strict control over sample handling, including immediate cooling of samples, processing at low temperatures, and potentially adjusting the pH or using enzyme inhibitors.[2] Failure to control this conversion will lead to erroneously high 3-MP concentrations.

Q2: Why is a derivatization step often necessary for the analysis of 3-MP?

A2: 3-MP is a small, polar molecule that can be difficult to retain on standard reversed-phase HPLC columns, leading to poor chromatographic peak shape and potential co-elution with other polar interferences. Derivatization, for example with monobromobimane, creates a larger, more hydrophobic molecule that is better retained and often ionizes more efficiently in the mass spectrometer, thereby improving the sensitivity and selectivity of the assay.[5][6][7]

Q3: What are the common sources of interference in this compound/3-MP assays?

A3: Common sources of interference include:

  • Endogenous compounds: Biological matrices contain numerous endogenous molecules, such as other thiols (e.g., cysteine, glutathione), that could potentially interfere with the assay, either by cross-reacting with the derivatizing agent or by causing matrix effects.[12][13]

  • Matrix effects: Phospholipids and other components of plasma or serum can co-elute with the analyte and suppress or enhance its ionization in the mass spectrometer.[1][9]

  • Hemolysis and Lipemia: Hemolyzed samples release hemoglobin and other intracellular components, while lipemic samples have high lipid content. Both can cause significant matrix effects and should be evaluated during method development.[1][5][6][9][14][15][16][17][18][19][20][21]

  • Co-administered drugs: Other drugs or their metabolites present in the sample could potentially interfere with the analysis.

Q4: How should I assess the impact of hemolysis and lipemia on my assay?

A4: During method validation, you should prepare quality control (QC) samples in hemolyzed and lipemic plasma at low and high concentrations of 3-MP. The results should be compared to those from QC samples prepared in normal plasma. The acceptance criterion is typically that the mean accuracy of the QCs in the hemolyzed or lipemic matrix should be within ±15% of the nominal concentration.[9] If there is a significant impact, further optimization of the sample cleanup procedure is necessary.

Q5: What type of internal standard is best for a this compound/3-MP assay?

A5: A stable isotope-labeled (SIL) internal standard of 3-MP (e.g., ¹³C₃-3-MP) is the gold standard.[5][6] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute chromatographically and experience the same degree of matrix effects and variability in the derivatization and extraction steps. This allows for the most accurate correction of any analyte loss or signal suppression/enhancement.

Quantitative Data Summary

Table 1: Representative LC-MS/MS Method Validation Parameters for 3-MP in Rabbit Plasma

ParameterResult
Linearity Range0.5 - 100 µM
Correlation Coefficient (r²)≥ 0.999
Accuracy± 9% of nominal concentration
Precision (%RSD)< 7%
Lower Limit of Quantification (LLOQ)0.1 µM
Internal Standard¹³C₃-3-MP
Data synthesized from Patterson et al. (2014).[5][6]

Table 2: Potential Impact of Hemolysis and Lipemia on Bioanalytical Assays

InterferencePotential Effect on Analyte QuantificationRecommended Action
Hemolysis Ion suppression or enhancement, analyte degradation. The effect is analyte and method-dependent.[9][14][15]Evaluate during method development using spiked hemolyzed plasma. If significant interference is observed, optimize sample cleanup (e.g., SPE, LLE) or chromatographic separation.
Lipemia Ion suppression or enhancement, physical interference with extraction.[18][19][21]Evaluate during method development using spiked lipemic plasma. If interference is present, consider protein precipitation followed by LLE or SPE. Ultracentrifugation can also be used to remove lipids.

Experimental Protocols

Key Experiment: LC-MS/MS Analysis of 3-Mercaptopyruvate (3-MP) in Plasma

This protocol is a summary of a validated method for the determination of 3-MP in rabbit plasma.[5][6]

1. Sample Preparation

  • Thaw: Thaw plasma samples on ice.

  • Spiking: To a 100 µL aliquot of plasma, add the internal standard (¹³C₃-3-MP).

  • Protein Precipitation: Add 200 µL of acetonitrile, vortex, and centrifuge to precipitate proteins.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Derivatization: Add monobromobimane solution and incubate to allow for the derivatization of 3-MP and the internal standard.

  • Dilution: Dilute the derivatized sample with mobile phase A before injection.

2. LC-MS/MS Conditions

  • HPLC System: A standard HPLC system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Ammonium formate (B1220265) buffer in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient elution starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the derivatized analyte, followed by re-equilibration.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both the derivatized 3-MP and its SIL internal standard.

3. Method Validation

The method should be fully validated according to regulatory guidelines, including assessments of selectivity, accuracy, precision, recovery, calibration curve, and stability of the analyte in the biological matrix.[4]

References

Technical Support Center: Optimizing the Two-Step Synthesis of Sulfanegen

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Sulfanegen (2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of the two-step synthesis of this important cyanide antidote precursor.

Two-Step Synthesis Overview

The described "facile" two-step synthesis of this compound involves the reaction of bromopyruvic acid with sodium hydrosulfide (B80085) (NaSH) to form the disodium (B8443419) salt of this compound. This intermediate is then converted to the free acid form, this compound, through cation exchange chromatography.[1]

Here, we provide detailed protocols, troubleshooting guides, and FAQs to address common issues and help you optimize your reaction yields.

Experimental Workflow

This compound Synthesis Workflow cluster_step1 Step 1: Formation of this compound Disodium Salt cluster_step2 Step 2: Conversion to this compound (Free Acid) A Bromopyruvic Acid R1 Reaction A->R1 B Sodium Hydrosulfide (NaSH) B->R1 P1 Crude this compound Disodium Salt R1->P1 Formation of disodium salt P1_2 Crude this compound Disodium Salt C1 Cation Exchange Chromatography (Dowex 50 H+) P1_2->C1 Purification and Protonation P2 Pure this compound (Free Acid) C1->P2

Figure 1: Two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the overall expected yield for the two-step synthesis of this compound?

A1: While the second step, conversion to the free acid, is reported to be quantitative, the overall yield is largely dependent on the success of the first step.[1] Yields for the initial reaction of bromopyruvic acid with sodium hydrosulfide can vary based on reaction conditions. Optimizing parameters such as temperature, pH, and reagent purity is crucial for maximizing the overall yield.

Q2: My final product is a salt form other than the desired free acid. What happened?

A2: This indicates an issue with the cation exchange chromatography step. Ensure that the Dowex 50 H+ resin is properly activated to the H+ form and that a sufficient excess of the resin is used to completely exchange all sodium ions for protons. Incomplete conversion can lead to a mixture of the free acid and the sodium salt.

Q3: Can I use a different cation exchange resin?

A3: Dowex 50 H+ is the resin specified in the literature for this synthesis.[1] While other strong acid cation exchange resins may work in principle, their efficiency for this specific transformation would need to be validated. It is recommended to start with the documented resin to ensure reproducibility.

Q4: How can I confirm the identity and purity of my final this compound product?

A4: Due to the lack of a chromophore, standard UV-Vis spectroscopy is not ideal.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical method. The methylene (B1212753) groups in the dithiane ring of this compound exhibit a characteristic ABX pattern in the 1H NMR spectrum.[1] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can also be used for characterization and purity assessment.[1]

Troubleshooting Guides

Problem 1: Low Yield in Step 1 (Formation of this compound Disodium Salt)
Potential Cause Troubleshooting Suggestion
Degradation of Bromopyruvic Acid: Bromopyruvic acid can be unstable. Use a fresh, high-purity batch for the reaction. Store it under recommended conditions (cool and dry) to prevent decomposition.
Impurity of Sodium Hydrosulfide (NaSH): NaSH is hygroscopic and can absorb moisture and carbon dioxide from the air, leading to the formation of sodium carbonate and other byproducts.[2] Use anhydrous NaSH and handle it in an inert atmosphere (e.g., a glovebox) if possible.
Suboptimal Reaction Temperature: The reaction is exothermic. It is crucial to maintain a low temperature (e.g., 0 °C) during the addition of reagents to minimize side reactions.
Incorrect Stoichiometry: The literature suggests using two equivalents of NaSH per equivalent of bromopyruvic acid. Inaccurate measurement of either reagent can lead to incomplete reaction or the formation of side products.
Side Reactions: The reaction of bromopyruvic acid with hydrosulfide is complex and can potentially lead to the formation of various sulfur-containing byproducts. Maintaining a controlled temperature and dropwise addition of reagents can help minimize these.
Problem 2: Low Yield or Impure Product in Step 2 (Conversion to Free Acid)
Potential Cause Troubleshooting Suggestion
Incomplete Cation Exchange: The capacity of the Dowex 50 H+ resin may have been exceeded. Use a larger volume of resin or perform the exchange in batches. Ensure the resin is fully regenerated to the H+ form before use.
Product Precipitation on the Column: This compound free acid may have limited solubility in the mobile phase. If precipitation is observed, consider using a solvent mixture with a higher organic content for elution, if compatible with your downstream applications.
Co-elution of Impurities: If impurities from Step 1 are carried over, they may co-elute with the product. Ensure the crude sodium salt is of reasonable purity before loading it onto the column. A pre-purification step (e.g., recrystallization) of the sodium salt may be necessary.
Degradation of this compound: Although this compound is more stable in its acid form at low pH, prolonged exposure to harsh conditions should be avoided.[1] Process the eluate promptly.

Experimental Protocols

Step 1: Synthesis of this compound Disodium Salt

Materials:

  • Bromopyruvic acid

  • Sodium hydrosulfide (NaSH), anhydrous

  • Ethanol, anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve bromopyruvic acid in anhydrous ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of two molar equivalents of anhydrous sodium hydrosulfide in anhydrous ethanol.

  • Slowly add the NaSH solution dropwise to the cooled bromopyruvic acid solution while stirring vigorously. Maintain the temperature at 0 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.

  • The crude this compound disodium salt may precipitate from the solution. The product can be isolated by filtration or the solvent can be removed under reduced pressure. The crude product is then used directly in the next step.

Step 2: Conversion to this compound (Free Acid) via Cation Exchange

Materials:

  • Crude this compound disodium salt from Step 1

  • Dowex 50 H+ cation exchange resin

  • Deionized water

Procedure:

  • Prepare a column with Dowex 50 H+ resin. The amount of resin should be in sufficient excess to ensure complete exchange of all sodium ions.

  • Wash the resin thoroughly with deionized water to remove any impurities.

  • Dissolve the crude this compound disodium salt in a minimal amount of deionized water.

  • Load the dissolved salt solution onto the prepared cation exchange column.

  • Elute the column with deionized water. The eluent will contain the free acid form of this compound.

  • Collect the fractions containing the product. The conversion is reported to be quantitative.[1]

  • The aqueous solution of pure this compound can be used as is or lyophilized to obtain the solid product.

Quantitative Data Summary

Optimizing reaction parameters is key to maximizing yield. The following table summarizes the impact of various parameters on the synthesis.

Parameter Condition Expected Impact on Yield (Step 1) Rationale
Temperature 0 °CHighMinimizes side reactions and degradation of the starting material.
Room TemperatureModerate to LowIncreased likelihood of side product formation.
NaSH Purity Anhydrous, high purityHighEnsures the correct stoichiometry and avoids side reactions from impurities like sodium carbonate.[2]
Hydrated or agedLowLower effective concentration of NaSH and potential for side reactions.
Stoichiometry (NaSH:Bromopyruvic Acid) 2:1HighAs reported in the literature for optimal conversion.
< 2:1LowIncomplete reaction of the bromopyruvic acid.
> 2:1VariableMay lead to the formation of different sulfur-containing byproducts.

Signaling Pathways and Logical Relationships

The conversion of the disodium salt to the free acid is a straightforward ion exchange process.

Cation_Exchange Sulfanegen_Na This compound-(COO⁻Na⁺)₂ Exchange Ion Exchange Sulfanegen_Na->Exchange Resin_H Resin-SO₃⁻H⁺ Resin_H->Exchange Sulfanegen_H This compound-(COOH)₂ Exchange->Sulfanegen_H Protonated Product Resin_Na Resin-SO₃⁻Na⁺ Exchange->Resin_Na Bound Sodium

Figure 2: Ion exchange process for this compound synthesis.

References

Technical Support Center: Refinement of Animal Models for Sulfanegen Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal models to better predict the human efficacy of Sulfanegen, a promising cyanide antidote.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound.

1. Issue: High Variability in Animal Response to Cyanide Challenge

  • Question: We are observing significant variability in the time to onset of clinical signs and mortality in our control group receiving a standardized dose of sodium cyanide. What could be the cause, and how can we mitigate this?

  • Answer: Variability in response to cyanide is a known issue in animal studies and can stem from several factors:

    • Individual Physiological Differences: Animals, even within the same strain, can have variations in metabolism and sensitivity to toxins.[1]

    • Stress: Handling and injection stress can influence an animal's physiological state and response to cyanide.

    • Route of Administration: The rate and precision of cyanide administration are critical. Intravenous infusions should be carefully controlled, and bolus injections can lead to rapid, sometimes variable, outcomes.[2][3]

    • Diet and Gut Microbiome: The composition of gut microbiota can influence the metabolism of various compounds. While not specific to cyanide, it is a potential source of variability.

    Troubleshooting Steps:

    • Standardize Acclimation: Ensure all animals have a consistent acclimation period before the experiment to minimize stress.

    • Refine Dosing Technique: For intravenous administration, use a syringe pump for precise control over the infusion rate. For intraperitoneal injections, ensure consistent placement.

    • Consider a Titration Model: Instead of a fixed lethal dose, a slow intravenous infusion of cyanide until the onset of a specific physiological endpoint (e.g., respiratory arrest) can account for individual differences in sensitivity.[2][3] This model allows each animal to serve as its own control.

    • Monitor Environmental Conditions: Maintain consistent temperature, humidity, and light-dark cycles in the animal housing facility.

2. Issue: Unexpected Animal Deaths at Sub-Lethal Cyanide Doses

  • Question: Some animals are unexpectedly dying after receiving what should be a sub-lethal dose of cyanide in our efficacy studies for this compound. Why might this be happening?

  • Answer: Unexpected mortality at intended sub-lethal doses can be alarming. Potential causes include:

    • Dosing Errors: Inaccurate calculation of the cyanide concentration or volume can lead to unintentional overdosing.

    • Animal Health Status: Underlying health issues can make animals more susceptible to the toxic effects of cyanide.

    • Strain and Species Sensitivity: The LD50 of cyanide can vary significantly between different species and even strains of the same species.[4][5] The "sub-lethal" dose for one strain may be lethal for another.

    Troubleshooting Steps:

    • Verify Dose Calculations and Preparation: Double-check all calculations for cyanide dosage. Prepare fresh cyanide solutions for each experiment, as cyanide can be unstable in solution.

    • Health Screening: Ensure all animals are healthy and free from any signs of illness before inclusion in the study.

    • Dose-Range Finding Study: Conduct a preliminary dose-range finding study with a small number of animals from your specific strain to accurately determine the sub-lethal dose range.

    • Monitor Vital Signs: Continuously monitor vital signs such as heart rate, respiratory rate, and oxygen saturation to detect early signs of severe distress.

3. Issue: Inconsistent Efficacy of this compound Treatment

  • Question: We are seeing inconsistent results in the efficacy of this compound in our animal model. Some animals recover well, while others show little to no improvement. What are the potential reasons for this?

  • Answer: Inconsistent efficacy of this compound can be due to several factors related to the drug itself, the animal model, and the experimental procedure.

    • This compound Formulation and Stability: this compound is a prodrug and its stability can be a factor. Improper storage or preparation can lead to degradation and reduced efficacy.[6] Different salt forms of this compound have varying solubility, which can impact absorption after intramuscular injection.[6]

    • Timing of Administration: The therapeutic window for cyanide antidotes is narrow. Delays in administering this compound after cyanide exposure can significantly impact its effectiveness.

    • Animal Model Selection: As the efficacy of this compound is dependent on the enzyme 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST), using an animal model with 3-MST activity that does not closely mimic that of humans can lead to misleading results.[7] For instance, swine have very low 3-MST activity, making them a less suitable model for predicting human efficacy.[7]

    Troubleshooting Steps:

    • Check this compound Quality and Preparation: Ensure this compound is stored correctly and prepare fresh solutions for injection according to the supplier's instructions. If using a salt form, verify its solubility and suitability for the intended route of administration.

    • Standardize Treatment Time: Precisely control the time interval between cyanide challenge and this compound administration across all animals.

    • Re-evaluate Animal Model: If not already done, select an animal model based on its 3-MST activity profile in comparison to humans. The male New Zealand White rabbit is considered a good model due to its similar 3-MST activity to humans.

    • Pharmacokinetic Analysis: Consider conducting a pharmacokinetic study in your chosen animal model to understand the absorption, distribution, metabolism, and excretion of this compound (measured as 3-mercaptopyruvate). This will help in optimizing the dosing regimen.

Frequently Asked Questions (FAQs)

1. Why is the choice of animal model so critical for this compound efficacy studies?

The mechanism of action of this compound is to donate sulfur to the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST), which then detoxifies cyanide to the less harmful thiocyanate (B1210189). The levels of 3-MST activity vary significantly across different animal species. Therefore, to accurately predict how effective this compound will be in humans, it is crucial to use an animal model that has a similar 3-MST activity profile to humans. Studies have shown that the male New Zealand White rabbit has 3-MST activity in red blood cells, liver, and kidneys that is comparable to human levels, making it a suitable model.[7] Conversely, swine have very low 3-MST activity, which could lead to an underestimation of this compound's efficacy in humans.[7]

2. What are the key biomarkers to measure in this compound efficacy studies?

Several biomarkers can be used to assess the extent of cyanide poisoning and the effectiveness of this compound treatment:

  • Blood Lactate (B86563): Cyanide inhibits aerobic respiration, leading to a rapid increase in blood lactate levels. A decrease in lactate after treatment is a good indicator of restored cellular respiration.[8]

  • Oxyhemoglobin and Deoxyhemoglobin: Non-invasive techniques like diffuse optical spectroscopy can monitor changes in tissue oxygenation. Cyanide poisoning leads to an increase in oxyhemoglobin and a decrease in deoxyhemoglobin because tissues cannot utilize oxygen. Reversal of these changes indicates effective treatment.

  • Thiocyanate Levels: As this compound facilitates the conversion of cyanide to thiocyanate, an increase in blood or urine thiocyanate levels post-treatment can be a direct measure of the antidote's action.[9]

  • 2-aminothiazoline-4-carboxylic acid (ATCA): ATCA is a metabolite of cyanide and can serve as a biomarker for cyanide exposure.[9]

3. What is a suitable starting dose for this compound in a rabbit model?

For a sub-lethal cyanide model in New Zealand White rabbits, intramuscular doses of this compound sodium have been tested in the range of 0.05 to 0.21 mmol. It is recommended to perform a dose-response study to determine the optimal effective dose for your specific experimental conditions.

4. How should I prepare and store this compound for my experiments?

This compound is a prodrug of 3-mercaptopyruvate, which can be unstable.[10] It is crucial to follow the manufacturer's or supplier's instructions for storage and preparation. In general:

  • Store the compound under the recommended temperature and protected from light.

  • Prepare solutions fresh on the day of the experiment.

  • Use a suitable vehicle for dissolution, such as sterile saline, and ensure the compound is fully dissolved before administration.

  • Different salt forms of this compound have different solubilities, so ensure you are using a form that is soluble enough for your intended concentration and route of administration, especially for intramuscular injections where volume is limited.[6]

Data Presentation

Table 1: 3-Mercaptopyruvate Sulfurtransferase (MST) Activity in Erythrocytes of Different Species

SpeciesMST Activity (units)Reference
Human113.3 ± 7.5[8]
Swiss-Webster Mouse140.1 ± 16.8[8]
Male NZW Rabbit72.3 ± 6.0[8]
C57BL/6 Mouse38.6 ± 18.1[8]
Wistar Rat430.0 ± 43.7[8]
Yorkshire PigBelow Limit of Detection[8]
Activity is expressed as micromoles of pyruvate (B1213749) generated per minute per 10^10 red blood cells.

Table 2: Pharmacokinetic and Toxicokinetic Parameters in Animal Models

ParameterSpeciesValueReference
This compound (as 3-MP)
Half-life (t½)Rabbit (IM)~114 min[11][12]
Cyanide
Half-life (t½)Rat (SC)1,510 min[9]
Rabbit (IV)177 min[9]
Swine (IV)26.9 min[9]
Thiocyanate
Half-life (t½)Rat (SC)3,010 min[9]
2-Amino-2-thiazoline-4-carboxylic acid (ATCA)
Half-life (t½)Rabbit (IV)40.7 min[9]
Swine (IV)13.9 min[9]
IM: Intramuscular, IV: Intravenous, SC: Subcutaneous

Table 3: LD50 of Sodium Cyanide in Rabbits

Route of AdministrationLD50 (mg/kg)Reference
Dermal (intact skin)7.7[13]
Dermal (abraded skin)4.1[13]
Oral2.3 - 2.7[9]

Experimental Protocols

1. Sub-Lethal Cyanide Poisoning Model in New Zealand White Rabbits

  • Objective: To evaluate the efficacy of this compound in reversing the physiological effects of a sub-lethal dose of sodium cyanide.

  • Materials:

    • New Zealand White rabbits (3.5-4.5 kg)

    • Sodium cyanide (NaCN)

    • This compound

    • Anesthetics (e.g., ketamine/xylazine)

    • Mechanical ventilator

    • Physiological monitoring equipment (pulse oximeter, blood pressure monitor)

    • Syringe pump

    • Sterile 0.9% saline

  • Procedure:

    • Anesthetize the rabbit and place it on a mechanical ventilator.

    • Surgically place catheters for intravenous infusion and blood sampling.

    • Allow the animal to stabilize and record baseline physiological parameters.

    • Prepare a solution of sodium cyanide in sterile saline.

    • Infuse a sub-lethal dose of sodium cyanide (e.g., 10 mg in 60 ml of saline over 60 minutes).

    • Continuously monitor physiological parameters, including heart rate, blood pressure, and oxygen saturation. Non-invasive monitoring of tissue hemoglobin oxygenation using diffuse optical spectroscopy is recommended.

    • At the end of the cyanide infusion, administer this compound either intravenously or intramuscularly at the desired dose. A control group should receive a vehicle injection.

    • Continue to monitor the animal for a defined period (e.g., 90 minutes) to assess recovery.

    • Collect blood samples at baseline, post-cyanide infusion, and at various time points post-treatment for analysis of blood gases, lactate, and cyanide metabolites.

    • Euthanize the animal at the end of the experiment.

2. Mouse Righting Reflex Model for Cyanide Antidote Screening

  • Objective: To rapidly screen the efficacy of this compound using a non-lethal behavioral endpoint.

  • Materials:

    • Swiss Webster mice (35-45 g)

    • Sodium cyanide (NaCN)

    • This compound

    • Transparent plastic tube

    • Sterile 0.9% saline

  • Procedure:

    • Administer a standardized dose of sodium cyanide (e.g., 5.0 mg/kg) via intraperitoneal (IP) injection. This dose should be predetermined to induce a loss of the righting reflex for a measurable period with minimal mortality.[12]

    • Immediately after the cyanide injection, place the mouse in a supine position inside a transparent plastic tube.

    • Administer this compound at the desired dose and time point (pre- or post-cyanide exposure) via IP injection. A control group should receive a vehicle injection.

    • Measure the time from the cyanide injection until the mouse is able to right itself (flip from a supine to a prone position). This is the righting recovery time.

    • A shorter righting recovery time in the this compound-treated group compared to the control group indicates antidotal efficacy.

    • Monitor the animals for at least 24 hours for any delayed toxicity.

Mandatory Visualizations

Sulfanegen_Mechanism_of_Action cluster_drug Drug Administration cluster_detoxification Cellular Detoxification Pathway This compound This compound (Prodrug) MP 3-Mercaptopyruvate (3-MP) This compound->MP Non-enzymatic dissociation MST 3-Mercaptopyruvate Sulfurtransferase (3-MST) MP->MST Pyruvate Pyruvate MP->Pyruvate MST_S 3-MST-S (Persulfide intermediate) MST->MST_S Sulfur Transfer MST_S->MST Thiocyanate Thiocyanate (Less toxic) MST_S->Thiocyanate Excretion Urinary Excretion Thiocyanate->Excretion Cyanide Cyanide (CN-) Cyanide->MST_S

Caption: Mechanism of action of this compound in cyanide detoxification.

Experimental_Workflow_Rabbit_Model cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Anesthesia Anesthesia & Ventilation Catheter Catheter Placement (IV Infusion & Blood Sampling) Anesthesia->Catheter Stabilize Stabilization & Baseline Monitoring Catheter->Stabilize CN_Infusion Sodium Cyanide Infusion (e.g., 10mg over 60 min) Stabilize->CN_Infusion Treatment This compound or Vehicle Administration (IV or IM) CN_Infusion->Treatment Blood_Sampling Blood Sampling (Baseline, Post-CN, Post-Treatment) Monitoring Continuous Physiological Monitoring Treatment->Monitoring Physio_Analysis Analysis of Physiological Parameters (HR, BP, SpO2) Monitoring->Physio_Analysis Biomarker_Analysis Biomarker Analysis (Lactate, Blood Gases, Metabolites) Blood_Sampling->Biomarker_Analysis Efficacy Determination of This compound Efficacy Physio_Analysis->Efficacy Biomarker_Analysis->Efficacy

Caption: Experimental workflow for the rabbit sub-lethal cyanide model.

References

How to minimize local tissue reaction to intramuscular Sulfanegen injection.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sulfanegen Intramuscular Injection

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols to minimize local tissue reactions associated with intramuscular (IM) injections of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a dimeric prodrug of 3-mercaptopyruvate (B1229277) (3-MP) being developed as a cyanide medical countermeasure.[1][2] Upon administration, it generates 3-MP, which acts as a sulfur donor for the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST).[2][3] This enzyme, found widely in tissues including the central nervous system, detoxifies cyanide by converting it to the less toxic thiocyanate, which is then excreted.[3] Because it is water-soluble, this compound can be administered via intramuscular (IM) injection, making it suitable for rapid deployment in mass casualty scenarios.[1][3]

Q2: What is a local tissue reaction to an intramuscular injection?

A2: A local tissue reaction, or injection site reaction (ISR), is an inflammatory response at the site of injection.[4][5] Common signs and symptoms include:

  • Pain or tenderness[4]

  • Redness (erythema)[4][5]

  • Swelling (edema)[4][5]

  • Itching (pruritus)[5]

  • Hardening of the skin (induration)[5]

These reactions are typically mild and resolve on their own within a few days.[6] However, severe reactions can lead to complications like sterile abscesses, muscle atrophy, or nerve damage, making minimization a critical aspect of formulation and protocol development.[7]

Q3: What causes local tissue reactions with IM injections?

A3: Local tissue reactions from IM injections can be caused by a combination of factors related to the formulation, the injection technique, and the patient or animal model.[5]

  • Formulation-Related Factors: The physical and chemical properties of the injected solution can cause irritation. Key contributors include non-physiological pH, high or low osmolality, the inherent properties of the drug molecule itself, and the types of excipients used.[8][9]

  • Injection-Related Factors: The physical trauma of the injection plays a role. This includes needle size, injection volume, speed of injection, and improper technique, which can cause unnecessary tissue distention and damage.[8][10][11]

Troubleshooting Guide: Minimizing Local Reactions

This section provides specific strategies to address local tissue reactions during the experimental use of this compound.

Issue 1: Observed Redness, Swelling, or Pain at the Injection Site

This is the most common manifestation of a local tissue reaction. The following workflow can help troubleshoot the potential cause.

G start Local Tissue Reaction (Redness, Swelling, Pain) formulation Review Formulation Properties start->formulation technique Review Injection Technique start->technique ph Is pH between 6.0 and 8.0? formulation->ph volume Is injection volume appropriate for the muscle? technique->volume osmolality Is solution near isotonic (280-300 mOsm/kg)? ph->osmolality Yes adjust_ph Action: Add buffer (e.g., Phosphate, Histidine) ph->adjust_ph No excipients Are excipients known to be non-irritating? osmolality->excipients Yes adjust_osm Action: Use tonicity adjuster (e.g., NaCl, Mannitol) osmolality->adjust_osm No excipients->technique Yes change_ex Action: Consider alternatives (e.g., Cyclodextrins) excipients->change_ex No speed Is injection speed slow (e.g., 1 mL/10 sec)? volume->speed Yes adjust_vol Action: Reduce concentration or split the dose volume->adjust_vol No method Is proper technique (e.g., Z-track) being used? speed->method Yes adjust_speed Action: Standardize and slow the rate of injection speed->adjust_speed No train_method Action: Implement Z-track method and site rotation method->train_method No

Caption: Troubleshooting workflow for injection site reactions.
Formulation Strategies

Q4: How does the pH of the this compound formulation affect tissue reaction?

A4: Injecting solutions with a non-physiological pH can cause pain and tissue damage because hydrogen ions activate pain receptors (nociceptors).[8] Formulations for IM injection should ideally have a pH close to the physiological pH of 7.4.[12] Keeping the buffer strength as low as possible while maintaining product stability can also help minimize pain, especially for injections at a non-physiological pH.[13][14]

Q5: What is the role of osmolality in injection site comfort?

A5: An isotonic solution, which has an osmotic pressure similar to that of biological fluids, is less irritating and causes less pain and tissue toxicity.[9] While a hypertonic solution may sometimes facilitate drug absorption after IM injection, formulations should be kept as close to isotonic (approximately 280-300 mOsm/kg) as possible to ensure tissue compatibility.[9][15]

Q6: Can excipients be used to reduce local irritation from this compound?

A6: Yes, certain excipients can improve the tolerability of parenteral formulations.

  • Buffering Agents: Buffers like phosphate, citrate, or histidine are used to maintain a stable pH within a physiologically acceptable range.[8][16]

  • Tonicity Adjusters: Agents such as sodium chloride, dextrose, or mannitol (B672) are used to make the formulation isotonic.[15][16]

  • Complexing Agents: Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) can encapsulate drug molecules, which can increase solubility and stability, and importantly, reduce local drug irritation.[17][18][19]

Table 1: Key Formulation Parameters to Minimize Irritation

ParameterTarget RangeRationaleCommonly Used Excipients
pH 6.0 - 8.0Minimize pain receptor activation and tissue damage.[8]Phosphate, Citrate, Histidine, Acetate[15][16]
Osmolality 280 - 350 mOsm/kgReduce osmotic stress on cells and minimize pain.[9]Sodium Chloride, Mannitol, Dextrose[15][16]
Buffering Capacity As low as possibleMinimize pain when injecting at a non-physiological pH.[13]N/A (Parameter to optimize)
Administration Technique Strategies

Q7: What is the optimal injection technique to minimize tissue damage?

A7: Proper injection technique is crucial for minimizing pain and local reactions.

  • Site Selection & Rotation: Choose a large, well-developed muscle, such as the ventrogluteal or vastus lateralis muscle.[11][20] Avoid areas with inflammation, infection, or scarring.[21] Rotating injection sites for subsequent doses prevents overuse and reduces the risk of reactions.[4][6]

  • Injection Volume: Higher injection volumes are associated with increased discomfort and tissue distention.[8] The volume should be appropriate for the target muscle. For most major muscles in adults, the volume is typically limited to 2-5 mL.[7] If a large volume is required, consider splitting the dose and injecting into two separate sites.[6]

  • Injection Speed: A slow, controlled injection rate (e.g., 10 seconds per mL) allows muscle fibers to stretch and accommodate the fluid, which can reduce pain and leakage.[11]

  • Z-Track Method: This technique is highly recommended to prevent the medication from leaking into the subcutaneous tissue, which can cause irritation.[10][22] It involves displacing the skin and subcutaneous tissue laterally before needle insertion, injecting the medication, waiting 10 seconds, and then withdrawing the needle before releasing the tissue.[10][11]

Table 2: Recommended Injection Technique Parameters

ParameterRecommendationRationale
Needle Gauge 21-23 GBalances ease of passage for the solution with minimizing tissue trauma.[22]
Injection Angle 90°Ensures delivery deep into the muscle tissue.[23]
Aspiration Not generally recommended for immunizations, but consider for 5-10 sec for dorsogluteal site.To check for accidental placement in a blood vessel.[11][22]
Post-Injection Apply gentle pressure. Avoid vigorous massage.Massaging can force medication into subcutaneous tissue and cause irritation.[23]

Experimental Protocols

Protocol 1: In Vitro Irritation Assessment using L6 Rat Myotube Assay

This in vitro assay is a predictive screen for assessing the irritation potential of parenteral formulations and can guide formulation optimization before in vivo studies.[24][25][26]

G start Start: L6 Rat Myoblast Culture differentiate 1. Differentiate Myoblasts into Myotubes (6-8 days) start->differentiate prepare 2. Prepare this compound Formulations (Test vs. Control) differentiate->prepare treat 3. Treat Myotube Monolayers (e.g., 24-hour incubation) prepare->treat assess 4. Assess Cytotoxicity treat->assess ldh LDH Release Assay (Measures membrane damage) assess->ldh mts MTS/MTT Assay (Measures metabolic activity) assess->mts analyze 5. Analyze Data and Calculate IC50 ldh->analyze mts->analyze end End: Rank Formulations by Irritation Potential analyze->end

Caption: Workflow for the in vitro L6 myotube irritation assay.

Methodology:

  • Cell Culture: Culture L6 rat skeletal myoblasts in a suitable growth medium (e.g., DMEM with 10% FBS) until confluent.

  • Differentiation: Switch the growth medium to a differentiation medium (e.g., DMEM with 2% horse serum) to induce the fusion of myoblasts into multinucleated myotubes. Allow 6-8 days for complete differentiation.

  • Treatment: Prepare serial dilutions of the test this compound formulations and appropriate controls (vehicle control, positive irritant control like doxorubicin, negative control like saline). Replace the differentiation medium in the myotube plates with the treatment solutions.

  • Incubation: Incubate the cells with the formulations for a defined period (e.g., 24 hours).

  • Cytotoxicity Measurement:

    • LDH Assay: Collect the cell culture supernatant. Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit.

    • MTS/MTT Assay: After collecting the supernatant, add an MTS or MTT reagent to the remaining cells to measure the metabolic activity of viable cells.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to controls. Determine the IC50 value (the concentration that causes 50% cell death). A lower IC50 value indicates a higher irritation potential.

Protocol 2: In Vivo Local Tolerance Assessment in a Rabbit Model

This protocol provides a framework for evaluating the local tissue reaction to a this compound formulation following intramuscular injection in an animal model.

Methodology:

  • Animal Model: Use healthy New Zealand White rabbits (or other appropriate species like rats). Allow animals to acclimate for at least 5 days.

  • Dosing and Administration:

    • Anesthetize or restrain the animal as per approved institutional animal care and use committee (IACUC) protocols.

    • Shave the hair over the injection sites (e.g., erector spinae muscles, one site on each side of the spine).

    • Inject a defined volume (e.g., 0.5 mL) of the test this compound formulation into the muscle on one side.

    • Inject an equivalent volume of a control solution (e.g., sterile saline) into the contralateral muscle.

  • Macroscopic Observation:

    • Observe the injection sites at predefined time points (e.g., 24, 48, and 72 hours post-injection).

    • Score the sites for erythema (redness) and edema (swelling) using a standardized scoring system, such as the Draize scale.

  • Histopathology (Terminal Endpoint):

    • At the final time point (e.g., 72 hours), euthanize the animals.

    • Excise the injection sites, including the underlying muscle tissue.

    • Fix the tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • A veterinary pathologist should evaluate the slides for signs of tissue reaction, including inflammation, necrosis, hemorrhage, and fibrosis, using a semi-quantitative scoring system.

  • Data Analysis: Compare the macroscopic and microscopic scores between the this compound-treated sites and the control sites to determine the local tolerance profile of the formulation.

By systematically applying these formulation strategies, administration techniques, and evaluation protocols, researchers can effectively minimize local tissue reactions and develop a safer intramuscular this compound product.

References

Technical Support Center: Overcoming the Limitations of In Vitro Models for Sulfanegen Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the in vitro testing of sulfanegen.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments with this compound in vitro.

Problem Possible Cause(s) Recommended Solution(s)
High background cyanide depletion in control wells (without cells or enzyme). Hydrogen cyanide (HCN) is volatile and can outgas from culture media at physiological pH.[1][2][3]- Use sealed culture plates or tubes to minimize gas exchange.[2][3]- Adjust the culture medium pH to 9.2 to stabilize the cyanide concentration.[1]- Prepare fresh cyanide solutions immediately before use.
Inconsistent or no protective effect of this compound observed. - Prodrug activation failure: Insufficient expression or activity of 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST) in the chosen cell line.[4][5]- Low bioavailability of 3-mercaptopyruvate (3-MP): The active metabolite of this compound may be unstable or not efficiently utilized by the cells.[6]- Incorrect timing of compound addition: this compound needs to be present to generate 3-MP for cyanide detoxification.- Select a cell line with known or confirmed 3-MST activity. Consider using primary hepatocytes or 3D liver models which have higher metabolic activity.[7]- Verify 3-MST expression and activity in your cell model using a 3-MST assay.- Pre-incubate cells with this compound before adding cyanide to allow for the generation of 3-MP.
High cytotoxicity observed with this compound alone (without cyanide). Some sulfur-containing compounds can exhibit cytotoxicity at high concentrations.[8][9][10][11][12]- Perform a dose-response curve for this compound alone to determine its non-toxic concentration range in your specific cell model.- Reduce the incubation time with this compound.- Ensure the purity of the this compound compound.
Difficulty extrapolating in vitro effective concentrations to in vivo doses. Inherent limitations of in vitro models in replicating complex in vivo pharmacokinetics and metabolism.[13][14]- Utilize more physiologically relevant models like 3D cell cultures or organ-on-a-chip systems to better mimic in vivo conditions.[7][15][16][17][18][19][20][21]- Employ physiologically based pharmacokinetic (PBPK) modeling to help translate in vitro data to in vivo predictions.[6]
Variable results between experimental repeats. - Inconsistent cell health or passage number.- Instability of reagents (especially cyanide and 3-MP).- Pipetting errors.- Use cells within a consistent passage number range and ensure high viability before each experiment.- Prepare fresh reagents for each experiment.- Use calibrated pipettes and follow a standardized experimental workflow.[22]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding in vitro this compound testing.

1. What are the main challenges of testing cyanide antidotes like this compound in vitro?

The primary challenges include the volatility of hydrogen cyanide in standard culture media, which can lead to inconsistent results.[1][2][3] Additionally, as this compound is a prodrug, its efficacy depends on the metabolic capacity of the in vitro model to convert it to the active form, 3-mercaptopyruvate.[6][23][24]

2. Why are traditional 2D cell cultures often inadequate for this compound testing?

Traditional 2D cell cultures often lack the metabolic competency of in vivo tissues.[15] Specifically, they may have low expression and activity of the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST), which is essential for activating this compound.[4] This can lead to an underestimation of this compound's protective effects.

3. What are the advantages of using 3D cell culture models or organ-on-a-chip systems?

3D cell culture models (e.g., spheroids, organoids) and organ-on-a-chip platforms offer a more physiologically relevant microenvironment.[7][15][16][17][18][19][20][21] They often exhibit higher metabolic activity and more closely mimic the cell-cell interactions and tissue architecture of native organs, leading to more predictive and reliable data for compounds like this compound that require metabolic activation.[7][13]

4. Which cell lines are most suitable for in vitro this compound testing?

Cell lines with higher endogenous expression of 3-MST are preferable. Liver-derived cell lines (e.g., HepG2, Huh7) or primary hepatocytes are good candidates due to the liver's significant role in metabolism.[25] However, it is crucial to experimentally verify 3-MST activity in any chosen cell line.

5. How can I measure the activity of 3-mercaptopyruvate sulfurtransferase (3-MST) in my cell model?

You can use a specific 3-MST activity assay. These assays typically measure the formation of a product, such as thiocyanate (B1210189), from the reaction of 3-mercaptopyruvate and a sulfur acceptor in the presence of a cell lysate or purified enzyme. Commercially available ELISA kits can also be used to quantify the amount of 3-MST protein present in your cells.[26][27][28]

6. What is a reliable method to measure cyanide concentration in cell culture media?

Due to the volatility of HCN, direct measurement in open plates can be inaccurate. A sealed-system approach is recommended. Ion chromatography is a reliable method for quantifying cyanide and its metabolites in biological samples.[29] Colorimetric and spectrophotometric methods can also be used but may be prone to interferences.[29]

Quantitative Data Summary

Table 1: Comparison of In Vitro Models for Cytotoxicity and Metabolism Studies

Model TypeKey AdvantagesKey LimitationsRelevance for this compound Testing
2D Cell Culture High-throughput, cost-effective, easy to maintain.[15][17]Lacks physiological relevance, poor cell-cell interactions, often low metabolic activity.[7][15]Limited by potentially low 3-MST activity, may underestimate efficacy.
3D Spheroids/Organoids More physiologically relevant, improved cell-cell interactions, higher metabolic activity.[16][18]More complex to culture, potential for nutrient and oxygen gradients within the spheroid.[15]Better model for assessing metabolic activation and efficacy of this compound.
Organ-on-a-Chip Mimics organ-level physiology, allows for perfusion and study of dynamic processes.[13][19][20][21][30]Technically demanding, lower throughput, higher cost.[13]Ideal for studying the interplay between metabolism, efficacy, and potential toxicity in a more systemic context.

Experimental Protocols

1. Protocol for 3-Mercaptopyruvate Sulfurtransferase (3-MST) Activity Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • Cell lysate from your chosen cell model

  • 3-Mercaptopyruvate (3-MP) solution

  • Potassium cyanide (KCN) solution

  • Tris-HCl buffer (pH 8.0)

  • Ferric nitrate (B79036) solution in nitric acid (for colorimetric detection of thiocyanate)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare cell lysates by homogenizing cells in a suitable lysis buffer and centrifuging to remove debris. Determine the total protein concentration of the lysate.

  • Set up the reaction mixture in a 96-well plate. For each sample, combine the cell lysate, Tris-HCl buffer, and 3-MP solution.

  • Initiate the reaction by adding the KCN solution.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the ferric nitrate solution. This will also react with the thiocyanate produced to form a colored complex.

  • Measure the absorbance at a wavelength of 460 nm using a spectrophotometer.

  • Create a standard curve using known concentrations of sodium thiocyanate to quantify the amount of thiocyanate produced in your samples.

  • Express 3-MST activity as nmol of thiocyanate produced per minute per mg of protein.

2. Protocol for In Vitro Cyanide Detoxification Assay

Materials:

  • Your chosen cell culture model (e.g., 2D monolayer or 3D spheroids)

  • This compound solution

  • Potassium cyanide (KCN) solution

  • Cell culture medium

  • Reagents for a cell viability assay (e.g., MTT, PrestoBlue)

  • Sealed 96-well culture plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere (for 2D) or form spheroids (for 3D).

  • Pre-treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-4 hours) to allow for its conversion to 3-MP.

  • In a sealed environment (e.g., a plate inside a sealed bag or a specialized sealed plate), expose the cells to a toxic concentration of KCN. Include control wells with cells and KCN but no this compound.

  • Incubate for a specific duration (e.g., 1-2 hours).

  • Remove the cyanide-containing medium and wash the cells with fresh medium.

  • Assess cell viability using a standard assay like the MTT or PrestoBlue assay according to the manufacturer's instructions.

  • Calculate the percentage of cell viability in the this compound-treated wells relative to the untreated control wells. An increase in viability in the presence of this compound indicates cyanide detoxification.

Visualizations

Sulfanegen_Metabolism_and_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (Prodrug) ThreeMP 3-Mercaptopyruvate (3-MP, Active Metabolite) This compound->ThreeMP Metabolic Activation MST 3-MST (Enzyme) ThreeMP->MST Thiocyanate Thiocyanate (SCN-) (Less Toxic) MST->Thiocyanate Sulfur Transfer Cyanide Cyanide (CN-) Cyanide->MST Cytochrome_C_Oxidase Cytochrome c Oxidase Cyanide->Cytochrome_C_Oxidase Inhibition Cell_Viability Cell Viability Thiocyanate->Cell_Viability Promotes Mitochondrion Mitochondrion ATP_Production ATP Production Cytochrome_C_Oxidase->ATP_Production Blocks ATP_Production->Cell_Viability

Caption: Metabolic activation of this compound and its mechanism of cyanide detoxification.

Experimental_Workflow start Start cell_culture 1. Cell Culture (2D, 3D, or Organ-on-a-Chip) start->cell_culture sulfanegen_pretreatment 2. This compound Pre-treatment cell_culture->sulfanegen_pretreatment cyanide_exposure 3. Cyanide Exposure (in a sealed system) sulfanegen_pretreatment->cyanide_exposure viability_assay 4. Cell Viability Assay (e.g., MTT) cyanide_exposure->viability_assay data_analysis 5. Data Analysis (% Viability vs. Control) viability_assay->data_analysis end End data_analysis->end

Caption: A general experimental workflow for in vitro testing of this compound's efficacy.

Troubleshooting_Logic start Inconsistent/No This compound Efficacy check_mst Is 3-MST activity confirmed in the cell model? start->check_mst check_cyanide_stability Is the cyanide concentration stable in the media? start->check_cyanide_stability check_sulfanegen_toxicity Is this compound itself cytotoxic at the tested concentration? start->check_sulfanegen_toxicity solution_mst Solution: - Use a cell line with higher 3-MST activity. - Use 3D models or primary cells. check_mst->solution_mst No solution_cyanide Solution: - Use sealed plates. - Adjust media pH to 9.2. check_cyanide_stability->solution_cyanide No solution_toxicity Solution: - Perform a dose-response for  this compound alone. - Lower the concentration. check_sulfanegen_toxicity->solution_toxicity Yes

Caption: A logical diagram for troubleshooting inconsistent results in this compound testing.

References

Strategies for reducing the required therapeutic dose of Sulfanegen.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sulfanegen Dose Reduction Strategies

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to reduce the required therapeutic dose of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a prodrug of 3-mercaptopyruvic acid (3-MP).[1][2] Upon administration, it generates 3-MP, which acts as a sulfur donor for the enzyme 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST).[3][4] The 3-MST enzyme then catalyzes the transfer of a sulfur atom from 3-MP to cyanide (CN⁻), converting it into the significantly less toxic thiocyanate (B1210189) (SCN⁻), which is then excreted from the body.[3][5] This detoxification pathway is considered highly efficient as 3-MST is widely distributed throughout the body, including the central nervous system, and is located in both the cytosol and mitochondria.[3][6]

Q2: What is the most effective strategy documented for reducing the therapeutic dose of this compound?

A2: The most effective and well-documented strategy is combination therapy , particularly with a direct cyanide scavenger like cobinamide , a vitamin B12 analog.[7] This approach combines two different mechanisms of action: cobinamide directly binds and sequesters cyanide, while this compound provides a substrate for enzymatic detoxification.[7] This dual-action has been shown to have an additive or even synergistic effect, allowing for lower doses of each individual agent to achieve a higher degree of efficacy.[7][8]

Q3: Are there alternative administration routes to IV injection for this compound that could improve efficacy?

A3: Yes. A key advantage of this compound is its effectiveness when administered via intramuscular (IM) injection.[3] This is a critical feature for treating mass casualties where establishing intravenous (IV) lines is not feasible.[9][10] Formulations such as this compound sodium and this compound TEA have been developed to enhance aqueous solubility for IM delivery.[1] Research is also underway to develop an autoinjector for even faster administration.[11] While not a direct dose reduction, an efficient delivery route that ensures rapid bioavailability contributes to optimizing the therapeutic dose.

Q4: How does the 3-MST pathway utilized by this compound compare to the rhodanese pathway used by sodium thiosulfate?

A4: The 3-MST pathway is considered more efficient for cyanide detoxification than the rhodanese pathway for two main reasons. First, 3-MST has a wider tissue distribution, including the primary targets of cyanide toxicity like the brain and heart.[3][4] In contrast, rhodanese is concentrated primarily in the liver and kidneys.[6] Second, 3-MST is present in both the mitochondria and the cytosol, whereas rhodanese is confined to the mitochondria, limiting its access to cyanide.[3]

Troubleshooting Experimental Design

Issue 1: High variability in survival rates at a given dose of this compound.

  • Possible Cause: Inconsistent absorption from the injection site, especially with IM administration.

  • Troubleshooting Steps:

    • Standardize Injection Protocol: Ensure the injection site, needle depth, and volume are consistent across all subjects.

    • Check Formulation: Verify the solubility and stability of your this compound salt. Inadequate solubility of this compound sodium, for example, can lead to poor bioavailability.[3] Consider using a more soluble form like this compound TEA.[1]

    • Monitor Pharmacokinetics: If possible, perform pharmacokinetic (PK) analysis by measuring 3-MP levels in plasma to correlate drug exposure with outcomes.[12] A validated HPLC-MS-MS method is available for this purpose.[3]

Issue 2: Survival rates with this compound monotherapy are lower than expected, requiring high doses.

  • Possible Cause: The cyanide challenge dose is too high for a monotherapy approach to be effective within the therapeutic window.

  • Troubleshooting Steps:

    • Implement Combination Therapy: Introduce a direct-acting scavenger like cobinamide. The combination allows for tackling the cyanide load via two distinct mechanisms, which can dramatically increase survival.[7]

    • Dose-Response Curve: Re-evaluate your dose-response curve for the specific animal model and cyanide challenge level.

    • Timing of Administration: Ensure the antidote is administered within the critical therapeutic window post-cyanide exposure. The timing is crucial for efficacy.

Issue 3: Difficulty in translating effective doses from one animal model to another (e.g., mouse to rabbit).

  • Possible Cause: Species-specific differences in 3-MST enzyme activity and distribution.

  • Troubleshooting Steps:

    • Justify Species Selection: Conduct preliminary studies to compare 3-MST activities in the tissues of the different animal models being used. This can help in creating a more accurate basis for dose extrapolation.[3]

    • Allometric Scaling: Use allometric scaling based on body surface area as a starting point for dose conversion between species, but be prepared to perform dose-optimization studies in the new model.

    • Monitor Physiological Endpoints: Instead of relying solely on survival, monitor physiological markers like blood cyanide levels, lactate (B86563) levels, and the recovery of oxyhemoglobin to assess therapeutic effect across species.[13][14]

Data Summary Tables

Table 1: Efficacy of this compound Monotherapy vs. Combination Therapy in a Lethal Mouse Model

Treatment GroupDose (mmol/kg)RouteSurvival Rate (%)Source
Control (Saline)N/AIM0[8]
Cobinamide alone0.04IM40[8]
This compound alone0.05IM40[8]
Cobinamide + this compound 0.04 + 0.05 IM 100 [8]
Cobinamide alone0.03IM0[7]
This compound alone0.04IM0[7]
Cobinamide + this compound 0.03 + 0.04 IM 40-80 *[7]

*Survival varied between injection (80%) and inhalation (40%) models.

Table 2: Pharmacokinetic Parameters of this compound (as 3-MP) in Rabbits

ParameterValueUnitSource
Administration RouteIntramuscular (IM)-[12]
Dose149mg/kg[4]
AbsorptionRapid-[12]
Elimination Half-life (t½)~114minutes[12]
PK ModelOne-compartment-[12]

Key Experimental Protocols

Protocol 1: Testing Combination Therapy in a Lethal Cyanide Injection Mouse Model

  • Animal Model: Use a standardized strain of mice (e.g., C57BL/6), weighing 20-25g.

  • Cyanide Challenge: Administer a lethal dose of potassium cyanide (KCN) via intraperitoneal (IP) or subcutaneous (SC) injection. The dose should be predetermined to cause lethality in 100% of control animals within a specific timeframe (e.g., 15-20 minutes).

  • Antidote Preparation: Prepare this compound and Cobinamide solutions in sterile saline. Doses should be calculated based on mmol/kg body weight.

  • Treatment Administration: Within 1-2 minutes of cyanide administration, inject the antidote(s) via the intramuscular (IM) route into the thigh muscle.

    • Group 1 (Control): Administer saline.

    • Group 2 (this compound): Administer a predetermined dose of this compound.

    • Group 3 (Cobinamide): Administer a predetermined dose of Cobinamide.

    • Group 4 (Combination): Administer the selected doses of this compound and Cobinamide.

  • Endpoint Monitoring: Observe the animals for a set period (e.g., 24 hours). The primary endpoint is survival. Secondary endpoints can include time to death or neurological recovery scores.

  • Data Analysis: Compare the survival rates between the groups using appropriate statistical methods (e.g., Fisher's exact test).

Protocol 2: Pharmacokinetic Analysis of this compound in a Rabbit Model

  • Animal Model: Use New Zealand White (NZW) rabbits (3-5 kg).

  • Catheterization: Place an arterial line for serial blood sampling.

  • Baseline Sample: Draw a baseline blood sample prior to drug administration.

  • Drug Administration: Administer a single dose of this compound (e.g., 149 mg/kg) via IM injection.[4]

  • Serial Blood Sampling: Collect blood samples (e.g., 1.5 mL) into EDTA-containing tubes at specified time points (e.g., 0.5, 1, 2, 5, 10, 15, 30, 60, 90, 120, 180, 240 minutes) post-administration.[4]

  • Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of 3-MP using a validated LC-MS/MS method.[3][4]

  • Data Analysis: Use pharmacokinetic software to model the concentration-time data and calculate key parameters such as half-life (t½), Cmax, and Tmax.[12]

Visualizations (Graphviz)

Sulfanegen_Mechanism cluster_body Physiological Environment This compound This compound (Prodrug) MP 3-Mercaptopyruvate (3-MP) This compound->MP Conversion MST 3-MST Enzyme MP->MST Sulfur Donor Thiocyanate Thiocyanate (SCN⁻) (Less Toxic) MST->Thiocyanate Catalyzes Conversion Cyanide Cyanide (CN⁻) (Toxic) Cyanide->MST Substrate Excretion Renal Excretion Thiocyanate->Excretion

Caption: Mechanism of Action for this compound in Cyanide Detoxification.

Combination_Therapy_Logic cluster_antidotes Combination Antidote Strategy Cyanide Cyanide Poisoning Cobinamide Cobinamide Cyanide->Cobinamide This compound This compound Cyanide->this compound Detox_Scavenge Direct Sequestration (Scavenging) Cobinamide->Detox_Scavenge Detox_Enzymatic Enzymatic Detoxification (3-MST Pathway) This compound->Detox_Enzymatic Efficacy Increased Survival & Reduced Required Dose Detox_Scavenge->Efficacy Detox_Enzymatic->Efficacy

Caption: Synergistic approach of combination therapy to reduce dose.

Experimental_Workflow start Start: Animal Model Acclimation cyanide Induce Cyanide Toxicity (Lethal Dose) start->cyanide treatment Administer Treatment Groups (Control, Mono, Combo) cyanide->treatment observe Observe for Primary Endpoint (e.g., 24hr Survival) treatment->observe data Collect & Analyze Data (e.g., Survival Rates) observe->data end End of Experiment data->end

Caption: General workflow for in vivo efficacy testing of this compound.

References

Validation & Comparative

Comparative Efficacy of Sulfanegen and Hydroxocobalamin for Cyanide Poisoning: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Two Prominent Cyanide Antidotes for Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Sulfanegen and hydroxocobalamin (B81358) in the treatment of cyanide poisoning, intended for researchers, scientists, and professionals in the field of drug development. The information presented is based on available preclinical and clinical data, with a focus on quantitative metrics and experimental methodologies.

Introduction

Cyanide is a potent and rapidly acting poison that inhibits cellular respiration by binding to cytochrome c oxidase, leading to cellular hypoxia and, if untreated, rapid death.[1] The development of effective and rapidly deployable antidotes is a critical area of research. This guide focuses on two such antidotes: hydroxocobalamin, a clinically approved treatment, and this compound, a promising next-generation countermeasure in preclinical development.[2][3]

Hydroxocobalamin, a vitamer of vitamin B12, functions by directly binding to the cyanide ion to form the non-toxic cyanocobalamin, which is then excreted in the urine.[4] It is administered intravenously and is a component of the commercially available Cyanokit®.[3][5]

This compound is a prodrug of 3-mercaptopyruvate (B1229277) (3-MP) and acts as a sulfur donor.[6] It facilitates the detoxification of cyanide to the less toxic thiocyanate (B1210189) via the endogenous enzyme 3-mercaptopyruvate sulfurtransferase (3-MST).[6] A key advantage of this compound is its potential for intramuscular administration, which would be highly beneficial in a mass casualty scenario.[2]

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of hydroxocobalamin and this compound from various animal studies. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited.

Table 1: Efficacy of Hydroxocobalamin in Animal Models of Cyanide Poisoning

Animal ModelCyanide ChallengeAntidote DoseRoute of AdministrationKey Efficacy OutcomeReference
Beagle DogPotassium Cyanide (0.4 mg/kg/min IV until 3 min post-apnea)75 mg/kgIV79% survival at 14 days[7][8]
Beagle DogPotassium Cyanide (0.4 mg/kg/min IV until 3 min post-apnea)150 mg/kgIV100% survival at 14 days[7][8]
Göttingen MinipigPotassium Cyanide (0.12 mmol/kg bolus)75 mg/kgIV (pre-exposure)50% survival at 90 minutes[9]
Göttingen MinipigPotassium Cyanide (0.15 mmol/kg bolus)75 mg/kgIV (pre-exposure)10% survival[9]
Göttingen MinipigPotassium Cyanide (0.15 mmol/kg bolus)150 mg/kgIV (pre-exposure)30% survival[9]

Table 2: Efficacy of this compound in Animal Models of Cyanide Poisoning

Animal ModelCyanide ChallengeAntidote DoseRoute of AdministrationKey Efficacy OutcomeReference
Juvenile PigSodium Nitroprusside infusion (≈ 5 mg/kg/hr)2.5 g (3 doses)IV100% survival[1]
Juvenile PigSodium Cyanide bolus2.5 g (2 doses)IV100% survival[1]
RabbitSodium Cyanide infusion (2.2 mg/kg/hr)Equivalent to 67.5 mg/kg free this compoundIV100% survival[5]
RabbitSodium Cyanide infusionNot specifiedIMRapid reversal of oxyhemoglobin and deoxyhemoglobin changes[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections outline the key experimental protocols cited in the efficacy data tables.

Hydroxocobalamin Efficacy Study in Beagle Dogs
  • Animal Model: Anesthetized adult beagle dogs.

  • Cyanide Administration: Intravenous infusion of potassium cyanide at a rate of 0.4 mg/kg/min until 3 minutes after the onset of apnea.

  • Antidote Administration: Intravenous infusion of hydroxocobalamin (75 mg/kg or 150 mg/kg) or saline vehicle over 7.5 minutes.

  • Supportive Care: Animals were ventilated with 100% oxygen for 15 minutes following antidote administration.

  • Primary Endpoint: Survival at 14 days post-exposure.

  • Reference: [8]

This compound Efficacy Study in Juvenile Pigs
  • Animal Model: Juvenile pigs.

  • Cyanide Administration:

    • Sodium Nitroprusside (SNP) model: Intravenous infusion of SNP at approximately 5 mg/kg/hr to induce cyanide toxicity.

    • Sodium Cyanide (NaCN) model: Intravenous bolus aliquots of NaCN to induce severe cyanide toxicity.

  • Antidote Administration: Intravenous administration of this compound sodium (2.5 g) at peak toxicity, with subsequent doses given as described in the study.

  • Primary Endpoint: Survival.

  • Secondary Endpoints: Serum lactate, arterial pH, and blood cyanide levels.

  • Reference: [1]

Mechanism of Action and Signaling Pathways

The distinct mechanisms of action of hydroxocobalamin and this compound are visualized in the following diagrams.

hydroxocobalamin_mechanism Cyanide Cyanide (CN⁻) Mitochondria Mitochondrial Cytochrome c Oxidase Cyanide->Mitochondria Inhibits Cyanocobalamin Cyanocobalamin (Vitamin B12) Hydroxocobalamin Hydroxocobalamin (Vitamin B12a) Hydroxocobalamin->Cyanide Binds to Hydroxocobalamin->Cyanocobalamin Forms CellularRespiration Cellular Respiration (ATP Production) Mitochondria->CellularRespiration Essential for Urine Excreted in Urine Cyanocobalamin->Urine

Caption: Mechanism of action of hydroxocobalamin.

sulfanegen_mechanism This compound This compound (Prodrug) MP 3-Mercaptopyruvate (3-MP) This compound->MP Converts to MST 3-Mercaptopyruvate Sulfurtransferase (3-MST) MP->MST Substrate for Thiocyanate Thiocyanate (SCN⁻) (Less toxic) MST->Thiocyanate Catalyzes conversion to Cyanide Cyanide (CN⁻) Cyanide->MST Substrate for Mitochondria Mitochondrial Cytochrome c Oxidase Cyanide->Mitochondria Inhibits Urine Excreted in Urine Thiocyanate->Urine experimental_workflow AnimalModel Select Animal Model (e.g., Pig, Rabbit, Dog) CyanideExposure Induce Cyanide Poisoning (e.g., KCN or NaCN infusion) AnimalModel->CyanideExposure Endpoint Define Toxicity Endpoint (e.g., Apnea, Hypotension) CyanideExposure->Endpoint AntidoteAdmin Administer Antidote (this compound or Hydroxocobalamin) Endpoint->AntidoteAdmin Monitoring Monitor Physiological Parameters (Blood Pressure, Lactate, Blood Gases) AntidoteAdmin->Monitoring Outcome Assess Primary Outcome (Survival Rate) Monitoring->Outcome SecondaryOutcome Assess Secondary Outcomes (Neurological Deficits, Recovery Time) Monitoring->SecondaryOutcome

References

Validating the 3-MST Pathway as the Primary Target of Sulfanegen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sulfanegen, a novel cyanide antidote, with existing alternatives. It focuses on validating the 3-Mercaptopyruvate (B1229277) Sulfurtransferase (3-MST) pathway as the primary therapeutic target of this compound, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a prodrug of 3-mercaptopyruvate (3-MP), presents a promising alternative to current cyanide countermeasures.[1] Its mechanism of action via the 3-MST pathway offers a distinct advantage, leveraging a widely distributed endogenous detoxification system.[1] This guide outlines the experimental evidence supporting this compound's efficacy and its primary interaction with the 3-MST pathway, comparing its performance with established antidotes like hydroxocobalamin (B81358) and sodium thiosulfate (B1220275).

Data Presentation: Comparative Efficacy and Pharmacokinetics

The following tables summarize the key performance indicators of this compound and its alternatives based on preclinical and clinical data.

Table 1: Comparative Efficacy of Cyanide Antidotes in Animal Models

AntidoteAnimal ModelCyanide ChallengeSurvival Rate (Antidote)Survival Rate (Control/Placebo)Key Findings
This compound Juvenile PigIntravenous Sodium Nitroprusside or Sodium Cyanide100%0%This compound administration prevented mortality by reversing lactic acidosis and reducing cyanide levels.[2]
This compound Salts MouseLethal Cyanide Dose100%0% (within 15 min)All animals treated with this compound salts survived.[3]
Hydroxocobalamin Beagle DogIntravenous Potassium Cyanide (0.4 mg/kg/min)100% (at 150 mg/kg)18%Hydroxocobalamin significantly reduced mortality in a dose-dependent manner.[4]
Hydroxocobalamin SwineCyanide-induced Cardiac Arrest73%0%Both hydroxocobalamin and epinephrine (B1671497) independently improved survival compared to saline.[5]
Sodium Thiosulfate ------------Efficacy is based on individual case studies with contradictory conclusions in animal models; onset of action may be too slow for emergency use as a sole antidote.[6]

Table 2: Comparative Pharmacokinetics of Cyanide Antidotes

ParameterThis compound (as 3-MP)HydroxocobalaminSodium Thiosulfate
Administration Route Intramuscular (IM)[7]Intravenous (IV)[8]Intravenous (IV)[8]
Half-life (t½) ~114 minutes (rabbits, IM)[9]~6 days (humans, IV, stored in liver)[10]---
Bioavailability ---Readily absorbedLow oral bioavailability (~7.6%)[11][12]
Distribution Rapid absorption and distribution[9]Very high protein binding to transcobalamins[10]---
Metabolism Prodrug converts to active 3-MP[9]Converted to active coenzymes (methylcobalamin, adenosylcobalamin)[13]---
Excretion ---Renal[10]Renal clearance is high in healthy volunteers[11][12]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is adapted from standard MTT assay procedures to assess the cytoprotective effect of this compound against cyanide-induced cell death.[14][15][16]

Objective: To determine the viability of cells exposed to cyanide with and without the presence of this compound.

Materials:

  • Cell line (e.g., neuronal cell line)

  • 96-well microplate

  • Potassium cyanide (KCN) solution

  • This compound solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of KCN and this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of KCN, this compound, or a combination of both. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Measurement of 3-MST-mediated H₂S Production: Fluorescent Probe Assay

This protocol outlines the use of the fluorescent probe 7-azido-4-methylcoumarin (B1373340) (AzMC) to measure hydrogen sulfide (B99878) (H₂S) production, a direct indicator of 3-MST activity in the presence of its substrate.[17][18]

Objective: To quantify H₂S production from the enzymatic reaction of 3-MST with 3-MP (from this compound), confirming the pathway's activation.

Materials:

  • Purified 3-MST enzyme or cell lysate containing 3-MST

  • This compound solution (as a source of 3-MP)

  • 7-azido-4-methylcoumarin (AzMC) solution

  • Reaction buffer (e.g., HEPES buffer, pH 7.4)

  • Fluorometer or fluorescent plate reader

Procedure:

  • Reaction Setup: In a microplate well, combine the reaction buffer, 3-MST enzyme/lysate, and this compound.

  • Probe Addition: Add AzMC to the reaction mixture. The final concentration of the probe should be optimized based on the experimental setup.

  • Incubation: Incubate the mixture at 37°C for a specific time, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Controls:

    • Negative Control: A reaction mixture without this compound to measure baseline fluorescence.

    • Inhibitor Control: A reaction mixture including a known 3-MST inhibitor to confirm the specificity of the H₂S production.

  • Data Analysis: Quantify the H₂S production based on the increase in fluorescence intensity compared to the controls.

Mandatory Visualization

G cluster_pathway 3-MST Signaling Pathway This compound This compound (Prodrug) MP 3-Mercaptopyruvate (3-MP) This compound->MP Non-enzymatic dissociation MST 3-MST Enzyme MP->MST Thiocyanate Thiocyanate (SCN-) (Less Toxic) MST->Thiocyanate Sulfur Transfer Cyanide Cyanide (CN-) Cyanide->MST

Caption: The 3-MST signaling pathway activated by this compound for cyanide detoxification.

G cluster_workflow Experimental Workflow: Target Validation start In Vitro Cell Culture (e.g., Neuronal Cells) treatment Exposure to Cyanide +/- this compound +/- 3-MST Inhibitor start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability h2s_measurement H2S Production Measurement (AzMC Fluorescent Probe) treatment->h2s_measurement analysis Data Analysis & Comparison viability->analysis h2s_measurement->analysis

Caption: Experimental workflow for validating the 3-MST pathway as this compound's target.

G cluster_comparison Logical Comparison of Cyanide Antidotes This compound This compound MoA Mechanism of Action This compound->MoA 3-MST Pathway Activation RoA Route of Administration This compound->RoA Intramuscular Efficacy Efficacy This compound->Efficacy High (Preclinical) Safety Safety Profile This compound->Safety Favorable (Preclinical) Alternatives Alternatives (Hydroxocobalamin, NaNO2/Na2S2O3) Alternatives->MoA Direct Binding / Methemoglobin Formation Alternatives->RoA Intravenous Alternatives->Efficacy High (Clinical) Alternatives->Safety Variable (e.g., Methemoglobinemia risk)

Caption: Logical comparison of this compound with alternative cyanide antidotes.

Conclusion

The presented data strongly supports the 3-MST pathway as the primary target of this compound for cyanide detoxification. Its high efficacy in preclinical models, coupled with a favorable intramuscular route of administration, positions this compound as a compelling next-generation cyanide antidote. Further clinical investigation is warranted to fully elucidate its therapeutic potential in humans.

References

A Cross-Species Comparative Analysis of 3-Mercaptopyruvate Sulfurtransferase (3-MST) Activity and the Efficacy of Sulfanegen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST) activity across various species and evaluates the efficacy of Sulfanegen, a promising cyanide antidote. The information is intended to aid researchers and drug development professionals in understanding the preclinical data supporting this compound and in designing future studies.

Introduction

Cyanide is a potent and rapidly acting poison that inhibits cellular respiration by binding to cytochrome c oxidase in the mitochondria, leading to cytotoxic hypoxia and, ultimately, death.[1] The development of effective and rapidly deployable cyanide countermeasures is a critical area of research. One of the endogenous pathways for cyanide detoxification involves the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST), which catalyzes the transfer of a sulfur atom from 3-mercaptopyruvate (3-MP) to cyanide, forming the much less toxic thiocyanate (B1210189).[1]

This compound is a prodrug of 3-MP designed to enhance this natural detoxification pathway.[2] It has shown efficacy in various animal models and is being developed as a potential intramuscularly administered antidote for mass casualty scenarios.[1][3] Understanding the cross-species differences in 3-MST activity is crucial for selecting appropriate animal models for preclinical efficacy and safety studies of this compound, in accordance with the FDA's "Animal Rule".[4]

This guide presents a compilation of published data on 3-MST activity in different species and the efficacy of this compound in animal models of cyanide poisoning. It also provides an overview of the experimental protocols used to generate this data and visual representations of the key pathways and workflows.

Data Presentation

3-Mercaptopyruvate Sulfurtransferase (3-MST) Activity: A Cross-Species Comparison

The activity of 3-MST varies significantly across different species and tissues. This variation is a critical factor in determining the most appropriate animal models for studying the efficacy of antidotes like this compound that rely on this enzyme. The following tables summarize the reported 3-MST activity in erythrocytes, liver, and kidney of various species.

Table 1: 3-MST Activity in Erythrocytes

SpeciesStrain/BreedSex3-MST Activity (μmol pyruvate/min/10¹⁰ RBCs)Reference
Human-Male113.3 ± 7.5[1]
Human-Female114.8 ± 2.6[1]
MouseSwiss-WebsterMale140.1 ± 16.8[1]
MouseC57BL/6-38.6 ± 18.1[2]
RatWistar-430.0 ± 43.7[2]
RabbitNew Zealand WhiteMale72.3 ± 6.0[1]
RabbitNew Zealand WhiteFemale32.0 ± 1.5[1]
PigYorkshireMale & FemaleBelow Limit of Detection[1]
Macaque--40.8 ± 3.6[2]

Table 2: 3-MST Activity in Liver and Kidney

SpeciesTissueFraction3-MST Activity (μmol thiocyanate/mg protein/min)Reference
HumanLiverCytosolic0.69 ± 0.12[2]
HumanLiverMitochondrial0.26 ± 0.03[2]
Mouse (Swiss-Webster)LiverCytosolic--
Mouse (Swiss-Webster)LiverMitochondrial0.59 ± 0.06[2]
Mouse (C57BL/6)LiverCytosolic0.48 ± 0.12[2]
Mouse (C57BL/6)LiverMitochondrial0.36 ± 0.06[2]
Rabbit (NZW)LiverCytosolic0.84 ± 0.15[2]
Rabbit (NZW)LiverMitochondrial0.33 ± 0.09[2]
Pig (Yorkshire)Liver-0.044 ± 0.013[1]
HumanKidneyCytosolic--
HumanKidneyMitochondrial--
Mouse (C57BL/6)KidneyCytosolic-[2]
Rabbit (NZW)KidneyMitochondrial-[2]
Pig (Yorkshire)Kidney-0.050 ± 0.016[1]

Note: Some values were not available in the reviewed literature and are indicated by "-".

This compound Efficacy in Animal Models of Cyanide Poisoning

The efficacy of this compound has been demonstrated in various animal models, highlighting its potential as a rapid-acting antidote. The following table summarizes key efficacy data from these studies.

Table 3: Efficacy of this compound in Animal Models

SpeciesModelCyanide AgentThis compound FormulationDoseRouteKey Efficacy Endpoint(s)Reference
MouseNon-lethalKCNThis compound Sodium0.58 mmol/kgIPReduced righting reflex time[[“]]
MouseLethalKCNThis compound Sodium0.24 mmol/kgIV100% survival[[“]]
MouseLethal (inhalation)HCNThis compound Sodium0.2 mmol/kgIP100% survival (pre-exposure)[[“]]
RabbitSub-lethalNaCNThis compound Sodium0.05 - 0.21 mmolIM/IVFaster return to normal oxyhemoglobin and RBC cyanide levels[6]
PigLethalSodium Nitroprusside / NaCNThis compound Sodium2.5 gIV100% survival; reversal of lactic acidosis[3]
Comparative Efficacy with Other Cyanide Antidotes

Direct comparative studies of this compound against other cyanide antidotes like hydroxocobalamin (B81358) and sodium thiosulfate (B1220275) under the same experimental conditions are limited in the published literature. Therefore, a direct quantitative comparison of efficacy is challenging. The following tables provide a summary of the efficacy of hydroxocobalamin and sodium thiosulfate from separate studies. It is crucial to note that the experimental models, cyanide dosing, and endpoints may differ from the this compound studies, precluding a direct comparison of potency.

Table 4: Efficacy of Hydroxocobalamin in Animal Models

SpeciesModelCyanide AgentDoseRouteKey Efficacy Endpoint(s)Reference
SwineLethalCyanide Infusion150 mg/kgIV11/12 animals survived[7]
SwineLethalKCN0.027 mmol/kgIV2/4 animals survived to 90 min (pre-exposure)[8]

Table 5: Efficacy of Sodium Thiosulfate in Animal Models

SpeciesModelCyanide AgentDoseRouteKey Efficacy Endpoint(s)Reference
SwineLethalCyanide Infusion413 mg/kgIV0/12 animals survived[7]

Experimental Protocols

Measurement of 3-MST Activity in Erythrocytes

This protocol is adapted from methodologies described in the literature for the colorimetric determination of 3-MST activity.[1]

  • Sample Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • Centrifuge to separate red blood cells (RBCs) from plasma.

    • Wash RBCs with phosphate-buffered saline (PBS).

    • Lyse the RBCs by freeze-thaw cycles or hypotonic lysis.

    • Determine the hemoglobin concentration to normalize the enzyme activity.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

    • Add 3-mercaptopyruvate (3-MP) as the substrate.

    • Add potassium cyanide (KCN) as the sulfur acceptor.

  • Enzyme Reaction:

    • Initiate the reaction by adding the RBC lysate to the reaction mixture.

    • Incubate at 37°C for a defined period (e.g., 15 minutes).

    • Stop the reaction by adding a stopping solution (e.g., formaldehyde).

  • Detection of Thiocyanate:

    • Add a colorimetric reagent (e.g., ferric nitrate (B79036) solution) to the reaction mixture.

    • Measure the absorbance of the resulting colored complex (ferric thiocyanate) at a specific wavelength (e.g., 460 nm) using a spectrophotometer.

  • Calculation of Activity:

    • Calculate the amount of thiocyanate produced based on a standard curve.

    • Express the 3-MST activity as micromoles of thiocyanate produced per minute per gram of hemoglobin or per 10¹⁰ RBCs.

Evaluation of this compound Efficacy in a Lethal Mouse Model

This protocol is a generalized representation of efficacy studies described in the literature.[[“]]

  • Animal Model:

    • Use a standardized mouse strain (e.g., Swiss-Webster).

    • Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Cyanide Administration:

    • Prepare a fresh solution of potassium cyanide (KCN) in a suitable vehicle (e.g., saline).

    • Administer a lethal dose of KCN (previously determined through dose-ranging studies) via a relevant route (e.g., intraperitoneal injection).

  • Antidote Administration:

    • Prepare this compound in a suitable vehicle (e.g., saline).

    • Administer this compound at various doses via the desired route (e.g., intravenous, intramuscular, or intraperitoneal) at a specified time relative to cyanide administration (e.g., 1 minute post-cyanide).

    • Include a control group that receives the vehicle instead of this compound.

  • Observation and Endpoints:

    • Monitor the animals continuously for signs of toxicity (e.g., convulsions, respiratory distress) and survival for a defined period (e.g., 24 hours).

    • The primary endpoint is typically survival.

    • Secondary endpoints can include time to onset of toxic signs, time to recovery, and neurological function assessments.

  • Data Analysis:

    • Calculate the percentage of survival for each treatment group.

    • Determine the median effective dose (ED50) of this compound using probit analysis or other appropriate statistical methods.

Mandatory Visualization

Cyanide Detoxification Pathway via 3-MST

The following diagram illustrates the enzymatic detoxification of cyanide by 3-mercaptopyruvate sulfurtransferase (3-MST), the pathway enhanced by this compound.

Cyanide_Detoxification cluster_0 Cellular Environment This compound This compound (Prodrug) MP 3-Mercaptopyruvate (3-MP) This compound->MP Spontaneous conversion MST 3-MST (Enzyme) MP->MST Thiocyanate Thiocyanate (SCN⁻) (Less Toxic) MST->Thiocyanate Sulfur Transfer Pyruvate Pyruvate MST->Pyruvate Byproduct Cyanide Cyanide (CN⁻) Cyanide->MST Excretion Renal Excretion Thiocyanate->Excretion

Caption: Cyanide detoxification pathway mediated by 3-MST.

Experimental Workflow for Cyanide Antidote Efficacy Screening

This diagram outlines a typical experimental workflow for the preclinical evaluation of a cyanide antidote like this compound.

Antidote_Screening_Workflow cluster_workflow Antidote Efficacy Screening Workflow start Start animal_model Select Animal Model (e.g., Mouse, Rabbit) start->animal_model dose_ranging Determine Lethal Dose of Cyanide (LD50) animal_model->dose_ranging antidote_prep Prepare Antidote Formulations (e.g., this compound) dose_ranging->antidote_prep treatment_groups Establish Treatment Groups (Antidote Doses vs. Vehicle Control) antidote_prep->treatment_groups cyanide_exposure Induce Cyanide Poisoning treatment_groups->cyanide_exposure antidote_admin Administer Antidote / Vehicle cyanide_exposure->antidote_admin observation Monitor for Toxicity and Survival antidote_admin->observation data_analysis Analyze Data (e.g., Survival curves, ED50 calculation) observation->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: A generalized workflow for in vivo screening of cyanide antidotes.

References

Is Sulfanegen effective against other metabolic poisons besides cyanide?

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUSTIN, Texas – December 12, 2025 – Sulfanegen, a novel cyanide antidote, has demonstrated significant promise in preclinical studies for its primary indication. This guide provides a comprehensive comparison of its established efficacy against cyanide and explores the scientific basis and available evidence for its potential use against other metabolic poisons, including carbon monoxide, azide (B81097), and rotenone (B1679576). This analysis is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound's primary mechanism of action is the detoxification of cyanide through the enzymatic activity of 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST).[1][2][3] As a prodrug of 3-mercaptopyruvate (3-MP), this compound provides the necessary substrate for 3-MST to convert cyanide into the less toxic thiocyanate (B1210189).[1][2][4][5] While its effectiveness against cyanide is well-documented in animal models, there is currently no direct experimental evidence to support the use of this compound as an effective antidote for poisoning by carbon monoxide, azide, or rotenone.

However, an indirect mechanism of action warrants consideration. The 3-MST pathway is a known endogenous source of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with cytoprotective properties.[3][6][7][8] This guide will examine the potential therapeutic role of H₂S in mitigating the toxicity of these other metabolic poisons and, by extension, explore the hypothetical efficacy of this compound through this secondary pathway.

Mechanism of Action: Cyanide Detoxification

This compound's antidotal activity against cyanide is a two-step process. First, the this compound molecule, a dimer of 3-mercaptopyruvate, dissociates to release two molecules of 3-MP.[4][5] Subsequently, the enzyme 3-MST utilizes 3-MP as a sulfur donor to convert cyanide (CN⁻) to thiocyanate (SCN⁻), which is significantly less toxic and readily excreted.[1][2][3]

This compound This compound ThreeMP 3-Mercaptopyruvate (3-MP) This compound->ThreeMP Dissociation MST 3-MST ThreeMP->MST Thiocyanate Thiocyanate (SCN⁻) MST->Thiocyanate Sulfur Transfer Cyanide Cyanide (CN⁻) Cyanide->MST Excretion Renal Excretion Thiocyanate->Excretion

Fig. 1: this compound's mechanism in cyanide detoxification.

Comparison with Other Metabolic Poisons

This section compares the established efficacy of this compound against cyanide with the current understanding of its potential, if any, against carbon monoxide, azide, and rotenone.

Cyanide

Mechanism of Toxicity: Cyanide is a potent metabolic poison that inhibits cellular respiration by binding to the ferric iron in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain.[1] This inhibition halts aerobic metabolism, leading to cellular hypoxia and rapid death.

This compound's Efficacy: Preclinical studies in various animal models have demonstrated the effectiveness of this compound in reversing cyanide toxicity.

Animal Model Cyanide Challenge This compound Administration Outcome Reference
RabbitSub-lethal NaCN infusionIntravenous or IntramuscularRapid reversal of effects on oxyhemoglobin and deoxyhemoglobin; faster return to normal RBC cyanide levels compared to controls.[9]
PigletLethal sodium nitroprusside or NaCN infusionIntravenous100% survival in treated animals versus 100% mortality in placebo group; significant reduction in blood lactate (B86563) and cyanide levels.[9]
MouseLethal KCN injectionIntraperitoneal (in combination with cobinamide)At least an additive effect in preventing mortality.[9]
Carbon Monoxide (CO)

Mechanism of Toxicity: Carbon monoxide is a colorless, odorless gas that binds to hemoglobin with an affinity 200-250 times greater than that of oxygen, forming carboxyhemoglobin (COHb). This significantly reduces the oxygen-carrying capacity of the blood, leading to tissue hypoxia.[10]

Current Antidotes: The standard treatment for CO poisoning is the administration of 100% oxygen to displace CO from hemoglobin.[10] Hyperbaric oxygen therapy may also be used in severe cases.[10] Recently, engineered proteins that act as CO scavengers are under development.[11][12]

This compound's Potential Role: There is no direct evidence to suggest this compound is effective against CO poisoning. The 3-MST/H₂S pathway's role in CO poisoning is complex. While some studies suggest interactions between CO and H₂S signaling pathways, there is no clear indication that increasing H₂S levels would be beneficial.[13]

Azide

Mechanism of Toxicity: Sodium azide is a potent metabolic poison that, similar to cyanide, inhibits cytochrome c oxidase (Complex IV) in the mitochondria, thereby blocking cellular respiration.[14][15]

Current Antidotes: There is no specific, approved antidote for azide poisoning.[14][15] Treatment is primarily supportive. Some case reports suggest the use of hydroxocobalamin, a cyanide antidote, based on mechanistic similarities.[14][16] A recent study showed a cobalt-containing complex to be effective in mice.[17]

This compound's Potential Role: No studies have directly investigated this compound for azide poisoning. However, studies have shown that H₂S donors can provide neuroprotection against azide-induced toxicity in cell cultures, suggesting a potential, albeit unexplored, therapeutic avenue.[18] The protective effects are attributed to the anti-apoptotic and antioxidant properties of H₂S.[18]

Rotenone

Mechanism of Toxicity: Rotenone is a pesticide that inhibits Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[19][20][21][22] This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), causing oxidative stress and apoptosis.[19][22]

Current Antidotes: There is no specific antidote for rotenone poisoning.[19][20][21] Treatment is supportive and may include the use of antioxidants like N-acetylcysteine in some cases.[20][21][22]

This compound's Potential Role: Direct evidence for this compound's efficacy is lacking. However, given that rotenone's toxicity is heavily mediated by oxidative stress, the antioxidant properties of the H₂S produced via the 3-MST pathway could theoretically offer some protection.

The Hydrogen Sulfide (H₂S) Connection: An Indirect Pathway

The potential for this compound to have any effect on metabolic poisons other than cyanide hinges on its ability to upregulate the production of H₂S via the 3-MST pathway.

This compound This compound ThreeMP 3-Mercaptopyruvate (3-MP) This compound->ThreeMP Dissociation MST 3-MST ThreeMP->MST H2S Hydrogen Sulfide (H₂S) MST->H2S H₂S Production Cytoprotection Cytoprotective Effects (Antioxidant, Anti-apoptotic) H2S->Cytoprotection

Fig. 2: Potential indirect cytoprotective pathway of this compound via H₂S production.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.

This compound Efficacy in a Rabbit Model of Cyanide Toxicity
  • Animal Model: New Zealand White rabbits.

  • Cyanide Administration: A sublethal dose of sodium cyanide (NaCN) is infused intravenously.

  • Antidote Administration: this compound is administered either intravenously or intramuscularly at a predetermined dose following the cessation of the cyanide infusion.

  • Monitoring: Physiological parameters, including oxyhemoglobin and deoxyhemoglobin levels, are monitored continuously. Red blood cell cyanide levels are measured at baseline and at various time points post-antidote administration.

  • Control Group: A control group receives a saline injection instead of this compound.

  • Primary Endpoint: The rate of recovery of physiological parameters and the reduction in blood cyanide levels compared to the control group.

H₂S Donor Efficacy in a Cell Culture Model of Azide Toxicity
  • Cell Line: PC12 cells (a rat pheochromocytoma cell line).

  • Toxin Administration: Cells are treated with sodium azide at a concentration known to induce apoptosis.

  • H₂S Donor Pretreatment: Cells are pretreated with an H₂S donor (e.g., sodium hydrosulfide, NaHS) for a specified period before the addition of sodium azide.

  • Assessment of Viability and Apoptosis: Cell viability is assessed using methods like the MTT assay. Apoptosis is quantified by measuring markers such as caspase-3 activity or through TUNEL staining.

  • Measurement of Oxidative Stress: Levels of reactive oxygen species (ROS) are measured using fluorescent probes.

  • Control Groups: Include untreated cells, cells treated with sodium azide alone, and cells treated with the H₂S donor alone.

  • Primary Endpoint: The ability of the H₂S donor to attenuate azide-induced cell death, apoptosis, and oxidative stress.

Conclusion

This compound is a well-characterized and effective antidote for cyanide poisoning in preclinical models. Its mechanism of action is specific to the enzymatic detoxification of cyanide by 3-MST. Currently, there is a lack of direct scientific evidence to support its use against other metabolic poisons such as carbon monoxide, azide, and rotenone.

The potential for any off-label efficacy of this compound would likely be mediated through the production of H₂S. While H₂S has shown promise in mitigating the toxicity of azide and rotenone in in vitro and in vivo models, further research is required to determine if the amount of H₂S generated following this compound administration is sufficient to elicit a therapeutic effect against these poisons. The role of H₂S in carbon monoxide poisoning is even less clear and does not currently support the investigation of this compound for this indication.

Researchers and drug development professionals are encouraged to focus on the primary indication of this compound for cyanide poisoning. Any exploration of its use for other metabolic poisons should be guided by rigorous preclinical research into the indirect H₂S-mediated pathway.

References

A Comparative Analysis of the Safety Profiles of Sulfanegen and Other Cyanide Antidotes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety and efficacy of Sulfanegen, a promising cyanide antidote under development, with established cyanide countermeasures. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in evaluating the therapeutic potential of these agents.

Executive Summary

Cyanide poisoning presents a significant and rapidly evolving threat, necessitating the development of safe and effective antidotes. Traditional antidotes, while effective, are associated with various adverse effects. This compound, a novel sulfur donor, is being developed as a next-generation countermeasure with a potentially improved safety profile, particularly for mass casualty scenarios due to its intramuscular route of administration. This guide synthesizes available data on the safety and efficacy of this compound in comparison to hydroxocobalamin (B81358), sodium thiosulfate (B1220275), and the less commonly used dicobalt edetate and 4-dimethylaminophenol (4-DMAP).

Mechanism of Action Overview

A fundamental understanding of the mechanism of action of each antidote is crucial for interpreting their safety and efficacy profiles.

Cyanide_Antidote_Mechanisms Figure 1: Mechanisms of Action of Cyanide Antidotes cluster_direct_binding Direct Binding Agents cluster_sulfur_donors Sulfur Donors cluster_methemoglobin_inducers Methemoglobin Inducers Hydroxocobalamin Hydroxocobalamin Cyanide Cyanide Hydroxocobalamin->Cyanide Binds to form Dicobalt_Edetate Dicobalt_Edetate Dicobalt_Edetate->Cyanide Binds to form This compound This compound 3-Mercaptopyruvate (3-MP) 3-Mercaptopyruvate (3-MP) This compound->3-Mercaptopyruvate (3-MP) Prodrug of Sodium_Thiosulfate Sodium_Thiosulfate Sodium_Thiosulfate->Cyanide Donates sulfur to 4-DMAP 4-DMAP Methemoglobin Methemoglobin 4-DMAP->Methemoglobin Induces Sodium_Nitrite Sodium_Nitrite Sodium_Nitrite->Methemoglobin Induces Cytochrome_C_Oxidase Cytochrome_C_Oxidase Cyanide->Cytochrome_C_Oxidase Inhibits Thiocyanate Thiocyanate Cyanide->Thiocyanate Forms Cyanocobalamin Cyanocobalamin Cobalt_Cyanide_Complex Cobalt_Cyanide_Complex Methemoglobin->Cyanide Binds 3-Mercaptopyruvate (3-MP)->Cyanide Donates sulfur to

Caption: Mechanisms of Action of Cyanide Antidotes.

Comparative Safety and Efficacy Data

The following tables summarize the available quantitative data from preclinical and clinical studies. Direct comparison of LD50 values should be interpreted with caution due to variations in animal models and study protocols.

Table 1: Comparative Efficacy of Cyanide Antidotes in Animal Models

AntidoteAnimal ModelEfficacy EndpointResultCitation
This compound MouseED50 (pre-exposure, IP)0.077 mmol/kg[1]
MouseED50 (pre-exposure, IV)0.14 mmol/kg[1]
RabbitReversal of sub-lethal cyanide toxicityEffective via IV and IM routes[2][3][4]
PigReversal of lethal cyanide toxicity100% survival with IV administration[5][6]
Hydroxocobalamin DogSurvival after lethal cyanide exposure100% survival at 150 mg/kg[4]
RatReduction in blood cyanide and lactate (B86563)Dose-dependent reduction[7]
Sodium Thiosulfate RabbitIncreased survival from lethal cyanide doseEffective, especially with gastric alkalization[2]
Dimethyl Trisulfide (DMTS) MouseLD50 of DMTS (IM)598.5 mg/kg[8]

Table 2: Comparative Safety Profiles of Cyanide Antidotes

AntidotePrimary Adverse EffectsIncidence of Key Adverse EffectsLD50 (Animal Model)Citations
This compound (Preclinical data) Well-tolerated in animal models. No significant adverse events reported in cited studies.Not reported in available preclinical studies.Mouse (IM): 3.6 mmoles/kg (1939 mg/kg)[2]
Hydroxocobalamin Chromaturia (red-colored urine), pink skin discoloration, transient hypertension, nausea, headache, injection site reactions, rare allergic reactions.Increased blood pressure: up to 28% with a 10g dose.Not established in comparative studies. Generally considered to have a high safety margin.[9][10][11][12][13]
Sodium Thiosulfate Hypotension (infusion rate-dependent), nausea, vomiting, headache, hypernatremia, hypokalemia.Nausea and vomiting: ~20% in children. Hypernatremia: 21-100% in children.Not established in comparative studies. Generally considered safe.[5][14][15][16][17]
Dicobalt Edetate Hypotension, hypertension, tachycardia, nausea, vomiting, chest pain, allergic reactions, convulsions. Effects are more severe in the absence of cyanide poisoning.Not quantified in available literature, but noted to be frequent and potentially severe.Not established in comparative studies. Known to be toxic.[1][7][18][19][20]
4-DMAP (Preclinical data) High toxicity, corrosive, readily absorbed through the skin.Not applicable (preclinical).Rat (oral): 140 mg/kg; Rabbit (dermal): 90 mg/kg[19]

Experimental Protocols

Detailed methodologies for key cited experiments are provided below.

This compound Efficacy in a Rabbit Model of Sub-Lethal Cyanide Toxicity

This protocol is based on studies demonstrating the efficacy of this compound in reversing the physiological effects of cyanide poisoning in New Zealand White rabbits.[2][4][6]

Sulfanegen_Rabbit_Protocol Figure 2: Experimental Workflow for this compound Efficacy in Rabbits Animal_Prep Animal Preparation (Anesthetized NZW Rabbits, 3.5-4.5 kg) Monitoring_Setup Monitoring Setup (EKG, Pulse Oximetry, Arterial Line) Animal_Prep->Monitoring_Setup Baseline Baseline Measurements Monitoring_Setup->Baseline Cyanide_Infusion Sub-lethal Sodium Cyanide Infusion (e.g., 10 mg over 60 min, IV) Baseline->Cyanide_Infusion Antidote_Admin Antidote Administration (this compound IV/IM or Saline Control) Cyanide_Infusion->Antidote_Admin Post_Treatment_Monitoring Post-Treatment Monitoring (Blood gases, lactate, cyanide levels) Antidote_Admin->Post_Treatment_Monitoring Euthanasia Euthanasia Post_Treatment_Monitoring->Euthanasia

Caption: Workflow for Rabbit Cyanide Toxicity Study.

Methodology:

  • Animal Preparation: Pathogen-free New Zealand White rabbits (3.5-4.5 kg) are anesthetized, typically with a combination of ketamine and xylazine.[4]

  • Instrumentation: Continuous monitoring is established, including electrocardiogram (EKG), pulse oximetry, and a percutaneously placed arterial line for blood pressure monitoring and blood sampling.[6]

  • Baseline Measurements: Baseline physiological parameters, including blood gases, lactate, and cyanide levels, are recorded.

  • Cyanide Challenge: A sub-lethal dose of sodium cyanide (e.g., 10 mg in saline) is administered via intravenous infusion over a set period (e.g., 60 minutes).[2]

  • Antidote Administration: Immediately following cyanide infusion, rabbits are treated with either this compound (intravenously or intramuscularly) or a saline placebo.

  • Post-Treatment Monitoring: Physiological parameters and blood markers are monitored for a specified period (e.g., 90 minutes) to assess recovery.[4]

  • Endpoint: The primary endpoints are the rate of recovery of physiological parameters (e.g., oxyhemoglobin saturation) and the reduction in blood cyanide and lactate levels compared to the control group.

This compound Efficacy in a Pig Model of Lethal Cyanide Toxicity

This protocol is based on studies demonstrating the life-saving potential of this compound in a juvenile pig model of severe cyanide poisoning.[5][6]

Methodology:

  • Animal Preparation: Juvenile pigs are sedated and instrumented for continuous monitoring of vital signs, including body temperature, blood pressure, and respiratory rate.

  • Cyanide Induction: Lethal cyanide toxicity is induced by a slow intravenous infusion of sodium cyanide or sodium nitroprusside until the development of severe lactic acidosis, apnea, and hypotension.[6]

  • Antidote Administration: Upon reaching a state of severe toxicity, the cyanide infusion is stopped, and the pigs are administered either this compound intravenously or a placebo.

  • Endpoint: The primary endpoint is survival. Secondary endpoints include the normalization of blood lactate levels and the restoration of hemodynamic stability.[6]

Discussion of Safety Profiles

This compound: Preclinical data suggests that this compound has a favorable safety profile.[2] In animal models, it has been shown to be effective in reversing cyanide toxicity without reported significant adverse effects.[2][5] The intramuscular route of administration is a significant advantage in a mass casualty scenario, as it allows for rapid treatment by first responders with minimal training.[21][22] Further studies are needed to fully characterize its safety profile in humans.

Hydroxocobalamin: Hydroxocobalamin is generally considered to have a very good safety profile and is the first-line treatment for cyanide poisoning in many countries.[12][23] The most common side effects are benign and related to its red color, causing a temporary discoloration of the skin and urine.[9][10][11] Transient hypertension is also a common side effect.[9][12] While rare, serious allergic reactions can occur.[9][13]

Sodium Thiosulfate: Sodium thiosulfate is another relatively safe cyanide antidote.[15] The primary adverse effect is dose-rate-dependent hypotension.[16][17] Nausea and vomiting are also common.[14][16] In pediatric populations, hypernatremia can be a concern.[14]

Dicobalt Edetate: Dicobalt edetate is a potent cyanide antidote but is associated with significant toxicity.[1][7][18][19][20] Adverse effects, including hypotension, arrhythmias, and allergic reactions, are common and can be severe, particularly if administered to individuals who are not significantly poisoned with cyanide.[18][19][20] Its use is generally reserved for confirmed, severe cyanide poisoning when other antidotes are unavailable.

4-Dimethylaminophenol (4-DMAP): 4-DMAP is a methemoglobin-forming agent with a high degree of toxicity.[19] It is corrosive and can be readily absorbed through the skin. Due to its unfavorable safety profile, it is not a preferred antidote.

Logical Relationship of Antidote Selection

The choice of a cyanide antidote in a clinical or emergency setting is a complex decision based on the severity of poisoning, the availability of the antidote, and the patient's clinical status.

Antidote_Selection_Logic Figure 3: Simplified Logic for Cyanide Antidote Selection Suspected_CN_Poisoning Suspected Cyanide Poisoning Severity_Assessment Severity Assessment Suspected_CN_Poisoning->Severity_Assessment Severe Severe (e.g., Coma, Cardiovascular Collapse) Severity_Assessment->Severe Yes Mild_Moderate Mild to Moderate Severity_Assessment->Mild_Moderate No Antidote_Availability Antidote Availability Severe->Antidote_Availability Supportive_Care Supportive Care Mild_Moderate->Supportive_Care Hydroxocobalamin_Available Hydroxocobalamin Available? Antidote_Availability->Hydroxocobalamin_Available Sodium_Thiosulfate_Available Sodium Thiosulfate Available? Hydroxocobalamin_Available->Sodium_Thiosulfate_Available No Administer_Hydroxocobalamin Administer Hydroxocobalamin Hydroxocobalamin_Available->Administer_Hydroxocobalamin Yes Dicobalt_Edetate_Available Dicobalt Edetate Available? Sodium_Thiosulfate_Available->Dicobalt_Edetate_Available No Administer_Sodium_Thiosulfate Administer Sodium Thiosulfate Sodium_Thiosulfate_Available->Administer_Sodium_Thiosulfate Yes Administer_Dicobalt_Edetate Administer Dicobalt Edetate (with caution) Dicobalt_Edetate_Available->Administer_Dicobalt_Edetate Yes Dicobalt_Edetate_Available->Supportive_Care No

Caption: Simplified Logic for Cyanide Antidote Selection.

Conclusion

This compound shows considerable promise as a next-generation cyanide antidote with a favorable preclinical safety profile and the significant advantage of intramuscular administration. While further research, including human clinical trials, is necessary to fully establish its safety and efficacy, the current data suggests it could be a valuable addition to the arsenal (B13267) of cyanide countermeasures. Established antidotes like hydroxocobalamin and sodium thiosulfate remain the cornerstones of current cyanide poisoning treatment, offering a balance of efficacy and manageable side effects. The high toxicity of agents like dicobalt edetate and 4-DMAP limits their clinical utility. This comparative guide is intended to provide a valuable resource for the ongoing research and development of improved cyanide antidotes.

References

The Enhanced Efficacy of Sulfanegen in Combination Therapy for Cyanide Poisoning

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Sulfanegen's performance when used in conjunction with other cyanide antidotes, specifically focusing on the additive or synergistic effects. The information presented herein is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

Cyanide is a potent and rapidly acting poison that inhibits cellular respiration by binding to cytochrome c oxidase in the mitochondria, leading to cellular hypoxia and, if untreated, rapid death. The development of effective and rapidly administrable antidotes is crucial for treating cyanide poisoning, especially in mass casualty scenarios. Current research is exploring the use of combination therapies to enhance antidotal efficacy. This guide examines the experimental evidence for combining this compound, a prodrug of 3-mercaptopyruvate (B1229277) (3-MP), with other cyanide countermeasures.

Dual-Mechanism Approach to Cyanide Detoxification

The rationale behind combining this compound with other antidotes lies in targeting different aspects of cyanide toxicity simultaneously. This compound acts as a sulfur donor, providing the substrate for the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST) to detoxify cyanide into the less toxic thiocyanate.[1] This mechanism is distinct from direct cyanide scavengers like cobinamide, a vitamin B12 analog, which directly binds to cyanide ions.[1] The combination of these two mechanisms—one enhancing a natural detoxification pathway and the other directly neutralizing the toxin—has been shown to have at least an additive effect.[1]

DualMechanism cluster_0 Cellular Environment cluster_1 Antidote Intervention CN Cyanide (CN-) CCO Cytochrome c Oxidase CN->CCO Inhibits Cellular Respiration CbiCN Cyanocobinamide Mito Mitochondrion SCN Thiocyanate (SCN-) (Less Toxic) Excretion Renal Excretion SCN->Excretion This compound This compound MP 3-Mercaptopyruvate (3-MP) This compound->MP dissociates MST 3-MP Sulfurtransferase (3-MST) MP->MST Substrate MST->CN Detoxifies Cobinamide Cobinamide Cobinamide->CN Directly Binds CbiCN->Excretion

Dual-mechanism of this compound and Cobinamide in cyanide detoxification.

Quantitative Comparison: this compound and Cobinamide

Studies in mouse models of cyanide poisoning have demonstrated a significant increase in survival rates when this compound is co-administered with cobinamide. The data below, summarized from key research, illustrates this enhanced efficacy in both lethal injection and inhalation models.

Lethal Injection Model Data

In a lethal injection model, the combination of this compound and cobinamide resulted in significantly higher survival rates compared to either antidote administered alone. At doses where individual administration resulted in 100% mortality, the combination rescued 80% of the subjects.[1]

Treatment GroupDose (mmol/kg)Survival Rate (%)
Saline (Control)N/A0
Cobinamide0.010
This compound0.030
Cobinamide + this compound 0.01 + 0.03 80
Cobinamide0.0240
This compound0.0540
Cobinamide + this compound 0.02 + 0.05 80

Data sourced from Chan, A. et al. (2011).[1]

Lethal Inhalation Model Data

The additive effect was also observed in a lethal cyanide inhalation model, which simulates a more common route of exposure in industrial accidents or terrorist incidents.[1]

Treatment GroupDose (mmol/kg)Survival Rate (%)
Saline (Control)N/A0
Cobinamide0.030
This compound0.040
Cobinamide + this compound 0.03 + 0.04 40
Cobinamide0.0440
This compound0.0540
Cobinamide + this compound 0.04 + 0.05 100

Data sourced from Chan, A. et al. (2011).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Lethal Injection Model Protocol

This protocol is designed to assess the efficacy of antidotes against a lethal dose of cyanide administered via injection.

InjectionWorkflow start Start anesthetize Anesthetize Mouse (e.g., isoflurane) start->anesthetize administer_antidote Administer Antidote(s) (Intramuscularly) anesthetize->administer_antidote inject_kcn Inject Lethal Dose of KCN (Intraperitoneally) administer_antidote->inject_kcn observe Observe for 30 minutes inject_kcn->observe record_survival Record Survival Status observe->record_survival end End record_survival->end

Workflow for the lethal cyanide injection model in mice.
  • Animal Model: Male C57BL/6J mice are typically used.

  • Anesthesia: Mice are anesthetized, for example with 3% isoflurane (B1672236) in an induction chamber, and maintained with 2% isoflurane via a nose cone.

  • Antidote Administration: The test antidotes (this compound, cobinamide, or their combination) or a saline control are administered via intramuscular injection.

  • Cyanide Challenge: A lethal dose of potassium cyanide (KCN), for example 0.16 mmol/kg, is injected into the peritoneal cavity.[1]

  • Observation: The animals are monitored for a set period (e.g., 30 minutes), and survival is recorded. Mice that survive the initial 30-minute period are typically observed for 24 hours to confirm survival.[1]

Lethal Inhalation Model Protocol

This model assesses antidote efficacy against inhaled hydrogen cyanide (HCN) gas.

InhalationWorkflow start Start place_in_chamber Place Mouse in Airtight Chamber start->place_in_chamber anesthetize Anesthetize with Isoflurane place_in_chamber->anesthetize expose_hcn1 Initial Exposure to HCN Gas anesthetize->expose_hcn1 administer_antidote Administer Antidote(s) (Intramuscularly) expose_hcn1->administer_antidote expose_hcn2 Re-expose to HCN Gas administer_antidote->expose_hcn2 observe Observe for Duration of Exposure expose_hcn2->observe record_survival Record Survival Status observe->record_survival end End record_survival->end

Workflow for the lethal cyanide inhalation model in mice.
  • Animal Model: As with the injection model, male C57BL/6J mice are commonly used.

  • Exposure Chamber: Mice are placed in an airtight gas chamber and anesthetized with isoflurane.

  • Cyanide Exposure: Hydrogen cyanide (HCN) gas is generated within the chamber to a specified concentration. A paradigm simulating a real-world scenario involves an initial exposure to HCN, followed by antidote administration, and then re-exposure to the gas.[1]

  • Antidote Administration: After an initial period of cyanide exposure, the animals are briefly removed, injected intramuscularly with the antidote(s) or saline, and then returned to the chamber.[1]

  • Continued Exposure and Observation: The mice are then re-exposed to HCN gas for a defined period, and survival is monitored and recorded.

Comparison with Other Antidotes

While robust data exists for the combination of this compound and cobinamide, there is a notable lack of published, peer-reviewed studies providing quantitative data on the combined effects of this compound with other common cyanide antidotes such as hydroxocobalamin (B81358) or sodium thiosulfate (B1220275).

  • Hydroxocobalamin: This is another cobalt-containing compound, similar to cobinamide, that acts by directly binding cyanide to form the non-toxic cyanocobalamin (B1173554) (vitamin B12). Given its similar mechanism to cobinamide, a combination with this compound could theoretically also produce beneficial effects, but this requires experimental validation.

  • Sodium Thiosulfate: Like this compound, sodium thiosulfate is a sulfur donor. However, it primarily utilizes the enzyme rhodanese to detoxify cyanide. Rhodanese is mainly located in the mitochondria, whereas 3-MST (utilized by this compound's active metabolite) is present in both the cytosol and mitochondria and has a wider tissue distribution.[1] This suggests that this compound may be more effective than sodium thiosulfate. Combining two sulfur donors may not provide the same degree of synergistic benefit as combining a sulfur donor with a direct scavenger.

Conclusion

The available experimental data strongly supports the at-least-additive effect of combining this compound with the direct cyanide scavenger cobinamide. This dual-mechanism approach significantly enhances survival rates in mouse models of both injection and inhalation cyanide poisoning compared to the administration of either antidote alone.[1] The ability to administer both agents intramuscularly further increases their potential utility in mass casualty situations.[1]

Further research is warranted to investigate the potential synergistic or additive effects of combining this compound with other cyanide antidotes, such as hydroxocobalamin. Such studies would be invaluable in developing more effective and versatile treatment protocols for cyanide poisoning.

References

Independent Validation of Published HPLC-MS/MS Methods for Sulfanegen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published analytical methods for the quantitative determination of Sulfanegen, a promising cyanide antidote. As this compound is a prodrug that rapidly converts to 3-mercaptopyruvate (B1229277) (3-MP) in vivo, analytical methods focus on the detection of 3-MP in biological matrices. This document summarizes the performance of a validated HPLC-MS/MS method and compares it with an alternative HPLC method coupled with fluorescence detection (FLD). The information presented is collated from published research and is intended to assist researchers in selecting and implementing appropriate bioanalytical strategies for this compound.

Quantitative Data Summary

The following tables summarize the key performance parameters of the published HPLC-MS/MS and HPLC-FLD methods for the analysis of 3-mercaptopyruvate (3-MP), the active metabolite of this compound.

Table 1: HPLC-MS/MS Method Performance in Rabbit Plasma [1]

ParameterReported Value
Limit of Detection (LOD)0.1 µM
Linear Dynamic Range0.5–100 µM
Linearity (R²)≥ 0.999
Accuracy± 9% of the nominal concentration
Precision (RSD)< 7%
Total Run Time5.1 min

Table 2: HPLC-FLD Method Performance in Swine Plasma [2]

ParameterReported Value
Limit of Detection (LOD)0.5 nM
Dynamic RangeNot explicitly stated, but described as "large"
AccuracyGood
PrecisionGood
Derivatizing AgentMonobromobimane
Internal Standard3-mercaptopropionic acid

Experimental Protocols

A detailed understanding of the methodologies is crucial for replication and validation. The following sections outline the key steps in the published analytical methods.

1. HPLC-MS/MS Method for 3-MP in Rabbit Plasma [1]

This method was developed for pharmacokinetic studies of this compound. A key challenge in the analysis of 3-MP is its tendency to form dimers, leading to poor chromatographic behavior.[1] To address this, a derivatization step is employed.

  • Sample Preparation: The specific details of the sample preparation are not fully elaborated in the abstract, but it is a critical step to ensure the stability of 3-MP.

  • Derivatization: While not explicitly stated in the primary search result, related literature suggests the use of a derivatizing agent to prevent the dimerization of 3-MP. One such approach involves pre-column derivatization with N-ethylmaleimide (NEM).[3]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is used to separate the derivatized 3-MP from other plasma components.

  • Detection: Tandem Mass Spectrometry (MS/MS) provides sensitive and selective detection of the analyte.

2. HPLC-FLD Method for 3-MP in Swine Plasma [2]

This method presents an alternative to mass spectrometry, which may not be available in all laboratories.[2]

  • Sample Preparation: Plasma samples are spiked with an internal standard, 3-mercaptopropionic acid.

  • Derivatization: Both 3-MP and the internal standard are reacted with monobromobimane. This reaction serves two purposes: it prevents the dimerization of 3-MP and introduces a fluorescent tag, enabling detection by FLD.[2]

  • Chromatography: HPLC is used for the separation of the derivatized compounds.

  • Detection: A Fluorescence Detector (FLD) is used for the quantification of the derivatized 3-MP and the internal standard.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the bioanalysis of this compound (as 3-MP) using a derivatization-based LC-MS/MS method.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow Biological_Matrix Biological Matrix (e.g., Plasma) Spiking Spike with Internal Standard Biological_Matrix->Spiking Derivatization Derivatization (e.g., with NEM) Spiking->Derivatization Extraction Extraction Derivatization->Extraction HPLC HPLC Separation Extraction->HPLC MSMS MS/MS Detection HPLC->MSMS Data_Processing Data Processing & Quantification MSMS->Data_Processing

Caption: General workflow for HPLC-MS/MS analysis of this compound metabolite 3-MP.

Signaling Pathway and Logical Relationships

The mechanism of action of this compound involves the enzymatic transfer of a sulfur atom to cyanide, detoxifying it to the less harmful thiocyanate. This process is catalyzed by the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST).

G This compound This compound (Prodrug) Conversion In vivo Conversion This compound->Conversion ThreeMP 3-Mercaptopyruvate (3-MP, Active Drug) Conversion->ThreeMP MST 3-MST (Enzyme) ThreeMP->MST Thiocyanate Thiocyanate (SCN⁻) (Less Toxic) MST->Thiocyanate Sulfur Transfer Cyanide Cyanide (CN⁻) Cyanide->MST

References

A comparative study of the pharmacokinetics of different Sulfanegen salts.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the pharmacokinetic properties of different salts of Sulfanegen, a promising cyanide antidote. Developed for researchers, scientists, and drug development professionals, this document summarizes available experimental data to facilitate informed decisions in the advancement of cyanide countermeasures.

This compound acts as a prodrug, delivering the active sulfur donor 3-mercaptopyruvate (B1229277) (3-MP) to detoxify cyanide via the 3-mercaptopyruvate sulfurtransferase (3-MST) enzyme system.[1] The choice of salt form significantly impacts the physicochemical properties of this compound, particularly its solubility, which is a critical factor for rapid administration in emergency scenarios. This guide focuses on the comparison between this compound sodium and this compound triethanolamine (B1662121) (TEA), the most studied salt forms.

Executive Summary of Pharmacokinetic Profiles

While direct head-to-head pharmacokinetic studies comparing different this compound salts are not extensively available in peer-reviewed literature, existing research provides valuable insights. The triethanolamine salt was developed to overcome the limited water solubility of the sodium salt, which is a significant drawback for an intramuscularly administered antidote.[2] The TEA salt exhibits over a four-fold increase in aqueous solubility and enhanced potency compared to the sodium salt.[3]

Pharmacokinetic studies in New Zealand White rabbits following intramuscular administration of a this compound formulation show rapid absorption and conversion to the active metabolite, 3-MP. The elimination half-life of 3-MP in this model was determined to be approximately 114 minutes, and the pharmacokinetic profile was best described by a one-compartment model with first-order distribution and elimination.[4][5]

Data Presentation

The following tables summarize the available qualitative and quantitative data for different this compound salts. Due to the lack of direct comparative studies, the pharmacokinetic parameters are presented for a general this compound formulation, with the understanding that these were likely determined using early formulations, including the sodium salt.

Table 1: Comparison of Physicochemical and Efficacy Properties of this compound Salts

ParameterThis compound SodiumThis compound Triethanolamine (TEA)Other Amine Salts (e.g., Glucosamine, Deanol)Reference(s)
Water Solubility Insufficient for effective IM administration (0.35 M)> 4-fold higher than sodium saltVaried, with some (e.g., TEA, deanol) having solubilities > 1 M[1][2]
Potency/Efficacy Effective, but limited by solubility for IM useIncreased potency compared to sodium saltEffective in rescuing animals from lethal cyanide doses[1][3]

Table 2: Pharmacokinetic Parameters of Intramuscularly Administered this compound in Rabbits (as measured by the active metabolite, 3-MP)

Note: The specific salt used in the study providing these parameters was not explicitly stated, but it is representative of early this compound formulations.

ParameterValueReference(s)
Half-life (t½) ~114 minutes[4][5]
Pharmacokinetic Model One-compartment with first-order distribution and elimination[4][5]
Absorption Rapidly increased plasma concentrations of 3-MP post-administration[4]
Distribution Rapid distribution of 3-MP throughout the body[4]

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its pharmacokinetic analysis.

Sulfanegen_Mechanism cluster_administration Administration cluster_circulation Systemic Circulation cluster_detoxification Cyanide Detoxification Sulfanegen_Salt This compound Salt (e.g., Sodium, TEA) Sulfanegen_Dimer This compound Dimer Sulfanegen_Salt->Sulfanegen_Dimer IM Injection & Absorption Three_MP 3-Mercaptopyruvate (3-MP) (Active Metabolite) Sulfanegen_Dimer->Three_MP Dissociation MST 3-MST Enzyme Three_MP->MST Cyanide Cyanide (CN-) Cyanide->MST Thiocyanate Thiocyanate (SCN-) (Less Toxic) MST->Thiocyanate Sulfur Transfer Pyruvate Pyruvate MST->Pyruvate Excretion Excretion Thiocyanate->Excretion Renal Excretion

Mechanism of Action of this compound as a Cyanide Antidote.

PK_Workflow cluster_animal_phase In-Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Animal_Model Rabbit Model IM_Admin Intramuscular Administration of this compound Salt Animal_Model->IM_Admin Blood_Sampling Serial Blood Sampling IM_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation Derivatization Derivatization of 3-MP (with monobromobimane) Protein_Precipitation->Derivatization LC_MS_MS LC-MS/MS Analysis Derivatization->LC_MS_MS Data_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) LC_MS_MS->Data_Analysis

Experimental Workflow for Pharmacokinetic Analysis of this compound.

Experimental Protocols

The following protocols are synthesized from published methodologies for the study of this compound pharmacokinetics.

Animal Model and Dosing
  • Species: New Zealand White rabbits (3-5 kg).[1]

  • Anesthesia: Anesthesia is induced and maintained to ensure animal welfare throughout the procedure. An infusion of ketamine has been used in some studies.[1]

  • Administration: A specified dose of the this compound salt, dissolved in a sterile vehicle (e.g., 0.9% NaCl solution), is administered via intramuscular injection.[6] The volume and concentration are dependent on the specific salt's solubility.

  • Blood Sampling: Blood samples are collected serially from a cannulated artery or vein at predetermined time points post-administration.

Bioanalytical Method for 3-Mercaptopyruvate (3-MP) Quantification

This method is based on High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Sample Preparation:

    • Plasma Separation: Whole blood is centrifuged to separate plasma.

    • Internal Standard: An internal standard (e.g., ¹³C₃-3-MP) is added to the plasma sample.

    • Protein Precipitation: Plasma proteins are precipitated, typically with a solvent like acetonitrile.

    • Derivatization: The supernatant containing 3-MP is reacted with monobromobimane. This step is crucial to form a stable derivative of the otherwise unstable 3-MP, allowing for accurate chromatographic analysis.

  • HPLC-MS/MS Analysis:

    • The derivatized sample is injected into an HPLC system coupled with a tandem mass spectrometer.

    • Chromatographic separation is achieved on a suitable column (e.g., C18).

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the 3-MP-bimane derivative and the internal standard.

  • Method Validation: The analytical method is validated for linearity, accuracy, precision, and limit of detection (LOD). A typical LOD for this method is around 0.1 µM, with a linear dynamic range of 0.5–100 µM.[1]

Pharmacokinetic Data Analysis
  • Plasma concentration-time data for 3-MP are analyzed using non-compartmental or compartmental modeling software.

  • Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½) are calculated.

  • The data from rabbit studies have been shown to fit a one-compartment model with first-order distribution and elimination.[4][5]

Conclusion

The development of highly water-soluble salts, such as this compound triethanolamine, represents a significant advancement in the creation of a viable intramuscular antidote for mass cyanide casualties. While existing data provides a solid foundation for the pharmacokinetic profile of this compound, further direct comparative studies are warranted to fully elucidate the in vivo differences between the sodium and triethanolamine salts. Such studies will be crucial for selecting the optimal candidate for advanced preclinical and clinical development.

References

Assessing the superiority of intramuscular Sulfanegen over intravenous cyanide antidotes.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of intramuscular Sulfanegen and traditional intravenous cyanide antidotes, supported by experimental data, reveals a significant advancement in the rapid and effective treatment of cyanide poisoning, particularly in mass casualty scenarios.

In the critical minutes following cyanide exposure, the speed of antidote administration is paramount. For decades, the standard of care has relied on intravenous (IV) treatments, such as hydroxocobalamin (B81358) and the combination of sodium nitrite (B80452) and sodium thiosulfate (B1220275). While effective, the necessity for intravenous access presents a significant logistical challenge in emergency situations, especially those involving numerous casualties. The development of intramuscular (IM) this compound marks a pivotal moment in cyanide countermeasure research, offering a rapidly deployable and highly effective alternative.

At a Glance: this compound vs. Intravenous Antidotes

FeatureIntramuscular this compoundIntravenous Hydroxocobalamin (Cyanokit®)Intravenous Sodium Nitrite & Sodium Thiosulfate (Nithiodote®)
Route of Administration Intramuscular (IM)Intravenous (IV)Intravenous (IV)
Mechanism of Action Acts as a sulfur donor for the 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST) enzyme, converting cyanide to the less toxic thiocyanate.[1][2]Directly binds with cyanide to form the non-toxic cyanocobalamin (B1173554), which is excreted in the urine.[1][3]Sodium nitrite induces methemoglobin formation, which binds cyanide. Sodium thiosulfate then acts as a sulfur donor for the rhodanese enzyme to convert cyanide to thiocyanate.[4][5]
Key Advantage Rapid administration without the need for IV access, ideal for mass casualty events.[1][2][5][6][7][8][9]Rapid onset of action and a favorable safety profile.[10][11]Synergistic effect of the two components.[4]
Key Limitation Currently in preclinical development.Requires IV access, which can be time-consuming.[5][7]Potential for serious side effects, including hypotension and methemoglobinemia, making it less suitable for prehospital empiric treatment.[5][10]

Delving into the Mechanism of Action

The efficacy of any cyanide antidote lies in its ability to swiftly counteract the poison's deadly effects at the cellular level. Cyanide exerts its toxicity by inhibiting cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, thereby halting cellular respiration.[1][12]

This compound: Harnessing the 3-MST Pathway

This compound is a prodrug that, upon administration, converts to 3-mercaptopyruvate (3-MP), the natural substrate for the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST).[1][2] This enzyme is widely distributed throughout the body, including in the cytosol and mitochondria.[7] 3-MST catalyzes the transfer of a sulfur atom from 3-MP to cyanide, resulting in the formation of the significantly less toxic thiocyanate, which is then excreted in the urine.[1][7][9]

cluster_cell Cell cluster_mitochondrion Mitochondrion Cytochrome_c_Oxidase Cytochrome c Oxidase ATP_Production ATP Production Cytochrome_c_Oxidase->ATP_Production Enables Cellular_Respiration Cellular Respiration ATP_Production->Cellular_Respiration Drives Cyanide Cyanide (CN-) Cyanide->Cytochrome_c_Oxidase Inhibits This compound This compound (IM) 3MP 3-Mercaptopyruvate (3-MP) This compound->3MP Converts to 3MST 3-Mercaptopyruvate Sulfurtransferase (3-MST) Thiocyanate Thiocyanate (SCN-) (Less Toxic) 3MST->Thiocyanate Catalyzes conversion to Urine_Excretion Excreted in Urine Thiocyanate->Urine_Excretion 3MPCyanide 3MPCyanide 3MPCyanide->3MST

Figure 1. Mechanism of action of intramuscular this compound.
Intravenous Antidotes: Established Pathways

Hydroxocobalamin acts as a direct binding agent. The cobalt ion at the center of the hydroxocobalamin molecule has a high affinity for cyanide. It binds with cyanide to form cyanocobalamin (vitamin B12), a stable and non-toxic compound that is safely excreted by the kidneys.[1][3]

cluster_bloodstream Bloodstream cluster_cell Cell Hydroxocobalamin Hydroxocobalamin (IV) Cyanide Cyanide (CN-) Cyanide_Cell Cyanide (CN-) Cyanide->Cyanide_Cell Enters Cyanocobalamin Cyanocobalamin (Vitamin B12) (Non-Toxic) Kidney_Excretion Excreted by Kidneys Cyanocobalamin->Kidney_Excretion HydroxocobalaminCyanide HydroxocobalaminCyanide HydroxocobalaminCyanide->Cyanocobalamin Directly binds to form Cytochrome_c_Oxidase Cytochrome c Oxidase Cyanide_Cell->Cytochrome_c_Oxidase Inhibits

Figure 2. Mechanism of action of intravenous hydroxocobalamin.

The sodium nitrite and sodium thiosulfate combination employs a two-step process. Sodium nitrite induces the formation of methemoglobin from hemoglobin. Methemoglobin has a high affinity for cyanide and binds to it, forming cyanomethemoglobin. This effectively removes cyanide from circulation and from cytochrome c oxidase. Subsequently, sodium thiosulfate acts as a sulfur donor for the mitochondrial enzyme rhodanese, which converts the cyanide from cyanomethemoglobin into thiocyanate.[4][5][13]

cluster_bloodstream Bloodstream Sodium_Nitrite Sodium Nitrite (IV) Methemoglobin Methemoglobin Sodium_Nitrite->Methemoglobin Induces formation of Hemoglobin Hemoglobin Hemoglobin->Methemoglobin Cyanide Cyanide (CN-) Cyanomethemoglobin Cyanomethemoglobin Rhodanese Rhodanese (in Mitochondria) Cyanomethemoglobin->Rhodanese Releases CN- for Sodium_Thiosulfate Sodium Thiosulfate (IV) Sodium_Thiosulfate->Rhodanese Acts as sulfur donor for Thiocyanate Thiocyanate (SCN-) (Less Toxic) Rhodanese->Thiocyanate Converts CN- to Urine_Excretion Excreted in Urine Thiocyanate->Urine_Excretion MethemoglobinCyanide MethemoglobinCyanide MethemoglobinCyanide->Cyanomethemoglobin Binds to form

Figure 3. Mechanism of action of intravenous sodium nitrite and sodium thiosulfate.

Comparative Efficacy: Evidence from Preclinical Studies

While direct, head-to-head clinical trials in humans are ethically prohibitive, extensive preclinical studies in animal models provide compelling evidence for the efficacy of this compound and its superiority in certain contexts.

Survival Outcomes in Animal Models of Cyanide Poisoning
Animal ModelCyanide ChallengeAntidote and RouteDosageSurvival Rate (%)Reference
Mouse0.16 mmol/kg KCN (IP)This compound (IM) 0.06 mmol/kg100[14]
MouseLethal KCN (IP)Sodium Nitrite (IM) 9.2 mg/kg100[2]
MouseLethal KCN (IP)Sodium Thiosulfate (IM) 300 mg/kg100[2]
RabbitLethal Sodium Cyanide (IV)This compound (IM) N/AData suggests high efficacy[15]
RabbitLethal Sodium Cyanide (IV)Sodium Nitrite/Thiosulfate (IM) N/A73[2][16]
PigLethal Sodium Nitroprusside (IV)This compound (IV) 2.5 g100[17][18]
PigLethal Potassium Cyanide (IV)Sodium Nitrite/Thiosulfate (IM) N/A80[2][16]
DogLethal Potassium Cyanide (IV)Hydroxocobalamin (IV) 150 mg/kg100 (at 14 days)[1]

Note: Direct comparison of dosages across different studies and animal models should be done with caution due to variations in experimental protocols.

These studies consistently demonstrate the high survival rates achieved with this compound treatment, comparable to and in some cases exceeding those of intravenous antidotes, with the significant advantage of intramuscular administration.

Experimental Protocols: A Closer Look at the Methodology

The robustness of the preclinical data supporting this compound is underpinned by well-defined experimental protocols.

Representative Experimental Workflow for Efficacy Testing

Animal_Model Select Animal Model (e.g., Mouse, Rabbit, Pig) Acclimatization Acclimatization Period Animal_Model->Acclimatization Anesthesia Anesthesia (if applicable) Acclimatization->Anesthesia Baseline Establish Baseline (Vitals, Blood Gases) Anesthesia->Baseline Cyanide_Admin Administer Lethal Dose of Cyanide Salt (e.g., KCN) via specified route (IP, IV) Baseline->Cyanide_Admin Onset_Toxicity Observe Onset of Toxic Signs (e.g., Apnea, Hypotension, Seizures) Cyanide_Admin->Onset_Toxicity Antidote_Admin Administer Antidote (IM this compound or IV alternative) at pre-determined time point Onset_Toxicity->Antidote_Admin Monitoring Continuous Monitoring (Survival, Vitals, Blood Lactate, Cyanide Levels) Antidote_Admin->Monitoring Endpoint Primary Endpoint: Survival Rate at 24h/14d Secondary Endpoints: Time to Recovery Monitoring->Endpoint

Figure 4. Generalized experimental workflow for cyanide antidote efficacy studies.

Detailed Protocol for a Lethal Piglet Model of Cyanide Intoxication:

  • Animal Model: Anesthetized piglets.

  • Monitoring: Continuous monitoring of body temperature, blood pressure, respiratory rate, blood cyanide, lactate, and blood gases.

  • Induction of Cyanide Toxicity: A slow intravenous infusion of sodium nitroprusside or sodium cyanide is administered until the development of severe lactic acidosis, severe hypopnea or apnea, and hypotension.

  • Antidote Administration: The designated antidote (e.g., intravenous this compound sodium) or placebo is administered.

  • Efficacy Evaluation: The primary endpoint is survival. Secondary endpoints include the return of lactic acid to baseline and the restoration of hemodynamic stability.[7]

The Decisive Advantage: Intramuscular Administration in Mass Casualty Incidents

The most significant advantage of this compound lies in its intramuscular route of administration. In the event of a chemical attack or industrial accident involving cyanide, the ability to rapidly treat a large number of victims is critical. Intravenous administration requires trained medical personnel and can be a time-consuming process, creating a bottleneck that could prove fatal for many.[1][2][5][6][7][8][9] Intramuscular injections, on the other hand, can be administered quickly by first responders with minimal training, potentially through the use of auto-injectors. This makes this compound a far more practical and effective countermeasure for mass casualty scenarios.

Conclusion: A Promising Future for Cyanide Poisoning Treatment

The development of intramuscular this compound represents a significant leap forward in the field of cyanide countermeasures. Its novel mechanism of action, leveraging the widely distributed 3-MST enzyme, coupled with the profound logistical advantages of intramuscular administration, positions it as a superior alternative to traditional intravenous antidotes, particularly in the context of mass casualty preparedness. While further research and clinical trials are necessary for its approval for human use, the existing preclinical data strongly supports the continued development of this compound as a next-generation cyanide antidote with the potential to save countless lives.

References

The Secondary Mechanism of Sulfanegen: A Comparative Analysis of H₂S Generation and its Therapeutic Implications

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The therapeutic landscape of gasotransmitter-based drugs is rapidly evolving, with hydrogen sulfide (B99878) (H₂S) emerging as a critical signaling molecule with pleiotropic effects. Among the novel H₂S-releasing compounds, Sulfanegen has garnered attention for its unique dual-mechanism of action. While its primary role as a cyanide antidote is well-established, its secondary mechanism, predicated on the generation of H₂S, offers a compelling avenue for therapeutic intervention in a host of pathologies underpinned by oxidative stress and inflammation. This guide provides an objective comparison of this compound's H₂S-dependent effects with other prominent H₂S donors, GYY4137 and SG-1002, supported by experimental data to inform preclinical and clinical research strategies.

Comparative Analysis of H₂S Donors

The efficacy of an H₂S donor is contingent on its mechanism of release, bioavailability, and the resulting downstream biological effects. This compound, a prodrug of 3-mercaptopyruvate (B1229277) (3-MP), distinguishes itself by leveraging the endogenous enzyme 3-mercaptopyruvate sulfurtransferase (3-MST) for a controlled, site-specific release of H₂S.[1][2] This contrasts with the spontaneous, hydrolysis-dependent release of H₂S from GYY4137 and the systemic delivery from SG-1002.[3]

Table 1: Performance Characteristics of H₂S Donors
FeatureThis compoundGYY4137SG-1002
H₂S Release Mechanism Enzymatic (3-MST dependent)[1][2]Spontaneous Hydrolysis[3]Systemic release, precursor of H₂S[4][5]
Release Profile Controlled, dependent on enzyme and substrate availabilitySlow and sustained[3][6]Sustained increase in circulating H₂S[4][5]
Primary Therapeutic Area Cyanide Antidote[7][8]Anti-inflammatory, Cardiovascular[9][10]Heart Failure[4][5]
Key Secondary Effects Antioxidant, Neuroprotective[1]Anti-atherosclerotic, Anti-cancer[10][11]Increased Nitric Oxide Bioavailability[4][5]
Table 2: Quantitative Comparison of Biological Effects
ParameterThis compoundGYY4137SG-1002
Antioxidant Capacity (DPPH Assay, IC₅₀) 64.76 µM[1]Not directly reportedNot directly reported
Reduction of pro-inflammatory IL-1β Not directly reported~40-50% reduction in a rat model of endotoxic shock[9]Not directly reported
Reduction of pro-inflammatory TNF-α Not directly reported~50% reduction in a rat model of endotoxic shock[9]Not directly reported
Increase in Plasma H₂S (Human Studies) Not reported in this contextNot directly reportedSignificant increase at 400 mg dose in HF patients[4][5]
Effect on Atherosclerotic Plaque Not reportedSignificant reduction in ApoE-/- mice[10]Not reported

Signaling Pathways and Mechanisms of Action

The therapeutic benefits of H₂S are mediated through its interaction with various cellular signaling pathways. The controlled release of H₂S from this compound via the 3-MST pathway offers a nuanced approach to modulating these pathways, potentially minimizing off-target effects associated with bolus H₂S administration.

This compound and the 3-MST Pathway

This compound acts as a substrate for 3-MST, which is strategically localized in both the cytoplasm and mitochondria.[12] This allows for targeted H₂S production in compartments that are central to cellular metabolism and redox signaling. The generated H₂S can then exert its antioxidant effects by directly scavenging reactive oxygen species (ROS) and by modulating the activity of key signaling proteins through persulfidation.[1]

Sulfanegen_Pathway cluster_cell Cell cluster_downstream Downstream Effects This compound This compound (Prodrug) ThreeMP 3-Mercaptopyruvate (3-MP) This compound->ThreeMP Conversion ThreeMST 3-MST (Enzyme) ThreeMP->ThreeMST H2S H₂S ThreeMST->H2S Catalyzes ROS ROS (Reactive Oxygen Species) H2S->ROS Scavenges SignalingProteins Signaling Proteins (e.g., Keap1, NF-κB) H2S->SignalingProteins Modulates via OxidativeStress Reduced Oxidative Stress ROS->OxidativeStress Persulfidation Protein Persulfidation SignalingProteins->Persulfidation AntiInflammatory Anti-inflammatory Response Persulfidation->AntiInflammatory CellSurvival Enhanced Cell Survival Persulfidation->CellSurvival

Caption: this compound's H₂S Generation and Downstream Signaling Pathway.

Comparative Signaling of H₂S Donors

While all three donors ultimately lead to increased H₂S levels, their distinct release kinetics and systemic versus localized delivery can activate different downstream pathways or the same pathways to varying extents. GYY4137, with its slow and sustained release, has been shown to effectively modulate inflammatory pathways, such as NF-κB, leading to a reduction in pro-inflammatory cytokines.[9][13] SG-1002, administered systemically, has demonstrated the ability to increase both H₂S and nitric oxide (NO) bioavailability, suggesting a broader impact on cardiovascular homeostasis.[4][5]

Experimental Protocols

Accurate and reproducible measurement of H₂S is critical for comparing the efficacy of different donors. The following protocols provide detailed methodologies for key experiments.

Protocol 1: In Vitro H₂S Release Measurement using Monobromobimane (MBB) Assay

This method allows for the sensitive and specific quantification of H₂S released from a donor compound in a cell-free system.

Materials:

  • H₂S donor compound (this compound, GYY4137, etc.)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Monobromobimane (MBB) solution (10 mM in acetonitrile)

  • Tris-HCl buffer (100 mM, pH 9.5, containing 0.1 mM DTPA), deoxygenated

  • 5-Sulfosalicylic acid (SSA) solution (200 mM)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a fluorescence detector

Procedure:

  • Prepare a stock solution of the H₂S donor in an appropriate solvent.

  • In a low-oxygen environment (e.g., a hypoxic chamber), add the H₂S donor to deoxygenated Tris-HCl buffer to the desired final concentration. For this compound, include purified 3-MST enzyme and the substrate 3-MP.

  • At designated time points, take an aliquot of the reaction mixture.

  • Immediately add MBB solution to the aliquot and incubate for 30 minutes at room temperature in the dark.

  • Stop the reaction by adding SSA solution.

  • Analyze the derivatized sample by RP-HPLC with fluorescence detection (excitation/emission: 390/475 nm) to quantify the formation of sulfide-dibimane, the fluorescent product of the reaction between H₂S and MBB.

  • Generate a standard curve using known concentrations of sodium sulfide (Na₂S) to determine the concentration of H₂S released.

Workflow for H₂S Donor Comparison

The following diagram illustrates a typical experimental workflow for the comparative evaluation of H₂S donors.

Experimental_Workflow cluster_vitro In Vitro Analysis cluster_vivo In Vivo Analysis H2S_Release H₂S Release Kinetics (MBB Assay) Animal_Model Animal Model of Disease (e.g., Inflammation, Ischemia) H2S_Release->Animal_Model Cell_Culture Cell-based Assays (e.g., Cytotoxicity, ROS production) Cell_Culture->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy Efficacy Assessment (e.g., Biomarkers, Histology) PK_PD->Efficacy Donor_Selection Select H₂S Donors (this compound, GYY4137, SG-1002) Donor_Selection->H2S_Release Donor_Selection->Cell_Culture

Caption: Experimental Workflow for Comparing H₂S Donors.

Conclusion

The secondary, H₂S-mediated mechanism of this compound presents a promising therapeutic strategy that leverages enzymatic control for targeted gasotransmitter delivery. Its antioxidant and cytoprotective effects, driven by the 3-MST pathway, offer a distinct advantage over donors that rely on spontaneous hydrolysis. While GYY4137 and SG-1002 have demonstrated efficacy in anti-inflammatory and cardiovascular applications respectively, the controlled and localized H₂S generation by this compound may provide a more refined approach to treating pathologies characterized by localized oxidative stress. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these H₂S donors in various disease models. This will be crucial for guiding the selection of the most appropriate candidate for future clinical development.

References

A Comparative Analysis of Novel Cyanide Antidotes Against the Established Efficacy of Sulfanegen

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the critical landscape of cyanide countermeasure development, researchers and drug development professionals require objective, data-driven comparisons to guide innovation. This publication presents a comprehensive benchmarking of emerging cyanide antidotes against Sulfanegen, a promising next-generation therapeutic. By examining experimental data and detailed methodologies, this guide offers a clear perspective on the current and future state of cyanide poisoning treatment.

Executive Summary

Cyanide, a potent and rapid-acting poison, poses a significant threat from industrial accidents, smoke inhalation, and potential terrorist activities.[1] The primary mechanism of cyanide's toxicity is the inhibition of cytochrome c oxidase, a critical enzyme in cellular respiration, leading to histotoxic hypoxia and rapid cell death.[1][2] Effective antidotes are crucial for mitigating the devastating effects of cyanide poisoning.

For decades, the standard of care has included agents like hydroxocobalamin (B81358) and the combination of sodium nitrite (B80452) and sodium thiosulfate.[3] However, these treatments have limitations, including the need for intravenous administration, which can be challenging in mass casualty scenarios.[3][4] This has spurred the development of new, more rapidly deployable antidotes.

This compound, a prodrug of 3-mercaptopyruvate (B1229277) (3-MP), represents a significant advancement. It leverages the endogenous 3-mercaptopyruvate sulfurtransferase (3-MST) enzyme to detoxify cyanide into the less toxic thiocyanate.[4][5] The 3-MST pathway is advantageous due to the wide distribution of the enzyme in tissues, including the central nervous system, and its presence in both the cytosol and mitochondria.[4][6] This potentially allows for more efficient and rapid detoxification compared to the traditional rhodanese pathway, which is primarily mitochondrial.[4]

This guide provides a head-to-head comparison of this compound with other notable cyanide antidotes, supported by preclinical efficacy data from various animal models and in vitro studies.

Data Presentation: Comparative Efficacy of Cyanide Antidotes

The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the efficacy of this compound and other key antidotes.

Table 1: In Vivo Efficacy of Cyanide Antidotes in a Lethal Mouse Model (Intraperitoneal Cyanide Injection)

AntidoteDose (mmol/kg)Survival Rate (%)Study Reference
Saline (Control)-0[7]
This compound 0.14 (ED₅₀)50[7]
This compound equimolar to KCN100[7]
Cobinamide0.054 (ED₅₀)50[7]
This compound + Cobinamide 0.04 (this compound) + 0.03 (Cobinamide)80[7]

Table 2: In Vivo Efficacy of Cyanide Antidotes in a Lethal Mouse Model (Inhaled Hydrogen Cyanide)

AntidoteDose (mmol/kg)Survival Rate (%)Study Reference
Saline (Control)-0[7]
This compound 0.077 (ED₅₀)50[7]
This compound 0.2100[7]
Cobinamide0.029 (ED₅₀)50[7]
This compound + Cobinamide 0.05 (this compound) + 0.04 (Cobinamide)100[7]

Table 3: In Vivo Efficacy of this compound in a Lethal Pig Model (Intravenous Sodium Nitroprusside or Sodium Cyanide Infusion)

AntidoteOutcomeStudy Reference
Placebo0% survival[4]
This compound Sodium 100% survival, with significant reduction in blood lactate (B86563) and cyanide levels[4]

Table 4: In Vitro Cytotoxicity of Potassium Cyanide (KCN) and Antidotal Effect

Cell LineKCN ConcentrationOutcomeAntidoteAntidotal EffectStudy Reference
Murine Fibroblast Cells1.25 mM (in pH 9.2 medium)Significant decrease in cytochrome activityHydroxocobalaminDose-dependent reversal of cytotoxicity[5]
Baby Hamster Kidney (BHK-21)2 mM and 4 mMReduced cell viability, leakage of LDHN-acetylcysteine (NAC)More effective than Curcumin in minimizing cytotoxic changes[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of cyanide antidotes.

In Vivo Murine Model of Cyanide Toxicity
  • Animal Model: CD-1 mice are commonly used.[9]

  • Cyanide Administration:

    • Intraperitoneal (IP) Injection: A lethal dose of potassium cyanide (KCN) or sodium cyanide (NaCN) dissolved in saline is administered.[1]

    • Inhalation: Mice are exposed to a lethal concentration of hydrogen cyanide (HCN) gas in a sealed chamber for a specified duration (e.g., 30 minutes).[10]

  • Antidote Administration: Antidotes are typically administered via intraperitoneal (IP) or intramuscular (IM) injection, either prior to (prophylactic) or after (therapeutic) cyanide exposure.[1][7]

  • Key Endpoints:

    • Survival Rate: The percentage of animals surviving at specific time points post-cyanide exposure (e.g., 24 hours, 3 days).[7][10]

    • Righting Reflex Recovery Time: In sub-lethal models, the time taken for a mouse placed on its back to right itself is measured as an indicator of neurological recovery.[1]

    • Physiological Parameters: Monitoring of heart rate, blood pressure, and blood lactate levels.[11]

In Vitro Cytotoxicity Assay for Cyanide and Antidotes
  • Cell Lines: Various cell lines are utilized, including murine fibroblasts and baby hamster kidney (BHK-21) cells.[5][8]

  • Cyanide Exposure: Cells are incubated with varying concentrations of potassium cyanide (KCN) for a defined period (e.g., 1 hour).[5] To maintain stable cyanide concentrations in the culture medium, the pH may be adjusted to 9.2, as cyanide is volatile at physiological pH.[5]

  • Antidote Evaluation: The antidote is added to the cell culture medium, either concurrently with or after the addition of cyanide.

  • Key Endpoints:

    • Cell Viability: Assessed using methods such as Trypan Blue dye exclusion, which stains non-viable cells.[8]

    • Mitochondrial Activity: Measured by assays like the MTT assay, which quantifies the metabolic activity of mitochondria and reflects cellular respiration.[8]

    • Lactate Dehydrogenase (LDH) Leakage: An increase in LDH in the culture medium indicates cell membrane damage and cytotoxicity.[8]

    • Cytochrome Activity: Directly measuring the activity of cytochrome enzymes to assess the extent of cyanide inhibition and its reversal by the antidote.[5]

Mandatory Visualizations

Signaling Pathways of Cyanide Toxicity and Detoxification

The following diagrams illustrate the key molecular pathways involved in cyanide poisoning and its counteraction by different antidotes.

Cyanide_Toxicity Cyanide Cyanide (CN⁻) Mitochondrion Mitochondrion Cyanide->Mitochondrion Enters Cell Cytochrome_C_Oxidase Cytochrome c Oxidase (Complex IV) Cyanide->Cytochrome_C_Oxidase Binds to Fe³⁺ Electron_Transport_Chain Electron Transport Chain Cellular_Respiration_Inhibition Inhibition of Cellular Respiration Cytochrome_C_Oxidase->Cellular_Respiration_Inhibition Leads to ATP_Production ATP Production Electron_Transport_Chain->ATP_Production Drives Cell_Death Cell Death ATP_Production->Cell_Death Depletion leads to Cellular_Respiration_Inhibition->ATP_Production Blocks

Caption: Mechanism of Cyanide Toxicity.

Antidote_Pathways cluster_Rhodanese Rhodanese Pathway cluster_MST 3-MST Pathway Thiosulfate Sodium Thiosulfate (Sulfur Donor) Rhodanese Rhodanese (Mitochondrial Enzyme) Thiosulfate->Rhodanese Thiocyanate_R Thiocyanate (SCN⁻) (Less Toxic) Rhodanese->Thiocyanate_R Converts CN⁻ to SCN⁻ This compound This compound (Prodrug) ThreeMP 3-Mercaptopyruvate (3-MP) (Sulfur Donor) This compound->ThreeMP Converts to MST 3-Mercaptopyruvate Sulfurtransferase (3-MST) (Cytosolic & Mitochondrial) ThreeMP->MST Thiocyanate_M Thiocyanate (SCN⁻) (Less Toxic) MST->Thiocyanate_M Converts CN⁻ to SCN⁻ Cyanide Cyanide (CN⁻) Cyanide->Rhodanese Cyanide->MST

Caption: Cyanide Detoxification Pathways.

Experimental Workflow for In Vivo Antidote Efficacy Testing

Experimental_Workflow start Start: Acclimatize Animal Models (e.g., Mice) cyanide_admin Administer Lethal Dose of Cyanide (IP or Inhalation) start->cyanide_admin antidote_admin Administer Antidote (e.g., this compound) or Placebo cyanide_admin->antidote_admin monitoring Monitor Vital Signs and Clinical Symptoms antidote_admin->monitoring endpoint Assess Primary Endpoint: Survival Rate at 24h monitoring->endpoint secondary_endpoint Assess Secondary Endpoints: - Righting Reflex - Blood Lactate endpoint->secondary_endpoint data_analysis Data Analysis and Statistical Comparison secondary_endpoint->data_analysis end End data_analysis->end

Caption: In Vivo Antidote Efficacy Workflow.

Conclusion

The data presented in this guide underscore the significant potential of this compound as a next-generation cyanide antidote. Its ability to be administered intramuscularly and its novel mechanism of action through the widely distributed 3-MST enzyme offer considerable advantages, particularly in mass casualty scenarios.[3][4] Preclinical studies consistently demonstrate its high efficacy, both alone and in combination with other novel antidotes like cobinamide, in reversing lethal cyanide toxicity.[7]

While direct comparative clinical trials in humans are not feasible, the robust and consistent findings from well-designed animal models and in vitro experiments provide a strong foundation for the continued development of this compound.[12] Further research should focus on optimizing dosing strategies and formulations to fully realize the therapeutic potential of this promising cyanide countermeasure. This comparative guide serves as a valuable resource for researchers and developers in the ongoing effort to enhance our preparedness against the threat of cyanide poisoning.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Sulfanegen

Author: BenchChem Technical Support Team. Date: December 2025

The primary safety consideration for the disposal of Sulfanegen is to prevent the generation of hazardous substances through unintended chemical reactions in the waste stream. Given that this compound is a sulfur-containing organic compound developed to counteract cyanide poisoning, it is prudent to handle its disposal with the same caution as for cyanide-related compounds, particularly avoiding contact with strong acids.

Operational and Disposal Plan: A Step-by-Step Guide

This protocol provides a detailed methodology for the safe handling and disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, the following PPE must be worn:

  • Chemical-resistant gloves (nitrile or neoprene recommended).

  • Safety goggles or a face shield.

  • A laboratory coat.

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste (e.g., unused compound, contaminated weigh boats, or filter paper) in a designated, clearly labeled, and sealed container. The container should be made of a material compatible with organic solids.

  • Liquid Waste: Collect aqueous solutions of this compound in a separate, designated, and clearly labeled waste container. Do not mix with other chemical waste streams unless their compatibility is certain.

  • Labeling: All waste containers must be labeled "Hazardous Waste," with the full chemical name "this compound" and the approximate quantity. The label should also include the date of accumulation.

3. Chemical Incompatibility Precautions:

  • AVOID ACIDS: The most critical precaution is to prevent this compound waste from coming into contact with acids. While this compound itself is not a cyanide salt, its association with cyanide research necessitates this stringent measure to eliminate any risk of hydrogen cyanide gas evolution from potential contaminants.

  • Avoid Oxidizing Agents: Do not mix this compound waste with strong oxidizing agents, as this could lead to unpredictable and potentially vigorous reactions.

4. Disposal Pathway:

  • All this compound waste is to be disposed of as hazardous chemical waste.

  • Follow your institution's specific procedures for the pickup and disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Do not dispose of this compound down the drain or in regular trash.

Summary of Key Disposal and Safety Information

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WastePrecautionary measure due to the compound's experimental nature and its use in cyanide-related research.
Solid Waste Container Sealed, labeled, compatible containerTo prevent spillage and ensure proper identification for disposal.
Liquid Waste Container Sealed, labeled, compatible containerTo prevent spillage, ensure proper identification, and avoid mixing with incompatible waste streams.
Primary Incompatibility Strong AcidsTo prevent the potential generation of highly toxic hydrogen cyanide gas from any cyanide-containing impurities.
Secondary Incompatibility Strong Oxidizing AgentsTo avoid potentially hazardous and unpredictable chemical reactions.
Disposal Method Institutional Hazardous Waste ProgramEnsures compliance with regulations and safe, environmentally sound disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Sulfanegen_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Labeling cluster_safety Safety Precautions cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., aqueous solutions) waste_type->liquid_waste Liquid collect_solid Collect in a designated, sealed solid waste container solid_waste->collect_solid collect_liquid Collect in a designated, sealed liquid waste container liquid_waste->collect_liquid label_waste Label container: 'Hazardous Waste - this compound' collect_solid->label_waste collect_liquid->label_waste check_incompatibility CRITICAL CHECK: Ensure no contact with acids or strong oxidizing agents label_waste->check_incompatibility store_safely Store waste container in a designated satellite accumulation area check_incompatibility->store_safely contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store_safely->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

Essential Safety and Operational Guidance for Handling Sulfanegen

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Sulfanegen. The following procedural guidance is based on established safety protocols for cyanide compounds and antidotes, as a specific Safety Data Sheet (SDS) for the experimental drug this compound is not publicly available.

This compound is an experimental antidote for cyanide poisoning.[1] Due to its intended application and chemical nature, it is crucial to handle it with the utmost care, following protocols for highly toxic compounds.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure during the handling of this compound. The level of PPE required depends on the specific task being performed.

Situation Required Personal Protective Equipment Citation
Routine Handling (e.g., weighing, preparing solutions) - Primary Gloves: Chemical-resistant gloves (e.g., nitrile).[2]
- Secondary Gloves: Double gloving is recommended.[2]
- Eye Protection: Safety glasses. Use safety goggles and a face shield where a potential splash hazard exists.[2]
- Body Protection: A lab coat should be worn.[2]
- Footwear: Closed-toe shoes are required.[3]
Spills or Leaks - Respiratory Protection: Self-contained breathing apparatus (SCBA) may be necessary depending on the scale and nature of the spill.[4][5]
- Body Protection: Full protective clothing, including boots and a protective apron.[4]
- Gloves: Impervious gloves.[4]
Emergency Response (Fire) - Respiratory Protection: Self-contained breathing apparatus.[4]
- Body Protection: Full protective clothing, including boots.[4]

Operational Plan for Handling this compound

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed.

  • Store separately from acids, as contact with acids can liberate highly toxic hydrogen cyanide gas.[3]

Handling:

  • All handling of this compound should be conducted in a designated area, such as a chemical fume hood.[2]

  • Avoid creating dust or aerosols.

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in areas where this compound is handled.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Do Not Drain Dispose: Never dispose of this compound or its waste down the drain.[6]

  • Professional Disposal: Arrange for disposal by a licensed professional waste disposal service in accordance with local, state, and federal regulations.

Experimental Workflow: Handling and Disposal of this compound

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Appropriate PPE (Gloves, Gown, Eye Protection) Prepare_Work_Area 2. Prepare Designated Work Area (Chemical Fume Hood) Don_PPE->Prepare_Work_Area Weigh_Transfer 3. Weigh and Transfer this compound Prepare_Work_Area->Weigh_Transfer Prepare_Solution 4. Prepare Solution (if applicable) Weigh_Transfer->Prepare_Solution Decontaminate 5. Decontaminate Work Surfaces Prepare_Solution->Decontaminate Collect_Waste 6. Collect All Waste in Labeled, Sealed Hazardous Waste Container Decontaminate->Collect_Waste Doff_PPE 7. Doff PPE Collect_Waste->Doff_PPE Dispose_Waste 8. Arrange for Professional Hazardous Waste Disposal Doff_PPE->Dispose_Waste

Caption: Procedural workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfanegen
Reactant of Route 2
Sulfanegen

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。